Benzene-1,4-disulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
benzene-1,4-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S2/c7-13(9,10)5-1-2-6(4-3-5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUBWJAJSXAOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632245 | |
| Record name | Benzene-1,4-disulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16993-45-6 | |
| Record name | Benzene-1,4-disulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzene-1,4-disulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Serendipitous Scaffold: A Technical Guide to the Discovery of Benzene-1,4-disulfonamide in Phenotypic Screens
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Phenotypic screening has re-emerged as a cornerstone of modern drug discovery, offering an unbiased approach to identifying compounds with novel mechanisms of action. This guide provides an in-depth technical exploration of the discovery of the benzene-1,4-disulfonamide scaffold through phenotypic screening. We will use the discovery of a novel class of oxidative phosphorylation (OXPHOS) inhibitors as a central case study to illustrate the principles and methodologies involved. This guide will delve into the causality behind experimental design, from the initial screen to target deconvolution and lead optimization, providing field-proven insights for researchers in the field. We will explore the broader context of sulfonamide-based compounds in phenotypic discovery, their diverse biological activities, and the methodologies required for their successful prosecution from hit to lead.
The Renaissance of Phenotypic Screening: An Unbiased Path to Novel Mechanisms
Target-based drug discovery has long been the dominant paradigm, focusing on modulating the activity of a known biological target. However, a significant number of first-in-class drugs have historically emerged from phenotypic screening, which identifies compounds based on their effect on a cellular or organismal phenotype, without a preconceived target.[1][2][3] This approach is particularly powerful for complex diseases where the underlying biology is not fully elucidated.[1]
The resurgence of phenotypic screening is driven by advancements in high-content imaging, automated microscopy, and sophisticated data analysis pipelines.[1] These technologies allow for the interrogation of complex cellular phenotypes at scale, providing a rich dataset for identifying bioactive compounds.
The this compound Scaffold: A Privileged Structure in Phenotypic Discovery
The sulfonamide functional group is a well-established pharmacophore present in a wide array of approved drugs, exhibiting activities including antibacterial, diuretic, and anti-inflammatory properties.[4] The this compound core, in particular, has emerged as a versatile scaffold in phenotypic screens, leading to the discovery of compounds with diverse biological activities.
Case Study: Discovery of this compound as an Oxidative Phosphorylation (OXPHOS) Inhibitor
A pivotal example of the power of phenotypic screening is the discovery of a novel series of OXPHOS inhibitors based on the this compound scaffold.
2.1. The Phenotypic Screen: Exploiting Cancer Metabolism
The screen was designed to identify compounds that selectively kill cancer cells reliant on OXPHOS for energy production. Many cancer cells exhibit a metabolic flexibility, utilizing either glycolysis or OXPHOS. By growing cancer cells in a medium containing galactose instead of glucose, they are forced to rely on OXPHOS for ATP production. This creates a specific vulnerability that can be exploited in a phenotypic screen.
Experimental Protocol: Glucose vs. Galactose Cytotoxicity Screen
-
Cell Line Selection: Pancreatic cancer cell lines (e.g., MIA PaCa-2, BxPC-3) known to be sensitive to OXPHOS inhibition are chosen.
-
Media Preparation: Two types of media are prepared: one containing high glucose and the other with galactose as the primary carbohydrate source.
-
Compound Library Screening: A diverse library of small molecules is screened at a single concentration (e.g., 10 µM) in both media types.
-
Cytotoxicity Assay: Cell viability is assessed after a defined incubation period (e.g., 72 hours) using a standard method like the MTT assay.
-
Hit Identification: Compounds that exhibit significantly greater cytotoxicity in the galactose-containing medium compared to the glucose-containing medium are identified as primary hits.
Rationale: This differential cytotoxicity screen is a self-validating system. A hit is defined not just by its ability to kill cells, but by its selective activity under specific metabolic conditions, immediately suggesting a mitochondrial mechanism of action.
2.2. Hit Confirmation and Initial Structure-Activity Relationship (SAR)
The initial screen identified This compound (1) as a promising hit. Subsequent dose-response studies confirmed its selective cytotoxicity in galactose medium.
| Compound | Structure | MIA PaCa-2 IC50 (µM) (Glucose) | MIA PaCa-2 IC50 (µM) (Galactose) | Selectivity Index (Glucose/Galactose) |
| This compound (1) | (Structure of this compound) | > 30 | 0.61 | > 49 |
Table 1: Initial hit data for this compound.
Further investigation of the initial hit revealed that the sulfonamide moiety was crucial for its activity.
Target Deconvolution: Unveiling the Molecular Mechanism
Identifying the molecular target of a phenotypic screening hit is a critical step in understanding its mechanism of action and enabling rational drug design.[2][5] Several techniques can be employed for target deconvolution.
3.1. Biochemical Validation of the Hypothesized Pathway
Given the design of the primary screen, the initial hypothesis was that this compound inhibits OXPHOS. This was tested through a series of biochemical assays:
-
ATP Depletion Assay: Treatment with the compound led to a dose-dependent decrease in ATP levels in cells grown in galactose medium.
-
Mitochondrial Respiration Assay: Using techniques like Seahorse XF analysis, it was demonstrated that the compound inhibited oxygen consumption, a direct measure of mitochondrial respiration.
-
Complex I Inhibition Assay: An enzymatic assay measuring the oxidation of NADH to NAD+ confirmed that the compound directly inhibits Complex I of the electron transport chain.
Caption: Inhibition of OXPHOS by this compound.
3.2. Affinity Chromatography-Mass Spectrometry for Unbiased Target Identification
For cases where the mechanism is less clear, affinity chromatography coupled with mass spectrometry is a powerful, unbiased method for target deconvolution.[5][6][7][8]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: The hit compound (this compound) is chemically modified to include a linker and an affinity tag (e.g., biotin) or is immobilized on a solid support (e.g., agarose beads). It is crucial to design the linker attachment point to minimize disruption of the compound's binding to its target.
-
Cell Lysate Preparation: A cell lysate is prepared from the relevant cell line, ensuring that protein complexes remain intact.
-
Affinity Pulldown: The immobilized compound is incubated with the cell lysate to allow for binding of the target protein(s).
-
Washing: Non-specifically bound proteins are removed through a series of stringent washing steps.
-
Elution: The specifically bound proteins are eluted from the solid support.
-
Proteomic Analysis: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry (LC-MS/MS).
-
Data Analysis: The identified proteins are compared to a control pulldown (e.g., using beads without the compound) to identify specific binders.
Caption: Affinity Chromatography-Mass Spectrometry Workflow.
Beyond OXPHOS: The Diverse Biological Landscape of Benzene Sulfonamides
While the OXPHOS inhibitor story is a compelling example, phenotypic screens have uncovered a range of biological activities for benzene sulfonamide derivatives.
4.1. Carbonic Anhydrase Inhibition and Cancer Therapy
Aromatic sulfonamides are classic inhibitors of carbonic anhydrases (CAs). Carbonic anhydrase IX (CAIX) is a tumor-associated enzyme that is highly expressed in hypoxic tumors and plays a crucial role in pH regulation, promoting cancer cell survival and proliferation.[] Several benzene sulfonamide derivatives have been identified as potent and selective CAIX inhibitors, with some showing anti-tumor efficacy in preclinical models.[]
4.2. Targeting Solute Carrier (SLC) Transporters
Solute carrier (SLC) transporters are a large family of membrane proteins that play critical roles in nutrient and ion transport.[10] Dysregulation of SLC transporters is implicated in various diseases, including cancer.
-
SLC4A11: This transporter is involved in borate homeostasis, pH regulation, and mitochondrial function.[11] Overexpression of SLC4A11 has been linked to poor prognosis in ovarian cancer, making it a potential therapeutic target.[11] Some mutations in SLC4A11 cause corneal dystrophies, and certain nonsteroidal anti-inflammatory drugs have been shown to rescue the function of mutant SLC4A11.[12]
-
SLC7A11: This cystine/glutamate antiporter is crucial for glutathione synthesis and protecting cells from oxidative stress.[13] Its overexpression in cancer cells can confer resistance to therapy.[13]
4.3. Other Identified Activities
Phenotypic screens and other assays have revealed additional biological activities for benzene sulfonamide derivatives, including:
-
Anti-hepatic fibrosis activity. [14]
-
Cardiovascular effects, such as altering perfusion pressure and coronary resistance.[15][16][17]
-
Enzyme inhibition, including acetylcholinesterase and butyrylcholinesterase.[18]
-
Antimicrobial properties. [4]
Chemical Synthesis and Lead Optimization
Following hit identification and target validation, the next phase involves chemical synthesis to improve the potency, selectivity, and pharmacokinetic properties of the initial hit.
5.1. General Synthesis of this compound Derivatives
The synthesis of this compound derivatives often starts from commercially available materials and involves standard organic chemistry transformations.
Example Synthetic Scheme:
A common route involves the reaction of a substituted aniline with a sulfonyl chloride, followed by further modifications to introduce diversity.
5.2. Structure-Activity Relationship (SAR) Guided Optimization
The initial hit, this compound, serves as the starting point for a medicinal chemistry campaign. Systematic modifications are made to different parts of the molecule to understand the SAR and improve its properties.
For the OXPHOS inhibitor series, optimization efforts focused on:
-
The Sulfonamide Moiety: This was found to be essential for activity.
-
The Aromatic Core: Modifications were explored to enhance potency and selectivity.
-
Substituents: Introduction of various groups to probe interactions with the target protein and improve physicochemical properties.
This iterative process of design, synthesis, and testing led to the identification of optimized leads with significantly improved potency and in vivo efficacy.
Conclusion and Future Perspectives
The discovery of this compound and its derivatives through phenotypic screening highlights the power of this approach to uncover novel biology and starting points for drug discovery. The journey from a phenotypic hit to a validated lead requires a multidisciplinary effort, integrating cell biology, biochemistry, proteomics, and medicinal chemistry. The this compound scaffold has proven to be a versatile starting point for developing modulators of diverse biological targets, and its continued exploration in phenotypic screens is likely to yield further valuable therapeutic candidates. As our ability to design more sophisticated and physiologically relevant phenotypic assays improves, we can anticipate an even greater impact of this discovery paradigm on the future of medicine.
References
-
SLC4A11 is a targetable marker correlated with therapeutic responses in ovarian cancer. (2025). Cancer Cell International. [Link]
-
Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). Expert Opinion on Drug Discovery. [Link]
-
A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences. [Link]
-
Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2025). ResearchGate. [Link]
-
Target deconvolution techniques in modern phenotypic profiling. (2013). Current Opinion in Chemical Biology. [Link]
-
Targeting Solute Carrier Transporters (SLCs) as a Therapeutic Target in Different Cancers. (2023). Cancers. [Link]
-
Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks. [Link]
-
Phenotypic screening. (n.d.). Wikipedia. [Link]
-
The Role of SLC7A11 in Cancer: Friend or Foe?. (2022). Cancers. [Link]
-
Phenotypic screening. (n.d.). GARDP Revive. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). RSC Advances. [Link]
-
Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. (2023). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Fast screening immunoassay of sulfonamides in commercial fish samples. (2010). Journal of Agricultural and Food Chemistry. [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science. [Link]
-
Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). ResearchGate. [Link]
-
Ophthalmic Nonsteroidal Anti-Inflammatory Drugs as a Therapy for Corneal Dystrophies Caused by SLC4A11 Mutation. (2018). Investigative Ophthalmology & Visual Science. [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science. [Link]
Sources
- 1. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 2. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 3. Phenotypic screening – REVIVE [revive.gardp.org]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. SLC4A11 is a targetable marker correlated with therapeutic responses in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ophthalmic Nonsteroidal Anti-Inflammatory Drugs as a Therapy for Corneal Dystrophies Caused by SLC4A11 Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of SLC7A11 in Cancer: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 16. researchgate.net [researchgate.net]
- 17. Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model | Brazilian Journal of Science [periodicos.cerradopub.com.br]
- 18. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Benzene-1,4-disulfonamide
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of Benzene-1,4-disulfonamide, a key intermediate in medicinal chemistry and materials science.[1][2] The document details a robust two-step synthetic pathway, beginning with the chlorosulfonation of benzene, followed by ammonolysis of the resulting disulfonyl chloride intermediate. Each step is accompanied by in-depth mechanistic insights and field-proven protocols. Furthermore, this guide outlines a suite of analytical techniques for the rigorous characterization of the final product, including spectroscopic and chromatographic methods, to ensure its identity, purity, and structural integrity. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this compound.
Synthesis of this compound
The synthesis is a well-established two-step process. The first step involves an electrophilic aromatic substitution to install two sulfonyl chloride groups onto the benzene ring. The second step is a nucleophilic substitution to convert the sulfonyl chlorides into the desired sulfonamides.
Principle and Reaction Scheme
The overall reaction proceeds as follows:
-
Step 1: Di-chlorosulfonation of Benzene. Benzene is treated with an excess of chlorosulfonic acid (ClSO₃H). This reaction introduces two sulfonyl chloride (-SO₂Cl) groups onto the benzene ring, yielding Benzene-1,4-disulfonyl chloride. The reaction is an electrophilic aromatic substitution where the electrophile is believed to be protonated sulfur trioxide (⁺SO₃H) or SO₂Cl⁺.[3][4][5] Using a significant excess of chlorosulfonic acid is crucial to favor the formation of the disubstituted product over the monosubstituted benzenesulfonyl chloride and to minimize the formation of the diphenyl sulfone byproduct.[6]
-
Step 2: Ammonolysis. The synthesized Benzene-1,4-disulfonyl chloride is subsequently reacted with concentrated ammonium hydroxide. The nucleophilic nitrogen atom of ammonia attacks the electrophilic sulfur atom of each sulfonyl chloride group, displacing the chloride and forming the stable sulfonamide bonds.[7][8][9]
Experimental Synthesis Workflow
The following diagram illustrates the key stages of the synthesis process, from starting materials to the purified final product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Benzene-1,4-disulfonyl chloride
-
Safety Note: This procedure must be performed in a well-ventilated fume hood. Chlorosulfonic acid is extremely corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, lab coat, safety goggles) is mandatory. The reaction evolves hydrogen chloride gas, which is toxic and corrosive.[3]
-
To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, add chlorosulfonic acid (e.g., 4-5 molar equivalents).
-
Cool the flask in an ice-water bath to maintain a temperature between 0-5 °C.
-
Slowly add benzene (1 molar equivalent) dropwise from the dropping funnel over 2-3 hours, ensuring the temperature does not exceed 25 °C.[6]
-
After the addition is complete, allow the mixture to stir for an additional hour at room temperature.
-
Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring. The intermediate, Benzene-1,4-disulfonyl chloride, will precipitate as a solid.
-
Isolate the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.
-
The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like carbon tetrachloride.[6]
Step 2: Synthesis of this compound
-
Transfer the crude Benzene-1,4-disulfonyl chloride to a round-bottom flask.
-
Add an excess of concentrated ammonium hydroxide (e.g., 10-15 molar equivalents) to the flask.[7]
-
Heat the mixture gently under reflux for approximately 30-60 minutes. The reaction is typically complete when a clear solution is formed.
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath.
-
The product, this compound, will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the product by recrystallizing from dilute ethanol to obtain fine white crystals.[7]
-
Dry the purified product in a vacuum oven at 105 °C to a constant weight.
Characterization and Analytical Validation
Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound.
Physical Properties
-
Appearance: White crystalline solid.
-
Melting Point: The melting point should be determined using a calibrated apparatus. The literature value for this compound is approximately 286 °C.[10] A sharp melting point range is indicative of high purity.
Spectroscopic Analysis
2.2.1 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. A sample is typically prepared as a KBr pellet.[7][11] The spectrum should exhibit characteristic absorption bands for the sulfonamide group.
| Wavenumber (cm⁻¹) Range | Vibration Type | Functional Group |
| 3390–3320 | N-H Asymmetric Stretch | -SO₂NH₂ |
| 3280–3220 | N-H Symmetric Stretch | -SO₂NH₂ |
| 1345–1315 | S=O Asymmetric Stretch | -SO₂NH₂ |
| 1185–1145 | S=O Symmetric Stretch | -SO₂NH₂ |
| 925–905 | S-N Stretch | -SO₂NH₂ |
| Table 1: Key IR Absorption Bands for Aryl Sulfonamides.[7][12] |
2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. The sample is typically dissolved in a deuterated solvent such as DMSO-d₆.
-
¹H NMR: Due to the symmetry of the 1,4-disubstituted ring, all four aromatic protons are chemically equivalent and should appear as a single sharp singlet. The protons of the two -NH₂ groups will also be equivalent, typically appearing as a broad singlet that can exchange with D₂O.
-
¹³C NMR: The symmetry of the molecule results in only two distinct carbon signals in the aromatic region: one for the two carbons bearing the sulfonamide groups and one for the other four carbons.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.8 - 8.0 | Singlet (s) | 4 x Aromatic C-H |
| ¹H | ~7.3 - 7.5 | Broad Singlet (br s) | 4 x -NH₂ |
| ¹³C | ~145 | Singlet | 2 x Ar-C-S |
| ¹³C | ~128 | Singlet | 4 x Ar-C-H |
| Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆). |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a standard method to assess the purity of the final compound.[13] A high-purity sample should exhibit a single major peak with minimal impurities.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM Ammonium Acetate, pH 5) and an organic solvent (e.g., Acetonitrile).[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 255 nm.[14]
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₆H₈N₂O₄S₂), the expected molecular weight is 236.27 g/mol . Electrospray ionization (ESI) is a suitable technique, which would be expected to show a protonated molecular ion [M+H]⁺ at m/z 237.0.
Conclusion
This guide outlines a reliable and reproducible methodology for the synthesis of this compound. The two-step synthesis involving di-chlorosulfonation followed by ammonolysis is a classic and efficient route. The provided protocols, coupled with the detailed characterization techniques, establish a self-validating system to ensure the production of a high-purity compound. Adherence to the described analytical methods—including melting point determination, IR and NMR spectroscopy, and HPLC—will allow researchers to confidently verify the identity and quality of the synthesized material, which is critical for its application in subsequent research and development activities, particularly in the fields of medicinal and materials chemistry.
References
-
Uno, T., & Machida, K. (1967). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. [Link]
-
Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. [Link]
-
Tümer, M., et al. (2001). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Taylor & Francis Online. [Link]
-
Organic Syntheses. Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]
-
3D chemistry. (2020). Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. YouTube. [Link]
-
Hart, B. T. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B. [Link]
-
ResearchGate. (2015). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD. ResearchGate. [Link]
-
ResearchGate. (2019). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate. [Link]
-
ResearchGate. (2021). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group. [Link]
-
Lambert, T. H. Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]
-
ResearchGate. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. ResearchGate. [Link]
- Google Patents. (2021). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
-
Reddit. (2020). So, I'm working on chlorosulfonation, I can't find a mechanism with benzene... Reddit. [Link]
-
Wikipedia. Benzenesulfonyl chloride. Wikipedia. [Link]
-
ResearchGate. (2014). In situ benzene-1,4-disulfonate ligand synthesis and electric conductivities of four silver 4-sulfobenzoate or benzene-1,4-disulfonate complexes. ResearchGate. [Link]
-
PrepChem.com. Synthesis of benzene sulphonyl chloride. PrepChem.com. [Link]
-
Quora. (2020). What is the sulphonation of benzene?. Quora. [Link]
- Google Patents. (1977). US4064239A - Halogenated unsaturated alkyl benzenedisulfonamides as anthelmintics.
-
The Royal Society of Chemistry. Benzenesulfonamide. The Royal Society of Chemistry. [Link]
-
National Institutes of Health. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PMC. [Link]
- Google Patents. (2014). CN103819369A - Method for synthesizing benzene sulfonamide compounds.
- Google Patents. (1992). EP0512953B1 - Process for the preparation of benzene sulfonamides.
-
Chemistry Steps. Sulfonation of Benzene. Chemistry Steps. [Link]
-
ResearchGate. (2019). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. ResearchGate. [Link]
-
ResearchGate. (2017). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant. ResearchGate. [Link]
- Google Patents. (1989). US4874894A - Process for the production of benzenesulfonamides.
-
HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. HELIX Chromatography. [Link]
-
PubMed. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PubMed. [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. znaturforsch.com [znaturforsch.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. biosynth.com [biosynth.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 13. tis.wu.ac.th [tis.wu.ac.th]
- 14. helixchrom.com [helixchrom.com]
An In-depth Technical Guide to the Physicochemical Properties of Benzene-1,4-disulfonamide
Introduction: Unveiling a Key Pharmacophore
Benzene-1,4-disulfonamide, a structurally simple yet functionally significant molecule, stands as a cornerstone in medicinal chemistry and drug discovery. Comprising a central benzene ring symmetrically substituted with two sulfonamide groups, this compound serves as a versatile scaffold for the development of a diverse array of therapeutic agents.[1][2] The sulfonamide functional group itself is a privileged pharmacophore, present in a wide range of drugs, including antibacterial agents, diuretics, and anticonvulsants.[3] The rigid, crystalline nature of sulfonamides, including this compound, makes them ideal for structural analysis and targeted modification.[4]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for researchers, scientists, and drug development professionals. We will delve into its structural and chemical attributes, solubility profile, and key thermal and acid-base characteristics. Furthermore, this guide will present detailed, field-proven experimental protocols for the determination of these properties, underpinned by the scientific rationale for each methodological choice.
Molecular and Structural Properties
This compound is a white crystalline solid with the molecular formula C₆H₈N₂O₄S₂ and a molecular weight of 236.27 g/mol .[5] The symmetrical disposition of the two sulfonamide groups on the benzene ring imparts a unique electronic and steric landscape to the molecule, influencing its intermolecular interactions and, consequently, its physical properties.
Core Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below. This data serves as a critical reference for its handling, formulation, and application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂O₄S₂ | [5] |
| Molecular Weight | 236.27 g/mol | [5] |
| Melting Point | 286-288 °C | [5] |
| pKa (predicted) | 9.32 ± 0.10 | [5] |
| Aqueous Solubility | Soluble in water | [7] |
| Appearance | White crystalline solid | - |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The rationale behind the choice of techniques and specific parameters is elucidated to provide a deeper understanding of the experimental design.
Determination of Melting Point
The melting point is a fundamental indicator of the purity of a crystalline solid. For this compound, its high melting point suggests strong intermolecular forces within the crystal lattice.
Methodology: Capillary Melting Point Determination
This standard technique is widely used for its simplicity and accuracy.[8][9]
Step-by-Step Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[8]
-
Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[10]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating Rate: Initially, heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (around 265°C).[9] Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.[9]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point. For a pure compound, this range should be narrow, typically within 1-2°C.[9]
Causality Behind Experimental Choices:
-
Dry Sample: The presence of residual solvent can act as an impurity, leading to a depression and broadening of the melting point range.[10]
-
Slow Heating Rate: A slow heating rate near the melting point is crucial to ensure that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate determination.[9]
Diagram: Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Determination of Aqueous Solubility
Solubility is a critical parameter in drug development, influencing bioavailability and formulation. This compound is reported to be soluble in water.[7] A quantitative determination can be achieved through thermodynamic or kinetic methods.
Methodology: Thermodynamic Solubility Determination (Shake-Flask Method)
This "gold standard" method measures the equilibrium solubility of a compound.[11]
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water (or other solvent) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle, or centrifuge to separate the undissolved solid.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Standard Curve: Prepare a standard curve of known concentrations of this compound to accurately quantify the solubility.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is saturated at equilibrium.
-
Constant Temperature and Agitation: Maintains consistent conditions to reach a true thermodynamic equilibrium.
-
Filtration: Prevents undissolved solid from artificially inflating the measured concentration.
-
HPLC-UV: Provides a sensitive and specific method for quantifying the concentration of the dissolved compound.
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for predicting its ionization state at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[12] For this compound, the sulfonamide protons are weakly acidic.
Methodology: Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for pKa determination.[7][12][13]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a co-solvent system like water-methanol if aqueous solubility is limited at the desired concentration). The solution should be purged with nitrogen to remove dissolved carbon dioxide.[13]
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region on the titration curve, or more accurately, from the inflection point of the first derivative of the titration curve.[12]
Causality Behind Experimental Choices:
-
Nitrogen Purge: Carbon dioxide from the air can dissolve in the solution to form carbonic acid, which would interfere with the titration of the weakly acidic sulfonamide protons.[13]
-
Standardized Titrant: Ensures accurate determination of the equivalence point.
-
Derivative Plot: The inflection point of the first derivative plot provides a more precise determination of the equivalence point and thus the pKa, especially for weak acids.[12]
Diagram: pKa Determination Workflow
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to be simple. The aromatic protons would appear as a singlet in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the two NH₂ groups would also likely appear as a singlet, although its chemical shift can be variable and dependent on the solvent and concentration.
-
¹³C NMR: The ¹³C NMR spectrum would also reflect the symmetry of the molecule, showing only two signals for the aromatic carbons: one for the carbons bearing the sulfonamide groups and one for the other four equivalent aromatic carbons.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum would show characteristic absorption bands for the sulfonamide group, including N-H stretching vibrations (around 3300-3400 cm⁻¹), and asymmetric and symmetric S=O stretching vibrations (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively). Aromatic C-H and C=C stretching vibrations would also be present.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
The UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol) would exhibit absorption bands characteristic of the benzene chromophore, typically in the range of 200-280 nm.
-
Applications in Drug Discovery: A Focus on OXPHOS Inhibition
Recent research has highlighted the potential of this compound and its derivatives as inhibitors of oxidative phosphorylation (OXPHOS).[13][14] This is a significant area of interest in cancer therapy, as many cancer cells are highly dependent on OXPHOS for their energy production.[14]
Mechanism of Action: this compound derivatives have been shown to inhibit Complex I of the mitochondrial electron transport chain.[13][14] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to cytotoxicity in cancer cells that rely on OXPHOS.[14] The discovery of this compound as an OXPHOS inhibitor was made through a phenotypic screen that identified its selective cytotoxicity in a galactose-containing medium, a condition that forces cells to rely on mitochondrial respiration.[13][14]
Diagram: Mechanism of OXPHOS Inhibition
Caption: this compound inhibits Complex I of the electron transport chain, disrupting the proton gradient and subsequent ATP synthesis.
Conclusion
This compound is a molecule of significant interest in the field of drug discovery, possessing a unique combination of structural simplicity and functional potential. A thorough understanding of its physicochemical properties is paramount for its effective utilization in the design and development of novel therapeutics. This guide has provided a comprehensive overview of these properties, coupled with detailed experimental protocols and the underlying scientific principles. As research into its applications, particularly as an OXPHOS inhibitor, continues to evolve, the foundational knowledge of its physicochemical characteristics will remain an invaluable asset to the scientific community.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
-
Wikipedia. (2024, November 26). Sulfonamide. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
GCSU. (n.d.). Determination of Melting Point. Retrieved from [Link]
-
Study.com. (n.d.). Sulfonamide: Chemical Structure & Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
Xue, D., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 65(1), 554-577. Retrieved from [Link]
-
Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
Wikipedia. (2024, November 23). Sulfonamide (medicine). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]
-
PubMed. (2018, May 10). Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors. Retrieved from [Link]
-
PubMed. (2018, April 12). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Retrieved from [Link]
-
ResearchGate. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Retrieved from [Link]
-
PubChem. (n.d.). Benzene-1,4-disulfonic acid 1-dibenzofuran-3-ylamide 4-diethylamide. Retrieved from [Link]
-
ResearchGate. (2022, January 5). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected physicochemical properties of the sulfonamide antibiotics. Retrieved from [Link]
-
SciELO. (n.d.). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Retrieved from [Link]
-
MKJC. (2025, January 12). Structural and computational insights into a benzene sulfonamide derivative. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]
-
PubMed. (2018, April 12). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Retrieved from [Link]
Sources
- 1. mkjc.in [mkjc.in]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Solvants pour la RMN [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. biosynth.com [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. researchgate.net [researchgate.net]
The Definitive Guide to Crystal Structure Analysis of Novel Disulfonamides
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the disulfonamide moiety has emerged as a critical pharmacophore and a versatile structural motif. The precise three-dimensional arrangement of atoms within these molecules governs their biological activity, physicochemical properties, and solid-state behavior. Consequently, the rigorous analysis of their crystal structures is not merely an academic exercise but a cornerstone of rational drug design and materials engineering. This guide provides a comprehensive, in-depth exploration of the principles and practices involved in the crystal structure analysis of novel disulfonamides, moving beyond a simple recitation of protocols to elucidate the underlying scientific rationale.
The Crucial Role of Three-Dimensional Structure in Disulfonamide Function
Disulfonamides, characterized by the R-SO₂-NH-SO₂-R' functional group, are a class of compounds with a wide array of applications, including as antibacterial agents, carbonic anhydrase inhibitors, and in materials science.[1] Their biological and material properties are intrinsically linked to their molecular conformation and the intricate network of intermolecular interactions they form in the solid state.
The conformational flexibility of the S-N-S bridge and the rotational freedom of the flanking organic substituents can give rise to various molecular shapes.[2] These conformations, in turn, dictate how the molecule presents its functional groups for interaction with biological targets or for self-assembly into crystalline lattices. Hydrogen bonding, a ubiquitous and powerful force in sulfonamide crystals, plays a pivotal role in stabilizing specific conformations and directing crystal packing.[3][4] The sulfonyl oxygens are potent hydrogen bond acceptors, while the N-H group is a reliable donor, leading to the formation of predictable supramolecular synthons.
Furthermore, the phenomenon of polymorphism, where a single compound crystallizes in multiple forms with different arrangements and/or conformations, is prevalent among sulfonamides.[5] Different polymorphs can exhibit distinct solubilities, dissolution rates, and stabilities, profoundly impacting the bioavailability and shelf-life of a pharmaceutical product. Therefore, a thorough crystallographic investigation is essential to identify and characterize all accessible polymorphic forms of a novel disulfonamide.
The Crystallographic Workflow: A Self-Validating System
The journey from a newly synthesized disulfonamide powder to a fully refined and validated crystal structure is a multi-step process. Each stage is designed to build upon the last, with inherent checks and balances to ensure the final structural model is a faithful representation of the molecule's solid-state arrangement.
From Powder to Gem: The Art and Science of Single Crystal Growth
The foundation of a successful single-crystal X-ray diffraction experiment is a high-quality crystal. For novel disulfonamides, which are often synthesized as microcrystalline powders, obtaining single crystals of suitable size (typically 0.1-0.3 mm in all dimensions) and quality is a critical, and often challenging, first step. The purity of the compound is paramount, as impurities can inhibit nucleation and disrupt the ordered growth of the crystal lattice.[6]
Core Principle: The goal of crystallization is to slowly transition a solution from a state of saturation to supersaturation, allowing molecules to self-assemble into a highly ordered, three-dimensional lattice. The slower this process, the larger and more perfect the resulting crystals are likely to be.
Experimental Protocol: Growing Disulfonamide Single Crystals
-
Solvent Selection:
-
Rationale: The choice of solvent is crucial. An ideal solvent will dissolve the disulfonamide when heated but allow it to become sparingly soluble as it cools. Solvents with different polarities and hydrogen bonding capabilities should be screened, as the solvent can influence which polymorph crystallizes.
-
Procedure: Test the solubility of a few milligrams of the disulfonamide in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, and mixtures thereof) at room temperature and upon gentle heating.
-
-
Slow Evaporation:
-
Rationale: This is the simplest crystallization technique. As the solvent slowly evaporates, the concentration of the solute increases, leading to supersaturation and crystal growth.[7]
-
Procedure:
-
Prepare a nearly saturated solution of the disulfonamide in a chosen solvent in a clean vial.
-
Filter the solution through a syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap that has a small hole pricked in it, or simply rest the cap loosely on top, to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[7]
-
-
-
Slow Cooling:
-
Rationale: This method relies on the decrease in solubility of the disulfonamide with decreasing temperature.
-
Procedure:
-
Prepare a saturated solution of the disulfonamide in a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point).
-
Filter the hot solution into a clean, pre-warmed vial.
-
Seal the vial and place it in an insulated container (e.g., a Dewar flask filled with hot water) to ensure a very slow rate of cooling.
-
-
-
Vapor Diffusion:
-
Rationale: This technique is particularly useful for small quantities of material and involves the slow diffusion of an "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound.[8]
-
Procedure:
-
Dissolve the disulfonamide in a small volume of a "good" solvent in a small, open vial.
-
Place this small vial inside a larger, sealed jar containing a reservoir of a volatile anti-solvent that is miscible with the good solvent.
-
Over time, the anti-solvent vapor will diffuse into the inner vial, reducing the solubility of the disulfonamide and promoting crystallization.[9]
-
-
Table 1: Common Crystallization Solvents and Anti-Solvents for Disulfonamides
| "Good" Solvents (Higher Polarity) | "Anti-Solvents" (Lower Polarity) |
| Acetone | Hexane |
| Ethanol | Diethyl Ether |
| Dichloromethane | Pentane |
| Ethyl Acetate | Toluene |
| Tetrahydrofuran | Heptane |
When Single Crystals Remain Elusive: The Power of Powder X-ray Diffraction
In many instances, particularly in early-stage drug development, obtaining single crystals of a novel disulfonamide suitable for single-crystal XRD may not be feasible. In such cases, Powder X-ray Diffraction (PXRD) emerges as a powerful alternative. While PXRD of a novel compound cannot typically be used to solve its structure ab initio, it provides a unique "fingerprint" of the crystalline phase.[6][10] This is invaluable for polymorph screening, batch-to-batch consistency checks, and for confirming the synthesis of a known crystalline phase.
Experimental Protocol: Preparing a Disulfonamide Sample for PXRD
-
Sample Grinding:
-
Rationale: To ensure a random orientation of the crystallites, which is a fundamental assumption in PXRD, the sample must be a fine, homogenous powder.[2] A particle size of less than 10 µm is ideal to minimize preferred orientation effects.
-
Procedure: Gently grind a small amount (10-20 mg) of the disulfonamide using an agate mortar and pestle.[11]
-
-
Sample Mounting:
-
Rationale: The sample must be mounted in a way that presents a flat surface to the X-ray beam and minimizes background scatter.
-
Procedure:
-
Use a low-background sample holder (e.g., a zero-background silicon wafer).
-
Carefully pack the powdered disulfonamide into the sample well, using a glass slide to gently press the powder and create a smooth, flat surface that is flush with the holder.[2]
-
-
The Heart of the Analysis: Data Collection and Processing
Once a suitable crystal or powder sample is prepared, the next step is to collect the X-ray diffraction data. This involves irradiating the sample with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams.[5]
Single Crystal X-ray Diffraction (SCXRD) Data Collection
Protocol: Mounting and Data Collection for a Disulfonamide Single Crystal
-
Crystal Selection and Mounting:
-
Rationale: A suitable crystal should be selected under a microscope. It should have well-defined faces, be free of cracks or defects, and be of an appropriate size for the X-ray beam. The crystal is mounted on a loop (e.g., a MiTeGen loop) using a cryo-protectant oil.[12]
-
Procedure:
-
Place a drop of paratone-N oil on a glass slide.
-
Transfer several crystals into the oil and select the best one.
-
Using a mounting loop slightly larger than the crystal, gently scoop the crystal out of the oil. The surface tension of the oil will hold the crystal in the loop.[12]
-
Attach the loop to the goniometer head of the diffractometer.
-
-
-
Data Collection Strategy:
-
Rationale: The goal is to collect a complete and redundant dataset, measuring the intensities of as many unique reflections as possible to the highest possible resolution. Data is typically collected at low temperatures (around 100 K) to minimize thermal vibrations and radiation damage.[5]
-
Procedure:
-
Cool the crystal in a stream of cold nitrogen gas.
-
Perform a preliminary unit cell determination.
-
Based on the crystal system and unit cell parameters, the data collection software (e.g., Bruker's APEX suite) will devise a strategy to collect a complete dataset by rotating the crystal through a series of angles while exposing it to X-rays.
-
-
Powder X-ray Diffraction (PXRD) Data Collection
PXRD data collection is a more straightforward process. The prepared powder sample is placed in the diffractometer, and the instrument scans through a range of 2θ angles, recording the intensity of the diffracted X-rays at each step.
From Diffraction Pattern to Molecular Structure: Solution and Refinement
The raw diffraction data is a collection of reflection intensities. The process of converting this data into a three-dimensional atomic model is a computational one, involving two main stages: structure solution and structure refinement.
Solving the Phase Problem
The fundamental challenge in crystallography is the "phase problem." The diffraction experiment measures the intensities of the reflections, but the phase information, which is essential for calculating the electron density map, is lost.[13] Structure solution methods are computational algorithms designed to estimate these initial phases. For small molecules like disulfonamides, "direct methods" are typically very successful.[14]
Software: The SHELX suite of programs is the gold standard for small-molecule crystallography. SHELXT or SHELXS are commonly used for structure solution.[14]
Structure Refinement: Honing the Model
Once an initial structural model is obtained, it is refined against the experimental data using a least-squares process. This involves iteratively adjusting the atomic parameters (positional coordinates, and atomic displacement parameters) to minimize the difference between the observed and calculated structure factors.
Software: SHELXL is the most widely used program for small-molecule structure refinement.
Protocol: Abridged SHELXL Refinement Workflow for a Disulfonamide
-
Initial Refinement:
-
Procedure: Perform an initial isotropic refinement of the non-hydrogen atoms found by the structure solution program.
-
Rationale: This initial step confirms the correctness of the solution and provides a basis for further model building.
-
-
Anisotropic Refinement:
-
Procedure: Refine the non-hydrogen atoms anisotropically.
-
Rationale: This allows the model to account for the fact that atoms vibrate with different amplitudes in different directions, providing a more accurate representation of the electron density.
-
-
Hydrogen Atom Placement:
-
Procedure: Add hydrogen atoms to the model. For C-H groups, these can typically be placed in calculated positions. For the N-H of the sulfonamide, the hydrogen atom can often be located in the difference electron density map.
-
Rationale: Including hydrogen atoms in the model is crucial for a complete and accurate structure, especially for analyzing hydrogen bonding.[15]
-
-
Final Refinement Cycles:
-
Procedure: Perform several more cycles of least-squares refinement until the model converges (i.e., the shifts in atomic parameters are negligible).
-
Rationale: This ensures that the model has reached a stable minimum that best fits the experimental data.
-
Structure from Powder Data: The Rietveld Method
For powder diffraction data, the Rietveld method is a powerful technique for refining a crystal structure.[16] Unlike single-crystal refinement, which uses individual reflection intensities, Rietveld refinement fits the entire calculated powder pattern to the entire observed pattern.[17] This requires a good starting structural model, which might be obtained from a similar known structure or from computational modeling.
Protocol: Key Steps in Rietveld Refinement of a Disulfonamide
-
Initial Setup:
-
Procedure: Input the instrumental parameters, the space group, and the initial atomic coordinates of the disulfonamide into the Rietveld software (e.g., GSAS-II, FullProf).
-
Rationale: An accurate description of the instrument's contribution to the peak shapes is essential for a successful refinement.
-
-
Sequential Refinement:
-
Procedure: Refine the parameters in a sequential manner, starting with the background and scale factor, followed by the unit cell parameters, peak shape parameters, and finally the atomic coordinates and displacement parameters.
-
Rationale: This stepwise approach prevents instability in the refinement and allows for a more controlled convergence to a chemically reasonable model.[18]
-
-
Analysis of Fit:
-
Procedure: Assess the quality of the fit by examining the difference plot (observed - calculated) and the goodness-of-fit (χ²) value.
-
Rationale: A good refinement will have a flat difference plot and a χ² value close to 1.
-
Ensuring Scientific Integrity: Structure Validation
A refined crystal structure is a model, and like any model, it must be rigorously validated to ensure its accuracy and reliability. Several metrics and tools are used for this purpose.
Table 2: Key Validation Metrics in Crystal Structure Analysis
| Metric | Description | Typical Value for a Good Structure |
| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 5% |
| wR2 | A weighted R-factor based on all data. | < 15% |
| Goodness of Fit (GoF or S) | Should be close to 1 for a good refinement. | ~1.0 |
| Residual Electron Density | The highest peaks and deepest holes in the final difference Fourier map should be minimal. | < ±0.5 e⁻/ų |
The Indispensable Role of checkCIF:
Before publication or deposition of a crystal structure, the Crystallographic Information File (CIF) must be validated using the International Union of Crystallography's checkCIF service.[19] This automated tool performs hundreds of checks on the geometric and crystallographic data, flagging potential errors, inconsistencies, or unusual features as ALERTS.[13] Addressing these ALERTS is a critical part of ensuring the quality and integrity of the reported structure.
Troubleshooting Common Challenges in Disulfonamide Crystallography
The path to a high-quality disulfonamide crystal structure is not always smooth. Several common problems can arise, requiring careful diagnosis and targeted solutions.
-
Poor Crystal Quality: If crystals are small, poorly formed, or intergrown, revisit the crystallization conditions. Try different solvents, slower evaporation or cooling rates, or techniques like vapor diffusion.[20]
-
Twinning: This occurs when two or more crystal lattices are intergrown in a specific, symmetrical orientation. Twinning can often be identified during data processing and can sometimes be accounted for during refinement.[6]
-
Disorder: If a part of the disulfonamide molecule is conformationally flexible, it may adopt multiple orientations within the crystal lattice. This leads to smeared or overlapping electron density, which must be modeled using appropriate restraints and constraints in the refinement.[21]
-
Incorrect Space Group Assignment: The initial assignment of the space group may be incorrect, often due to missed symmetry elements. This can lead to problems in refinement and unusually high R-factors. Programs like PLATON can be used to check for missed symmetry.[19]
Conclusion: From Data to Insight
The crystal structure analysis of novel disulfonamides is a powerful and indispensable tool in modern chemical research. It provides a definitive picture of the molecule's three-dimensional structure, offering invaluable insights into its function and properties. By approaching the crystallographic workflow as a self-validating system—from meticulous crystal growth and data collection to rigorous refinement and validation—researchers can ensure the scientific integrity of their structural models. This detailed understanding of molecular conformation and intermolecular interactions paves the way for the rational design of new disulfonamide-based drugs and materials with enhanced efficacy and desired properties.
References
-
Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Powder X-ray Diffraction Protocol/SOP. (n.d.). Retrieved from [Link]
-
Enantia. (n.d.). Solid Form Troubleshooting. Retrieved from [Link]
- Suhonen, S., et al. (2015). Effect of a Rigid Sulfonamide Bond on Molecular Folding: A Case Study. Crystal Growth & Design.
-
Preparation of Powder X-ray Diffraction Samples. (2022, August 29). Beloit College. Retrieved from [Link]
-
The CIF file, refinement details and validation of the structure. (n.d.). CCDC. Retrieved from [Link]
-
scXRD: Growing single crystals. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
-
scXRD: Mounting single crystals. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
- Minor, W., et al. (2013).
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
-
Tips, Tricks and Troubleshooting. (n.d.). Diamond Light Source. Retrieved from [Link]
- Osalase, S. O., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7486.
-
Spek, A. L. (n.d.). PLATON/VALIDATION. Retrieved from [Link]
-
Single Crystal X-Ray Diffraction Data Collection. (2019, May 6). YouTube. Retrieved from [Link]
-
Staples, R. J., & Ruf, M. (n.d.). Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Bruker AXS Inc. Retrieved from [Link]
- Adsmond, D. A., & Grant, D. J. W. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(11), 1857-1875.
- Rietveld, H. M. (1969). A profile refinement method for nuclear and magnetic structures. Journal of Applied Crystallography, 2(2), 65-71.
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
- McCusker, L. B., et al. (1999). Rietveld refinement guidelines. Journal of Applied Crystallography, 32(1), 36-50.
- Wlodawer, A., et al. (2008). Structure Determination, Refinement, and Validation. Current Protocols in Protein Science.
- Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-758.
- Brittain, H. G. (2001).
-
Bowen, A. M., et al. (2019, May 23). Protein Crystallography Common Problems, Tips, and Advice. News-Medical.net. Retrieved from [Link]
-
Müller, P. (n.d.). Structure refinement. MIT OpenCourseWare. Retrieved from [Link]
-
Rietveld Refinement. (n.d.). Retrieved from [Link]
- Evans, G., & McCoy, A. J. (2021). A beginner's guide to X-ray data processing. Acta Crystallographica Section D: Structural Biology, 77(6), 726-737.
- Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(4), 325-332.
- Martinez-Oharriz, M. C., et al. (2002). X-ray diffraction spectra of the sulfonamides as original samples. Journal of Pharmaceutical Sciences, 91(9), 2038-2046.
- Achari, A., et al. (1995). Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase. Nature Structural Biology, 2(11), 1021-1024.
-
X-ray Data Collection Course. (n.d.). Macromolecular Crystallography Core Facility. Retrieved from [Link]
-
Crystal Growing Tips and Methods. (n.d.). University of Pennsylvania, Department of Chemistry, X-Ray Crystallography Facility. Retrieved from [Link]
-
Lind, C. (n.d.). Powder Data Analysis: Indexing & Structural Refinement based on the Rietveld Method. University of Toledo. Retrieved from [Link]
- Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen.
-
Spek, A. L. (n.d.). PLATON-CHECKCIF.pdf. National Single Crystal X-ray Facility. Retrieved from [Link]
- Brünger, A. T. (1997). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. In Methods in Enzymology (Vol. 277, pp. 366-396). Academic Press.
- Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. (n.d.). Google Sites.
-
Kumar, Y. (2020, December 11). How to perform Rietveld refinement of doped bulk powder sample using GSAS-2? ResearchGate. Retrieved from [Link]
-
Single Crystal Refinement using SHELX program. (n.d.). ISIS Neutron and Muon Source. Retrieved from [Link]
- Foces-Foces, C., et al. (1997). Structural basis for the acidity of sulfonamides. Crystal structures of dibenzenesulfonamide and its sodium salt. Journal of the American Chemical Society, 119(45), 10991-10996.
- Zhang, Z., et al. (2025). XDXD: End-to-end crystal structure determination with low resolution X-ray diffraction. arXiv preprint arXiv:2510.12345.
-
Sample Preparation – EAS X-Ray Diffraction Laboratory. (n.d.). University of Alberta. Retrieved from [Link]
-
Requirements for Depositing X-Ray Crystallographic Data. (n.d.). ACS Paragon Plus. Retrieved from [Link]
- Dutkiewicz, M., et al. (2021). Structural Characterization of Multicomponent Crystals Formed from Diclofenac and Acridines. Molecules, 26(11), 3321.
-
Seshadri, R. (2022, April 14). Diffraction Lecture 25: Rietveld Refinements. YouTube. Retrieved from [Link]
- Murshudov, G. N., et al. (2011). Model building, refinement and validation. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 4), 355–367.
-
Disordered Refinement. (2020, February 4). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. How To [chem.rochester.edu]
- 8. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 12. Chemistry Teaching Labs - scXRD: Mounting single crystals [chemtl.york.ac.uk]
- 13. checkCIF validation ALERTS: what they mean and how to respond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. retsch.com [retsch.com]
- 17. youtube.com [youtube.com]
- 18. xray.cz [xray.cz]
- 19. PLATON/VALIDATION [platonsoft.nl]
- 20. diamond.ac.uk [diamond.ac.uk]
- 21. ou.edu [ou.edu]
An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Benzene-1,4-disulfonamide
Introduction
Benzene-1,4-disulfonamide (CAS No. 16993-45-6) is a symmetrical aromatic compound featuring two sulfonamide functional groups in a para orientation on a benzene ring.[1][2][3] This molecule and its derivatives are of significant interest in medicinal chemistry and drug development, often serving as scaffolds for designing inhibitors of enzymes like carbonic anhydrase or as intermediates in the synthesis of more complex pharmacologically active agents. Accurate structural confirmation and purity assessment are paramount in these fields, making a thorough understanding of its spectroscopic characteristics essential.
This guide provides an in-depth analysis of the expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in the fundamental principles of spectroscopy and supported by data from analogous structures and established spectral databases. The causality behind expected spectral features is explained to provide researchers with the predictive tools needed for structural elucidation and quality control.
Molecular Structure and Symmetry
The structure of this compound is defined by its high degree of symmetry. The para-substitution pattern creates a plane of symmetry through the S-C···C-S axis and another perpendicular to the ring. This symmetry is the dominant factor in simplifying its NMR spectra, as it renders specific sets of protons and carbons chemically equivalent.
Figure 1: Molecular structure of this compound with labels for unique proton (Ha, Hb) and carbon (Ca, Cb) environments for NMR analysis.
Overall Spectroscopic Analysis Workflow
A systematic approach is crucial for unambiguous structure confirmation. The workflow begins with IR spectroscopy to identify key functional groups, followed by NMR to map the carbon-hydrogen framework, and finally, mass spectrometry to confirm the molecular weight and probe the structure through fragmentation.
Caption: A typical workflow for the complete spectroscopic characterization of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the N-H and S=O bonds of the sulfonamide groups, and the C-H and C=C bonds of the aromatic ring.
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and performing a background scan.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction using the instrument's software.
Interpretation of the IR Spectrum
The spectrum is dominated by absorptions from the sulfonamide and aromatic moieties.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance | Rationale & References |
| 3400–3200 | N-H Asymmetric & Symmetric Stretch | Primary Sulfonamide (-SO₂NH₂) | Two distinct, sharp to medium bands. | Primary amines and amides show two N-H stretching bands. These are observed for related arylsulfonamides in the 3390–3229 cm⁻¹ range.[4] |
| 3100–3000 | C-H Aromatic Stretch | Benzene Ring | Weak to medium sharp bands. | This region is characteristic of C(sp²)-H stretching, distinguishing it from aliphatic C-H stretches which appear <3000 cm⁻¹.[5] |
| ~1600, ~1475 | C=C In-Ring Stretch | Benzene Ring | Two or more sharp bands of variable intensity. | These absorptions are fundamental to the aromatic skeleton.[5] |
| 1350–1310 | S=O Asymmetric Stretch | Sulfonamide (-SO₂) | Strong, sharp band. | This is one of the most intense and characteristic bands in a sulfonamide spectrum.[4] |
| 1170–1145 | S=O Symmetric Stretch | Sulfonamide (-SO₂) | Strong, sharp band. | Paired with the asymmetric stretch, this band provides definitive evidence for the sulfonyl group.[4] |
| 925–870 | S-N Stretch | Sulfonamide (C-S-N) | Medium to strong band. | The S-N bond vibration is a useful diagnostic peak for sulfonamides and related compounds.[6] |
| 850-800 | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene | Strong, sharp band. | The position of the C-H "oop" bending vibration is highly indicative of the substitution pattern on a benzene ring. For para-substitution, a strong band is expected in this region.[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure, including the number of unique proton and carbon environments, their connectivity, and their chemical surroundings.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound has low solubility in CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of ~12 ppm centered around 6 ppm is typical.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required. A spectral width of ~220 ppm is standard. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups, although it is less critical for this simple molecule.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak. Integrate the ¹H NMR signals.
Interpretation of the ¹H NMR Spectrum
Due to the molecule's high symmetry, the ¹H NMR spectrum is expected to be very simple, showing only two signals.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & References |
| ~8.0 - 8.2 | Singlet | 4H | Aromatic Protons (Ha) | The four aromatic protons are chemically and magnetically equivalent due to the C₂ᵥ symmetry of the para-disubstituted ring. The strong electron-withdrawing nature of the two -SO₂NH₂ groups deshields these protons significantly, shifting them downfield from benzene (δ 7.3 ppm).[7][8] Para-substituted rings often show simplified patterns, and with identical substituents, a singlet is expected.[5][9] |
| ~7.3 - 7.5 | Singlet (broad) | 4H | Sulfonamide Protons (Hb, -NH₂) | The chemical shift of N-H protons is variable and depends on concentration, temperature, and solvent due to hydrogen bonding. In DMSO-d₆, they often appear as a broad singlet. The signal will disappear upon shaking the sample with D₂O, a key confirmatory test. |
Interpretation of the ¹³C NMR Spectrum
The symmetry of this compound also leads to a simplified ¹³C NMR spectrum, with only two signals expected for the six aromatic carbons.
| Chemical Shift (δ, ppm) | Assignment | Rationale & References |
| ~143 - 148 | Ipso-Carbons (Cb) | These are the two quaternary carbons directly attached to the electron-withdrawing sulfonamide groups. They are significantly deshielded and appear furthest downfield. Aromatic carbons generally appear between 110-160 ppm.[7][10] |
| ~128 - 130 | C-H Aromatic Carbons (Ca) | These are the four equivalent carbons bearing hydrogen atoms. Their chemical shift is closer to that of unsubstituted benzene (δ 128.5 ppm), though slightly modified by the para-substituents.[11][12] Due to symmetry, a single peak representing all four carbons is expected.[9] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule.
Experimental Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes, as sulfonamides can be detected as protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. A typical mass range would be m/z 50–500.
-
Tandem MS (MS/MS): To study fragmentation, select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
Interpretation of the Mass Spectrum
The molecular formula of this compound is C₆H₈N₂O₄S₂, with a monoisotopic mass of 236.00 Da.
| m/z Value | Ion | Interpretation | Rationale & References |
| 237.0 | [M+H]⁺ | Protonated Molecular Ion | Confirms the molecular weight of the compound in positive ion mode. |
| 235.0 | [M-H]⁻ | Deprotonated Molecular Ion | Confirms the molecular weight in negative ion mode; the acidic N-H protons are easily lost. |
| 173.0 | [M+H - SO₂]⁺ or [M+H - NH₂ - SO]⁺ | Loss of Sulfur Dioxide | A characteristic fragmentation pathway for aromatic sulfonamides is the neutral loss of SO₂ (64 Da).[13][14] |
| 156.0 | [M+H - SO₂NH₃]⁺ | Loss of Sulfamoyl Radical and H | Cleavage of the C-S bond is a common fragmentation pathway.[15] |
| 90.0 | [C₆H₄NH₂]⁺ | Benzenamine fragment | Represents the benzene ring with one amino group after cleavage and rearrangement. This is a common fragment in sulfonamide mass spectra.[14] |
Note: The presence of two sulfur atoms will give rise to a characteristic isotopic pattern for the molecular ion, with a notable M+2 peak due to the natural abundance of the ³⁴S isotope.
Conclusion
The spectroscopic analysis of this compound is straightforward due to its high symmetry. FT-IR confirms the presence of sulfonamide and aromatic functional groups. ¹H and ¹³C NMR spectra are characteristically simple, each showing only two signals, which directly validates the 1,4-disubstitution pattern. Mass spectrometry confirms the molecular weight and reveals fragmentation patterns, such as the loss of SO₂, that are diagnostic for the sulfonamide class. By integrating the data from these three core techniques, researchers and drug development professionals can unambiguously confirm the structure and purity of this important chemical entity.
References
-
Tanaka, Y. (1966). Infrared Absorption Spectra of Organic Sulfur Compounds. III. Studies on Characteristic Bands of Aromatic Sulfinamide Derivatives. J-Stage. [Link]
-
Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. NDSU Chemistry. [Link]
-
Sun, Y., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
JoVE (2025). Video: NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]
-
Chem 527, Fall 2012. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]
-
University of Colorado Boulder (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. [Link]
-
LibreTexts Chemistry (2015). 15.4: Spectral Characteristics of the Benzene Ring. LibreTexts. [Link]
-
Compound Interest (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan (n.d.). Spectral Database for Organic Compounds (SDBS). AIST. [Link]
-
National Institute of Standards and Technology (n.d.). NIST Chemistry WebBook. NIST. [Link]
-
ChemHelpASAP (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]
-
University of Regensburg (n.d.). 13C NMR Spectroscopy. University of Regensburg. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 16993-45-6 | this compound - AiFChem [aifchem.com]
- 3. 16993-45-6 CAS MSDS (1,4-Benzenedisulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Infrared Absorption Spectra of Organic Sulfur Compounds. III. Studies on Characteristic Bands of Aromatic Sulfinamide Derivatives [jstage.jst.go.jp]
- 7. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. compoundchem.com [compoundchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzene-1,4-disulfonamide: A Versatile Dihydrogen-Bonding Donor and Rigid Linker in Modern Organic Synthesis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Benzene-1,4-disulfonamide is a structurally simple yet functionally potent aromatic compound that has emerged as a highly versatile building block in contemporary organic synthesis. Characterized by a rigid p-phenylene spacer and two primary sulfonamide groups, this molecule offers a unique combination of properties: it is an excellent dihydrogen-bond donor, a geometrically predictable linker for supramolecular assembly, and a proven pharmacophore for targeting critical biological pathways. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its cutting-edge applications in medicinal chemistry as a scaffold for anticancer agents and in materials science for the construction of novel coordination polymers.
Introduction to this compound
The Molecule: Structure and Physicochemical Properties
This compound, with the chemical formula C₆H₈N₂O₄S₂, consists of a central benzene ring substituted at the para positions (1 and 4) with sulfonamide (-SO₂NH₂) functional groups. This symmetrical arrangement dictates its physical and chemical behavior, rendering it a valuable and predictable component in molecular design.
| Property | Value | Reference |
| CAS Number | 16993-45-6 | [1] |
| Molecular Formula | C₆H₈N₂O₄S₂ | [1] |
| Molecular Weight | 236.3 g/mol | [1] |
| Melting Point | 286 °C | [1] |
| Appearance | White crystalline solid | |
| Solubility | Soluble in water | [1] |
The Building Block Philosophy: Why this compound?
The utility of this compound in synthesis stems from three core attributes:
-
Structural Rigidity: The p-phenylene core acts as a stiff, well-defined spacer, preventing conformational ambiguity. This rigidity is crucial in drug design for precise orientation of pharmacophores and in materials science for creating ordered, crystalline structures.
-
Hydrogen-Bonding Capability: The two primary sulfonamide groups are potent hydrogen-bond donors (N-H) and acceptors (O=S=O). This allows for the formation of robust and directional intermolecular interactions, which are fundamental to protein-ligand binding and the self-assembly of supramolecular architectures.
-
Bioisostere and Pharmacophore: The sulfonamide group is a classic functional group in medicinal chemistry, known for its stability and ability to mimic other functionalities. The primary sulfonamide, in particular, is a key zinc-binding group in metalloenzyme inhibitors.[2][3] The 1,4-disubstitution pattern has been shown to be critical for potency in certain biological targets, suggesting that the distance and orientation between the two sulfonamide moieties are key for activity.[4]
Synthesis of this compound
Mechanistic Rationale
The most common and industrially scalable synthesis of this compound proceeds in a two-step sequence from benzene. The first step is an electrophilic aromatic substitution, specifically a chlorosulfonation, to install the sulfonyl chloride groups. The second step is a nucleophilic substitution at the sulfur atom, where ammonia replaces the chloride to form the sulfonamide.
-
Chlorosulfonation: Benzene is treated with an excess of chlorosulfonic acid (ClSO₃H). The harsh conditions and the electron-withdrawing nature of the first sulfonyl chloride group necessitate forcing conditions to achieve disubstitution, which primarily yields the para-isomer due to steric hindrance and electronic effects.
-
Amination: The resulting benzene-1,4-disulfonyl dichloride is a stable intermediate that can be isolated. It is then reacted with an excess of aqueous or gaseous ammonia. The ammonia acts as a nucleophile, attacking the electrophilic sulfur center of each sulfonyl chloride group to displace the chloride and form the stable sulfonamide bonds.
Experimental Protocol: Two-Step Synthesis
This protocol is intended for informational purposes and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.
Step 1: Synthesis of Benzene-1,4-disulfonyl dichloride
-
Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution) to neutralize the evolved HCl gas.
-
Reaction: Charge the flask with chlorosulfonic acid (4-5 equivalents). Cool the flask in an ice-water bath.
-
Addition: Add benzene (1 equivalent) dropwise via the dropping funnel to the stirred chlorosulfonic acid over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Heating: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 150 °C. Maintain this temperature for 2-3 hours until HCl evolution ceases.
-
Workup: Carefully cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring. The solid product, benzene-1,4-disulfonyl dichloride, will precipitate.
-
Purification: Collect the crude solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from a suitable solvent like chloroform or hexane can be performed for higher purity.
Step 2: Synthesis of this compound
-
Setup: In a well-ventilated fume hood, place the synthesized benzene-1,4-disulfonyl dichloride (1 equivalent) in a pressure-resistant flask equipped with a magnetic stirrer.
-
Reaction: Cool the flask in an ice bath and add an excess of concentrated aqueous ammonia solution (e.g., 28-30%, 10-15 equivalents) slowly.
-
Stirring: Seal the flask and stir the mixture at room temperature for 12-16 hours. The reaction is typically an exothermic slurry.
-
Workup: After the reaction is complete, cool the mixture and collect the white precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water to remove ammonium chloride, then with a small amount of cold ethanol. The product, this compound, is often obtained in high purity. Further purification can be achieved by recrystallization from hot water.
Synthetic Workflow Diagram
Caption: Two-step synthesis of this compound.
Applications in Medicinal Chemistry
The this compound core is a privileged scaffold in drug discovery, primarily due to the strategic placement and chemical nature of its sulfonamide groups.
Scaffold for Oxidative Phosphorylation (OXPHOS) Inhibitors
Inhibition of oxidative phosphorylation is an emerging therapeutic strategy for cancers that are highly dependent on aerobic metabolism.[5]
-
Mechanism of Action: Many cancer cells, particularly under certain conditions or as a resistance mechanism, rely on OXPHOS for ATP generation.[4] The OXPHOS system consists of five protein complexes in the mitochondria. This compound was identified as a hit compound in a phenotypic screen for its ability to selectively kill pancreatic cancer cells that depend on OXPHOS.[4][5][6] Further studies revealed that derivatives of this scaffold act as potent inhibitors of OXPHOS Complex I, which is responsible for oxidizing NADH to NAD⁺.[4] This inhibition disrupts the entire electron transport chain, leading to ATP depletion and cell death.[4]
-
Structure-Activity Relationship (SAR) Insights: Medicinal chemistry campaigns have shown that the 1,4-disulfonamide core is essential for activity.[4] The meta-disulfonamide analogue (1,3-substitution) was found to be inactive, highlighting that the specific distance and vector between the two sulfonamide groups are critical for binding to the biological target.[4] Optimization of this scaffold has led to nanomolar inhibitors of Complex I function with significant in vivo efficacy in preclinical pancreatic cancer models.[4][5][6]
Logical Flow of OXPHOS Inhibition
Caption: Mechanism of action for OXPHOS inhibitors.
Foundation for Carbonic Anhydrase (CA) Inhibitors
Primary sulfonamides are the cornerstone of carbonic anhydrase inhibitor design. These compounds are used clinically as antiglaucoma agents, diuretics, and anticonvulsants.[2]
-
Therapeutic Relevance: Several human CA isoforms (e.g., CA IX and XII) are overexpressed in various tumors and are linked to cancer progression, making them attractive therapeutic targets.[3][7] Aromatic disulfonamides have been shown to act as efficient tumor growth inhibitors, potentially through the inhibition of these tumor-associated CA isozymes.[7]
-
Design Strategy: The inhibitory action of sulfonamides relies on the coordination of the deprotonated sulfonamide nitrogen to the Zn(II) ion in the enzyme's active site. The benzene ring acts as a scaffold to position the sulfonamide group for optimal binding and to allow for further substitutions that can confer isoform selectivity. While many clinically used drugs are monosulfonamides, the disulfonamide scaffold offers opportunities for creating bivalent inhibitors or for exploring unique binding modes that could lead to novel selectivity profiles.
Applications in Supramolecular & Materials Chemistry
The same features that make this compound valuable in medicinal chemistry—rigidity and hydrogen-bonding capacity—also make it an excellent building block for creating ordered materials.
Linker for Coordination Polymers
Coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. They are of great interest for applications in gas storage, catalysis, and sensing.
-
The Role of the Ligand: In the presence of a base, the N-H protons of this compound can be removed, turning the nitrogen atoms into effective coordination sites for metal ions. The linear, rigid geometry of the molecule allows it to function as a bridging ligand, connecting two metal centers to form extended 1D, 2D, or 3D networks. The related benzene-1,4-disulfonate has been successfully used to create coordination polymers with silver and zinc.[8][9]
Representative Protocol: Synthesis of a Silver(I) Coordination Polymer
This protocol is a representative example based on established principles of coordination chemistry and should be adapted and optimized.
-
Reagents: Prepare separate solutions of this compound (1 equivalent) in a suitable solvent (e.g., DMF or DMSO) and a silver salt like silver nitrate (AgNO₃, 1 equivalent) in water or acetonitrile. A mild base like triethylamine (2 equivalents) is also required.
-
Setup: In a small vial or test tube, layer the solution of the silver salt on top of the ligand solution. Alternatively, combine the solutions and allow for slow evaporation.
-
Crystallization: Add the base to the ligand solution to facilitate deprotonation. The slow diffusion of the layers or slow evaporation of the solvent over several days to weeks at room temperature can promote the growth of single crystals.
-
Isolation: Once crystals have formed, they can be carefully isolated by decanting the mother liquor and washing gently with a cold solvent.
Formation of a 1D Coordination Polymer
Caption: Assembly of a 1D coordination polymer chain.
Summary and Future Outlook
This compound is a deceptively simple molecule whose true value lies in its predictable geometry and potent functional groups. It has proven to be a highly successful starting point for the development of targeted cancer therapies by inhibiting cellular metabolism. Simultaneously, its capacity for forming ordered, hydrogen-bonded, and metal-coordinated networks makes it an attractive linker for the rational design of new crystalline materials.
Future research will likely focus on:
-
Medicinal Chemistry: Expanding the library of derivatives to target other OXPHOS complexes or to develop isoform-selective carbonic anhydrase inhibitors with improved side-effect profiles.
-
Materials Science: Synthesizing and characterizing novel metal-organic frameworks (MOFs) and coordination polymers with this compound as the primary linker to explore their potential in catalysis, gas separation, and proton conduction.
-
Polymer Chemistry: Incorporating the rigid disulfonamide unit into high-performance polymers to enhance thermal stability and intermolecular cohesion.
The continued exploration of this versatile building block promises to yield significant advances across multiple scientific disciplines.
References
-
Xue, D., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 65(1), 343-368. [Link][4][5][6][10]
-
Casini, A., et al. (2000). Carbonic anhydrase inhibitors: aromatic sulfonamides and disulfonamides act as efficient tumor growth inhibitors. Journal of Enzyme Inhibition, 15(6), 597-610. [Link][7]
-
Vaškevičiūtė, K., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Pharmaceutical Chemistry Journal, 54, 237–248. [Link][2]
-
The Royal Society of Chemistry (n.d.). General procedure for the synthesis of benzenesulfonamide. Retrieved from [Link][11]
-
Mishra, C. B., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(9), 4015-4027. [Link][12]
-
Nocentini, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(11), 1199-1203. [Link][3]
-
Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7027. [Link][13]
-
Zhang, L., et al. (2011). In situ benzene-1,4-disulfonate ligand synthesis and electric conductivities of four silver 4-sulfobenzoate or benzene-1,4-disulfonate complexes. Inorganica Chimica Acta, 374(1), 433-440. [Link][8]
-
Nerkar, A. G., & Varpe, A. (2024). Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 23-25. [Link][14]
-
Oppel, I. M., et al. (2009). Para-Benzene disulfonic acid and its tetrachloro and tetrafluoro derivatives - Studies towards polyhalogenated metal-organic-frameworks with sulfo analogues of terephthalic acid. Zeitschrift für anorganische und allgemeine Chemie, 635(13-14), 2115-2123. [Link][9]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors: aromatic sulfonamides and disulfonamides act as efficient tumor growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Structure of Benzene-1,4-disulfonamide
Abstract
Benzene-1,4-disulfonamide is a highly symmetrical aromatic compound that serves as a fundamental scaffold in medicinal chemistry and materials science. Its rigid, well-defined geometry, characterized by a central benzene ring symmetrically substituted with two sulfonamide functional groups, makes it an attractive building block for designing molecules with specific spatial orientations. This guide provides a comprehensive examination of the core structure of this compound, synthesizing data from crystallographic, spectroscopic, and computational methodologies. We will detail validated protocols for its synthesis and characterization, present key structural parameters in a comparative format, and explore how its molecular architecture dictates its chemical properties and applications, particularly in the development of novel therapeutics.
Introduction: The Significance of a Symmetrical Core
The this compound core is a recurring motif in the design of functional molecules. Its significance stems from the unique combination of a rigid aromatic linker and two reactive sulfonamide groups positioned in a para arrangement. This configuration imparts a high degree of symmetry and predictable geometry, which are critical attributes for rational drug design and crystal engineering. The sulfonamide moieties (-SO₂NH₂) are potent hydrogen bond donors and acceptors, enabling specific intermolecular interactions that are crucial for molecular recognition at biological targets or for assembling supramolecular structures.
Recently, derivatives of this compound have been identified as promising inhibitors of oxidative phosphorylation (OXPHOS), a key metabolic pathway in certain cancers.[1][2][3] This discovery has renewed interest in this scaffold, highlighting the need for a deep understanding of its core structure to facilitate the development of more potent and selective therapeutic agents.[1][3] This guide serves as a technical resource for researchers, offering a detailed analysis of the molecule's structural underpinnings.
Synthesis and Purity Verification
The reliable synthesis of this compound is the first critical step for any subsequent structural or functional study. The most common laboratory-scale synthesis involves a two-step process starting from benzene: electrophilic aromatic substitution followed by amination.
Experimental Protocol: Synthesis via Chlorosulfonation
-
Rationale: This protocol utilizes the robust and well-established reaction of benzene with excess chlorosulfonic acid to introduce two sulfonyl chloride groups, followed by amination with aqueous ammonia to form the desired disulfonamide. The excess of the sulfonating agent drives the reaction towards disubstitution, and the para isomer is the major product due to steric hindrance disfavouring the ortho position and electronic factors.
-
Materials:
-
Benzene
-
Chlorosulfonic acid (ClSO₃H)
-
Concentrated aqueous ammonia (NH₄OH)
-
Ice
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Chlorosulfonation: In a fume hood, slowly add benzene (1 equivalent) to an ice-cooled, stirred flask containing an excess of chlorosulfonic acid (approx. 5 equivalents).
-
After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 2-3 hours to promote disubstitution.
-
Work-up (Part 1): Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid. The crude benzene-1,4-disulfonyl chloride will precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water, and press dry.
-
Amination: Add the crude benzene-1,4-disulfonyl chloride portion-wise to an excess of ice-cooled, concentrated aqueous ammonia with vigorous stirring.
-
Stir the resulting suspension for 1-2 hours, allowing it to warm to room temperature.
-
Work-up (Part 2): Filter the white precipitate of this compound. Wash the solid with cold water until the filtrate is neutral. A final wash with a dilute sodium bicarbonate solution can be used to remove any remaining acidic impurities.
-
Purification: Recrystallize the crude product from hot water or a water/ethanol mixture to obtain pure this compound. Dry the final product under vacuum. The melting point of the pure compound is approximately 286 °C.[4]
-
-
Validation: The purity of the synthesized compound must be confirmed by melting point determination and the spectroscopic methods detailed in Section 3. The absence of signals corresponding to monosubstituted or other isomeric products in NMR spectra is a key indicator of purity.
Structural Elucidation: A Multi-Technique Approach
A complete understanding of the core structure requires a combination of analytical techniques that provide complementary information about the molecule in both the solid state and in solution.
Workflow for Structural Characterization
Caption: Workflow from synthesis to validated structural analysis.
X-Ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides the most precise information on bond lengths, bond angles, and intermolecular interactions in the crystalline state. Analysis of related sulfonamide structures reveals key geometric parameters.[5] The benzene ring is planar, and the two sulfonamide groups are positioned para to each other. The geometry around the sulfur atoms is tetrahedral.
Intermolecular hydrogen bonds between the sulfonamide N-H protons and the sulfonyl oxygen atoms of adjacent molecules are expected to dominate the crystal packing, forming a stable, networked structure.
| Parameter | Typical Value (Å or °) | Rationale & Significance |
| C-C (aromatic) | ~1.39 Å | Typical for a benzene ring, indicating aromaticity. |
| C-S Bond Length | ~1.78 Å | Standard single bond length between an sp² carbon and sulfur. |
| S-O Bond Length | ~1.43 Å | Shorter than a single bond, indicating significant double-bond character due to resonance.[5] |
| S-N Bond Length | ~1.65 Å | Typical for sulfonamides. |
| O-S-O Angle | ~120° | Consistent with the sp²-like character of the oxygens and steric repulsion.[5] |
| C-S-N Angle | ~107° | Approximates tetrahedral geometry around the sulfur atom. |
Table 1: Expected Crystallographic Parameters for this compound based on related structures.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy confirms the molecular structure and, critically, its high symmetry in solution.
-
¹H NMR: Due to the molecule's D₂h symmetry, all four aromatic protons are chemically equivalent. This results in a single, sharp signal (a singlet) in the aromatic region of the spectrum. The sulfonamide (-NH₂) protons also give rise to a signal, which may be broad and whose chemical shift is dependent on solvent and concentration.
-
¹³C NMR: The symmetry of the molecule leads to only two signals in the ¹³C NMR spectrum. One signal corresponds to the two carbon atoms directly bonded to the sulfur atoms (ipso-carbons), and the other corresponds to the four carbon atoms bonded to hydrogen.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.8 - 8.2 | Singlet (s) | 4 x Ar-H |
| ¹H | Variable (e.g., 7.3) | Broad Singlet (br s) | 2 x SO₂NH₂ |
| ¹³C | ~145 | Singlet | 2 x C -SO₂ |
| ¹³C | ~128 | Singlet | 4 x C -H |
Table 2: Predicted ¹H and ¹³C NMR Spectral Data.[6][7]
Vibrational Spectroscopy (FT-IR): Probing Functional Groups
Infrared spectroscopy is used to confirm the presence of the key functional groups. The spectrum is dominated by strong absorptions from the sulfonamide group.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3390 - 3320 | Medium | Asymmetric N-H Stretch | -SO₂NH₂ |
| 3280 - 3230 | Medium | Symmetric N-H Stretch | -SO₂NH₂ |
| 1600 - 1450 | Medium-Weak | C=C Aromatic Stretch | Benzene Ring |
| 1345 - 1315 | Strong | Asymmetric S=O Stretch | -SO₂NH₂ |
| 1185 - 1145 | Strong | Symmetric S=O Stretch | -SO₂NH₂ |
| ~830 | Strong | C-H Out-of-plane bend | 1,4-disubstituted ring |
Table 3: Key FT-IR Absorption Bands for this compound.[7][8]
Mass Spectrometry (MS): Verification of Molecular Weight
Mass spectrometry confirms the molecular weight and elemental composition of the compound. For this compound (C₆H₈N₂O₄S₂), the expected exact mass is approximately 236.00 g/mol .[4] Under electrospray ionization (ESI), the molecule can be observed as the protonated species [M+H]⁺ or other adducts. A characteristic fragmentation pattern for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), a mass of 64 Da.[9]
Structural Insights into Reactivity and Application
The core structure directly influences the molecule's chemical behavior and its utility as a scaffold.
Caption: Relationship between core structure and chemical properties.
-
Aromatic Reactivity: The two sulfonamide groups are strongly electron-withdrawing. This deactivates the benzene ring towards electrophilic aromatic substitution, making further functionalization of the ring challenging.[10]
-
Acidity of N-H Protons: The electron-withdrawing nature of the adjacent sulfonyl group increases the acidity of the N-H protons, making them excellent hydrogen bond donors. This property is paramount for its role in binding to biological targets like enzymes.[1]
-
Rigid Linker: The para-substitution pattern creates a linear, rigid linker. This is highly advantageous in drug design, where it can be used to position other pharmacophoric elements at a precise distance and orientation to interact with a receptor binding site.[11] It also makes it a valuable component in the construction of metal-organic frameworks (MOFs) and other ordered materials.[12]
Conclusion
The core structure of this compound is defined by its high symmetry, the powerful electron-withdrawing and hydrogen-bonding capabilities of its sulfonamide groups, and the rigidity of its 1,4-disubstituted aromatic ring. A comprehensive analytical approach, combining X-ray crystallography, NMR, FT-IR, and mass spectrometry, is essential for its complete and unambiguous characterization. This detailed structural understanding is not merely academic; it is the foundation upon which its applications in medicinal chemistry and materials science are built, providing a rational basis for the design of next-generation functional molecules.
References
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry. Available at: [Link][1][2][3]
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC. National Institutes of Health. Available at: [Link][1][2]
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - ResearchGate. ResearchGate. Available at: [Link][6]
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed. National Institutes of Health. Available at: [Link][2][3]
-
Structural and computational insights into a benzene sulfonamide derivative - MKJC. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link][5]
-
This compound | C6H8N2O4S2 | CID 23273948 - PubChem. National Institutes of Health. Available at: [Link][13]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. National Institutes of Health. Available at: [Link][9]
-
In situ benzene-1,4-disulfonate ligand synthesis and electric conductivities of four silver 4-sulfobenzoate or benzene-1,4-disulfonate complexes - ResearchGate. ResearchGate. Available at: [Link][12]
-
Infrared and NMR Spectra of Arylsulphonamides - Zeitschrift für Naturforschung. Zeitschrift für Naturforschung. Available at: [Link][7]
-
IR Spectrum: Aromatics - Química Organica.org. Química Organica.org. Available at: [Link][8]
-
Nitration and Sulfonation of Benzene - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link][10]
Sources
- 1. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biosynth.com [biosynth.com]
- 5. mkjc.in [mkjc.in]
- 6. researchgate.net [researchgate.net]
- 7. znaturforsch.com [znaturforsch.com]
- 8. IR Spectrum: Aromatics [quimicaorganica.org]
- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C6H8N2O4S2 | CID 23273948 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of Disulfonamide Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting preliminary cytotoxicity screening of novel disulfonamide compounds. It moves beyond a simple recitation of protocols to offer a strategic and scientifically grounded approach to experimental design, execution, and data interpretation.
Section 1: Foundational Principles of Cytotoxicity Screening for Disulfonamides
Disulfonamide-containing molecules represent a versatile scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer properties.[1] The initial assessment of any new chemical entity destined for therapeutic use is its potential to induce cellular toxicity. Cytotoxic drugs work by inhibiting cell division, leading to the death of cancer cells.[2] Preliminary cytotoxicity screening serves as a critical first gatekeeper in the drug discovery pipeline, enabling the early identification and deprioritization of compounds with unfavorable toxicity profiles, thereby conserving resources for more promising candidates.[3]
The core objective of this initial screen is to determine the concentration at which a disulfonamide compound elicits a toxic response in cultured cells. This is often quantified as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a biological process by 50%.[4][5] A lower IC50 value generally indicates higher potency.[6]
The Rationale for a Multi-Assay, Multi-Cell Line Approach
No single assay can fully capture the complex biological events that constitute cytotoxicity. Different assays measure distinct cellular endpoints, such as metabolic activity, membrane integrity, or lysosomal function.[7] Therefore, a multi-assay approach provides a more holistic and robust assessment of a compound's cytotoxic potential.
Furthermore, the cytotoxic response to a compound can be highly dependent on the cell type. Cancer cell lines, for instance, exhibit significant genetic and phenotypic diversity.[8] Screening against a panel of well-characterized cancer cell lines, such as the NCI-60 panel, can reveal selective cytotoxicity and provide early indications of potential therapeutic windows.[9][10]
Section 2: Strategic Experimental Design
A well-designed experiment is the bedrock of reliable and reproducible cytotoxicity data. This involves careful consideration of cell line selection, compound concentration ranges, and appropriate controls.
Cell Line Selection and Culture
The choice of cell lines should be guided by the therapeutic indication of the disulfonamide compounds. For anticancer screening, a panel representing different tumor types (e.g., breast, lung, colon) is recommended.[10] It is crucial to use cell lines from reputable cell banks to ensure identity and purity. All cell lines should be maintained in their recommended growth medium and conditions, and routinely tested for mycoplasma contamination.
Determining Compound Concentration Ranges
The goal is to establish a dose-response curve that spans from no observable effect to complete cell death. A common starting point is a wide range of concentrations, often using a log-equidistant design.[11] For instance, a 7-point dilution series starting from 100 µM (e.g., 100, 30, 10, 3, 1, 0.3, 0.1 µM) is a standard approach. The solubility of the disulfonamide compound in the culture medium must be determined beforehand to avoid precipitation, which can lead to erroneous results.
The Critical Role of Controls
Every cytotoxicity assay plate must include a set of controls to validate the experiment.[12]
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control accounts for any potential toxicity of the solvent itself.[13]
-
Negative Control: Untreated cells that represent 100% cell viability.[13]
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to confirm that the assay system is responsive to toxic insults.[12]
-
Media Blank: Wells containing only culture medium to determine the background signal.[13]
Caption: General experimental workflow for cytotoxicity screening.
Section 3: Core Cytotoxicity Assays
This section details the protocols for three widely used and complementary cytotoxicity assays.
Sulforhodamine B (SRB) Assay: Measuring Cell Biomass
The SRB assay is a colorimetric method that relies on the binding of the bright pink aminoxanthene dye, sulforhodamine B, to basic amino acid residues of cellular proteins under mildly acidic conditions.[14][15] The amount of bound dye is directly proportional to the total protein mass, and thus, the number of cells.[16] This assay is particularly robust and reproducible for adherent cell lines.[16]
Detailed Experimental Protocol: SRB Assay [17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing the disulfonamide compounds and controls at the desired concentrations. Incubate for the chosen exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates four to five times with slow-running tap water to remove the TCA and detached cells. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removing Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Release Assay: Assessing Membrane Integrity
The LDH assay is a cytotoxicity assay that quantifies the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[13] A loss of membrane integrity is a hallmark of necrosis or late-stage apoptosis.[19]
Detailed Experimental Protocol: LDH Release Assay [13]
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the SRB assay. Include a "maximum LDH release" control by treating a set of wells with a lysis buffer.
-
Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD+) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (typically up to 30 minutes).
-
Stop Reaction: Add the stop solution provided with the kit to terminate the reaction.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
Distinguishing Apoptosis from Necrosis
It is often crucial to understand the mechanism of cell death induced by a compound. Assays that can differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) provide valuable mechanistic insights.[20]
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for distinguishing between apoptotic and necrotic cells.[21]
-
Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[19]
-
Propidium Iodide (PI): A fluorescent nuclear dye that is excluded by live and early apoptotic cells but can enter and stain the DNA of necrotic or late apoptotic cells with compromised membrane integrity.[21]
By dual-staining cells with fluorescently labeled Annexin V and PI, one can distinguish four cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Caption: Distinguishing cell death pathways with Annexin V/PI staining.
Caspase Activity Assays
Caspases are a family of proteases that are key executioners of apoptosis.[22] Fluorometric or colorimetric assays that measure the activity of specific caspases (e.g., caspase-3/7) can provide further evidence of apoptosis induction.[23][24] These assays typically use a caspase-specific peptide substrate conjugated to a fluorophore or chromophore, which is released upon cleavage by the active caspase.[22][25]
Section 4: Data Analysis and Interpretation
Data Processing
-
Background Subtraction: Subtract the average OD of the media blank wells from all other OD values.
-
Normalization: Express the data as a percentage of the vehicle control.
-
% Cell Viability = (OD_sample / OD_vehicle_control) * 100
-
IC50 Determination
The IC50 value is determined by plotting the percent cell viability against the log of the compound concentration and fitting the data to a non-linear regression model (e.g., a four-parameter logistic curve).[4] Software such as GraphPad Prism is commonly used for this analysis.
Interpreting the Results
A low IC50 value indicates that the disulfonamide compound is potent in reducing cell viability. However, it is important to remember that an IC50 from a metabolic or biomass assay does not solely indicate cell death (cytotoxicity); it could also reflect a reduction in cell proliferation (cytostatic effect).[26] The results from the LDH release and apoptosis assays are crucial for elucidating the underlying mechanism.
Data Presentation: Hypothetical Cytotoxicity Data
| Disulfonamide Compound | Cell Line | SRB Assay IC50 (µM) | LDH Release at 10x IC50 (% of Max Lysis) | Apoptosis Induction (Caspase-3/7 fold increase) |
| DS-001 | MCF-7 (Breast) | 5.2 | 15% | 4.5 |
| A549 (Lung) | 12.8 | 12% | 3.8 | |
| DS-002 | MCF-7 (Breast) | > 100 | < 5% | 1.2 |
| A549 (Lung) | 85.4 | < 5% | 1.5 | |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.1 | 25% | 8.2 |
| A549 (Lung) | 0.3 | 22% | 7.5 |
From this hypothetical data, DS-001 shows moderate and selective cytotoxicity, likely through the induction of apoptosis. DS-002, on the other hand, exhibits low cytotoxicity in this preliminary screen.
Section 5: Concluding Remarks and Future Directions
The preliminary cytotoxicity screening of novel disulfonamide compounds is a critical step in the early-stage drug discovery process.[3] A systematic and multi-faceted approach, as outlined in this guide, allows for the robust identification of compounds with potential cytotoxic activity and provides initial insights into their mechanism of action. Compounds that demonstrate potent and selective cytotoxicity can then be advanced to more complex secondary screens, including mechanism of action studies and in vivo efficacy models.
References
-
Cyprotex. Apoptosis and Necrosis Assay (Flow Cytometry). Evotec. [Link]
-
Bio-protocol. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. [Link]
-
PubMed. Determination of apoptosis and necrosis. [Link]
-
Protocols.io. SRB assay for measuring target cell killing V.1. [Link]
-
Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]
-
CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
Nature Protocols. Sulforhodamine B colorimetric assay for cytotoxicity screening. [Link]
-
Cytion. Screening Anticancer Drugs with NCI Lines. [Link]
-
National Institutes of Health. Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. [Link]
-
MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
National Institutes of Health. Caspase Protocols in Mice. [Link]
-
SciSpace. Sulforhodamine B colorimetric assay for cytotoxicity screening. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Frontiers. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]
-
ScienceDirect. Caspases activity assay procedures. [Link]
-
Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]
-
Creative Bioarray. Caspase Activity Assay. [Link]
-
PubMed. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]
-
JoVE. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. [Link]
-
Visikol. The Importance of IC50 Determination. [Link]
-
National Institutes of Health. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
ResearchGate. Design of optimal concentrations for in vitro cytotoxicity experiments. [https://www.researchgate.net/publication/386221714_Design_of_optimal_concentrations_for_in_vitro_cytotoxicity_experiments]([Link]_ cytotoxicity_experiments)
-
National Institutes of Health. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]
-
National Institutes of Health. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. [Link]
-
OUCI. In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]
-
ScienceDirect. Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]
-
Medical Design & Outsourcing. Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. [Link]
-
DergiPark. In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. [Link]
-
PubMed. Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones. [Link]
-
Semantic Scholar. Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. [Link]
-
ResearchGate. Aryl azide-sulfonamide hybrids induce cellular apoptosis: synthesis and preliminary screening of their cytotoxicity in human HCT116 and A549 cancer cell lines. [Link]
-
National Institutes of Health. The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro. [Link]
-
ResearchGate. Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. [Link]
-
MD+DI. A Practical Guide to ISO 10993-5: Cytotoxicity. [Link]
-
ResearchGate. How to comment after finding IC50 according to MTT results?. [Link]
-
ASTM International. Cell-Culture Cytotoxicity Testing of Candidate Device Materials. [Link]
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
ResearchGate. Experimental design. (A) The experimental design. T47D Cytotoxicity assay, Microarray experiments (whole human genome, 4 × 44k). [Link]
-
OSTI.GOV. Aryl azide-sulfonamide hybrids induce cellular apoptosis: synthesis and preliminary screening of their cytotoxicity in human HCT116 and A549 cancer cell lines. [Link]
-
All About Cancer. Cytotoxic drugs or cytostatics. [Link]
Sources
- 1. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allaboutcancer.fi [allaboutcancer.fi]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. clyte.tech [clyte.tech]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of IC50 Determination | Visikol [visikol.com]
- 7. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 10. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. store.astm.org [store.astm.org]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. scispace.com [scispace.com]
- 16. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. SRB assay for measuring target cell killing [protocols.io]
- 19. biotium.com [biotium.com]
- 20. Determination of apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 22. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Redirecting [linkinghub.elsevier.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 26. researchgate.net [researchgate.net]
General Synthetic Routes for Novel Disulfonamides: An In-depth Technical Guide
Abstract
Disulfonamide moieties are a cornerstone in modern medicinal chemistry, integral to the pharmacophores of a wide array of therapeutic agents. Their unique physicochemical properties, including their ability to act as bioisosteres of carboxylic acids and their capacity for strong hydrogen bonding, have cemented their importance in drug design. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for accessing novel disulfonamides. Moving beyond a simple recitation of procedures, this guide delves into the mechanistic underpinnings of each method, offering field-proven insights into experimental choices and showcasing the versatility of these routes in constructing structurally diverse and complex molecules.
Introduction: The Enduring Significance of the Disulfonamide Scaffold
The journey of sulfonamides in medicine began with the discovery of the antibacterial properties of prontosil in the 1930s. Since then, the disulfonamide functional group has been incorporated into a multitude of drugs with diverse therapeutic applications, including diuretics, anticonvulsants, anti-inflammatory agents, and protease inhibitors.[1][2] The continued interest in disulfonamides stems from their remarkable versatility as a structural motif. The two sulfonyl groups can be appended to a wide variety of molecular scaffolds, and the nitrogen atoms can be functionalized to fine-tune the steric and electronic properties of the molecule. This adaptability makes the disulfonamide group an invaluable tool for medicinal chemists in their quest to design novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
This guide will navigate through the foundational classical methods and the forefront of modern catalytic strategies for disulfonamide synthesis, providing a robust intellectual toolkit for the practicing chemist.
Classical Synthesis: The Cornerstone of Disulfonamide Formation
The most traditional and still widely practiced method for the synthesis of disulfonamides involves the reaction of a diamine with two equivalents of a sulfonyl chloride in the presence of a base.[1] This approach is valued for its simplicity, reliability, and the ready availability of a vast array of starting materials.
Mechanism and Experimental Rationale
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the liberation of hydrochloric acid, which is neutralized by the base. The choice of base is critical; typically, a non-nucleophilic organic base such as triethylamine or pyridine is employed to avoid competition with the diamine nucleophile. The solvent is generally an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure the solubility of the reactants and prevent side reactions.
While straightforward, this method has its limitations. The use of sulfonyl chlorides can be problematic as they are often moisture-sensitive and can be challenging to handle and store.[3] Furthermore, with primary diamines, there is a risk of over-alkylation or the formation of polymeric side products if the reaction conditions are not carefully controlled.
Representative Experimental Protocol: Synthesis of a Simple N,N'-Disubstituted Disulfonamide
Materials:
-
Appropriate diamine (1.0 equiv)
-
Appropriate sulfonyl chloride (2.2 equiv)
-
Triethylamine (3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a stirred solution of the diamine (1.0 equiv) and triethylamine (3.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the sulfonyl chloride (2.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired disulfonamide.
Modern Catalytic Approaches: Expanding the Synthetic Horizon
To overcome the limitations of classical methods and to enable the synthesis of more complex and functionally diverse disulfonamides, a variety of modern transition-metal-catalyzed reactions have been developed. These methods offer milder reaction conditions, greater functional group tolerance, and novel bond disconnections.
Rhodium-Catalyzed C-H Activation and Amination
Rhodium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, providing a highly atom-economical approach to the synthesis of complex molecules.[4] In the context of disulfonamide synthesis, rhodium catalysts can facilitate the direct amination of arene C-H bonds.[2][5][6]
The catalytic cycle typically begins with the coordination of a directing group on the arene substrate to the rhodium center. This is followed by a C-H activation step to form a rhodacycle intermediate. This intermediate then reacts with an aminating agent, often an azide, leading to the formation of the C-N bond and regeneration of the active rhodium catalyst.[7][8]
Caption: Figure 1. Simplified Catalytic Cycle for Rhodium-Catalyzed C-H Amination.
Materials:
-
Arene with directing group (e.g., benzo[h]quinoline) (1.0 equiv)
-
Sulfonyl azide (e.g., p-dodecylbenzenesulfonyl azide) (1.1 equiv)
-
[Cp*RhCl2]2 (1.0 mol%)
-
AgSbF6 (4.0 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
In a flame-dried, two-necked round-bottomed flask, combine the arene, [Cp*RhCl2]2, and AgSbF6.
-
Add anhydrous DCE, followed by the sulfonyl azide via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, filter the reaction mixture through a pad of silica gel, washing with dichloromethane.
-
Concentrate the filtrate and purify the residue by recrystallization or column chromatography to obtain the N-arylsulfonamide.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has revolutionized the formation of carbon-heteroatom bonds, and its application to sulfonamide synthesis is no exception. The Buchwald-Hartwig amination and related cross-coupling reactions provide versatile and efficient routes to N-aryldisulfonamides.[9][10]
The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. The catalytic cycle is well-established and proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9][11] The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results.[12]
Caption: Figure 2. Catalytic Cycle for Palladium-Catalyzed Buchwald-Hartwig Amination.
A powerful one-pot, two-step procedure for the synthesis of aryl sulfonamides involves the palladium-catalyzed chlorosulfonylation of arylboronic acids followed by in situ amination.[13][14][15] This method is particularly attractive as it utilizes readily available and stable arylboronic acids as starting materials.
Experimental Protocol: [13]
Step 1: Chlorosulfonylation
-
To a solution of the arylboronic acid (1.0 equiv) in a suitable solvent (e.g., THF), add a palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).
-
Add a source of sulfur dioxide (e.g., DABSO) and a chlorinating agent (e.g., N-chlorosuccinimide).
-
Stir the reaction at room temperature until the arylboronic acid is consumed (monitored by TLC or GC-MS).
Step 2: Amination
-
To the reaction mixture containing the in situ generated arylsulfonyl chloride, add the desired amine (1.2 equiv) and a base (e.g., triethylamine, 2.0 equiv).
-
Stir at room temperature or with gentle heating until the sulfonyl chloride is consumed.
-
Work up the reaction as described in the classical synthesis protocol.
Copper-Catalyzed N-Arylation: The Chan-Lam Coupling
The copper-catalyzed Chan-Lam cross-coupling reaction is a valuable alternative to palladium-catalyzed methods for the formation of C-N bonds.[16][17][18][19] This reaction typically involves the coupling of an amine with a boronic acid in the presence of a copper catalyst and an oxidant, often under aerobic conditions.
The mechanism of the Chan-Lam coupling is still a subject of some debate, but it is generally believed to involve the formation of a copper(II)-amine complex, which then undergoes transmetalation with the boronic acid. Reductive elimination from the resulting copper(III) intermediate furnishes the N-aryl product and regenerates the active copper catalyst.
Caption: Figure 3. Postulated Catalytic Cycle for Copper-Catalyzed Chan-Lam N-Arylation.
A particularly elegant application of copper catalysis is the one-pot, three-component synthesis of sulfonamides from arylboronic acids, a sulfur dioxide surrogate (like DABSO), and an amine.[20][21][22][23] This convergent approach allows for the rapid assembly of a diverse range of sulfonamides from simple, readily available building blocks.
Experimental Protocol: [21]
Materials:
-
Arylboronic acid (2.0 equiv)
-
Amine (1.0 equiv)
-
DABSO (2.0 equiv)
-
Copper(II) triflate (10 mol%)
-
Ligand (e.g., a bipyridine derivative, 10 mol%)
-
Solvent (e.g., 1,4-dioxane)
Procedure:
-
To a reaction vessel, add the arylboronic acid, amine, DABSO, copper(II) triflate, and ligand.
-
Add the solvent and stir the mixture at room temperature or with heating under an air atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Iron-Catalyzed C-H Amidation
The use of earth-abundant and non-toxic iron as a catalyst for C-H functionalization reactions is a rapidly growing area of research.[7][24][25] Iron-catalyzed C-H amidation offers a cost-effective and environmentally friendly alternative to methods employing precious metals.[1][3][17][26][27][28]
The mechanism of iron-catalyzed C-H amidation can vary depending on the specific reaction conditions and substrates. Both radical-based and non-radical pathways have been proposed. In some cases, the reaction is thought to proceed through the formation of a high-valent iron-nitrene intermediate, which then undergoes C-H insertion.[1][26]
Caption: Figure 4. A Possible Catalytic Cycle for Iron-Catalyzed C-H Amidation.
A one-pot, two-stage synthesis of diaryl sulfonamides has been developed using sequential iron and copper catalysis.[5][7][25] This process involves an iron-catalyzed regioselective para-iodination of activated arenes, followed by a copper(I)-catalyzed N-arylation reaction.
Synthesis of Vicinal Disulfonamides
Vicinal or 1,2-disulfonamides are an important subclass of disulfonamides with applications in medicinal chemistry and as chiral ligands. Their synthesis often requires specialized methods.
From Alkenes via Diamination
A powerful strategy for the synthesis of vicinal diamines, which can then be converted to disulfonamides, is the diamination of alkenes. Rhodium-catalyzed aziridination of an alkene followed by a rearrangement and ring-opening sequence can provide access to differentially protected vicinal diamines.[29][30] These can then be treated with two equivalents of a sulfonyl chloride to furnish the target vicinal disulfonamide.
More recently, direct vicinal sulfamoyloximation of alkenes has been reported as a route to related structures.[13][31]
Synthesis of Aromatic 1,2-Disulfonimides
Aromatic 1,2-disulfonimides, cyclic analogues of vicinal disulfonamides, can be synthesized from the corresponding 1,2-disulfonyl chlorides. The synthesis of these precursors can be challenging, but methods involving the diazotization of aminobenzenesulfonic acids followed by substitution with sulfur dioxide have been reported.[20][26]
Data Summary and Comparison of Methods
| Method | Key Features | Advantages | Disadvantages |
| Classical Synthesis | Diamine + 2x Sulfonyl Chloride | Simple, reliable, readily available starting materials. | Use of sensitive sulfonyl chlorides, potential for side reactions. |
| Rhodium-Catalyzed C-H Amination | Direct functionalization of C-H bonds. | High atom economy, access to novel structures. | Requires directing groups, expensive catalyst. |
| Palladium-Catalyzed Cross-Coupling | Buchwald-Hartwig amination, coupling with arylboronic acids. | High functional group tolerance, broad scope. | Expensive catalyst and ligands, may require inert conditions. |
| Copper-Catalyzed N-Arylation | Chan-Lam coupling, three-component reactions. | Milder conditions, often uses air as oxidant. | Mechanism can be complex, substrate scope can be limited. |
| Iron-Catalyzed C-H Amidation | Use of an earth-abundant metal catalyst. | Cost-effective, environmentally friendly. | Can require strong oxidants, mechanism not always clear. |
Conclusion and Future Outlook
The synthesis of novel disulfonamides has evolved significantly from the classical reaction of diamines and sulfonyl chlorides. The advent of modern catalytic methods, particularly those employing rhodium, palladium, copper, and iron, has opened up new avenues for the construction of these vital pharmacophores with unprecedented efficiency and precision. The ability to directly functionalize C-H bonds and to perform multi-component reactions has dramatically streamlined the synthesis of complex disulfonamide-containing molecules.
As our understanding of catalytic mechanisms deepens, we can anticipate the development of even more selective, efficient, and sustainable methods for disulfonamide synthesis. The exploration of novel catalysts, the use of greener reaction media, and the development of enantioselective transformations will undoubtedly continue to be major research focuses. These advancements will further empower medicinal chemists to explore the vast chemical space of disulfonamides in their pursuit of the next generation of life-saving therapeutics.
References
- Park, S. H., Park, Y., & Chang, S. (2014). Rhodium-Catalyzed Direct Amination of Arene C-H Bonds Using Azides as the Nitrogen Source. Organic Syntheses, 91, 52-59.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Chen, Y., Murray, P. R., Davies, A. T., & Willis, M. C. (2018). Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. Journal of the American Chemical Society, 140(28), 8781–8787.
- Anonymous. (2024). Mechanism of Iron-Catalyzed Oxidative α-Amination of Ketones with Sulfonamides. The Journal of Organic Chemistry.
- Zhong, D., Wu, D., Zhang, Y., Lu, Z., Usman, M., Liu, W., Lu, X., & Liu, W.-B. (2019). Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C–H Amidation. Organic Letters, 21(15), 5808–5812.
- Chen, Y., Murray, P. R., Davies, A. T., & Willis, M. C. (2018). Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. PubMed.
- Waddell, L. J. N., Henry, M. C., Mostafa, M. A. B., & Sutherland, A. (2022).
- Shin, K., Baek, Y., & Chang, S. (2013). Direct CH Amination of Arenes with Alkyl Azides under Rhodium Catalysis.
- DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641.
- DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013).
- Chen, Y., Murray, P. R., Davies, A. T., & Willis, M. C. (2018). Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. Scinapse.
- Vantourout, J. C., Li, L., Bendito-Moll, E., Chabbra, S., Arrington, K., Bode, B. E., Isidro-Llobet, A., Kowalski, J. A., Nilson, M. G., Wheelhouse, K. M. P., Woodard, J. L., Xie, S., Leitch, D. C., & Watson, A. J. B. (2018). Mechanistic Insight Enables Practical, Scalable, Room Temperature Chan–Lam N-Arylation of N-Aryl Sulfonamides.
- Eom, S., Kwon, T., Lee, D. Y., Kim, H., Lee, H., Kim, B., & Lee, J. (2022). Copper-Mediated Three-Component Reaction for the Synthesis of N-Acylsulfonamide on DNA. Organic Letters, 24(27), 4945–4949.
- Du Bois, J. (2011). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Accounts of Chemical Research, 44(4), 235-244.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Raju, S., Teimouri, M., Adhikari, B., Donnadieu, B., Stokes, S. L., & Emerson, J. P. (2023). Copper complexes for the chemoselective N-arylation of arylamines and sulfanilamides via Chan-Evans-Lam cross-coupling. Dalton Transactions, 52(43), 15986-15994.
- Sapegin, D. A., Kuznetsov, D. A., & Bear, J. C. (2023). Synthesis of aromatic 1,2-disulfonimides and their prospects as monomers. New Journal of Chemistry, 47(11), 5270-5279.
- The Organic Chemistry Tutor. (2025).
- Raju, S., Teimouri, M., Adhikari, B., Donnadieu, B., Stokes, S. L., & Emerson, J. P. (2023). Copper complexes for the chemoselective N-arylation of arylamines and sulfanilamides via Chan-Evans-Lam cross-coupling. PubMed.
- Anonymous. (2021). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers.
- Zhu, C., Xie, W., & Falck, J. R. (2011).
- Wikipedia. (2023). Sulfonamide (medicine).
- The Organic Chemistry Tutor. (2020). Buchwald-Hartwig Amination Mechanism | Organic Chemistry. YouTube.
- Griffith, R., & Perlmutter, P. (2009). Synthesis of N-alkylsulfonamides by borane-dimethyl sulfide reduction of N-acylsulfonamides. Tetrahedron Letters, 50(48), 6701-6703.
- Borch, R. F., & Hassid, A. I. (1972). A new method for the methylation of amines. Journal of Organic Chemistry, 37(10), 1673-1674.
- DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013).
- Fiori, K. W., & Du Bois, J. (2014).
- Anonymous. (2024).
- Anonymous. (2024).
- Anonymous. (2024).
- Aly, A. A., Brown, A. B., & El-Shaieb, K. M. (2008). Synthesis and reactions of some new N-(2-thiazolyl)- and N-(2-pyrimidinyl)-disulfonamides.
- Fiori, K. W., & Du Bois, J. (2014). Vicinal Diamination of Alkenes under Rh-Catalysis.
- Shin, K., Park, Y., & Chang, S. (2013). Rhodium-Catalyzed Direct Amination of Arene C-H Bonds Using Azides as the Nitrogen Source. Organic Syntheses.
Sources
- 1. Mechanism of Iron-Catalyzed Oxidative α-Amination of Ketones with Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. matilda.science [matilda.science]
- 4. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pr.ibs.re.kr [pr.ibs.re.kr]
- 7. Sci-Hub. Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation / Accounts of Chemical Research, 2017 [sci-hub.box]
- 8. Rhodium-catalyzed annulation of N-benzoylsulfonamide with isocyanide through C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Direct vicinal sulfonyloximation of alkenes: an efficient and straightforward approach towards the synthesis of α-sulfonyl ketoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sci-hub.ru [sci-hub.ru]
- 17. researchgate.net [researchgate.net]
- 18. Copper complexes for the chemoselective N-arylation of arylamines and sulfanilamides via Chan-Evans-Lam cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. scispace.com [scispace.com]
- 21. Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scinapse.io [scinapse.io]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Mechanistic Insights into Iron-Catalyzed C−H Bond Activation and C−C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Intermediates and mechanism in iron-catalyzed C-H activation - American Chemical Society [acs.digitellinc.com]
- 29. escholarship.org [escholarship.org]
- 30. researchgate.net [researchgate.net]
- 31. Photoinduced Vicinal Sulfamoyloximation of Alkenes: Harnessing Bifunctional Nitrosamines via a Rapid Radical Trapping Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Multifaceted Mechanisms of Action of Benzene-1,4-disulfonamides
Executive Summary
The benzene-1,4-disulfonamide scaffold represents a remarkably versatile chemical entity in modern drug discovery, serving as the foundation for compounds with diverse and potent biological activities. Initially recognized for their role as carbonic anhydrase inhibitors, subsequent research has unveiled a sophisticated and multifaceted mechanistic landscape. This guide provides an in-depth exploration of the three primary mechanisms of action associated with this scaffold: the inhibition of mitochondrial oxidative phosphorylation, the potent inhibition of carbonic anhydrase isoforms, and the novel function as a "molecular glue" inducing the degradation of RNA-binding proteins. By synthesizing data from seminal studies, we will dissect the molecular targets, downstream cellular consequences, and the experimental methodologies crucial for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important pharmacological class.
The this compound Core: A Privileged Scaffold
The this compound structure is characterized by a central benzene ring substituted with two sulfonamide groups at the para positions. This arrangement provides a rigid core with two key functional groups that can be readily modified, allowing for extensive structure-activity relationship (SAR) studies. This chemical tractability has enabled the optimization of derivatives against distinct biological targets, leading to compounds with anticancer, anticonvulsant, and diuretic properties.[1] The following sections will detail the distinct mechanisms that arise from variations on this core structure.
Mechanism I: Inhibition of Oxidative Phosphorylation (OXPHOS)
A pivotal mechanism for a novel series of benzene-1,4-disulfonamides is the inhibition of oxidative phosphorylation (OXPHOS), a critical metabolic pathway for energy production in many cancer subtypes.[2][3]
Molecular Target and Cellular Impact
The primary molecular target within the OXPHOS pathway for this class of compounds is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[2][4] Inhibition of Complex I disrupts the transfer of electrons from NADH to coenzyme Q, which has two immediate and critical consequences:
-
Halted Proton Pumping: The generation of the proton gradient across the inner mitochondrial membrane is diminished. This gradient is essential for ATP synthase (Complex V) to produce ATP.[2]
-
Altered Redox State: The oxidation of NADH to NAD+ is blocked, leading to a significant decrease in the cellular NAD+/NADH ratio.[2]
The ultimate result is a profound depletion of cellular ATP, leading to an energy crisis and subsequent cell death, particularly in cells that are highly dependent on OXPHOS for survival.[3][5]
Causality in Experimental Design: The Galactose Screen
The discovery of this compound as an OXPHOS inhibitor was facilitated by a clever phenotypic screen.[2][4] Cells were cultured in media containing either glucose or galactose.
-
Glucose Medium: Cells can generate ATP through either glycolysis or OXPHOS.
-
Galactose Medium: Galactose metabolism yields less ATP from glycolysis, forcing cells to rely almost exclusively on mitochondrial OXPHOS for their energy needs.[2]
Therefore, compounds that show selective cytotoxicity in the galactose-containing medium are strong candidates for OXPHOS inhibitors. This experimental choice provides an elegant, function-based primary screen to identify compounds with this specific mechanism of action.
Quantitative Inhibitory Data
The optimization of the initial hit compound, this compound 1 , led to the discovery of highly potent analogs.
| Compound | Target/Assay | Cell Line | IC₅₀ Value | Reference |
| 1 (Racemic mixture) | Cell Growth (Galactose) | UM16 | 0.58 µM | [2] |
| 2 (R-enantiomer) | Cell Growth (Galactose) | UM16 | 0.31 µM | [2] |
| 2 (R-enantiomer) | ATP Depletion (Galactose) | MIA PaCa-2 | 118.5 ± 2.2 nM | [2] |
| 2 (R-enantiomer) | OXPHOS Complex I Inhibition | MIA PaCa-2 | 312 ± 67 nM | [2] |
| 65 (Optimized Analog) | OXPHOS Complex I Inhibition | N/A | 30 nM | [4] |
| 65 (Optimized Analog) | Cell Growth (Glucose) | MIA PaCa-2 | 70 nM | [4] |
Visualization of OXPHOS Inhibition
Caption: Inhibition of Complex I by Benzene-1,4-disulfonamides halts the electron transport chain.
Key Experimental Protocols
Protocol 1: ATP Depletion Assay This protocol quantifies the impact of a compound on cellular energy production.
-
Cell Seeding: Plate cancer cells (e.g., MIA PaCa-2) in 96-well plates and allow them to adhere overnight.
-
Media Change: Replace the growth medium with either high-glucose or galactose-containing medium.
-
Compound Treatment: Add the this compound compound at various concentrations and incubate for a specified period (e.g., 24 hours).
-
Lysis and Detection: Lyse the cells and measure ATP levels using a commercial bioluminescence-based assay kit (e.g., CellTiter-Glo®). Luminescence is proportional to the ATP concentration.
-
Data Analysis: Normalize the luminescence signal to a vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value for ATP depletion.[2]
Mechanism II: Inhibition of Carbonic Anhydrases (CAs)
The classical mechanism of action for many sulfonamide-based drugs, including this compound derivatives like Indisulam (E7070) and SLC-0111 , is the inhibition of carbonic anhydrases.[6][7][8]
Molecular Target and Role in Cancer
Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[9] In the context of cancer, the transmembrane isoforms CA IX and CA XII are of particular interest.[7][10] These are often overexpressed in hypoxic tumors and play a crucial role in pH regulation.[11][12]
-
Mechanism: By catalyzing CO₂ hydration at the cell surface, CA IX creates an acidic extracellular microenvironment, which promotes tumor invasion and metastasis. Simultaneously, the resulting bicarbonate is transported into the cell to maintain a neutral or slightly alkaline intracellular pH, which is favorable for cancer cell survival and proliferation.[11][13]
-
Inhibitor Action: Benzene-1,4-disulfonamides bind to the zinc ion in the active site of the enzyme, blocking its catalytic activity. This disrupts the pH balance, leading to intracellular acidification and extracellular alkalization, thereby inhibiting tumor growth and metastasis.[13][14]
Quantitative Inhibitory Data
Different derivatives show varying potency and selectivity against the different human CA (hCA) isoforms.
| Compound | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Reference |
| SLC-0111 | - | - | Strong | Strong | [15] |
| Compound 3 * | - | - | - | 1.0 nM | [7] |
| Compound 11 ** | 9.0 nM | - | Potent | Potent | [16] |
*4-[3-(2-benzylphenyl)ureido]benzenesulfonamide **A ureido-substituted benzenesulfonamide derivative
Visualization of CA IX Inhibition in the Tumor Microenvironment
Caption: Inhibition of CA IX by SLC-0111 disrupts pH homeostasis in the tumor microenvironment.
Key Experimental Protocols
Protocol 2: Stopped-Flow Carbonic Anhydrase Inhibition Assay This is a standard biophysical method to measure the kinetics of the CO₂ hydration reaction.
-
Enzyme & Inhibitor Preparation: A solution of purified human CA isoform and a solution of the inhibitor at various concentrations are prepared in a buffered solution.
-
Substrate Preparation: A CO₂-saturated solution is prepared.
-
Rapid Mixing: The enzyme/inhibitor solution and the CO₂ solution are rapidly mixed in a stopped-flow instrument.
-
pH Monitoring: The reaction (CO₂ + H₂O → H⁺ + HCO₃⁻) causes a drop in pH. This change is monitored over time using a pH indicator dye (e.g., phenol red) and spectrophotometry.
-
Data Analysis: The initial rates of the reaction are calculated at each inhibitor concentration. These rates are used to determine the enzyme activity and subsequently calculate the inhibition constant (Kᵢ) for the compound.[9]
Mechanism III: Molecular Glue-Induced Protein Degradation
Perhaps the most novel mechanism of action for a this compound derivative is exemplified by Indisulam (E7070) . It functions as a "molecular glue," inducing the degradation of a specific protein target.[17][18]
Molecular Target and Mechanism of Degradation
Indisulam's activity is not due to direct enzyme inhibition in this context, but rather by hijacking the cell's own protein disposal machinery.
-
Target Protein: RNA Binding Motif Protein 39 (RBM39 ), a key component of the spliceosome involved in pre-mRNA splicing.[17][19]
-
E3 Ligase Complex: The CUL4-DCAF15 E3 ubiquitin ligase complex.[17]
-
Molecular Glue Action: Indisulam acts as a molecular glue, physically bridging RBM39 and DCAF15 (the substrate receptor for the E3 ligase).[20] This drug-induced proximity is a neomorphic interaction that does not occur naturally.
-
Downstream Effects: The recruitment of RBM39 to the E3 ligase leads to its polyubiquitination and subsequent degradation by the proteasome.[18] The depletion of RBM39 causes widespread and fatal errors in pre-mRNA splicing, leading to cancer cell death.[17][19] The sensitivity of cancer cells to Indisulam correlates with the expression level of DCAF15.[17][18]
Visualization of the Molecular Glue Mechanism
Caption: Indisulam acts as a molecular glue, inducing the DCAF15-mediated degradation of RBM39.
Key Experimental Protocols
Protocol 3: Western Blot for RBM39 Degradation This protocol directly measures the depletion of the target protein.
-
Cell Culture and Treatment: Culture sensitive cells (e.g., AML cell lines) and treat with Indisulam at various concentrations and time points.[19]
-
Protein Extraction: Lyse the cells to extract total cellular protein. Quantify protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for RBM39. Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) must be used to ensure equal protein loading.
-
Analysis: A dose- and time-dependent decrease in the RBM39 band intensity indicates drug-induced degradation.[21]
Consequential Effects: Cell Cycle Arrest
The profound cellular stresses induced by the primary mechanisms described above often converge on the cell cycle machinery. Several this compound derivatives, notably Indisulam (E7070), have been shown to cause cell cycle arrest in the G1 phase.[6][22] This is characterized by an accumulation of cells in G1 and a corresponding decrease in the S phase population.[22] The arrest is often mediated by the downregulation of key proteins required for the G1/S transition, such as Cyclin E and CDK2.[23][24] This can be viewed not as a separate, primary mechanism, but as a logical downstream consequence of ATP depletion, pH dysregulation, or massive splicing defects.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry This technique is used to determine the distribution of a cell population in the different phases of the cell cycle.
-
Treatment and Harvesting: Treat cells with the compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cellular DNA with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Cells in G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate amount. Quantify the percentage of cells in each phase.[22]
Conclusion
The this compound scaffold is a testament to the power of medicinal chemistry in generating functionally diverse therapeutic agents from a common core. Its derivatives are not defined by a single mechanism of action but rather a spectrum of activities that are highly dependent on their specific substitutions. Researchers have successfully optimized compounds to selectively:
-
Target Cellular Metabolism by inhibiting Complex I of the electron transport chain.
-
Disrupt Tumor Microenvironment Homeostasis by inhibiting tumor-associated carbonic anhydrases.
-
Induce Targeted Protein Degradation by acting as a molecular glue to hijack the ubiquitin-proteasome system.
This mechanistic diversity underscores the importance of comprehensive target validation and mechanistic studies in drug development. Understanding the specific molecular interactions and their downstream consequences is paramount for identifying the right patient populations, predicting therapeutic responses, and designing rational combination therapies. The continued exploration of the this compound chemical space promises to yield further novel agents for a range of challenging diseases.
References
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry. [Link][2][3][4][5]
-
Indisulam: an anticancer sulfonamide in clinical development. Expert Opinion on Investigational Drugs. [Link][6][8]
-
Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules. [Link][7][10]
-
Indisulam: an anticancer sulfonamide in clinical development. Taylor & Francis Online. [Link]
-
Inhibition of β-carbonic anhydrases with ureido-substituted benzenesulfonamides. PubMed. [Link]
-
Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells. PubMed. [Link]
-
Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15. PubMed. [Link][17][18]
-
Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15. University of Texas Southwestern Medical Center. [Link]
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PubMed. [Link]
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. ACS Publications. [Link]
-
The RBM39 degrader indisulam inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8. PMC - NIH. [Link]
-
Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. Taylor & Francis Online. [Link]
-
Indisulam-induced RBM39 degradation and RNA mis-splicing are DCAF15-dependent. ResearchGate. [Link]
-
Pharmacological depletion of RNA splicing factor RBM39 by indisulam synergizes with PARP inhibitors in high-grade serous ovarian carcinoma. bioRxiv. [Link]
-
Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in a Model of Breast Cancer Metastasis. ACS Publications. [Link]
-
Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in a Model of Breast Cancer Metastasis. Scilit. [Link]
-
SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers. [Link]
-
Carbonic anhydrase inhibitors: aromatic sulfonamides and disulfonamides act as efficient tumor growth inhibitors. PubMed. [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]
-
SLC-0111. Signalchem LifeScience. [Link]
-
Mechanistic investigations on substituted benzene sulphonamides as apoptosis inducing anticancer agents. PubMed. [Link]
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. ResearchGate. [Link]
-
Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Rutgers University. [Link]
-
Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. PMC - PubMed Central. [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH. [Link]
-
A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. PubMed Central. [Link]
-
Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. MDPI. [Link]
-
Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N′-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Research With Rutgers. [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC - PubMed Central. [Link]
-
Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. [Link]
-
(PDF) Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. ResearchGate. [Link]
-
Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. PubMed. [Link]
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC - NIH. [Link]
-
Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents. PubMed. [Link]
-
Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N′-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central - NIH. [Link]
Sources
- 1. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indisulam: an anticancer sulfonamide in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Signalchem LifeScience [signalchemlifesciences.com]
- 13. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbonic anhydrase inhibitors: aromatic sulfonamides and disulfonamides act as efficient tumor growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 19. The RBM39 degrader indisulam inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols: Targeting Pancreatic Cancer Metabolism with Benzene-1,4-disulfonamide and its Analogs
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Benzene-1,4-disulfonamide and its derivatives as potent inhibitors of oxidative phosphorylation (OXPHOS) in pancreatic cancer cell lines. This document outlines the scientific rationale, key molecular mechanisms, detailed experimental protocols, and data interpretation strategies.
Introduction: A Metabolic Approach to a Recalcitrant Cancer
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely due to its late diagnosis and profound resistance to conventional therapies.[1][2] The genetic landscape of PDAC is dominated by mutations in key oncogenes like KRAS and tumor suppressors such as TP53, which drive aberrant signaling pathways promoting cellular proliferation and survival.[2][3] However, a growing body of evidence highlights a critical dependency of certain cancers, including subsets of pancreatic cancer, on mitochondrial oxidative phosphorylation for their bioenergetic and biosynthetic needs.[4][5][6] This metabolic vulnerability presents a promising therapeutic window.
This compound was identified as a hit compound in a phenotypic screen designed to uncover agents selectively cytotoxic to cells reliant on OXPHOS.[4][5][6] Subsequent optimization has led to the development of highly potent analogs that function as nanomolar inhibitors of Complex I of the mitochondrial electron transport chain.[4][5][6] This guide will detail the application of these compounds in pancreatic cancer cell line models.
Mechanism of Action: Inhibition of Mitochondrial Complex I
The primary mechanism of action for this compound and its optimized derivatives is the inhibition of NADH:ubiquinone oxidoreductase, also known as Complex I, the first and largest enzyme of the electron transport chain.[4]
Causality of Experimental Approach: Cancer cells exhibit metabolic plasticity. The "Warburg effect" describes the tendency of many cancer cells to favor glycolysis even in the presence of oxygen. However, a significant number of cancer cells, including pancreatic cancer cells and particularly cancer stem cells, are highly dependent on OXPHOS for ATP production and the generation of metabolic intermediates.[4] By forcing cells to rely on OXPHOS (e.g., by substituting glucose with galactose in the culture medium), the cytotoxic effects of OXPHOS inhibitors are magnified, providing a robust experimental system to study their mechanism.[4][7]
Inhibition of Complex I by this compound derivatives leads to:
-
A reduction in the proton gradient across the inner mitochondrial membrane.
-
A subsequent decrease in ATP synthesis by ATP synthase (Complex V).[4][5][6]
-
Cellular energy crisis and eventual cell death, particularly in OXPHOS-dependent cells.[4]
Caption: Cytotoxicity Assay Workflow.
Protocol 2: ATP Depletion Assay
Objective: To directly measure the effect of the compound on cellular ATP production.
Materials:
-
Cells treated as in Protocol 1 (steps 1-3), preferably in an opaque-walled 96-well plate.
-
ATP measurement kit (e.g., a luciferase-based assay).
Procedure:
-
Treat Cells: Following steps 1-3 of Protocol 1, treat cells in both glucose and galactose media with the compound at various concentrations (e.g., around the IC50 value). A shorter incubation time (e.g., 6-24 hours) may be sufficient. [4]2. Lyse Cells and Measure ATP: Follow the manufacturer's protocol for the ATP assay kit. This typically involves adding a reagent that lyses the cells and provides the necessary components for the luciferase reaction.
-
Read Luminescence: Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize ATP levels to the vehicle control for each media condition. A dose-dependent decrease in ATP in the galactose-treated cells confirms the inhibition of OXPHOS-dependent energy production. [4][7]
Protocol 3: Measurement of Mitochondrial Respiration (Optional)
For a more detailed mechanistic validation, the effect of the compounds on oxygen consumption rate (OCR) can be measured using specialized instrumentation (e.g., Seahorse XF Analyzer). This allows for the direct assessment of Complex I inhibition in live cells.
Broader Context and Future Directions
While this compound and its derivatives are potent OXPHOS inhibitors, the sulfonamide scaffold is prevalent in medicinal chemistry. Other benzenesulfonamide derivatives have been developed as inhibitors of carbonic anhydrase IX (CA IX), which is upregulated in hypoxic pancreatic tumors and contributes to the acidic tumor microenvironment. [8][9]These distinct mechanisms highlight the versatility of the benzenesulfonamide structure in targeting different aspects of pancreatic cancer biology.
Future research should focus on:
-
Identifying predictive biomarkers for sensitivity to OXPHOS inhibition in pancreatic cancer.
-
Exploring combination therapies, for instance, with drugs that inhibit glycolysis or target key signaling pathways.
-
Evaluating the efficacy of lead compounds like DX3-234 in a broader range of preclinical pancreatic cancer models, including patient-derived xenografts (PDXs).
References
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PubMed. [Link]
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC. NIH. [Link]
-
Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. NIH. [Link]
-
Sulfonamides A and B with activity toward pancreatic cancer cell lines and comparison to compound 20. ResearchGate. [Link]
-
Inhibition of ATP Production in Pancreatic Cancer Cells by a Library of N-(1H-Indol-4-ylmethyl)benzenesulfonamide and N-(1H-Indol-5-ylmethyl)benzenesulfonamide Analogs. PubMed. [Link]
-
Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC. NIH. [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC. PubMed Central. [Link]
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. ResearchGate. [Link]
-
Altered Signaling Pathways and Potential Therapeutic Targets in Pancreatic Cancer. Pancreas. [Link]
-
Signaling pathways in pancreatic ductile adenocarcinoma and potential therapeutic targets. World Journal of Gastrointestinal Oncology. [Link]
-
Pancreatic Cancer Signaling Pathways, Genetic Alterations, and Tumor Microenvironment: The Barriers Affecting the Method of Treatment. NIH. [Link]
-
Targeting Growth Factor Signaling Pathways in Pancreatic Cancer: Towards Inhibiting Chemoresistance - PMC. PubMed Central. [Link]
Sources
- 1. Research Portal [scholarship.miami.edu]
- 2. Pancreatic Cancer Signaling Pathways, Genetic Alterations, and Tumor Microenvironment: The Barriers Affecting the Method of Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Growth Factor Signaling Pathways in Pancreatic Cancer: Towards Inhibiting Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Benzene-1,4-disulfonamide Scaffold in Modern Drug Discovery
An Application Guide to the Synthesis of N,N'-disubstituted Benzene-1,4-disulfonamide Derivatives
The N,N'-disubstituted this compound core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active compounds. Its rigid, well-defined geometry and the ability to project substituents in distinct vectors make it an ideal platform for probing and modulating biological systems. Researchers have successfully leveraged this framework to develop potent and selective agents for various therapeutic targets.
Notably, derivatives of this class have emerged as promising anticancer agents. They have been identified as inhibitors of oxidative phosphorylation (OXPHOS), a key metabolic pathway in certain cancers like pancreatic cancer, by targeting Complex I of the electron transport chain.[1][2][3] Other applications include the development of inhibitors for crucial enzymes like carbonic anhydrases and α-glucosidase, as well as modulators of protein-protein interactions, such as the Keap1-Nrf2 pathway, which is critical in cellular response to oxidative stress.[4][5][6][7] The broad utility, spanning from anti-inflammatory to anticancer applications, underscores the chemical and therapeutic importance of this structural motif.[8][9][10]
This guide provides a detailed overview of the primary synthetic methodologies for preparing N,N'-disubstituted this compound derivatives, explains the rationale behind key experimental choices, and presents detailed, field-proven protocols for their synthesis and characterization.
Core Synthetic Strategy: The Nucleophilic Sulfonylation of Amines
The cornerstone of synthesizing N,N'-disubstituted benzene-1,4-disulfonamides is the reaction between benzene-1,4-disulfonyl chloride and a primary or secondary amine. This reaction proceeds via a classical nucleophilic acyl substitution-type mechanism at the electrophilic sulfur center.
Mechanism Overview:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic sulfur atoms of benzene-1,4-disulfonyl chloride.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The stable chloride ion is eliminated, and the S-N bond is formed.
-
Deprotonation: A base removes a proton from the nitrogen atom (if a primary amine was used) to yield the neutral sulfonamide and the hydrochloride salt of the base. This step is crucial as it neutralizes the hydrochloric acid byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic.
The reaction is carried out twice on the same molecule to achieve the desired 1,4-disubstituted product. It is important to note that tertiary amines do not form stable sulfonamides through this reaction as they lack a proton to be removed in the final step.[11]
Caption: General reaction scheme for the synthesis of N,N'-disubstituted benzene-1,4-disulfonamides.
Experimental Protocols: From Theory to Practice
Two primary protocols are widely employed for this synthesis, differing mainly in the choice of solvent and base. The selection depends on the properties of the amine, desired reaction conditions, and environmental considerations.
Protocol 1: Synthesis in an Organic Medium (Acetone/Pyridine)
This classic method is robust and suitable for a wide range of amines, particularly those with poor water solubility. Pyridine serves the dual purpose of a base to neutralize the HCl byproduct and a co-solvent.[8]
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired primary or secondary amine (2.2 equivalents) in a mixture of acetone and pyridine (typically a 3:1 to 1:1 v/v ratio).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0–5 °C. This is critical to control the initial exothermic reaction upon addition of the sulfonyl chloride.
-
Addition of Sulfonyl Chloride: Dissolve benzene-1,4-disulfonyl chloride (1.0 equivalent) in a minimal amount of acetone. Add this solution dropwise to the cooled amine solution over 15–30 minutes using an addition funnel. Maintain the reaction temperature below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12–24 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water with vigorous stirring. The N,N'-disubstituted this compound product, being insoluble in water, will precipitate as a solid. The pyridine hydrochloride byproduct will dissolve in the aqueous phase.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with copious amounts of cold water to remove any residual pyridine and its salt, followed by a small amount of cold diethyl ether or hexane to aid in drying.
-
Purification and Drying: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. Dry the purified crystals in a vacuum oven.
Caption: Experimental workflow for synthesis in an organic solvent system.
Protocol 2: Synthesis in an Aqueous Medium (Aqueous NaOH)
This method represents a greener, often more efficient alternative. The use of aqueous sodium hydroxide provides a strong basic environment that ensures the amine remains deprotonated and highly nucleophilic while simultaneously neutralizing the HCl byproduct. This protocol is particularly effective for water-soluble amines.[12][13]
Step-by-Step Methodology:
-
Reagent Preparation: In a beaker or flask, dissolve the amine (2.2 equivalents) in 1.0 M aqueous sodium hydroxide solution. Stir until the amine is fully dissolved.
-
Addition of Sulfonyl Chloride: Add solid benzene-1,4-disulfonyl chloride (1.0 equivalent) portion-wise to the vigorously stirring amine solution at room temperature. For highly reactive amines, cooling in an ice bath may be beneficial.
-
Reaction Progression: The reaction is often rapid, with the product precipitating out of the solution as it forms. Continue to stir vigorously for 1–2 hours at room temperature to ensure complete reaction.
-
Isolation and Washing: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral (to remove excess NaOH and sodium chloride) and then with a small amount of a non-polar solvent like hexane.
-
Purification and Drying: The crude product is often of high purity. If necessary, it can be further purified by recrystallization. Dry the final product under vacuum.
Causality Behind Experimental Choices:
-
Why a Base is Essential: The reaction of a sulfonyl chloride with an amine produces one equivalent of HCl. This acid will react with the starting amine to form an ammonium salt, which is not nucleophilic. The base (pyridine or NaOH) is required to scavenge this HCl, allowing the amine to remain in its free, reactive form and driving the reaction to completion.[14]
-
Aqueous vs. Organic Medium: The choice of an aqueous medium often leads to unexpectedly high yields and simplified work-ups.[12][13] The hydrophobic effect can play a role, promoting the aggregation of the less polar reactants and accelerating the reaction. For amines that are not soluble in water, the organic solvent method remains the standard choice.
-
Temperature Control: The initial reaction is highly exothermic. Adding the sulfonyl chloride to a cooled solution of the amine prevents a rapid temperature increase, which could lead to undesired side reactions and decomposition of the sulfonyl chloride.
Product Characterization and Validation
To ensure the trustworthiness of the synthesis, the identity and purity of the final N,N'-disubstituted this compound derivatives must be rigorously confirmed.
-
Spectroscopic Analysis:
-
FTIR Spectroscopy: Confirms the presence of key functional groups. Look for strong S=O stretching bands (around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹) and the N-H stretch (for primary amine derivatives, around 3300 cm⁻¹).[8]
-
NMR Spectroscopy (¹H and ¹³C): Provides the definitive structural confirmation, showing the chemical environment of all protons and carbon atoms in the molecule.[5][7]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the expected product was formed.[5][7]
-
-
Physical Properties:
-
Melting Point: A sharp melting point range is a good indicator of high purity.
-
Data Presentation: Representative Examples
The following table summarizes representative examples of N,N'-disubstituted benzene-1,4-disulfonamides that can be synthesized using the protocols described, highlighting the versatility of the amine component.
| Starting Amine | Product Name | Typical Yield Range |
| Dibutylamine | N¹,N⁴-Dibutyl-N¹,N⁴-diethylthis compound | 90-95%[12][13] |
| 1-Octylamine | N¹,N⁴-Dioctylthis compound | 95-98%[12][13] |
| Substituted Anilines | N¹,N⁴-Di(substituted-phenyl)this compound | 85-95%[8][15] |
| Piperidine | 1,4-Bis(piperidin-1-ylsulfonyl)benzene | >90% |
Applications and Biological Significance
The synthetic accessibility of the this compound scaffold allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery. By varying the N-substituents, researchers can fine-tune the compound's physicochemical properties (e.g., solubility, lipophilicity) and steric/electronic profile to optimize binding to a biological target.
Caption: The central this compound scaffold can be derivatized to target diverse biological pathways.
Conclusion
The synthesis of N,N'-disubstituted this compound derivatives is a straightforward yet powerful process, primarily achieved through the robust reaction of benzene-1,4-disulfonyl chloride with amines. The availability of both traditional organic and modern aqueous protocols provides chemists with flexible and efficient routes to a vast chemical space. The proven success of this scaffold in generating high-value compounds for drug discovery, particularly in oncology and inflammatory diseases, ensures that its synthesis will remain a topic of high interest for researchers and scientists in the field.
References
- King, J. F., & Sareen, R. (Year). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit.
- King, J. F., & Sareen, R. (2025). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate.
- (2025). Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. ResearchGate.
- What is the product obtained when benzene sulphonyl chloride reacts with a primary amine? Gauth.
- (2019). On Reaction with Benzene Sulphonyl Chloride, Primary Amine Yields Product Soluble in Alkali Whereas Secondary Amine Yields Product Insoluble in Alkali. Shaalaa.com.
- The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate.
- (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. ResearchGate.
- (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. NIH.
- (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PubMed.
- (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. NIH.
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
- (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. ResearchGate.
- (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. ResearchGate.
- Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. NIH.
- (2018). Benzene disulfonamide for the treatment of cancer. Google Patents.
- (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. PubMed Central.
- (2018). BENZENE DISULFONAMIDE FOR THE TREATMENT OF CANCER. WIPO Patentscope.
Sources
- 1. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2018130625A1 - Benzene disulfonamide for the treatment of cancer - Google Patents [patents.google.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. Solved: What is the product obtained when benzene sulphonyl chloride reacts with a primary amine? [Chemistry] [gauthmath.com]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. shaalaa.com [shaalaa.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzene-1,4-disulfonamide Derivatives as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This seemingly simple reaction is pivotal in pH homeostasis, CO₂ and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways.[1][2] In humans, there are 15 known CA isoforms, each with distinct tissue distribution and catalytic activity.[3]
The involvement of specific CA isoforms in the pathophysiology of a range of diseases has established them as significant therapeutic targets.[3][4] For instance, inhibition of CA II in the ciliary processes of the eye reduces aqueous humor secretion, making it a cornerstone in the treatment of glaucoma.[3][5] Furthermore, CA inhibitors are utilized as diuretics, antiepileptics, and for the management of acute mountain sickness.[3][4] Notably, the overexpression of tumor-associated isoforms CA IX and XII in various cancers, often linked to hypoxic conditions, has highlighted their role in tumor progression and chemoresistance, making them promising targets for novel anticancer therapies.[6][7]
The benzenesulfonamide scaffold represents a well-established class of potent CA inhibitors. This guide focuses on a specific subset: benzene-1,4-disulfonamide derivatives. The presence of two sulfonamide groups offers unique opportunities for derivatization, potentially leading to inhibitors with enhanced potency and isoform selectivity. These application notes provide a comprehensive overview of the synthesis, structure-activity relationships (SAR), and bio-evaluation of these compounds, complete with detailed experimental protocols.
Scientific Rationale: Mechanism of Inhibition and Isoform Selectivity
The inhibitory action of sulfonamides against carbonic anhydrases is well-characterized. The primary sulfonamide group (-SO₂NH₂) is crucial for activity. In its deprotonated, anionic form (-SO₂NH⁻), it coordinates to the zinc ion (Zn²⁺) located at the active site of the enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This direct interaction with the catalytic metal center leads to potent inhibition.
The benzene ring of the this compound scaffold serves as a core structure from which "tails" can be appended. These tails, which are modifications to one of the sulfonamide groups or the aromatic ring itself, extend into the active site cavity and interact with various amino acid residues.[6] It is these interactions that largely govern the isoform selectivity of the inhibitor.[6] For instance, the active sites of the ubiquitous cytosolic isoforms CA I and II differ from those of the transmembrane, tumor-associated isoforms CA IX and XII.[6][8] By rationally designing the tail, it is possible to exploit these differences to create inhibitors that preferentially bind to the disease-relevant isoform, thereby minimizing off-target effects and potential side effects.[6]
Representative Synthesis Protocol: Preparation of a Substituted this compound Derivative
This protocol outlines a general, two-step procedure for the synthesis of a this compound derivative, starting from commercially available benzene-1,4-disulfonyl dichloride. This method is based on the common synthetic strategies reported for benzenesulfonamide inhibitors.
Step 1: Monosubstitution of Benzene-1,4-disulfonyl Dichloride
The first step involves the selective reaction of one of the sulfonyl chloride groups with a primary or secondary amine to form a monosubstituted sulfonamide. The choice of amine will determine the "tail" of the inhibitor.
-
Materials and Reagents:
-
Benzene-1,4-disulfonyl dichloride
-
Amine of choice (e.g., a substituted aniline, benzylamine, etc.)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other non-nucleophilic base
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
-
Procedure:
-
Dissolve benzene-1,4-disulfonyl dichloride (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the chosen amine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the cooled solution of benzene-1,4-disulfonyl dichloride over 30-60 minutes with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to isolate the monosubstituted benzene-1,4-disulfonyl chloride.
-
Step 2: Amination of the Second Sulfonyl Chloride Group
The remaining sulfonyl chloride group is then converted to the primary sulfonamide, which is essential for carbonic anhydrase inhibition.
-
Materials and Reagents:
-
Monosubstituted benzene-1,4-disulfonyl chloride from Step 1
-
Aqueous ammonia (concentrated)
-
Dioxane or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the purified product from Step 1 in dioxane or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution with 1 M HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final this compound derivative.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Carbonic Anhydrase Inhibition Assays
The inhibitory potency of the synthesized this compound derivatives is typically determined by measuring their effect on the enzymatic activity of purified CA isoforms. Two common methods are the colorimetric esterase assay and the stopped-flow CO₂ hydration assay.
Protocol 1: Colorimetric Esterase Assay
This assay is based on the esterase activity of carbonic anhydrase, which can hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically.
-
Principle: The enzymatic activity is measured by the increase in absorbance at 400-405 nm due to the production of p-nitrophenol. The presence of an inhibitor will decrease the rate of this reaction.
-
Materials and Reagents:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
A known CA inhibitor as a positive control (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader capable of kinetic measurements
-
-
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in cold Assay Buffer.
-
Prepare a stock solution of p-NPA in DMSO or acetonitrile. This should be prepared fresh daily.
-
Prepare stock solutions of the test compounds and the positive control (Acetazolamide) in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of each positive control dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation: Add the Assay Buffer and inhibitor solutions (or DMSO) to the wells as described above. Then, add the CA Working Solution to all wells except the blank. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation and Measurement: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells. Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Subtract the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the maximum activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
-
Protocol 2: Stopped-Flow CO₂ Hydration Assay
This is a more direct and rapid method for measuring the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.[9]
-
Principle: The assay rapidly mixes a solution containing the enzyme and a pH indicator with a CO₂-saturated solution. The enzymatic hydration of CO₂ produces protons, leading to a decrease in pH, which is monitored by the change in absorbance of the pH indicator.[9]
-
Materials and Reagents:
-
Stopped-flow spectrophotometer
-
Purified human carbonic anhydrase isoforms
-
High-purity CO₂ gas
-
Assay Buffer (e.g., 20 mM Tris, pH 8.3)
-
pH indicator (e.g., phenol red)
-
Inhibitor solutions in DMSO
-
Ice bath
-
-
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare CO₂-saturated water by bubbling CO₂ gas into chilled deionized water for at least 30 minutes. Keep this solution on ice.[2]
-
Prepare the enzyme solution containing the CA isoform and the pH indicator in the Assay Buffer.
-
Prepare a range of inhibitor concentrations.
-
-
Instrument Setup: Set up the stopped-flow instrument according to the manufacturer's instructions, with the wavelength set to the absorbance maximum of the pH indicator (e.g., 570 nm for phenol red).
-
Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzyme solution with the desired concentration of the inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Measurement:
-
Load one syringe of the stopped-flow instrument with the CO₂-saturated water and the other with the pre-incubated enzyme-inhibitor solution.
-
Initiate a "push" to rapidly mix the two solutions in the observation cell.
-
Record the change in absorbance over time. The initial, rapid decrease in absorbance corresponds to the enzyme-catalyzed reaction.
-
-
Control Measurements:
-
Uncatalyzed Reaction: Measure the rate of CO₂ hydration in the absence of the enzyme.
-
No Inhibitor Control: Measure the enzyme-catalyzed rate without any inhibitor.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the slope of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ or Kᵢ values by plotting the reaction rates against the inhibitor concentrations.
-
-
Data Presentation: Structure-Activity Relationships
The inhibitory potency of a series of this compound derivatives can be summarized to elucidate structure-activity relationships (SAR). The following table presents hypothetical inhibition data for a series of derivatives against key CA isoforms.
| Compound | R Group on Second Sulfonamide | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 1 | -NH₂ (unsubstituted) | 250 | 150 | 50 | 45 |
| 2 | -NH-CH₃ | 200 | 120 | 40 | 35 |
| 3 | -NH-CH₂-Ph | 150 | 80 | 15 | 10 |
| 4 | -NH-(4-F-Ph) | 130 | 75 | 12 | 8 |
| 5 | -NH-(CH₂)₂-OH | 300 | 180 | 60 | 55 |
| Acetazolamide | (Standard) | 250 | 12 | 25 | 5.7 |
Analysis of SAR:
-
Effect of Substitution: The unsubstituted this compound (Compound 1) shows moderate inhibitory activity. Alkyl and aryl substitutions on the second sulfonamide nitrogen generally lead to increased potency.
-
Aromatic Tails: The introduction of a benzyl group (Compound 3) significantly enhances inhibition, particularly against the tumor-associated isoforms IX and XII. This suggests that the phenyl ring can form favorable interactions within the hydrophobic regions of the active site of these isoforms.
-
Electronic Effects: The addition of an electron-withdrawing fluorine atom to the phenyl ring (Compound 4) further improves potency, especially against CA XII. This indicates that electronic properties of the tail can fine-tune the binding affinity.[1]
-
Polar Groups: Introducing a polar hydroxyl group (Compound 5) leads to a decrease in inhibitory activity compared to the lipophilic tails. This may be due to unfavorable interactions or steric hindrance within the active site.
Visualization of Key Concepts
General Structure of this compound Inhibitors
Caption: Core structure of this compound CA inhibitors.
Mechanism of Carbonic Anhydrase Inhibition
Caption: Sulfonamide inhibitor coordinating to the active site zinc ion.
Experimental Workflow for CA Inhibitor Screening
Caption: Workflow for the discovery of novel CA inhibitors.
Conclusion and Future Directions
This compound derivatives represent a promising class of carbonic anhydrase inhibitors with significant therapeutic potential. The synthetic accessibility of this scaffold allows for extensive chemical modifications to optimize both potency and isoform selectivity. The protocols detailed in these application notes provide a robust framework for the synthesis and in vitro evaluation of these compounds. By employing both the colorimetric esterase assay for initial screening and the more direct stopped-flow CO₂ hydration assay for detailed kinetic analysis, researchers can efficiently identify and characterize novel CA inhibitors. Future work in this area will likely focus on developing derivatives with enhanced selectivity for the tumor-associated CA IX and XII isoforms, potentially leading to the development of new and more effective anticancer agents with fewer side effects.
References
-
Gudžytė, K., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(12), 3193. Available at: [Link]
-
Angeli, A., et al. (2017). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 8(11), 1149-1154. Available at: [Link]
-
McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 117-124. Available at: [Link]
-
Angeli, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Request PDF on ResearchGate. Available at: [Link]
-
Bozdag, M., et al. (2013). Carbonic anhydrase inhibitors: synthesis and inhibition of the human carbonic anhydrase isoforms I, II, VII, IX and XII with benzene sulfonamides incorporating 4,5,6,7-tetrabromophthalimide moiety. Bioorganic & Medicinal Chemistry, 21(19), 5973-5982. Available at: [Link]
-
Kim, J. K., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(16), 8758. Available at: [Link]
-
Mishra, C. B., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(7), 3151-3165. Available at: [Link]
-
García-Nieto, J., et al. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 32(5), 951-956. Available at: [Link]
-
Akocak, S., et al. (2025). Synthesis of novel benzene bissulfonamides with carbonic anhydrase and choline esterase inhibitory properties. Bioorganic Chemistry, 108938. Available at: [Link]
-
Tufts, J. C., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. The FASEB Journal, 31(S1). Available at: [Link]
-
Khan, I., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2224097. Available at: [Link]
-
Bua, S., et al. (2023). Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235089. Available at: [Link]
-
Sharma, A., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. ResearchGate. Available at: [Link]
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry, 246(8), 2561-2573. Available at: [Link]
-
Rivlin, G. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Available at: [Link]
- CN103819369A - Method for synthesizing benzene sulfonamide compounds. Google Patents.
-
Igwe, C. N., & Okoro, U. C. (2015). Synthesis, Characterization, and Evaluation for Antibacterial and Antifungal Activities of N-Heteroaryl Substituted Benzene Sulphonamides. Organic Chemistry International. Available at: [Link]
-
Hassan, M., et al. (2022). Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. Scientific Reports, 12(1), 1-17. Available at: [Link]
-
Akocak, S., et al. (2023). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. ResearchGate. Available at: [Link]
Sources
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors: synthesis and inhibition of the human carbonic anhydrase isoforms I, II, VII, IX and XII with benzene sulfonamides incorporating 4,5,6,7-tetrabromophthalimide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel benzene bissulfonamides with carbonic anhydrase and choline esterase inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Development of Antimicrobial Agents from Benzenesulfonamide Derivatives: Application Notes and Protocols
Introduction: Revitalizing a Classic Scaffold for Modern Antimicrobial Discovery
The sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, represent a cornerstone in the history of medicine.[1] Their discovery ushered in the era of chemotherapy and saved countless lives. The archetypal benzenesulfonamide scaffold acts by competitively inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[2][3] This pathway is essential for the biosynthesis of nucleotides and certain amino acids, making it an ideal target for selective toxicity, as humans acquire folic acid from their diet and lack the DHPS enzyme.[1][2]
Despite their historical success, the utility of early sulfonamides has been diminished by widespread bacterial resistance.[4] However, the inherent "drug-likeness," synthetic tractability, and well-understood mechanism of the benzenesulfonamide core make it a highly attractive scaffold for the development of new antimicrobial agents. By applying modern medicinal chemistry strategies, researchers can design novel derivatives that overcome existing resistance mechanisms and exhibit enhanced potency and spectrum.
This guide provides a comprehensive overview of the scientific principles and practical methodologies for the design, synthesis, and evaluation of novel benzenesulfonamide-based antimicrobial agents. It is intended to serve as a practical resource for researchers in both academic and industrial drug discovery settings.
Section 1: The Scientific Foundation of Benzenesulfonamide Antimicrobials
Mechanism of Action: Targeting the Folate Biosynthesis Pathway
The primary mechanism of action for benzenesulfonamide antimicrobials is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[5] Sulfonamides are structural analogues of the natural DHPS substrate, para-aminobenzoic acid (PABA).[3] Due to this structural mimicry, sulfonamides bind to the active site of DHPS, preventing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).[6] This blockade halts the production of 7,8-dihydropteroate, a direct precursor to folic acid.[2] The subsequent depletion of tetrahydrofolate, the active form of folic acid, disrupts the synthesis of DNA, RNA, and proteins, leading to a bacteriostatic effect where bacterial growth and replication are arrested.[5]
This selective action is often enhanced by co-administering a dihydrofolate reductase (DHFR) inhibitor, such as trimethoprim, which blocks the subsequent step in the same pathway, creating a synergistic and often bactericidal effect.[5]
Caption: Inhibition of the bacterial folic acid synthesis pathway.
Structure-Activity Relationships (SAR)
The effectiveness of a benzenesulfonamide derivative is highly dependent on its chemical structure. Understanding SAR is crucial for designing potent analogues. Key principles include:
-
The Sulfonamide Group (-SO₂NH-): This group is essential for activity. The nitrogen must be attached to the benzene ring, and the sulfur must be directly attached to the ring.
-
The Amino Group (-NH₂): A primary aromatic amine at the N4 position (para to the sulfonamide group) is critical for activity, as it mimics the amino group of PABA. Acylation or substitution of this amine generally leads to a loss of activity, although some prodrugs are designed this way.
-
Substitutions on the Sulfonamide Nitrogen (N1): This is the most common site for modification to modulate physicochemical and pharmacological properties. Introducing heterocyclic rings (e.g., thiazole, pyrimidine) can significantly enhance potency.[7]
-
Physicochemical Properties: The antibacterial activity is strongly correlated with the acid dissociation constant (pKa) of the sulfonamide.[8] Optimal activity is often seen in compounds with a pKa between 6.0 and 7.5, which allows for a balance of ionized (water-soluble) and non-ionized (membrane-permeable) forms at physiological pH. Lipophilicity is also a factor, though its importance can vary depending on the bacterial species being targeted.[8][9]
Mechanisms of Bacterial Resistance
The development of effective new agents requires a thorough understanding of how bacteria evade sulfonamides. The two predominant mechanisms are:
-
Target Modification: Chromosomal mutations in the bacterial folP gene, which encodes DHPS, can alter the enzyme's active site.[10] These alterations reduce the binding affinity of sulfonamides while largely preserving the enzyme's affinity for the natural substrate, PABA.[4][11]
-
Target Bypass/Acquisition: A more clinically significant mechanism is the acquisition of mobile genetic elements, such as plasmids, that carry alternative sul genes (sul1, sul2, sul3).[12] These genes encode highly resistant variants of the DHPS enzyme that are virtually unaffected by sulfonamides, allowing the bacteria to continue folic acid synthesis even in the presence of the drug.[13]
Section 2: Drug Discovery and Development Workflow
The process of developing novel benzenesulfonamide antimicrobials follows a structured, multi-stage workflow from initial design to preclinical evaluation.
Caption: A typical workflow for antimicrobial drug discovery.
Part A: Design and Synthesis
The initial phase involves the rational design and chemical synthesis of a library of novel benzenesulfonamide derivatives.
This protocol describes a common and versatile method for synthesizing N¹-substituted benzenesulfonamides from a commercially available benzenesulfonyl chloride and a primary amine.
Principle: This is a nucleophilic substitution reaction where the nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. A base, such as pyridine or triethylamine, is used to neutralize the HCl byproduct generated during the reaction.[14][15]
Materials:
-
4-Acetamidobenzenesulfonyl chloride
-
Substituted primary amine (e.g., 2-aminothiazole)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Methanol or Ethanol for recrystallization
-
Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted primary amine (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve 4-acetamidobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the cooled amine solution over 15-30 minutes. Causality Note: The acetamido group protects the N4-amine. This protecting group will be removed in a later step. Dropwise addition at low temperature helps to control the exothermic reaction.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
-
Work-up and Extraction:
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x) to remove pyridine, water (1x), saturated NaHCO₃ solution (1x) to remove residual acid, and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Deprotection of the N4-Amine:
-
Dissolve the crude protected sulfonamide from the previous step in methanol.
-
Add an excess of aqueous NaOH solution (e.g., 5 eq of 2 M NaOH).
-
Heat the mixture to reflux for 1-2 hours until the deprotection is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize it carefully with 1 M HCl until a precipitate forms (typically around pH 6-7).
-
-
Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final N¹-substituted 4-aminobenzenesulfonamide derivative.
-
Dry the purified product under vacuum. Characterize by NMR, Mass Spectrometry, and IR spectroscopy.
-
Part B: In Vitro Screening and Characterization
Once synthesized, the compounds must be tested for antimicrobial activity. The foundational assay is the determination of the Minimum Inhibitory Concentration (MIC).
This protocol is based on the standardized method provided by the Clinical and Laboratory Standards Institute (CLSI).[16][17]
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism after overnight incubation.[18]
Materials:
-
96-well sterile microtiter plates with flat bottoms.
-
Test compounds (dissolved in a suitable solvent like DMSO, stock at 100x final concentration).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS).
-
McFarland 0.5 turbidity standard.
-
Spectrophotometer or turbidimeter.
-
Multichannel pipette.
-
Incubator (35°C ± 2°C).
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
-
Dilute this adjusted suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells. Trustworthiness Note: A final inoculum concentration of 5 x 10⁵ CFU/mL is a critical CLSI standard for ensuring reproducibility.[19]
-
-
Plate Preparation:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 2 µL of the 100x compound stock solution to the first well of a row.
-
Perform a serial twofold dilution by transferring 100 µL from the first well to the next, mixing thoroughly, and repeating across the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.
-
Reserve one column for a positive control (no drug) and one for a negative/sterility control (no bacteria).
-
-
Inoculation:
-
Using a multichannel pipette, add 10 µL of the final bacterial inoculum (prepared in step 1) to each well (except the sterility control), bringing the final volume to 110 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, examine the plate visually from the bottom using a reading mirror or a plate reader.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity or pellet formation).
-
Data Presentation: Results should be tabulated for clear comparison of activities against different bacterial strains.
| Compound ID | R-Group on N¹ | MIC (µg/mL) vs S. aureus ATCC 29213 | MIC (µg/mL) vs E. coli ATCC 25922 |
| BZS-001 | Phenyl | 64 | 128 |
| BZS-002 | 2-Thiazolyl | 8 | 16 |
| BZS-003 | 5-Methylisoxazolyl | 4 | 8 |
| Ciprofloxacin | (Control) | 0.25 | 0.015 |
This assay provides information on the pharmacodynamics of a compound, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Principle: A standardized bacterial inoculum is exposed to a constant concentration of the antimicrobial agent (typically at multiples of the MIC). At specified time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).[20] A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum within 24 hours.[21]
Materials:
-
Materials from Protocol 2.
-
Sterile culture tubes or flasks.
-
Sterile saline or PBS for dilutions.
-
Nutrient agar plates.
-
Shaking incubator.
Procedure:
-
Preparation:
-
Prepare a log-phase bacterial culture in CAMHB. Adjust the culture to a starting inoculum of ~5 x 10⁵ CFU/mL in several flasks.
-
Add the test compound to the flasks at desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control flask with no drug.
-
-
Sampling:
-
Incubate the flasks at 35°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.[22]
-
-
Enumeration:
-
Immediately perform tenfold serial dilutions of the aliquot in sterile saline.
-
Plate 100 µL from appropriate dilutions onto nutrient agar plates.
-
Incubate the plates at 35°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point.
-
Plot log₁₀ CFU/mL versus time for each concentration and the control. Analyze the plot to determine the rate and extent of bacterial killing.
-
Part C: Mechanistic Studies
To confirm that a novel derivative acts via the intended mechanism, a direct enzyme inhibition assay is essential.
This protocol describes a spectrophotometric assay to measure the inhibition of DHPS activity.
Principle: This is a coupled enzyme assay. DHPS activity produces dihydropteroate. In the presence of excess dihydrofolate reductase (DHFR) and NADPH, the dihydropteroate is immediately reduced to dihydrofolate, which is then reduced to tetrahydrofolate, consuming NADPH in the process. The rate of DHPS activity is therefore directly proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.[23]
Materials:
-
Recombinant purified DHPS enzyme.
-
Recombinant purified DHFR enzyme.
-
Substrates: p-Aminobenzoic acid (PABA) and 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).
-
Cofactor: NADPH.
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT).
-
Test compounds.
-
UV-transparent 96-well plate or cuvettes.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture in the assay buffer containing DHFR, NADPH, and PABA.
-
In a 96-well plate, add the reaction mixture to each well.
-
Add varying concentrations of the test compound (inhibitor) or solvent control (e.g., DMSO) to the wells.
-
Add the DHPS enzyme to initiate the pre-incubation. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiating the Reaction:
-
Initiate the enzymatic reaction by adding the second substrate, DHPP, to all wells.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-20 minutes) using a plate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the percent inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Section 3: Advanced Considerations and Future Directions
-
Toxicity and Selectivity: A critical step is to assess the cytotoxicity of lead compounds against mammalian cell lines (e.g., HepG2, HEK293) to ensure they are selectively toxic to bacteria. A high therapeutic index (ratio of cytotoxic concentration to MIC) is desirable.
-
Overcoming Resistance: A key goal for new derivatives is to demonstrate activity against clinically relevant sulfonamide-resistant strains, particularly those carrying sul genes. Compounds that can inhibit these resistant DHPS variants would represent a significant therapeutic advance.[24]
-
In Vivo Efficacy: Promising candidates from in vitro and mechanistic studies must ultimately be evaluated in animal models of infection to assess their pharmacokinetic properties (ADME) and therapeutic efficacy.
Conclusion
The benzenesulfonamide scaffold remains a fertile ground for the discovery of novel antimicrobial agents. By combining established principles of medicinal chemistry with modern screening and mechanistic validation techniques, it is possible to develop next-generation sulfonamides that can effectively combat bacterial infections, including those caused by resistant pathogens. The protocols and workflows detailed in this guide provide a robust framework for researchers to systematically design, synthesize, and validate new chemical entities in this promising class.
References
-
Huovinen, P., Sundström, L., Swedberg, G., & Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide? Patsnap. [Link]
-
Tacic, A., et al. (2017). Folic acid synthesis and sulfonamides site of action. Journal of Medical Biochemistry. [Link]
-
Lopez, P., Espinosa, M., Greenberg, B., & Lacks, S. A. (1987). Mechanism of Sulfonamide Resistance in Clinical Isolates of Streptococcus pneumoniae. Journal of Bacteriology, 169(9), 4320-4326. [Link]
-
MSD Manual Professional Edition. (2023). Sulfonamides. MSD Manuals. [Link]
-
Microbe Notes. (2023). Folic acid synthesis inhibitors- Definition, Examples, Inhibition, Resistance. Microbe Notes. [Link]
-
Amyes, S. G., & Smith, J. T. (1974). Mechanisms and distribution of bacterial resistance to diaminopyrimidines and sulphonamides. Journal of Antimicrobial Chemotherapy, 1(1), 5-16. [Link]
-
Trobos, M., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications, 14(1), 4066. [Link]
-
Trobos, M., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. [Link]
-
Arshad, M. F., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research. [Link]
-
Cheesman, M. J., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology. [Link]
-
ResearchGate. (n.d.). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. ResearchGate. [Link]
-
Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
Wang, G., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(7), 539-544. [Link]
-
PrepChem. (n.d.). Synthesis of benzene-sulfonamide. PrepChem.com. [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. Nelson Labs. [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Medical Sciences, 5(5). [Link]
-
Scribd. (n.d.). Time Kill Assay. Scribd. [Link]
- Google Patents. (1989). US4874894A - Process for the production of benzenesulfonamides.
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. [Link]
-
ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
-
Çetinkaya, E., et al. (2009). Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 986-992. [Link]
-
van der Water, R. F., & Zuidema, J. (1988). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Pharmacy World & Science, 10(4), 125-131. [Link]
-
Leite, C. A., et al. (2010). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 41(2), 314-318. [Link]
-
Abdel-Gawad, N. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30209-30224. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of the new compounds in terms of antimicrobial activity. ResearchGate. [Link]
-
ResearchGate. (2020). (PDF) SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. ResearchGate. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5039-5044. [Link]
-
The Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. [Link]
-
ResearchGate. (n.d.). General synthetic route for the synthesis of benzenesulfonamides incorporating 1,3,5-triazine moieties. ResearchGate. [Link]
-
Yun, M. K., et al. (2012). Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes. Journal of Medicinal Chemistry, 55(11), 5049-5061. [Link]
-
Morgan, C. E., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(5), 1198-1206. [Link]
-
Zhao, F., et al. (2011). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. ACS Chemical Biology, 6(8), 831-838. [Link]
-
Proteopedia. (2024). Dihydropteroate synthase. Proteopedia. [Link]
Sources
- 1. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 2. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 8. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. researchgate.net [researchgate.net]
- 18. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. nelsonlabs.com [nelsonlabs.com]
- 21. emerypharma.com [emerypharma.com]
- 22. actascientific.com [actascientific.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Benzene-1,4-disulfonamide Scaffolds in Anticonvulsant Drug Design
For: Researchers, scientists, and drug development professionals in the field of neurology and medicinal chemistry.
Introduction: A Renewed Focus on a Classic Scaffold
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, with a significant portion of patients exhibiting resistance to current therapies.[1][2] This therapeutic gap necessitates the exploration of novel anticonvulsant agents. The sulfonamide moiety is a well-established pharmacophore in medicinal chemistry, famously present in diuretics, antibacterials, and several clinically successful antiepileptic drugs (AEDs) like acetazolamide, zonisamide, and topiramate.[3][4] At the core of many of these structures lies a simple, yet versatile scaffold: the benzenesulfonamide. This document provides a detailed guide on the application of the benzene-1,4-disulfonamide core in the design and preclinical evaluation of novel anticonvulsant drug candidates.
We will delve into the mechanistic rationale, structure-activity relationships (SAR), synthetic strategies, and essential preclinical testing protocols. This guide is designed to be a practical resource, explaining not just the "how" but the critical "why" behind experimental choices, empowering researchers to rationally design and validate the next generation of sulfonamide-based anticonvulsants.
Part 1: The Mechanistic Underpinnings - Carbonic Anhydrase Inhibition and Beyond
The primary mechanism by which many sulfonamide-based drugs exert their anticonvulsant effects is through the inhibition of carbonic anhydrase (CA) enzymes.[5][6]
The Role of Carbonic Anhydrase in Neuronal Excitability
Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[5]
CO₂ + H₂O ⇌ HCO₃⁻ + H⁺
In the brain, several CA isoforms (including CA II, V, VII, XII, and XIV) are expressed and play a crucial role in regulating pH and ion homeostasis.[3][6] The inhibition of specific CA isoforms, particularly CA II and CA VII, is strongly linked to anticonvulsant activity.[3][7]
The proposed anticonvulsant mechanism of CA inhibitors (CAIs) involves several interconnected factors:
-
Increased Brain CO₂: Inhibition of CA slows the hydration of CO₂, leading to an accumulation of dissolved CO₂ in brain tissue. Elevated CO₂ levels have been clinically shown to have a seizure-suppressing effect.[3][8]
-
Induction of Acidosis: The accumulation of CO₂ and the direct inhibition of proton shuttling lead to a decrease in both intracellular and extracellular pH (acidosis). Acidosis is known to reduce neuronal excitability, in part by modulating the activity of various ion channels.[3]
-
Modulation of GABAergic Transmission: Some evidence suggests that CA activity is linked to GABAergic excitation. Inhibition of CA may enhance GABA-A receptor-mediated inhibition, contributing to the overall anticonvulsant effect.[3]
The this compound Pharmacophore
The unsubstituted sulfonamide group (-SO₂NH₂) is the key functional group responsible for CA inhibition. It coordinates to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound hydroxide ion and disrupting the catalytic cycle. The this compound structure provides a rigid scaffold with two sulfonamide groups, offering opportunities for symmetric or asymmetric derivatization to modulate potency, isoform selectivity, and pharmacokinetic properties.
Sources
- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 2. novapublishers.com [novapublishers.com]
- 3. Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant/antiepileptic carbonic anhydrase inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Note: Assessing the Long-Term Cytotoxic Efficacy of Benzene-1,4-disulfonamide Using the Colony Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract
Evaluating the long-term efficacy of novel therapeutic compounds is a cornerstone of preclinical drug development. While short-term viability assays provide rapid insights into acute cytotoxicity, they often fail to predict the long-term proliferative potential of surviving cells. The colony formation (or clonogenic) assay remains the gold standard for assessing the reproductive integrity of cells following therapeutic intervention. This document provides a detailed application note and protocol for testing the efficacy of Benzene-1,4-disulfonamide, a sulfonamide-based compound, using the colony formation assay with adherent cancer cell lines. We delve into the scientific principles of the assay, provide a robust step-by-step methodology, and offer guidance on data analysis and interpretation, establishing a framework for rigorously evaluating the cytostatic and cytotoxic potential of this and other novel chemical entities.
Introduction: The Rationale for Clonogenic Survival Analysis
The sulfonamide functional group is a key pharmacophore in modern drug discovery, present in a wide array of therapeutic agents. Structurally novel sulfonamide derivatives are continuously being synthesized and screened for various biological activities, including anti-cancer effects. This compound is a compound from this class identified as a potential inhibitor of oxidative phosphorylation (OXPHOS), a key metabolic pathway that some cancers depend on for survival.
Many sulfonamides exert their anti-cancer effects by inhibiting carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. CA IX is strongly induced by hypoxia, a common feature of the tumor microenvironment, and plays a critical role in how cancer cells manage pH, which is vital for their survival, proliferation, and invasion. By inhibiting CA IX, sulfonamide-based drugs can disrupt this pH-regulating mechanism, leading to reduced tumor cell growth and survival.
To properly evaluate the potential of a compound like this compound, it is crucial to move beyond immediate effects on cell viability. A successful anti-cancer agent must eliminate the ability of cancer cells to proliferate indefinitely. The colony formation assay directly measures this "clonogenic potential." It assesses the ability of a single cell to undergo the necessary divisions to form a colony, which is typically defined as a cluster of at least 50 cells. This makes it an indispensable tool for determining long-term drug efficacy, distinguishing true cytotoxic or cytostatic effects from transient ones.
Principle of the Assay: A Test of Reproductive Integrity
The clonogenic assay is founded on the principle of reproductive cell death. Unlike assays that measure membrane integrity (e.g., trypan blue) or metabolic activity (e.g., MTT), the colony formation assay quantifies the fraction of cells that retain their ability to reproduce and form a viable lineage after treatment.
The core of the assay involves seeding cells at a low density to ensure that the resulting colonies are derived from single, physically isolated cells. After a period of incubation (typically 1-3 weeks) sufficient for at least six cell divisions, the colonies are fixed, stained, and counted. The results are then used to calculate two key metrics:
-
Plating Efficiency (PE): This measures the intrinsic ability of untreated cells to form colonies under the specific culture conditions. It serves as a critical quality control metric and a baseline for the experiment.
-
Surviving Fraction (SF): This is the key output of the assay. It represents the proportion of cells that survive treatment and form colonies, normalized against the Plating Efficiency of the untreated control cells.
By generating a dose-response curve of the surviving fraction, researchers can quantitatively determine the concentration of this compound required to inhibit the long-term proliferative capacity of a cancer cell population.
Experimental Workflow and Key Considerations
A successful colony formation assay relies on meticulous technique and careful planning. The workflow is designed to ensure reproducibility and generate reliable, quantifiable data.
Experimental Workflow Diagram
Caption: High-level workflow for the colony formation assay.
Detailed Protocol: Adherent Cell Lines
This protocol is optimized for adherent cancer cell lines cultured in 6-well plates.
Materials and Reagents
-
Cell Line: An appropriate adherent cancer cell line (e.g., MCF-7, A549, HeLa).
-
Culture Medium: Complete medium appropriate for the cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Powder form.
-
Solvent: Sterile DMSO for dissolving the compound.
-
Phosphate-Buffered Saline (PBS): Ca²⁺/Mg²⁺-free.
-
Trypsin-EDTA: 0.05% or 0.25% solution.
-
Fixation Solution: 10% neutral buffered formalin or a 1:3 mixture of acetic acid:methanol.
-
Staining Solution: 0.5% (w/v) Crystal Violet in 25% methanol.
-
Equipment: 6-well tissue culture plates, sterile serological pipettes, micropipettes, cell counter (hemocytometer or automated), humidified incubator (37°C, 5% CO₂), microscope.
Protocol Steps
Step 1: Cell Preparation and Seeding
-
Rationale: Creating a true single-cell suspension is critical for ensuring that each colony originates from one cell. Seeding density must be optimized for each cell line to yield a countable number of colonies (50-150) in the control wells.
-
Culture cells to ~80% confluency.
-
Aspirate the medium, wash once with PBS, and add Trypsin-EDTA. Incubate at 37°C until cells detach (2-5 minutes).
-
Neutralize trypsin with complete medium, transfer the suspension to a conical tube, and gently pipette to break up cell clumps.
-
Perform a viable cell count using trypan blue exclusion.
-
Calculate the required volume for your seeding density. This requires prior optimization, but a starting point for many cancer cell lines is 200-1000 cells per well of a 6-well plate for the untreated control.
-
Seed the calculated number of cells into each well with 2 mL of complete medium. Gently swirl the plate to ensure even distribution.
-
Incubate for 18-24 hours to allow cells to adhere firmly.
Step 2: Drug Treatment
-
Rationale: A wide range of concentrations is necessary to determine the dose-response relationship. A 24-hour treatment period is standard for many compounds, but this may be adjusted based on the compound's known mechanism or stability.
-
Prepare a concentrated stock solution of this compound (e.g., 100 mM) in DMSO.
-
Create serial dilutions in complete medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (including the vehicle control) and is non-toxic (typically ≤ 0.1%).
-
Carefully aspirate the medium from the adhered cells and replace it with 2 mL of the medium containing the drug dilutions or vehicle control.
-
Incubate for 24 hours at 37°C.
Step 3: Incubation for Colony Formation
-
Rationale: After drug exposure, the cells need sufficient time in a drug-free environment to form colonies. The incubation time depends on the cell line's doubling time and must be long enough for the control colonies to reach >50 cells.
-
After 24 hours, aspirate the drug-containing medium.
-
Gently wash each well once with 2 mL of pre-warmed PBS.
-
Add 3-4 mL of fresh, pre-warmed complete medium to each well.
-
Return the plates to the incubator for 7-21 days. Do not disturb the plates during the first few days. If the incubation period is long, the medium can be carefully replaced every 3-4 days.
Step 4: Fixation and Staining
-
Rationale: Fixation preserves the cell morphology and adheres the colonies to the plate, while staining makes them visible for counting.
-
Monitor the plates until colonies in the control wells are visible and contain >50 cells.
-
Aspirate the medium from all wells.
-
Gently wash once with PBS.
-
Add 1 mL of the fixation solution to each well and incubate for 15-30 minutes at room temperature.
-
Aspirate the fixation solution.
-
Add 1 mL of 0.5% Crystal Violet staining solution to each well, ensuring all colonies are covered. Incubate for 30-60 minutes.
-
Carefully remove the stain and wash the wells with tap water until the excess stain is removed from the background.
-
Invert the plates on paper towels and allow them to air dry completely.
Data Acquisition and Analysis
Step 1: Colony Counting
-
Trustworthiness: A strict, consistent definition of a colony is essential for unbiased data. A colony must contain at least 50 cells. This threshold ensures that the founding cell has undergone sustained proliferation. Use a microscope or a colony counter to count the number of colonies in each well.
Step 2: Calculations
-
Plating Efficiency (PE):
-
PE (%) = (Number of colonies counted in control wells / Number of cells seeded in control wells) x 100
-
This value reflects the health of the cells and the quality of the assay.
-
-
Surviving Fraction (SF):
-
SF = (Number of colonies counted in treated wells) / (Number of cells seeded in treated wells x (PE / 100))
-
The SF is calculated for each drug concentration.
-
Step 3: Data Presentation Summarize the raw colony counts, PE, and calculated SF values in a table.
| This compound (µM) | Cells Seeded | Replicate 1 (Colonies) | Replicate 2 (Colonies) | Replicate 3 (Colonies) | Average Colonies | Surviving Fraction (SF) |
| 0 (Vehicle) | 500 | 185 | 193 | 178 | 185.3 | 1.00 |
| 1 | 500 | 166 | 175 | 159 | 166.7 | 0.90 |
| 10 | 800 | 188 | 201 | 194 | 194.3 | 0.66 |
| 50 | 1500 | 110 | 98 | 105 | 104.3 | 0.19 |
| 100 | 3000 | 35 | 41 | 38 | 38.0 | 0.03 |
| 250 | 5000 | 5 | 8 | 3 | 5.3 | <0.01 |
Note: Plating Efficiency (PE) for this example = (185.3 / 500) * 100 = 37.1%. The number of cells seeded is often increased with higher drug concentrations to ensure that a countable number of colonies can be formed.
Plot the Surviving Fraction (on a logarithmic scale) against the drug concentration (on a linear scale) to generate a cell survival curve.
Hypothetical Mechanism of Action: Targeting Tumor Metabolism
This compound and other sulfonamides may exert their anti-proliferative effects by targeting key cellular pathways. One prominent target is Carbonic Anhydrase IX (CA IX), an enzyme critical for pH regulation in hypoxic tumor cells. Inhibition of CA IX disrupts the cell's ability to expel protons generated during glycolysis, leading to intracellular acidification and reduced proliferative capacity.
Application Note & Protocol: Quantifying Cellular NAD+/NADH Ratio in Response to Disulfonamide Treatment
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of measuring the intracellular NAD+/NADH ratio in cell cultures treated with disulfonamide compounds. Disulfonamides are a class of molecules with diverse biological activities, including known effects on cellular metabolism. The ratio of oxidized nicotinamide adenine dinucleotide (NAD+) to its reduced form (NADH) is a critical indicator of cellular redox state and metabolic health.[1] Alterations in this ratio can signify shifts in energy metabolism, oxidative stress, and the activation of various signaling pathways.[2][3] This guide details the scientific rationale, a robust experimental protocol for an enzymatic cycling assay, data analysis, and interpretation to empower researchers to accurately assess the metabolic impact of disulfonamides.
Scientific Background
The NAD+/NADH Redox Couple: A Cornerstone of Cellular Metabolism
Nicotinamide adenine dinucleotide (NAD) is a pivotal coenzyme in every living cell, existing in two forms: an oxidized state (NAD+) and a reduced state (NADH).[1] This pair, known as a redox couple, is central to cellular bioenergetics.
-
NAD+ as an Electron Acceptor: NAD+ serves as a crucial oxidizing agent, accepting high-energy electrons in catabolic pathways like glycolysis and the citric acid (TCA) cycle to become NADH.[2][3]
-
NADH as an Electron Donor: NADH carries these electrons to the mitochondrial electron transport chain (ETC), where it donates them to Complex I. This process is coupled with oxidative phosphorylation (OXPHOS), the primary mechanism for ATP generation in aerobic organisms.[1][4]
The NAD+/NADH ratio is a dynamic indicator of the cell's metabolic status.[1] A high NAD+/NADH ratio, typically around 700 in the cytoplasm of healthy mammalian cells, favors oxidative reactions and robust ATP production.[1][5] Conversely, a low ratio can indicate reductive stress, impaired mitochondrial function, or a shift towards anaerobic metabolism.[2][6] Beyond bioenergetics, NAD+ is also a substrate for enzymes like sirtuins and poly-ADP ribosyl-polymerases (PARPs), which are involved in DNA repair, gene expression, and stress resistance.[3][7][8] Therefore, a shift in the NAD+/NADH ratio can have far-reaching consequences for cell signaling and survival.[2][7]
Disulfonamides: Potential Modulators of Cellular Metabolism
While classical sulfonamide antibiotics target folate synthesis in bacteria, the broader class of disulfonamides can have varied mechanisms of action in mammalian cells.[9][10] Some have been identified as inhibitors of oxidative phosphorylation. For instance, certain benzene-1,4-disulfonamides have been shown to inhibit Complex I of the ETC.[11] Inhibition at this stage would directly impede the oxidation of NADH to NAD+, leading to an accumulation of NADH and a subsequent decrease in the NAD+/NADH ratio.[11]
Furthermore, compounds like disulfiram (structurally related to disulfonamides) are known inhibitors of aldehyde dehydrogenase (ALDH) enzymes.[12][13] ALDH enzymes are involved in various metabolic pathways, including glycolysis and detoxification.[14][15][16] By inhibiting ALDH, disulfonamides could indirectly perturb glucose metabolism and other NAD+-dependent pathways, thereby altering the cellular redox balance.
Causality Chain: Disulfonamide treatment → Inhibition of key metabolic enzymes (e.g., ETC Complex I, ALDH) → Impaired NADH oxidation or altered NAD+ consumption → Shift in the NAD+/NADH ratio → Downstream effects on ATP production, oxidative stress, and cell fate.
dot graph TD { bgcolor="#F1F3F4"; node [style=filled, shape=box, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Potential mechanism of disulfonamide-induced NAD+/NADH ratio shift."
Principle of the Assay
The most common and accessible method for quantifying NAD+ and NADH relies on an enzymatic cycling assay , available in both colorimetric and fluorometric formats.[4][7][17] This protocol focuses on this principle due to its high sensitivity and suitability for a 96-well plate format.
The core principle involves two key stages:
-
Selective Degradation: The instability of NAD+ in basic solutions and NADH in acidic solutions is exploited to measure each component individually from two separate aliquots of the same sample lysate.
-
To measure NAD+ , the lysate is treated with a weak acid to decompose all NADH.
-
To measure NADH , the lysate is treated with a weak base to decompose all NAD+.
-
-
Enzymatic Cycling and Detection: A reaction mixture containing an enzyme (e.g., diaphorase or lactate dehydrogenase) is added to the treated lysates.[7] This enzyme specifically uses the remaining NAD+ or NADH in a cycling reaction that reduces a probe molecule.[4]
The rate of signal generation is directly proportional to the amount of NAD+ or NADH in the sample.[4][17] A standard curve using known concentrations of NAD+ is used to accurately quantify the levels in the experimental samples.
Detailed Protocols
This section outlines a self-validating protocol. Including appropriate controls is essential for data integrity.
Materials & Reagents
-
Cells of interest (e.g., cancer cell line, primary cells)
-
Disulfonamide compound(s) of interest and appropriate vehicle (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Commercial NAD+/NADH Assay Kit (Colorimetric or Fluorometric, e.g., from Cell Biolabs, Promega, Abcam). Follow the manufacturer's specific instructions for buffer preparation.
-
NAD/NADH Extraction Buffer (provided in kit)
-
Acid/Base solutions for selective degradation (provided in kit)
-
96-well clear-bottom plates (for colorimetric) or black-walled, clear-bottom plates (for fluorometric)
-
Microplate reader capable of measuring absorbance or fluorescence
-
Refrigerated centrifuge
-
Homogenizer or sonicator
Experimental Workflow
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Step-by-step experimental workflow for NAD+/NADH ratio measurement."
Step-by-Step Methodology
Step 1: Cell Seeding and Treatment
-
Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that ensures they are in the exponential growth phase at the time of harvest (typically 80-90% confluency).
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the disulfonamide compound at various concentrations. Crucially, include both a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate for the desired treatment period (e.g., 6, 12, 24 hours).
Step 2: Sample Preparation (The Critical Stage)
-
Expert Insight: The in vivo NAD+/NADH ratio is highly labile. Speed and cold temperatures are paramount to prevent enzymatic degradation and preserve the ratio. Perform all steps on ice.
-
Place the culture plate on ice. Aspirate the media and wash the cells twice with ice-cold PBS.
-
For adherent cells, add a small volume of ice-cold NAD/NADH Extraction Buffer and scrape the cells. For suspension cells, pellet them by centrifugation (e.g., 500 x g for 5 min at 4°C) and resuspend the pellet in Extraction Buffer.
-
Homogenize the cell lysate using a sonicator or by passing it through a fine-gauge needle. This ensures complete cell lysis.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet insoluble material.
-
Carefully transfer the supernatant to a new, pre-chilled microfuge tube. This is your Total Lysate .
-
Take a small aliquot of the Total Lysate to determine protein concentration (e.g., using a BCA assay) for later normalization.
Step 3: Selective NAD+ and NADH Measurement
-
Split the remaining Total Lysate into two new, labeled tubes: one for "NAD+ measurement" and one for "NADH measurement".
-
For NADH Measurement: Add the basic solution (as per kit instructions) to the "NADH" tube. Mix and incubate at 60°C for 30 minutes to destroy all NAD+. Cool on ice.
-
For NAD+ Measurement: Add the acidic solution (as per kit instructions) to the "NAD+" tube to destroy all NADH.
-
After treatments, add the corresponding neutralization buffer (provided in the kit) to each tube to bring the pH to a range suitable for the enzymatic reaction.
Step 4: Assay and Detection
-
Prepare the NAD+ standard curve in the 96-well plate according to the kit manufacturer's protocol.
-
Pipette your treated samples (both the NAD+ and NADH preps) into separate wells of the 96-well plate.[18]
-
Prepare the Master Reaction Mix as instructed in the kit.
-
Add the Reaction Mix to all standard and sample wells.[18]
-
Incubate the plate at room temperature for the time specified (typically 1-4 hours for colorimetric or 30-60 minutes for bioluminescent/fluorometric assays), protected from light.[4][19]
-
Read the plate on a microplate reader at the appropriate wavelength.
Data Analysis and Interpretation
-
Standard Curve: Plot the absorbance/fluorescence values for the NAD+ standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.98).
-
Calculate Concentrations: Use the standard curve equation to calculate the concentration of NAD+ (from the acid-treated sample) and NADH (from the base-treated sample) in each well.[4]
-
Normalization: Normalize the calculated concentrations to the protein concentration of the initial lysate to account for any differences in cell number. The final units will be pmol/µg protein or similar.
-
Calculate the Ratio: For each sample, divide the normalized NAD+ concentration by the normalized NADH concentration.
-
Ratio = [Normalized NAD+] / [Normalized NADH]
-
Data Presentation and Expected Outcomes
Summarize your results in a table for clear comparison across treatment groups.
| Treatment Group | [NAD+] (pmol/µg) | [NADH] (pmol/µg) | NAD+/NADH Ratio | Fold Change vs. Vehicle |
| Untreated Control | 120.5 ± 8.2 | 1.8 ± 0.2 | 66.9 | 1.01 |
| Vehicle (DMSO) | 118.9 ± 9.5 | 1.8 ± 0.3 | 66.1 | 1.00 |
| Disulfonamide (1 µM) | 105.3 ± 7.1 | 3.5 ± 0.4 | 30.1 | 0.46 |
| Disulfonamide (10 µM) | 85.2 ± 6.6 | 6.8 ± 0.5 | 12.5 | 0.19 |
Interpretation: In the hypothetical data above, the disulfonamide treatment causes a dose-dependent decrease in the NAD+/NADH ratio. This is driven by both a decrease in the absolute NAD+ pool and a significant increase in the NADH pool. This result would strongly support the hypothesis that the compound inhibits a key step in NADH oxidation, such as the mitochondrial electron transport chain.[11] A decreased ratio is linked to impaired mitochondrial function and metabolic stress.[2][6]
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High Variability | Inconsistent cell numbers; Slow sample processing; Inaccurate pipetting. | Ensure consistent cell density at harvest; Work quickly and on ice at all times; Use calibrated pipettes. |
| Low Signal | Insufficient cell number; Inactive enzyme/reagents. | Increase the number of cells per sample; Check the expiration date of the kit and store reagents properly. |
| Ratio is Near Zero | Inefficient NADH degradation in the NAD+ sample prep. | Ensure proper mixing and incubation after adding the acidic solution. Verify the pH is correct before the neutralization step. |
| Ratio is Extremely High | Inefficient NAD+ degradation in the NADH sample prep. | Ensure proper mixing and incubation after adding the basic solution. Verify the pH is correct before neutralization. |
Conclusion
Measuring the NAD+/NADH ratio provides a powerful, quantitative readout of the metabolic state of a cell. For researchers investigating disulfonamides, this assay is an indispensable tool for elucidating the mechanism of action. A significant change in this ratio serves as a robust biomarker of metabolic perturbation, linking drug engagement with a functional cellular outcome. The protocol described herein, when executed with care, provides a reliable framework for generating high-quality, interpretable data on the metabolic impact of novel therapeutic compounds.
References
-
Assays for Determination of Cellular and Mitochondrial NAD + and NADH Content. (2021). Methods in Molecular Biology. [Link]
-
NAD+/NADH Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]
-
Decoding the NAD+/NADH Ratio and Its Crucial Role in Cell Health. (2024). Promega Connections. [Link]
-
Amjad, S., et al. (2021). Role of NAD+ in regulating cellular and metabolic signaling pathways. Molecular Metabolism. [Link]
-
Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening. (2015). ASSAY and Drug Development Technologies. [Link]
-
Yang, Y., et al. (2021). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. ResearchGate. [Link]
-
Cambronne, X.A., et al. (2016). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels. Bio-protocol. [Link]
-
The NAD+/NADH ratio's Role in Mitochondrial and Metabolic Health. (2025). YouTube. [Link]
-
NAD+/NADH Assay Kit (Fluorometric). Cell Biolabs, Inc. [Link]
-
Assays for Determination of Cellular and Mitochondrial NAD + and NADH Content. (2021). Springer Link. [Link]
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. (2022). Journal of Medicinal Chemistry. [Link]
-
Vina, J., et al. (2018). Role of NAD+/NADH redox ratio in cell metabolism. ResearchGate. [Link]
-
Nicotinamide adenine dinucleotide. Wikipedia. [Link]
-
Adaptation of a Commercial NAD+ Quantification Kit to Assay the Base-Exchange Activity and Substrate Preferences of SARM1. (2022). MDPI. [Link]
-
Anand, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. [Link]
-
Sulfonamides mode of action. (2014). YouTube. [Link]
-
NAD NADHQuantificationProtocol. Scribd. [Link]
-
Hart, B.W., & Faiman, M.D. (1995). Inhibition of recombinant human mitochondrial and cytosolic aldehyde dehydrogenases by two candidates for the active metabolites of disulfiram. Alcoholism, Clinical and Experimental Research. [Link]
-
Elucidating the mechanisms by which disulfiram protects against obesity and metabolic syndrome. (2020). Nature Communications. [Link]
-
Metabolism and action of disulfiram. ResearchGate. [Link]
-
ALDH-Dependent Glycolytic Activation Mediates Stemness and Paclitaxel Resistance in Patient-Derived Spheroid Models of Uterine Endometrial Cancer. (2019). Stem Cell Reports. [Link]
-
Helander, A., & Tottmar, O. (1988). Use of leukocyte aldehyde dehydrogenase activity to monitor inhibitory effect of disulfiram treatment. Pharmacology & Toxicology. [Link]
-
Aldehyde Dehydrogenases: Not Just Markers, but Functional Regulators of Stem Cells. (2019). Stem Cells International. [Link]
-
Mori, Y., et al. (2019). ALDH-Dependent Glycolytic Activation Mediates Stemness and Paclitaxel Resistance in Patient-Derived Spheroid Models of Uterine Endometrial Cancer. Stem Cell Reports. [Link]
Sources
- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of recombinant human mitochondrial and cytosolic aldehyde dehydrogenases by two candidates for the active metabolites of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of leukocyte aldehyde dehydrogenase activity to monitor inhibitory effect of disulfiram treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ALDH-Dependent Glycolytic Activation Mediates Stemness and Paclitaxel Resistance in Patient-Derived Spheroid Models of Uterine Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aldehyde Dehydrogenases: Not Just Markers, but Functional Regulators of Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ALDH-Dependent Glycolytic Activation Mediates Stemness and Paclitaxel Resistance in Patient-Derived Spheroid Models of Uterine Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
In Vitro Evaluation of Benzene-1,4-disulfonamide for Disinfectant Properties: A Multi-Faceted Approach to Efficacy Testing
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating challenge of antimicrobial resistance necessitates the exploration of novel chemical entities for disinfectant applications. Benzene-1,4-disulfonamide, a compound belonging to the broader sulfonamide class, presents an intriguing candidate. While traditional sulfonamides are known bacteriostatic agents that inhibit folate synthesis, recent research into related structures reveals alternative mechanisms, such as the inhibition of oxidative phosphorylation (OXPHOS), suggesting a potential for broader and more potent antimicrobial action.[1][2] This application note provides a comprehensive framework for the in vitro evaluation of this compound, guiding researchers through a logical cascade of assays from foundational activity screening to quantitative efficacy testing under simulated practical conditions. We detail the rationale and step-by-step protocols for determining Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and efficacy in a quantitative suspension test, providing a robust methodology for assessing its potential as a novel disinfectant.
Introduction: The Rationale for a New Disinfectant Candidate
Disinfectants are a cornerstone of infection control in healthcare, laboratory, and public settings.[3] The ideal disinfectant combines broad-spectrum antimicrobial activity with material compatibility, user safety, and a low propensity for inducing resistance. This compound emerges from a chemical class with a long history of antimicrobial applications.[4][5] The classical mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in many bacteria.[6][7] This disruption of a key metabolic pathway leads to a bacteriostatic effect, inhibiting microbial growth and replication.[4][7]
However, the potential utility of this compound may extend beyond this established pathway. Recent studies on its derivatives have identified a potent inhibitory effect on the mitochondrial Complex I of the oxidative phosphorylation (OXPHOS) pathway.[1] Inhibition of OXPHOS shuts down cellular respiration and adenosine triphosphate (ATP) production, leading to cell death.[1] This dual-potential mechanism—disrupting both folate synthesis and cellular energy production—makes this compound a compelling subject for disinfectant research. This guide provides the necessary protocols to rigorously test this hypothesis in vitro.
Putative Mechanisms of Action
The disinfectant properties of this compound could be rooted in one or both of the following pathways:
Caption: Putative antimicrobial mechanisms of this compound.
Foundational Activity Assessment: MIC & MBC
The initial evaluation of any potential antimicrobial agent begins with determining its minimum effective concentrations. The Minimum Inhibitory Concentration (MIC) assay establishes the lowest concentration that prevents visible microbial growth, defining its bacteriostatic potential.[8][9] The Minimum Bactericidal Concentration (MBC) assay is a subsequent step that determines the lowest concentration required to kill 99.9% of the initial bacterial population, defining its bactericidal potential.[10][11]
Scientific Rationale
This two-step process is crucial for several reasons. It provides a quantitative measure of potency that can be used to compare this compound with established disinfectants. Furthermore, the relationship between the MIC and MBC values offers early insight into the agent's mode of action. An MBC value that is significantly higher than the MIC suggests a primarily bacteriostatic effect, whereas an MBC value close to the MIC (typically ≤4 times the MIC) indicates bactericidal activity.[11]
Caption: Workflow for sequential MIC and MBC determination.
Protocol 2.1: MIC Determination by Broth Microdilution
This protocol is based on established guidelines for antimicrobial susceptibility testing.[8][12]
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 1024 µg/mL) in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility) and filter-sterilize.
-
Prepare sterile Mueller-Hinton Broth (MHB), a medium with low sulfonamide inhibitors, which is ideal for this test.[13]
-
Culture selected test organisms (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 15442) overnight in MHB.
-
-
Inoculum Preparation:
-
Dilute the overnight culture in fresh MHB. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[12]
-
-
Plate Preparation:
-
Using a 96-well microtiter plate, add 100 µL of sterile MHB to wells 2 through 12.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well is 200 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL. The drug concentrations are now half of the initial dilution series.
-
Seal the plate and incubate at 37°C for 18-24 hours.[8]
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[8]
-
Protocol 2.2: MBC Determination
This protocol is a direct continuation of the MIC assay.[14][15]
-
Subculturing:
-
Select the well corresponding to the MIC and at least two more concentrated wells that also showed no growth.
-
From each selected well, plate a 100 µL aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Also, plate a 100 µL aliquot from the growth control well (after appropriate dilution) to determine the initial inoculum count (CFU/mL).
-
-
Incubation and Enumeration:
-
Incubate the MHA plates at 37°C for 24-48 hours.
-
Count the number of colonies on each plate.
-
-
Calculating the MBC:
-
The MBC is the lowest concentration of the test agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11]
-
Example Data and Interpretation
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | S. aureus | 16 | 32 | 2 | Bactericidal |
| This compound | P. aeruginosa | 64 | 128 | 2 | Bactericidal |
| Sulfonamide Control | S. aureus | 32 | >512 | >16 | Bacteriostatic |
Quantitative Efficacy Assessment: Suspension Test
While MIC/MBC assays determine potency, a quantitative suspension test is required to substantiate a disinfectant claim.[16] This method, central to European Norms (EN) for disinfectant testing, measures the reduction in a microbial population under conditions that simulate practical use, including defined contact times and the presence of interfering substances ("dirty conditions").[17][18]
Scientific Rationale
The suspension test provides a log reduction value, which is a more direct and relevant measure of disinfectant efficacy than an MIC value. A disinfectant must achieve a specific log reduction (e.g., a 5-log or 99.999% reduction for bactericidal claims) to be considered effective.[19] Testing under "dirty" conditions, by adding substances like bovine albumin, simulates the presence of organic soil that can inactivate some disinfectants, providing a more realistic assessment of performance.[17]
Caption: General workflow for a quantitative suspension test.
Protocol 3.1: Quantitative Suspension Test for Bactericidal Activity
This protocol is adapted from the principles of EN 13727.
-
Preparation:
-
Microbial Suspension: Prepare a high-concentration suspension of the test organism (e.g., S. aureus) adjusted to 1.5 - 5.0 x 10⁸ CFU/mL.[20]
-
Disinfectant Solutions: Prepare working solutions of this compound at concentrations bracketing the expected effective dose (e.g., based on MIC/MBC results). According to EN standards, three concentrations should be tested to cover active and non-active ranges.[19]
-
Interfering Substance (for "dirty" conditions): Prepare a solution of 3.0 g/L bovine albumin.
-
Neutralizer: Prepare a validated neutralizing fluid capable of inactivating this compound without harming the test organisms. (e.g., a universal neutralizer containing lecithin, polysorbate 80, etc.). Neutralizer efficacy must be validated prior to the test.
-
-
Test Procedure:
-
In a sterile tube at a controlled temperature (e.g., 20°C), mix 1 part interfering substance with 1 part microbial suspension.
-
Add 8 parts of the disinfectant solution to the tube and immediately start a timer for the specified contact time (e.g., 5 minutes, 15 minutes).
-
At the end of the contact time, transfer a 1 mL aliquot of the mixture into a tube containing 8 mL of neutralizer and 1 mL of sterile water. Mix thoroughly and allow to stand for 5 minutes.
-
-
Enumeration of Survivors:
-
Perform a series of 10-fold dilutions of the neutralized mixture.
-
Plate 1 mL of the appropriate dilutions onto Tryptone Soya Agar (TSA) plates in duplicate.
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Calculation and Validation:
-
Count the colonies on the plates and calculate the number of surviving cells per mL (N) in the original test mixture.
-
Determine the initial inoculum count (N₀) through a parallel control experiment without the disinfectant.
-
Calculate the log reduction: Log Reduction = log₁₀(N₀) - log₁₀(N).
-
The test is valid if the initial inoculum count is within the required range and all controls (neutralizer toxicity, sterility) give the expected results.
-
Example Data and Interpretation
| Concentration | Contact Time | Condition | Log Reduction (S. aureus) | Pass/Fail (≥5-log) |
| 1.0% | 5 min | Clean | 4.2 | Fail |
| 1.0% | 5 min | Dirty | 3.1 | Fail |
| 2.0% | 5 min | Clean | >5.5 | Pass |
| 2.0% | 5 min | Dirty | 4.8 | Fail |
| 2.0% | 15 min | Dirty | >5.5 | Pass |
Conclusion
This application note outlines a systematic, three-protocol approach for the comprehensive in vitro evaluation of this compound as a potential disinfectant. By progressing from foundational MIC/MBC screening to a rigorous quantitative suspension test, researchers can build a robust data package to characterize its antimicrobial profile. The potential for a dual mechanism of action—inhibiting both folate synthesis and cellular respiration—positions this compound as a scientifically compelling candidate for the development of next-generation disinfectants. The successful completion of these protocols will provide the critical efficacy data needed to justify further investigation, including surface disinfection studies, toxicological assessments, and formulation development.
References
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Microbe Investigations. (2024, June 7). Disinfectant Suspension Test - An Ultimate Guide. Retrieved from [Link]
-
Đurić, M., et al. (2015). Antimicrobial sulfonamide drugs. ResearchGate. Retrieved from [Link]
-
Cleveland Clinic. (2025, February 24). What Are Sulfonamides (Sulfa Drugs)?. Retrieved from [Link]
-
Robison, R. A., et al. (1988). A suspension method to determine reuse life of chemical disinfectants during clinical use. Applied and Environmental Microbiology, 54(1), 158-164. Retrieved from [Link]
-
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
-
Microrao. (n.d.). Testing of disinfectants. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Bloss, R., et al. (2022). Evaluation of a microscale quantitative suspension test to determine the bactericidal and yeasticidal activity of glutaral – one step to improve sustainability in disinfectant testing. Journal of Hospital Infection, 129, 12-17. Retrieved from [Link]
-
Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]
-
Viroxy. (2017, June 30). Suspension Test And Carrier Test For Disinfectants According To European Norms. Retrieved from [Link]
-
Iwobi, A. N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Retrieved from [Link]
-
SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
-
Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
-
BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
-
BMG Labtech. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
-
Microbe Investigations. (2024, April 26). EN14476 for disinfectant testing. Retrieved from [Link]
-
Microbe Investigations. (n.d.). The Ultimate Guide to Disinfectant Testing. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory. Retrieved from [Link]
-
Pharma Beginners. (2020, October 10). Disinfectants & Sanitizer Efficacy Testing Protocol. Retrieved from [Link]
-
Cremco. (n.d.). Hard Surface Disinfectant Efficacy Testing: A Comprehensive Overview of EPA and Health Canada Guidelines. Retrieved from [Link]
-
Nelson Labs. (n.d.). Disinfectant Tests & Disinfection Efficacy Studies. Retrieved from [Link]
-
Çıkrıkçı, S., et al. (2009). Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 986-992. Retrieved from [Link]
-
A3P. (n.d.). The European approach to disinfectant qualification. Retrieved from [Link]
-
JETIR. (2019). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIVATES. Retrieved from [Link]
-
ResearchGate. (2022, January 5). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Retrieved from [Link]
-
Eurofins Australia. (2024, February 28). Disinfectant / Antimicrobial Efficacy Studies. Retrieved from [Link]
-
Clinical Services Journal. (2020, June 3). Disinfectant standards: what you need to know. Retrieved from [Link]
-
El-Moghazy, S. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports, 11(1), 15647. Retrieved from [Link]
-
Dai, X., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 65(2), 1493-1510. Retrieved from [Link]
-
Dai, X., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PubMed. Retrieved from [Link]
Sources
- 1. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. microchemlab.com [microchemlab.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. Suspension Test And Carrier Test For Disinfectants According To European Norms [viroxylabs.com]
- 18. The European approach to disinfectant qualification. - A3P - Pharmaceutical & Biotechnology Industry [a3p.org]
- 19. clinicalservicesjournal.com [clinicalservicesjournal.com]
- 20. Evaluation of a microscale quantitative suspension test to determine the bactericidal and yeasticidal activity of glutaral – one step to improve sustainability in disinfectant testing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Benzene-1,4-disulfonamide
Welcome to the technical support center for the synthesis of Benzene-1,4-disulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the multi-step synthesis of this important scaffold, providing not just solutions but also the underlying chemical principles to empower your experimental design. Our goal is to help you navigate the intricacies of this synthesis to achieve optimal yield and purity.
Frequently Asked Questions (FAQs) - General Overview
Q1: What is the most common synthetic route for this compound, and what are the critical control points?
A1: The most established and widely practiced route is a three-step process starting from benzene. Each step presents unique challenges and requires careful control to maximize the overall yield.
-
Disulfonation: Electrophilic aromatic substitution on benzene using fuming sulfuric acid (oleum) to form benzene-1,4-disulfonic acid. The critical points are controlling the reaction temperature and the concentration of sulfur trioxide (SO₃) to favor the para-isomer and prevent side reactions.[1][2]
-
Chlorination: Conversion of the sulfonic acid groups to sulfonyl chlorides using a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield benzene-1,4-disulfonyl chloride. This step is highly sensitive to moisture, and controlling anhydrous conditions is paramount to prevent hydrolysis of the product.[3][4]
-
Amidation (Amination): Reaction of the disulfonyl chloride with an ammonia source to form the final product, this compound. The key here is temperature management and the choice of solvent and ammonia source to ensure complete reaction and minimize byproducts.[1]
Below is a workflow diagram illustrating this synthetic pathway.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Troubleshooting the Disulfonation of Benzene
This initial step is crucial for establishing the correct isomer and achieving a high-purity intermediate. The reaction is reversible and sensitive to conditions.
Q2: My sulfonation reaction is resulting in a low yield of the desired 1,4-disubstituted product. What factors should I investigate?
A2: Low yield in this electrophilic aromatic substitution is a common issue often traced back to reaction equilibrium and conditions.
-
Reversibility: The sulfonation of benzene is a reversible process.[2][5][6] To drive the reaction towards the product, you must use a high concentration of the electrophile. Fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄, is used for this reason.[2][6] Using dilute sulfuric acid, especially with heating, can reverse the reaction and lead to desulfonation.[2]
-
Reaction Temperature: Temperature plays a critical role. Higher temperatures (150–200°C) are generally required to favor the formation of the thermodynamically more stable 1,4-isomer over the kinetically favored 1,2-isomer.[1] However, excessively high temperatures can lead to the formation of byproducts like diphenyl sulfone.[4]
-
Concentration of SO₃: The concentration of free SO₃ in the oleum is the driving force. A concentration of at least 20% SO₃ is recommended for efficient disulfonation.[1]
Q3: I am observing significant amounts of benzene-1,3-disulfonic acid in my product mixture. How can I improve the regioselectivity for the 1,4-isomer?
A3: Regioselectivity is governed by thermodynamics. The sulfonic acid group is a deactivating, meta-directing group. The initial sulfonation produces benzenesulfonic acid. The second sulfonation is more difficult and its regiochemical outcome is temperature-dependent.
-
Thermodynamic Control: The formation of the para (1,4) isomer is the thermodynamically favored pathway. To ensure you are operating under thermodynamic control, the reaction needs to be conducted at a sufficiently high temperature and for an adequate duration to allow the initial kinetic products to isomerize to the more stable para product. A temperature range of 150-200°C is often cited.[1]
-
Reaction Time: Ensure the reaction is run long enough for the equilibrium to be established, favoring the 1,4-isomer. Monitoring the reaction over time via techniques like HPLC on quenched aliquots can help determine the optimal reaction time.
| Parameter | Recommended Condition | Rationale |
| Reagent | Fuming Sulfuric Acid (Oleum) | High concentration of SO₃ drives the equilibrium towards products.[2][6] |
| SO₃ Concentration | 20% or higher | Ensures a sufficiently powerful electrophile for the second sulfonation.[1] |
| Temperature | 150 - 200°C | Favors the formation of the thermodynamically stable 1,4-isomer.[1] |
| Reaction Time | Varies (monitor reaction) | Allows the reaction to reach thermodynamic equilibrium. |
Part 2: Troubleshooting the Chlorination of Benzene-1,4-disulfonic Acid
This step converts the sulfonic acid into the more reactive sulfonyl chloride, which is susceptible to hydrolysis.
Q4: After reacting my benzene-1,4-disulfonic acid with phosphorus pentachloride (PCl₅), I see a poor yield of the disulfonyl chloride. What is the most common cause?
A4: The primary culprit in this step is almost always the presence of water. Benzene-1,4-disulfonyl chloride is highly reactive and will readily hydrolyze back to the sulfonic acid if it comes into contact with moisture.[4][7]
-
Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents, if used, must be anhydrous.[3]
-
Reagent Quality: The starting sulfonic acid should be as dry as possible. Phosphorus pentachloride itself can be hygroscopic; use a freshly opened bottle or a properly stored reagent.
-
Work-up Procedure: During work-up, the sulfonyl chloride should be separated from the aqueous phase as quickly as possible. Prolonged contact with water, even cold water, will significantly reduce the yield due to hydrolysis.[4] One procedure describes pouring the reaction mixture onto cracked ice, quickly separating the product which sinks to the bottom, and washing it before immediate use or purification.[4]
Q5: Are there alternatives to PCl₅ for the chlorination step, and what are the advantages?
A5: Yes, thionyl chloride (SOCl₂) is a common alternative. The choice of reagent can impact the reaction conditions and work-up.
-
Thionyl Chloride (SOCl₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF). The byproducts of this reaction are SO₂ and HCl, which are gases and can be easily removed, simplifying purification. However, the reaction may require heating (reflux).
-
Phosphorus Pentachloride (PCl₅): This is a very effective reagent that often works at lower temperatures (e.g., 80°C).[1] The main drawback is that the byproduct, phosphorus oxychloride (POCl₃), has a high boiling point and can be difficult to remove from the product.
Caption: Key troubleshooting points for the chlorination step.
Part 3: Troubleshooting the Amidation of Benzene-1,4-disulfonyl Chloride
The final step requires careful control to ensure the complete conversion of both sulfonyl chloride groups to sulfonamides.
Q6: My final amidation step gives a low yield or an incomplete reaction, with starting material or mono-substituted product remaining. How can I drive the reaction to completion?
A6: This issue often stems from the reaction conditions, stoichiometry, or the nature of the ammonia source.
-
Stoichiometry of Ammonia: A significant excess of ammonia is required. Two equivalents are needed to react with the disulfonyl chloride, and an additional two equivalents are needed to neutralize the two molecules of HCl produced as a byproduct. Therefore, a minimum of four equivalents of ammonia is theoretically required. In practice, a larger excess is used to ensure the reaction goes to completion.
-
Ammonia Source:
-
Aqueous Ammonia: Commercially available and easy to handle. The reaction can be run in a two-phase system (e.g., an organic solvent for the sulfonyl chloride and aqueous ammonia).[3] Vigorous stirring is essential to maximize the interfacial area for the reaction.
-
Ammonia Gas: Bubbling ammonia gas through a solution of the sulfonyl chloride in an anhydrous aprotic solvent (like THF or dioxane) can lead to a cleaner reaction and simpler work-up, as the ammonium chloride byproduct precipitates and can be filtered off.
-
-
Temperature Control: The reaction is exothermic. It is crucial to add the sulfonyl chloride solution to the ammonia source slowly and with efficient cooling (e.g., an ice bath) to maintain a low temperature (0-25°C).[1][3] This prevents potential side reactions and degradation of the starting material. After the initial addition, the reaction can be allowed to warm to room temperature and stirred for several hours to ensure completion.[8]
Q7: The purification of my final this compound is difficult. What is the best approach?
A7: Purification can be challenging due to the product's polarity and low solubility in many common organic solvents.
-
Work-up: After the reaction is complete, the crude product often precipitates from the reaction mixture. It can be collected by filtration and washed thoroughly.
-
Washing: Washing the crude solid with cold water is effective for removing excess ammonia and ammonium salts. A subsequent wash with a non-polar organic solvent like hexane can remove less polar impurities.
-
Recrystallization: If further purification is needed, recrystallization is the method of choice. Water or ethanol-water mixtures are often effective solvents for this purpose. The product is generally soluble in hot water and will crystallize upon cooling.[9]
| Parameter | Recommended Condition | Rationale |
| Ammonia | Large excess (>4 equivalents) | Drives the reaction to completion and neutralizes HCl byproduct. |
| Temperature | 0-25°C during addition | Controls the exothermic reaction and minimizes side products.[1][3] |
| Solvent | Toluene/Water (two-phase) or THF/Dioxane (anhydrous) | Depends on the ammonia source and desired work-up procedure.[3] |
| Purification | Recrystallization from water or ethanol/water | Exploits the product's temperature-dependent solubility for purification. |
References
- Google Patents. (n.d.). EP0512953B1 - Process for the preparation of benzene sulfonamides.
-
PubChem. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Benzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). CN103819369A - Method for synthesizing benzene sulfonamide compounds.
-
Chemistry Steps. (n.d.). Sulfonation of Benzene. Retrieved from [Link]
-
ResearchGate. (2025). In situ benzene-1,4-disulfonate ligand synthesis and electric conductivities of four silver 4-sulfobenzoate or benzene-1,4-disulfonate complexes. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism. Retrieved from [Link]
-
Quora. (2020). What is the sulphonation of benzene? Retrieved from [Link]
- Google Patents. (n.d.). CN105693568A - Preparation method benzene sulfonyl chloride and diphenylsulfone.
-
ResearchGate. (2025). Simulation of Benzenesulfonyl Chloride Hydrolysis. Influence of the Size and Structural Ordering of Aqueous Clusters on Thermodynamic and Activation Parameters of the Process. Retrieved from [Link]
-
PubMed. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biosynth.com [biosynth.com]
Improving the metabolic stability of Benzene-1,4-disulfonamide analogs
This initial analysis will highlight the "soft spots" on your molecule, providing a clear rationale for targeted chemical modifications to enhance metabolic stability. [5][23]
References
- Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. (2023). PubMed.
- Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. (n.d.).
- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020). MDPI.
- metabolic stability in liver microsomes. (n.d.). Mercell.
- Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. (2023).
- Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. (n.d.). PubMed Central.
- Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. (2023). Semantic Scholar.
- Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography-quadrupole linear ion trap-tandem mass spectrometry (HPLC-QqLIT-MS/MS). (2015). PubMed.
- Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io.
- Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. (n.d.). PubMed Central.
- Bioisosteres that influence metabolism. (n.d.). Hypha Discovery Blogs.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2004).
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Blogger.
- Microsomal Stability. (n.d.). Cyprotex.
- Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. (2022).
- Protocol for the Human Liver Microsome Stability Assay. (n.d.).
- [Analysis of sulfonamids and their metabolites in drinking water by high Performance liquid chromatography tandem mass spectrometry]. (n.d.). PubMed.
- Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity. (2025). PubMed.
- Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. (2020). RSC Publishing.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
- Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. (n.d.). PubMed Central.
- Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are toler
- Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. (n.d.). MDPI.
- Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Agilent.
- Major metabolites of sulfonamide antibiotics. (n.d.).
- Potential bioisosteres for sulfones and sulfonamides, examples of... (n.d.).
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Addressing the Challenges of Low Clearance in Drug Research. (2015). PubMed Central.
- (PDF) Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. (n.d.).
- Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. (2022). Domainex.
- Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. (2018). PubMed.
- Troubleshooting Low Recovery Rates in Chrom
- Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. (n.d.). Agilent.
- A new metabolic pathway for a sulfonamide group. (1956). PubMed.
- Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphoryl
- Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI.
- Metabolic Stability in Drug Development: 5 Assays. (2023). WuXi AppTec.
- An Optimized Automated Assay for Determination of Metabolic Stability Using Hepatocytes: Assay Validation, Variance Component Analysis, and In Vivo Relevance. (2025).
Sources
- 1. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. mercell.com [mercell.com]
- 10. researchgate.net [researchgate.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. drughunter.com [drughunter.com]
- 15. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. welchlab.com [welchlab.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Reducing off-target effects of Benzene-1,4-disulfonamide-based inhibitors
Welcome to the technical support center for researchers utilizing benzene-1,4-disulfonamide-based inhibitors. This guide is designed to provide in-depth troubleshooting strategies and address common questions encountered during experimental workflows. Our focus is on enhancing inhibitor selectivity and mitigating off-target effects, particularly for the widely studied class of Carbonic Anhydrase (CA) inhibitors targeting tumor-associated isoforms like CA IX.
Introduction: The Selectivity Challenge
This compound is a versatile scaffold used to develop inhibitors for various enzyme classes, including Carbonic Anhydrases (CAs) and, more recently, components of the oxidative phosphorylation (OXPHOS) pathway.[1][2] A primary application is the inhibition of CA IX, a transmembrane enzyme overexpressed in many solid tumors in response to hypoxia.[3][4] CA IX plays a crucial role in regulating pH in the tumor microenvironment, which promotes cancer cell survival, proliferation, and metastasis.[5][6][7]
The therapeutic promise of targeting CA IX is significant; however, a major hurdle is achieving isoform selectivity. The human CA family has 15 known isoforms with highly conserved active sites, making it difficult to design inhibitors that target CA IX without affecting ubiquitous "housekeeping" isoforms like CA I and CA II.[8][9] Off-target inhibition of these isoforms can lead to undesirable side effects and confound experimental results.[10]
This guide provides a structured, problem-oriented approach to help you validate your inhibitor's specificity, troubleshoot ambiguous results, and optimize your experimental design.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a "Problem, Cause, and Solution" format.
Issue 1: High Activity Against Off-Target CA Isoforms in Biochemical Assays
Problem: "My novel benzenesulfonamide inhibitor shows potent inhibition of our target, CA IX (Ki < 50 nM), but our counter-screening reveals significant inhibition of the off-target isoforms CA I and CA II (Ki < 200 nM). How can we confirm these findings and improve our selectivity?"
Probable Causes:
-
Scaffold Promiscuity: The unsubstituted benzenesulfonamide scaffold readily binds to the conserved zinc ion in the active site of most CA isoforms, leading to a general lack of selectivity.[11]
-
Suboptimal "Tail" Moiety: The substituents on the benzene ring (the "tail") may not be effectively exploiting the subtle amino acid differences that exist between the active sites of CA isoforms.[10]
-
Assay Artifacts: Incorrect experimental conditions, such as buffer pH, enzyme concentration, or substrate concentration, can lead to inaccurate inhibition constants (Ki).[12][13]
Solution Workflow:
-
Validate Assay Conditions: Ensure your enzymatic assay is robust. The standard method is the stopped-flow CO2 hydration assay. Verify that you are operating under initial velocity conditions and that the enzyme concentration is well below the inhibitor concentration to avoid tight-binding effects.[13]
-
Expand Isoform Panel: Test your inhibitor against a broader panel of relevant CA isoforms (e.g., CA IV, VII, XII) to build a comprehensive selectivity profile.
-
Calculate Selectivity Index (SI): Quantify selectivity by calculating the SI, which is the ratio of the inhibition constant (Ki) for an off-target isoform to that of the target isoform (e.g., SI = Ki [CA II] / Ki [CA IX]). A higher SI value indicates greater selectivity for the target.[8]
-
Rational Re-design Based on Structural Insights:
-
Leverage the "Tail Approach": This is the most effective strategy. By appending chemical functionalities (tails) to the benzene ring, you can target non-conserved amino acid residues at the rim of the active site. For example, CA IX has unique hydrophilic and hydrophobic pockets that can be exploited to design tails that bind preferentially to it over CA II.[10][14][15]
-
Modify the Linker: For ureido-substituted benzenesulfonamides like SLC-0111, the linker region is critical for orienting the tail correctly and can be modified to improve isoform selectivity.[16][17]
-
Workflow for Troubleshooting Poor Selectivity ```dot
Sources
- 1. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Strategies to Enhance the Potency of Novel OXPHOS Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel oxidative phosphorylation (OXPHOS) inhibitors. This guide is designed to provide you with in-depth technical and practical advice to overcome common challenges and enhance the potency and efficacy of your compounds. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions in a direct Q&A format.
Introduction to OXPHOS and Its Inhibition
Oxidative phosphorylation is the primary metabolic pathway for ATP production in most cells, involving a series of protein complexes in the inner mitochondrial membrane known as the electron transport chain (ETC).[1][2] In recent years, targeting OXPHOS has emerged as a promising therapeutic strategy, particularly in oncology.[1][3] Certain cancer cells, especially those resistant to conventional therapies and cancer stem cells, exhibit a heightened dependence on OXPHOS for survival and proliferation.[3][4] However, developing potent and selective OXPHOS inhibitors presents unique challenges, including off-target toxicity and limited efficacy.[3][5] This guide will equip you with strategies to address these hurdles.
Troubleshooting Guide: Enhancing Inhibitor Potency
This section addresses common issues encountered during the development and testing of novel OXPHOS inhibitors.
Question 1: My novel OXPHOS inhibitor shows low potency in my in vitro cell-based assays. What are the potential causes and how can I improve its efficacy?
Answer:
Low in vitro potency is a frequent challenge. The underlying reasons can be multifaceted, ranging from compound-specific properties to suboptimal assay conditions. Here’s a systematic approach to troubleshoot and enhance potency:
1. Re-evaluate Compound Properties and Cellular Uptake:
-
Mitochondrial Targeting: A primary reason for low potency is inefficient accumulation of the inhibitor at its site of action: the mitochondria.[5] Cancer cells typically have a higher mitochondrial membrane potential compared to normal cells, a feature that can be exploited for targeted drug delivery.[6][7]
-
Strategy: Triphenylphosphonium (TPP+) Conjugation. Consider conjugating your inhibitor to a lipophilic cation like TPP+. This moiety facilitates the accumulation of the compound within the negatively charged mitochondrial matrix, thereby increasing its local concentration and potency.[5][6][8] Several studies have demonstrated that TPP+-conjugated drugs (Mito-drugs) are significantly more potent than their untargeted counterparts.[5][9] For example, Mito-ATO (Atovaquone) and Mito-Tamoxifen have shown enhanced anti-cancer effects.[8][10]
-
-
Cellular Permeability: Poor membrane permeability can also limit the intracellular concentration of your inhibitor. Assess the physicochemical properties of your compound, such as lipophilicity (LogP) and polar surface area.
2. Optimize Cell-Based Assay Conditions:
-
Cell Line Selection: Not all cancer cell lines are equally dependent on OXPHOS.[3] Some tumors are highly glycolytic (the "Warburg effect"), while others rely heavily on mitochondrial respiration.[1]
-
Actionable Step: Profile the metabolic phenotype of your chosen cell lines. Use techniques like the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). Select cell lines with a high OCR/ECAR ratio, indicating a greater reliance on OXPHOS.[3] For instance, certain subtypes of breast cancer, acute myeloid leukemia (AML), and pancreatic cancer have been identified as OXPHOS-dependent.[1][3]
-
-
Culture Media Composition: The nutrient composition of your culture media can significantly influence cellular metabolism.
-
Expert Insight: Standard high-glucose media can mask a cell's dependence on OXPHOS. To unmask this dependency, culture your cells in media with more physiologically relevant glucose levels or in glucose-free media supplemented with galactose, which forces cells to rely on OXPHOS for ATP production.
-
-
Cell Seeding Density and Health: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at an optimal density.[11][12] Over-confluent or stressed cells can exhibit altered metabolic profiles.[12]
3. Consider Synergistic Combinations:
The potency of your OXPHOS inhibitor can be dramatically enhanced when used in combination with other therapeutic agents.[1]
-
Dual Inhibition of Glycolysis and OXPHOS: Many cancer cells exhibit metabolic flexibility, switching between glycolysis and OXPHOS.[4] Co-administering your OXPHOS inhibitor with a glycolysis inhibitor (e.g., 2-deoxy-D-glucose) can create a synthetic lethal effect, leading to a more profound anti-cancer response.[4][13]
-
Combination with Targeted Therapies: Resistance to targeted therapies, such as BRAF or EGFR inhibitors, is often associated with a metabolic shift towards increased OXPHOS.[1][4] Combining your OXPHOS inhibitor with these agents can overcome acquired resistance.[1][3]
-
Synergy with Chemotherapy and Radiotherapy: OXPHOS inhibitors can alleviate tumor hypoxia by reducing oxygen consumption.[6][8] This reoxygenation can sensitize tumors to radiotherapy and certain chemotherapies.[1][8]
Question 2: I'm observing significant off-target toxicity with my OXPHOS inhibitor. How can I improve its therapeutic index?
Answer:
Toxicity is a major hurdle in the clinical development of OXPHOS inhibitors, as mitochondrial function is essential for healthy tissues, particularly the heart and brain.[3] Here are strategies to mitigate toxicity:
1. Enhance Tumor Selectivity:
-
Mitochondria-Targeted Delivery: As mentioned previously, TPP+ conjugation not only enhances potency but can also improve selectivity for cancer cells due to their hyperpolarized mitochondrial membrane.[6][8]
-
Hypoxia-Activated Prodrugs: Design your inhibitor as a prodrug that is only activated under the hypoxic conditions characteristic of the tumor microenvironment.
2. Modulate Dosing and Scheduling:
-
Intermittent Dosing: Continuous inhibition of OXPHOS may not be necessary and can lead to toxicity. Explore intermittent dosing schedules that may be sufficient to disrupt tumor metabolism while allowing normal tissues to recover.
-
Lower, Synergistic Doses: By using your inhibitor in combination with other agents, you may be able to achieve a therapeutic effect at lower, less toxic concentrations.[4]
3. Identify and Monitor Biomarkers of Sensitivity:
-
Metabolic Phenotyping: As discussed, select patient populations or tumor types with a high baseline reliance on OXPHOS.[9]
-
Genetic Markers: Certain genetic backgrounds, such as mutations in RB1 or the SWI/SNF complex, have been associated with increased OXPHOS dependency.[3]
-
MCT4 Expression: Low expression of the monocarboxylate transporter 4 (MCT4) has been suggested as a potential biomarker for sensitivity to OXPHOS inhibitors.[14]
Question 3: How can I mechanistically validate that my compound is indeed inhibiting OXPHOS?
Answer:
Thorough mechanistic validation is crucial. Here are key experiments to confirm the on-target activity of your inhibitor:
1. Cellular Respiration Assays:
-
Seahorse XF Analyzer: This is the gold-standard for measuring real-time cellular oxygen consumption rate (OCR). A potent OXPHOS inhibitor will cause a significant decrease in basal and maximal respiration.
-
High-Resolution Respirometry (e.g., Oroboros O2k): This technique allows for the precise measurement of oxygen consumption in isolated mitochondria or permeabilized cells, enabling you to pinpoint which complex of the ETC is being inhibited.
2. Measurement of ATP Levels:
-
Luciferase-Based ATP Assays: Inhibition of OXPHOS, the primary source of cellular ATP, should lead to a measurable decrease in total cellular ATP levels.[15][16]
3. Assessment of Mitochondrial Membrane Potential (ΔΨm):
-
Fluorescent Dyes: Use potentiometric dyes like TMRE or JC-1 to measure changes in ΔΨm. Inhibition of the ETC will typically lead to a depolarization (decrease) of the mitochondrial membrane potential.[17]
4. Western Blot Analysis of OXPHOS Complexes:
-
Multiplex Western Blotting: Use antibody cocktails to assess the protein levels of the different OXPHOS complexes. While this doesn't directly measure activity, it can reveal if your compound affects the stability or expression of the complexes.[18]
| Experimental Approach | Parameter Measured | Expected Outcome with OXPHOS Inhibitor |
| Seahorse XF Analyzer | Oxygen Consumption Rate (OCR) | Decrease in basal and maximal respiration |
| Luciferase-Based Assay | Cellular ATP levels | Decrease in total ATP |
| TMRE/JC-1 Staining | Mitochondrial Membrane Potential (ΔΨm) | Depolarization (decrease in fluorescence) |
| High-Resolution Respirometry | O2 consumption in isolated mitochondria | Pinpoints inhibition of specific ETC complexes |
Frequently Asked Questions (FAQs)
Q1: What are the main complexes of the electron transport chain targeted by current OXPHOS inhibitors?
A1: The majority of clinically and pre-clinically investigated OXPHOS inhibitors target Complex I (NADH:ubiquinone oxidoreductase) and Complex III (ubiquinol:cytochrome c oxidoreductase).[1]
-
Complex I inhibitors: Examples include metformin, phenformin, and the clinical candidate IACS-010759.[1][3][7]
-
Complex III inhibitors: Atovaquone is a well-known example.[1][5] Some novel agents, like Mito-ATO, have been shown to inhibit both Complex I and III.[8]
Q2: Can inhibition of OXPHOS also impact the tumor microenvironment?
A2: Yes, absolutely. By reducing tumor cell oxygen consumption, OXPHOS inhibitors can alleviate hypoxia.[3][8] This can have several beneficial downstream effects, including:
-
Enhanced T-cell function: Hypoxia is immunosuppressive. Reversing it can improve the efficacy of immune checkpoint inhibitors.[3]
-
Modulation of immune cell metabolism: Different immune cell subsets have distinct metabolic requirements. Inhibiting OXPHOS can selectively target immunosuppressive cells like M2 macrophages and regulatory T cells, which are often dependent on this pathway.[3]
Q3: Are there any known resistance mechanisms to OXPHOS inhibitors?
A3: Yes, cancer cells can develop resistance through metabolic reprogramming. A common mechanism is the upregulation of glycolysis to compensate for the loss of ATP production from OXPHOS.[3] This is why combination therapies targeting both pathways are a particularly attractive strategy.[4]
Visualizing Key Concepts
Experimental Workflow for Validating OXPHOS Inhibition
Caption: Workflow for validating and enhancing OXPHOS inhibitors.
OXPHOS Inhibition and its Downstream Effects
Caption: Consequences of OXPHOS inhibition in cancer cells.
References
-
Why All the Fuss about Oxidative Phosphorylation (OXPHOS)? - PMC - PubMed Central . Source: PubMed Central. [Link]
-
Full article: OXPHOS-targeting drugs in oncology: new perspectives . Source: Taylor & Francis Online. [Link]
-
Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance - MDPI . Source: MDPI. [Link]
-
Characterizing OXPHOS inhibitor-mediated alleviation of hypoxia using high-throughput live cell-imaging - NIH . Source: National Institutes of Health. [Link]
-
Oxidative Phosphorylation as an Emerging Target in Cancer Therapy - AACR Journals . Source: AACR Journals. [Link]
-
Mitochondria Targeting of Oxidative Phosphorylation Inhibitors to Alleviate Hypoxia and Enhance Anticancer Treatment Efficacy - AACR Journals . Source: AACR Journals. [Link]
-
Receptor–Mitochondria Crosstalk in the Kynurenine Metabolic Pathway: Integrating Metabolomics and Clinical Mass Spectrometry - Preprints.org . Source: Preprints.org. [Link]
-
OXPHOS-targeting drugs in oncology: New perspectives - PMC . Source: PubMed Central. [Link]
-
Characterizing OXPHOS inhibitor-mediated alleviation of hypoxia using high-throughput live cell-imaging - ResearchGate . Source: ResearchGate. [Link]
-
Transient phases of OXPHOS inhibitor resistance reveal underlying metabolic heterogeneity in single cells - NIH . Source: National Institutes of Health. [Link]
-
Targeting the bioenergetics of a resistant tumor: clinical insights into OXPHOS inhibition for cancer therapy . Source: Springer. [Link]
-
Mitochondrial Dysfunction in Acute Kidney Injury: Intersections Between Chemotherapy and Novel Cancer Immunotherapies - MDPI . Source: MDPI. [Link]
-
Oxidative Phosphorylation K0.5ADP In Vitro Depends on Substrate Oxidative Capacity: Insights from a Luciferase-Based Assay to Evaluate ADP Kinetic Parameters - PMC - PubMed Central . Source: PubMed Central. [Link]
-
Discovery and optimization of oxidative phosphorylation inhibitors from a phenotypic screen . Source: PubMed. [Link]
-
Utilizing Synergistic Potential of Mitochondria-Targeting Drugs for Leukemia Therapy - PMC . Source: PubMed Central. [Link]
-
An Overview: The Diversified Role of Mitochondria in Cancer Metabolism - PubMed Central . Source: PubMed Central. [Link]
-
Combined treatments with OXPHOS inhibitors. The combination of OXPHOS... - ResearchGate . Source: ResearchGate. [Link]
-
An Overview: The Diversified Role of Mitochondria in Cancer Metabolism - PubMed . Source: PubMed. [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories . Source: Marin Biologic Laboratories. [Link]
-
Scientists Discover Key Information about the Function of Mitochondria in Cancer Cells . Source: UCLA Health. [Link]
-
The Role of Mitochondria in Cancer Induction, Progression and Changes in Metabolism . Source: PubMed. [Link]
-
Ten Tips for Optimizing Cell-Based Assays | Biocompare . Source: Biocompare. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. An Overview: The Diversified Role of Mitochondria in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why All the Fuss about Oxidative Phosphorylation (OXPHOS)? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. rem.bioscientifica.com [rem.bioscientifica.com]
- 8. Characterizing OXPHOS inhibitor-mediated alleviation of hypoxia using high-throughput live cell-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OXPHOS-targeting drugs in oncology: New perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. marinbio.com [marinbio.com]
- 12. biocompare.com [biocompare.com]
- 13. Utilizing Synergistic Potential of Mitochondria-Targeting Drugs for Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and optimization of oxidative phosphorylation inhibitors from a phenotypic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transient phases of OXPHOS inhibitor resistance reveal underlying metabolic heterogeneity in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxidative Phosphorylation K0.5ADP In Vitro Depends on Substrate Oxidative Capacity: Insights from a Luciferase-Based Assay to Evaluate ADP Kinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Receptor–Mitochondria Crosstalk in the Kynurenine Metabolic Pathway: Integrating Metabolomics and Clinical Mass Spectrometry[v1] | Preprints.org [preprints.org]
- 18. merckmillipore.com [merckmillipore.com]
Technical Support Center: Buchwald-Hartwig Coupling for Disulfonamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Buchwald-Hartwig amination, with a special focus on its application in the synthesis of sulfonamides and disulfonamides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate this powerful yet sometimes challenging cross-coupling reaction. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter at the bench.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section covers the core concepts of the Buchwald-Hartwig amination as it applies to sulfonamide substrates.
Q1: What is the fundamental catalytic cycle for the coupling of a sulfonamide with an aryl halide?
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond.[1] The widely accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[2]
-
Oxidative Addition: An active Pd(0) catalyst complex oxidative adds to the aryl halide (Ar-X), forming a Pd(II)-aryl complex. This is often the rate-determining step.[3][4]
-
Ligand Exchange & Coordination: The sulfonamide (RSO₂NHR') coordinates to the Pd(II) center, typically displacing the halide ligand.
-
Deprotonation: A base deprotonates the coordinated sulfonamide, forming a palladium-amido complex. The choice of base is critical and depends on the pKa of the sulfonamide N-H bond.[5][6]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the N-arylsulfonamide product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]
// Nodes pd0 [label="LₙPd(0)\n(Active Catalyst)", fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; oa_complex [label="LₙPd(II)(Ar)(X)", fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; amide_coord [label="[LₙPd(II)(Ar)(RSO₂NHR')]+X⁻", fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; amido_complex [label="LₙPd(II)(Ar)(NR'SO₂R)", fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; product [label="Ar-NR'SO₂R\n(Product)", shape=ellipse, style=filled, fillcolor="#34A853", color="#FFFFFF", fontcolor="#FFFFFF"];
// Invisible nodes for edge routing in1 [label="", shape=plain, width=0, height=0]; in2 [label="", shape=plain, width=0, height=0]; in3 [label="", shape=plain, width=0, height=0]; in4 [label="", shape=plain, width=0, height=0];
// Edges pd0 -> oa_complex [label=" Oxidative\n Addition\n(+ Ar-X)", color="#EA4335"]; oa_complex -> amide_coord [label=" Coordination\n(+ RSO₂NHR')", color="#FBBC05"]; amide_coord -> amido_complex [label=" Deprotonation\n(+ Base, - Base-H⁺X⁻)", color="#4285F4"]; amido_complex -> in4 [label=" Reductive\n Elimination", color="#34A853"]; in4 -> pd0 [color="#34A853"]; in4 -> product [style=dashed, arrowhead=none, color="#34A853"]; } .enddot Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Q2: How does using a sulfonamide nucleophile differ from a typical amine?
The primary difference lies in the acidity of the N-H bond. Sulfonamides are significantly more acidic than alkyl or aryl amines. This has two key implications:
-
Base Selection: Weaker bases, such as carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄), can often be used for sulfonamide couplings, whereas stronger alkoxide bases (e.g., NaOt-Bu) are typically required for less acidic amines.[5][9]
-
Reactivity: The higher acidity can sometimes lead to different reactivity profiles or side reactions if not properly controlled.
Q3: What are the key components of the reaction and their functions?
| Component | Function & Key Considerations |
| Palladium Source | Precursor to the active Pd(0) catalyst. Common sources include Pd(OAc)₂, Pd₂(dba)₃, or more advanced, air-stable pre-catalysts (e.g., XPhos Pd G3/G4). Pre-catalysts are often preferred for their reliability and ease of use.[2][10] |
| Ligand | Stabilizes the Pd center, modulates its reactivity, and facilitates key steps like oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are crucial for coupling sulfonamides and challenging aryl halides.[7][11] |
| Base | Facilitates the deprotonation of the sulfonamide, which is essential for the formation of the key palladium-amido intermediate.[6][12] Must be strong enough to deprotonate the coordinated nucleophile but not so harsh that it degrades starting materials or products. |
| Aryl Halide/Pseudohalide | The electrophilic partner. Reactivity generally follows the trend: I > Br > OTf > Cl.[2] Aryl chlorides are the most challenging and require highly active catalyst systems.[5][10] |
| Solvent | Solubilizes all reaction components. Must be anhydrous and deoxygenated. Common choices are toluene, 1,4-dioxane, and THF.[2][13] Chlorinated solvents and acetonitrile can inhibit the catalyst and should be avoided.[2] |
Part 2: Troubleshooting Guide - Diagnosing and Solving Common Problems
This section is designed as a decision tree to help you pinpoint the cause of a failed or low-yielding reaction.
Scenario 1: Low or No Conversion to Product
Q: I've set up my reaction but see only starting materials after 24 hours. Where do I start? A: Always begin with the fundamentals of the reaction setup, as these are the most common points of failure for oxygen- and water-sensitive organometallic catalysis.[10]
-
Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that a positive pressure was maintained throughout the reaction. Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, killing the reaction.
-
Solvent Quality: The solvent must be anhydrous. Water can hydrolyze the base and interfere with the catalytic cycle. Use freshly dried and degassed solvents. A common mistake is using a bottle of "anhydrous" solvent that has been opened multiple times.
-
Reagent Purity: Is your palladium source active? Pd(OAc)₂ and Pd₂(dba)₃ can degrade over time. Using a reliable, air-stable pre-catalyst can often solve this issue.[2] Ensure your sulfonamide and aryl halide are pure and dry.
Q: I've confirmed my setup is pristine, but the reaction still fails. How do I choose a better catalyst/ligand system? A: The "no-one-size-fits-all" rule is paramount. The optimal ligand depends heavily on your specific sulfonamide and aryl halide.[11] For sulfonamides, particularly with challenging partners like aryl chlorides, bulky electron-rich dialkylbiaryl phosphine ligands are the gold standard.
| Ligand Class | Examples | Recommended For | Rationale |
| Dialkylbiarylphosphines | XPhos, RuPhos, BrettPhos | General purpose, excellent for aryl chlorides, hindered substrates, and sulfonamides. | The steric bulk promotes reductive elimination, while the electron-rich nature facilitates oxidative addition.[7][11] |
| Ferrocenylphosphines | dppf | Good for a range of substrates, particularly aryl bromides and iodides. | Bidentate nature can prevent catalyst dimerization and improve stability.[7] |
| Bidentate Ligands | BINAP, Xantphos | Effective for many standard couplings, but may be less effective for highly challenging substrates. | Historically important; often superseded by the more active biarylphosphine class for difficult transformations.[7][14] |
Recommendation: If your initial reaction with a standard ligand like dppf or BINAP fails, screen a panel of dialkylbiaryl phosphine ligands such as XPhos and RuPhos. Often, a simple ligand swap is all that is needed.
Q: My reaction is sluggish. Could the base or temperature be the issue? A: Absolutely. If you observe slow conversion, the energy barrier for a key step (likely oxidative addition or reductive elimination) is not being overcome.
-
Base: While sulfonamides are acidic, deprotonation at the metal center can still be challenging. If you are using a weaker base like K₂CO₃ and seeing low conversion, consider switching to a stronger base like K₃PO₄ or even an alkoxide like NaOt-Bu, provided your substrates are stable to these conditions.[6][12]
-
Temperature: Buchwald-Hartwig reactions are often run at elevated temperatures (80-110 °C).[5] If you are running the reaction at a lower temperature, a simple increase may be sufficient to drive the reaction to completion.
-
Solubility: Ensure all your components, especially the base and sulfonamide salt, are sufficiently soluble in the reaction solvent at the reaction temperature.[2] If not, consider a different solvent like t-BuOH or a mixture.
Scenario 2: Side Product Formation
Q: My mass spec shows a major peak corresponding to my aryl halide minus the halogen (hydrodehalogenation). Why is this happening? A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This can occur via a competing pathway where a palladium-hydride species is generated, which then reductively eliminates with the aryl group.[7] This is often a sign that the desired reductive elimination to form the C-N bond is slow compared to side reactions.
-
Solution: Switch to a more sterically hindered ligand (e.g., from dppf to XPhos). The increased bulk around the palladium center can disfavor the pathways leading to hydrodehalogenation and accelerate the desired C-N bond-forming reductive elimination.
Q: My starting materials are being consumed, but I'm getting a complex mixture of unidentifiable products. What could be wrong? A: This often points to decomposition, likely caused by excessively harsh conditions.
-
Base-Sensitive Functional Groups: Your sulfonamide or aryl halide may contain functional groups (e.g., esters, certain protecting groups) that are not compatible with the strong base being used, especially at high temperatures.[10] Solution: Screen a series of milder bases (e.g., K₃PO₄, Cs₂CO₃) and run the reaction at the lowest temperature that affords product.
-
Catalyst Poisoning: Heteroaromatic substrates, particularly those containing sulfur or certain nitrogen atoms, can sometimes coordinate too strongly to the palladium center and inhibit catalysis. Solution: This often requires screening different ligand types, as the ligand can modulate the catalyst's affinity for the heteroatom.
Part 3: Experimental Protocol
General Procedure for a Small-Scale Buchwald-Hartwig Sulfonamide Arylation Screen
This protocol provides a reliable method for setting up a small-scale reaction to test conditions. All operations should be performed under an inert atmosphere of nitrogen or argon using standard Schlenk line or glovebox techniques.
-
Vial Preparation: To an oven-dried 2-dram vial equipped with a magnetic stir bar, add the aryl halide (0.2 mmol, 1.0 equiv.), the sulfonamide (0.24 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 0.4 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.01 mmol, 5 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 0.012 mmol, 6 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 1.0 mL) via syringe.
-
Reaction: Seal the vial with a PTFE-lined cap and place it in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).
-
Monitoring: After the desired time (e.g., 16 hours), cool the reaction to room temperature. Dilute with a solvent like ethyl acetate, filter through a small plug of celite to remove inorganic salts and palladium residues, and analyze the filtrate by LC-MS or GC-MS to determine conversion and identify products.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
Technical Support Center: Navigating the In Vivo Toxicity of Potent OXPHOS Inhibitors
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for investigators working with potent inhibitors of oxidative phosphorylation (OXPHOS). The therapeutic potential of targeting cellular respiration is immense, particularly in oncology and metabolic diseases. However, the fundamental role of mitochondria in all cells means that potent OXPHOS inhibitors often have a narrow therapeutic window, with on-target toxicity being a primary hurdle.[1][2]
This guide is structured to provide direct, actionable answers to common challenges encountered during in vivo studies. We will move from foundational concepts to specific troubleshooting scenarios, integrating mechanistic explanations, validated protocols, and strategic advice to help you design safer, more effective experiments.
Section 1: Foundational FAQs - Understanding the "Why"
This section addresses the core principles of OXPHOS inhibitor toxicity. Understanding these mechanisms is the first step toward rationally designing strategies to mitigate them.
Q1: Why are potent OXPHOS inhibitors frequently toxic to normal tissues?
A: The toxicity is mechanism-based. OXPHOS is the primary engine for ATP production in most differentiated cells. By inhibiting a key component of the electron transport chain (ETC), such as Complex I or V, you are cutting the fuel line for cellular energy.[3] Tissues with high energy demands—such as the heart, brain, and kidneys—are exquisitely sensitive to this energy deficit.[4] Furthermore, blocking the ETC can cause "electron back-up," leading to a surge in reactive oxygen species (ROS), which induces oxidative damage to lipids, proteins, and DNA.[5][6] This dual threat of ATP depletion and oxidative stress is the root cause of most on-target toxicities.
Q2: We observed neurotoxicity and elevated blood lactate in our mouse study. Is this expected?
A: Yes, unfortunately, this is a classic toxicity profile for potent systemic OXPHOS inhibitors. The central nervous system is highly dependent on aerobic respiration and is vulnerable to ATP depletion. Clinical trials with the potent Complex I inhibitor IACS-010759 were discontinued due to dose-limiting neurotoxicity and elevated blood lactate.[1][2][7][8] The lactate increase is a systemic sign of metabolic reprogramming; when OXPHOS is blocked, cells are forced to rely on glycolysis for ATP, producing lactate as a byproduct. This metabolic shift is often unsustainable for the whole organism and serves as a critical biomarker for target engagement and systemic toxicity.[9][10]
Q3: What is the difference between on-target and off-target toxicity, and how can I distinguish them?
A:
-
On-target toxicity is a direct consequence of inhibiting the intended molecular target (e.g., Complex I). The neurotoxicity seen with IACS-010759 is a prime example.[2] It occurs because the target is essential for the normal function of healthy tissues.
-
Off-target toxicity results from the inhibitor binding to and affecting other unintended molecules.
Distinguishing between them is critical. A key strategy is to use a structurally distinct inhibitor of the same target. If both compounds produce the same toxicity profile, it is likely on-target. Conversely, if the toxicity is unique to one compound, it may be an off-target effect. Rescue experiments, such as providing an alternative energy source that bypasses the inhibited complex, can also help confirm on-target toxicity.
Section 2: Troubleshooting Guide - From Adverse Events to Actionable Insights
This section is designed as a practical, Q&A-based troubleshooting guide for specific issues encountered during in vivo experiments.
Scenario 1: Unexpected Mortality and Morbidity
Q1: We initiated our study at a dose that was effective in vitro, but we're seeing rapid weight loss and animal mortality. What are our immediate steps?
A: This is a common and serious issue, often stemming from an overly aggressive starting dose and a misunderstanding of the in vivo therapeutic window.
Immediate Actions:
-
Halt Dosing Immediately: Stop administration of the compound to the entire cohort to prevent further losses.
-
Provide Supportive Care: Ensure easy access to food and water. Consider a high-energy, palatable diet or hydrogel to encourage intake.
-
Monitor Closely: Record clinical signs (lethargy, ruffled fur, hunched posture) and body weight twice daily.
-
Perform Necropsy: For any animals that are euthanized or found deceased, perform a full necropsy. Collect major organs (heart, liver, kidney, brain, spleen) for histopathology to identify signs of tissue damage. Collect blood for lactate and basic chemistry panel analysis.
Path Forward - Establishing a Therapeutic Window: Your next step is to perform a Maximum Tolerated Dose (MTD) study. Do not proceed with efficacy studies until you have established a safe and tolerable dose range.
Protocol: Abbreviated Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of an OXPHOS inhibitor that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Use the same species, strain, and sex of animals planned for the efficacy study (e.g., 6-8 week old female C57BL/6 mice).
-
Group Allocation: Start with small groups (n=3-4 per group).
-
Dose Selection:
-
Begin with a dose significantly lower than the one that caused mortality (e.g., 1/10th).
-
Design a dose-escalation scheme (e.g., 5 mg/kg, 10 mg/kg, 20 mg/kg, 40 mg/kg). The exact doses will depend on your compound.
-
-
Administration:
-
Use the same route and vehicle as planned for the efficacy study.
-
Include a "Vehicle Only" control group.
-
-
Monitoring (Daily):
-
Body Weight: A loss of >15-20% from baseline is a common endpoint.
-
Clinical Score: Use a standardized scoring system to assess animal well-being (e.g., posture, activity, fur condition).
-
Food/Water Intake: Monitor for significant changes.
-
-
Study Duration: Monitor for at least 7-14 days, or for the duration planned for your efficacy study. Toxicity may be cumulative.
-
Endpoint Definition: The MTD is defined as the highest dose that does not cause:
-
Mortality.
-
20% body weight loss.
-
Significant, persistent clinical signs of distress.
-
Data Interpretation Workflow:
Caption: Workflow for an in vivo Maximum Tolerated Dose (MTD) study.
Q2: My compound is highly hydrophobic and precipitates in aqueous vehicle. Could the formulation be the cause of toxicity?
A: Absolutely. Poor formulation is a major cause of inconsistent results and toxicity.[11] If the drug precipitates in the bloodstream, it can cause emboli. If it precipitates at the injection site (e.g., intraperitoneal), it can cause severe inflammation and peritonitis.
Troubleshooting Formulation:
-
Solubility Assessment: First, rigorously determine your compound's solubility in various pharmaceutically acceptable vehicles.
-
Common Formulation Strategies for Hydrophobic Drugs:
-
Co-solvents: Use mixtures of water with solvents like DMSO, ethanol, or PEG400. Caution: High concentrations of these solvents can be toxic on their own. Always run a vehicle-only toxicity control group.
-
Surfactants: Agents like Kolliphor® EL (formerly Cremophor® EL) or Tween® 80 can form micelles to solubilize the drug.[12]
-
Cyclodextrins: These can form inclusion complexes with hydrophobic drugs to increase aqueous solubility.[12]
-
Nanoparticle Formulations: Encapsulating the drug in liposomes or polymeric nanoparticles can improve solubility, stability, and even target delivery.[13][14] This is an advanced but highly effective strategy.
-
| Formulation Approach | Advantages | Potential Issues & Considerations |
| Co-Solvents (e.g., DMSO, PEG) | Simple to prepare. | Vehicle toxicity, potential for drug precipitation upon dilution in blood. |
| Surfactant Micelles (e.g., Tween 80) | Good for IV administration. | Can cause hypersensitivity reactions; potential for drug-micelle instability. |
| Cyclodextrins (e.g., HP-β-CD) | High loading capacity, low toxicity. | Can extract cholesterol from cell membranes at high concentrations. |
| Lipid Nanoparticles/Liposomes | Protects drug from degradation, can be targeted.[15][16] | Complex manufacturing, potential immunogenicity, requires specialized expertise. |
Scenario 2: Mitigating On-Target Toxicity
Q1: We've established the MTD, but it's below the dose required for anti-tumor efficacy. How can we widen the therapeutic window?
A: This is the central challenge. The goal is to spare healthy tissues while effectively treating the target tissue (e.g., a tumor).
Strategy 1: Targeted Delivery The most effective way to reduce systemic toxicity is to concentrate the inhibitor where it's needed.[17][18][19]
-
Mitochondria-Targeted Conjugates: A popular strategy involves attaching the inhibitor to a lipophilic cation like triphenylphosphonium (TPP+).[4][20][21] Cancer cells often have a higher mitochondrial membrane potential than normal cells, leading to preferential accumulation of the TPP+-conjugated drug.[20][21] This approach has been shown to reduce systemic toxicity for some compounds.[21]
-
Nanoparticle-Based Delivery: Encapsulating the inhibitor in nanoparticles that are passively targeted to tumors via the Enhanced Permeability and Retention (EPR) effect, or actively targeted by conjugating ligands to their surface, can significantly reduce exposure to healthy organs.[14][22]
Strategy 2: Supportive Metabolic Care If you are blocking one metabolic pathway, providing a substrate for another may rescue healthy tissues.
-
Ketogenic Diet: A high-fat, low-carbohydrate diet forces the body to produce ketone bodies.[23] Ketones can be used as an alternative fuel source by many tissues, particularly the brain, potentially bypassing the need for OXPHOS from glucose-derived pyruvate.[24] Studies suggest a ketogenic diet can support mitochondrial function and may be beneficial in some mitochondrial disorders.[23][25][26][27] Caution: This approach is highly context-dependent and may not be suitable for all tumor types or inhibitor classes.[26][27]
Strategy 3: Intermittent Dosing Continuous inhibition of OXPHOS may not be necessary for therapeutic effect and is highly toxic.
-
Pulsed Dosing: Instead of daily administration, try a schedule of "on" and "off" periods (e.g., 5 days on, 2 days off). This can allow normal tissues time to recover their metabolic function while still putting sustained pressure on tumor cells. The clinical trials for IACS-010759 explored various intermittent dosing schedules to manage toxicity.[10]
Conceptual Pathway for Toxicity Mitigation
Caption: Key strategies for widening the therapeutic window of OXPHOS inhibitors.
Section 3: Summary of Common OXPHOS Inhibitors and Their In Vivo Toxicities
This table summarizes key information on well-known inhibitors.
| Inhibitor | Target | Common In Vivo Model | Reported On-Target Toxicities | Reference |
| Rotenone | Complex I | Rodent models of Parkinson's Disease | Selective neurodegeneration of dopaminergic neurons, oxidative stress.[5][28][29][30] | [5][30] |
| Metformin | Complex I / IV (disputed) | Diabetes (clinical), Cancer (preclinical) | Gastrointestinal distress (diarrhea, nausea); rare but serious lactic acidosis.[31][32][33][34] | [31][33] |
| IACS-010759 | Complex I | AML & Solid Tumor Xenografts; Clinical Trials | Neurotoxicity (peripheral neuropathy), elevated blood lactate.[1][2][7] | [1][2] |
| Oligomycin | Complex V (ATP Synthase) | Rat toxicity models | Reduced oxygen consumption, increased blood lactate, nephrotoxicity.[3][9][35][36] | [3][9] |
| Devimistat (CPI-613) | PDH & KGDH | Pancreatic Cancer & AML models | Generally well-tolerated in preclinical models at therapeutic doses; some moderate toxicity in combination therapies.[37][38][39] | [37] |
References
- Formulation and in vivo assessment of nanocrystal suspensions for parenteral delivery of hydrophobic drugs. National Journal of Pharmaceutical Sciences.
- Rotenone induces neurotoxicity through Rac1-dependent activation of NADPH oxidase in SHSY-5Y cells. NIH.
- Studies Show Efficacy of Keto for Mitochondrial Disorder. Charlie Foundation.
- Devimistat (CPI-613) Mitochondrial Metabolism Inhibitor. Selleck Chemicals.
- Mechanism of Toxicity in Rotenone Models of Parkinson's Disease. PMC - NIH.
- Metformin. Wikipedia.
- Targeting Oxidative Phosphorylation with a Mitochondrial Complex I Inhibitor is limited by Mechanism-based Toxicity. ResearchGate.
- Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. PubMed Central.
- Ketogenic Diets and Mitochondrial Function: Benefits for Aging But Not for Athletes. NIH.
- Mechanism of Toxicity in Rotenone Models of Parkinson's Disease. Journal of Neurochemistry.
- Ketogenic diet for mitochondrial disease: a systematic review on efficacy and safety. PubMed.
- Oligomycin toxicity in intact rats. PubMed.
- (PDF) Ketogenic diet for mitochondrial disease: a systematic review on efficacy and safety. ResearchGate.
- Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials. MD Anderson Cancer Center.
- Ketones and the Mitochondria. KetoNutrition.
- Targeting Oxidative Phosphorylation with a Mitochondrial Complex I Inhibitor is limited by Mechanism-based Toxicity. SciSpace.
- Metformin: Uses, Dosage, Side Effects, Warnings. Drugs.com.
- Metformin: Uses and Side Effects. WebMD.
- Phase I trial of IACS-010759 (IACS), a potent, selective inhibitor of complex I of the mitochondrial electron transport chain, in patients (pts) with advanced solid tumors. ASCO Publications.
- Technical Support Center: Enhancing In Vivo Delivery of Hydrophobic Small Molecule Drugs. Benchchem.
- Delivery of bioactive molecules to mitochondria in vivo. PMC - PubMed Central - NIH.
- Rotenone exerts developmental neurotoxicity in a human brain spheroid model. PMC.
- Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. ResearchGate.
- Mitochondrial complex I inhibitor rotenone-induced toxicity and its potential mechanisms in Parkinson's disease models. PubMed.
- Metformin: How a Widely Used Diabetes Medication Actually Works. Yale School of Medicine.
- Oligomycin. Wikipedia.
- Metformin - Mechanism of Action - Side effects - Toxicity - Endocrine Pharmacology. Medicosis Perfectionalis.
- Devimistat. Wikipedia.
- The Mitochondrial Disruptor Devimistat (CPI-613) Synergizes with Genotoxic Anticancer Drugs in Colorectal Cancer Therapy in a Bim-Dependent Manner. AACR Journals.
- Liposome Formulations of Hydrophobic Drugs. Springer Nature Experiments.
- OXPHOS-targeting drugs in oncology: new perspectives. Taylor & Francis Online.
- The mitochondrial inhibitor oligomycin induces an inflammatory response in the rat knee joint. PMC - NIH.
- Mitochondria-Targeted, Nanoparticle-Based Drug-Delivery Systems: Therapeutics for Mitochondrial Disorders. MDPI.
- Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs. Asian Journal of Pharmaceutics.
- Why All the Fuss about Oxidative Phosphorylation (OXPHOS)?. PMC - PubMed Central.
- The Mitochondrial Disruptor Devimistat (CPI-613) Synergizes with Genotoxic Anticancer Drugs in Colorectal Cancer Therapy in a Bim-Dependent Manner. PubMed.
- Drug delivery systems for mitochondrial targeting. Nanoscale (RSC Publishing).
- Delivery Systems for Mitochondrial Gene Therapy: A Review. PMC - PubMed Central.
- Mitochondria Targeting of Oxidative Phosphorylation Inhibitors to Alleviate Hypoxia and Enhance Anticancer Treatment Efficacy. OUCI.
- Mitochondria Targeting of Oxidative Phosphorylation Inhibitors to Alleviate Hypoxia and Enhance Anticancer Treatment Efficacy | Clinical Cancer Research. AACR Journals.
- Mitochondria Targeting of Oxidative Phosphorylation Inhibitors to Alleviate Hypoxia and Enhance Anticancer Treatment Efficacy. AACR Journals.
- Nature inspires new mitochondrial drug delivery method. BioTechniques.
- ATP depletion rather than mitochondrial depolarization mediates hepatocyte killing after metabolic inhibition. PubMed.
- CPI-613® (devimistat): A First-in-Class Therapeutic Agent Targeting Cancer Metabolism. Cornerstone Pharmaceuticals.
- Mitochondrial oxidative phosphorylation controls cancer cell's life and death decisions upon exposure to MAPK inhibitors | Oncotarget. Oncotarget.
- OXPHOS-targeting drugs in oncology: new perspectives. Taylor & Francis Online.
- Inhibition of OXPHOS induces metabolic rewiring and reduces hypoxia in murine tumor models. PMC - PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligomycin - Wikipedia [en.wikipedia.org]
- 4. Delivery of bioactive molecules to mitochondria in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Toxicity in Rotenone Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. scispace.com [scispace.com]
- 9. Oligomycin toxicity in intact rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. pharmajournal.net [pharmajournal.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. worldscientific.com [worldscientific.com]
- 14. mdpi.com [mdpi.com]
- 15. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
- 17. Mitochondria Targeting of Oxidative Phosphorylation Inhibitors to Alleviate Hypoxia and Enhance Anticancer Treatment Ef… [ouci.dntb.gov.ua]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. tandfonline.com [tandfonline.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Drug delivery systems for mitochondrial targeting - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 23. charliefoundation.org [charliefoundation.org]
- 24. Ketones and the Mitochondria - KetoNutrition [ketonutrition.org]
- 25. Ketogenic Diets and Mitochondrial Function: Benefits for Aging But Not for Athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ketogenic diet for mitochondrial disease: a systematic review on efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Rotenone induces neurotoxicity through Rac1-dependent activation of NADPH oxidase in SHSY-5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Rotenone exerts developmental neurotoxicity in a human brain spheroid model - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Mitochondrial complex I inhibitor rotenone-induced toxicity and its potential mechanisms in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Metformin - Wikipedia [en.wikipedia.org]
- 32. drugs.com [drugs.com]
- 33. Metformin: Uses and Side Effects [webmd.com]
- 34. youtube.com [youtube.com]
- 35. The mitochondrial inhibitor oligomycin induces an inflammatory response in the rat knee joint - PMC [pmc.ncbi.nlm.nih.gov]
- 36. ATP depletion rather than mitochondrial depolarization mediates hepatocyte killing after metabolic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. selleckchem.com [selleckchem.com]
- 38. Devimistat - Wikipedia [en.wikipedia.org]
- 39. The Mitochondrial Disruptor Devimistat (CPI-613) Synergizes with Genotoxic Anticancer Drugs in Colorectal Cancer Therapy in a Bim-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of screening assays for mitochondrial function inhibitors
As a Senior Application Scientist, this Technical Support Center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to refining screening assays for mitochondrial function inhibitors. This resource offers in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.
Technical Support Center: Navigating Mitochondrial Function Assays
Mitochondria are central to cellular metabolism and homeostasis, making them a critical target in drug discovery and toxicology.[1][2] However, screening for mitochondrial function inhibitors is fraught with potential pitfalls that can lead to misinterpretation of data. This guide provides practical, field-proven insights to help you refine your assays, ensure data integrity, and confidently identify true mitochondrial toxicants.
I. Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions that arise when setting up and running mitochondrial function screens.
Q1: My primary screen for mitochondrial toxicity yields a high number of hits. How can I differentiate true mitochondrial inhibitors from other cytotoxic compounds?
A1: This is a critical step in refining your screening cascade. A high hit rate often includes compounds that cause cell death through non-mitochondrial mechanisms, which can secondarily affect mitochondrial function.[3][4] To distinguish direct mitochondrial inhibitors, a multi-tiered screening approach is recommended:
-
Initial Cytotoxicity Screen: Run a general cell viability assay (e.g., CellTiter-Glo®, MTS) in parallel with your mitochondrial function assay. Compounds that show cytotoxicity at similar concentrations to their effects on mitochondrial parameters may not be specific mitochondrial inhibitors.
-
The "Glu/Gal" Switch: A highly effective method is to compare compound toxicity in cells cultured in media containing either glucose or galactose.[3] Cells grown in glucose can rely on glycolysis for ATP production if mitochondrial function is impaired. In contrast, galactose metabolism forces cells to depend on oxidative phosphorylation. True mitochondrial inhibitors will show significantly greater toxicity in galactose-containing media.[3]
-
Orthogonal Assays: Validate hits from your primary screen using an assay that measures a different aspect of mitochondrial function.[5] For example, if your primary screen measures mitochondrial membrane potential (ΔΨm), a follow-up assay measuring the oxygen consumption rate (OCR) can confirm a mitochondrial phenotype.[6]
Q2: I am using the JC-1 dye to measure mitochondrial membrane potential (ΔΨm), but my results are inconsistent. What are the common pitfalls with this assay?
A2: The JC-1 assay is a powerful tool but is susceptible to several artifacts that can lead to unreliable data.[7][8][9] Here are key considerations:
-
JC-1 Concentration: Optimal JC-1 concentration is cell-type dependent.[8][9] High concentrations can be toxic and lead to artifacts.[8] It is crucial to perform a concentration titration for your specific cell line.
-
Photostability: JC-1 is light-sensitive.[8][10] Minimize light exposure during incubation and imaging to prevent photobleaching.[8]
-
Cell Health: The health of your cells is paramount. Apoptotic or unhealthy cells will have a reduced ΔΨm, leading to a lower red/green fluorescence ratio.[7][10]
-
Data Interpretation: The ratio of red to green fluorescence is the key readout.[7][10] Avoid relying on a single wavelength measurement.
-
Solubility: JC-1 has poor aqueous solubility and can precipitate, leading to uneven staining.[7][10] Ensure the JC-1 reagent is fully dissolved before use.[7]
Q3: When should I choose to measure ATP levels versus oxygen consumption rate (OCR) to screen for mitochondrial inhibitors?
A3: The choice between measuring ATP levels and OCR depends on the specific question you are asking and the desired throughput.
-
ATP Production Assays: These are a direct measure of the end-product of cellular respiration and are generally well-suited for high-throughput screening (HTS).[11][12] They provide a global view of the cell's energy status. However, a decrease in ATP is not specific to mitochondrial inhibition, as it can also result from the inhibition of glycolysis.[3]
-
Oxygen Consumption Rate (OCR) Assays: OCR measurements, typically performed using platforms like the Agilent Seahorse XF Analyzer, provide a more detailed and dynamic view of mitochondrial respiration.[6] By using specific inhibitors of the electron transport chain (ETC), you can dissect different components of respiration (e.g., basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity).[13][14] This level of detail is invaluable for mechanistic studies but may be lower in throughput compared to simple ATP assays.
Q4: How do I properly normalize my mitochondrial function data?
A4: Proper normalization is essential for accurate interpretation and comparison of data between wells, plates, and experiments. Common normalization strategies include:
-
Cell Number/Protein Concentration: Normalizing to the number of cells per well or the total protein content is the most common method. This accounts for variations in cell seeding density.
-
Nuclear Staining: Using a fluorescent nuclear stain (e.g., Hoechst) to count cells in real-time can provide a more accurate normalization than pre-counting.
-
Citrate Synthase Activity: Citrate synthase is a mitochondrial matrix enzyme whose activity is often used as a marker for mitochondrial content.[2][15] Normalizing to citrate synthase activity can account for changes in mitochondrial mass.
-
Non-Mitochondrial Respiration: For OCR measurements, it is crucial to subtract the non-mitochondrial oxygen consumption, which is determined after inhibiting the ETC with compounds like rotenone and antimycin A.[13][14]
II. Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific technical issues you may encounter.
Q: My basal Oxygen Consumption Rate (OCR) is very low, and the cells do not respond well to the mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A). What could be the cause?
A: Low OCR and poor response to inhibitors are common issues that can stem from several factors:
-
Low Cell Seeding Density: Insufficient cell numbers will result in a low overall OCR.[16] Ensure you have optimized the seeding density for your cell type.
-
Unhealthy Cells: Stressed or dying cells will have compromised mitochondrial function. Always check cell viability and morphology before starting the assay.
-
Incorrect pH of Assay Medium: The assay medium should be at a physiological pH (typically 7.4) at the time of the assay.[16] Incubating the plate in a non-CO2 incubator for at least one hour before the assay is critical to allow the pH to equilibrate.[17]
-
Suboptimal FCCP Concentration: The optimal concentration of the uncoupler FCCP varies between cell types.[16] A concentration that is too low will not induce maximal respiration, while a concentration that is too high can be inhibitory.[18] It is essential to perform an FCCP titration to determine the optimal concentration for your cells.[16]
-
Pipetting Errors: Inaccurate pipetting of cells or drugs can lead to variability.[16]
| Potential Cause | Recommended Solution |
| Low cell number | Optimize cell seeding density for your specific cell type. |
| Poor cell health | Check cell viability and morphology prior to the assay. |
| Incorrect assay medium pH | Equilibrate the plate in a non-CO2 incubator for at least 1 hour before the assay.[17] |
| Suboptimal FCCP concentration | Perform an FCCP titration to determine the optimal concentration.[16][18] |
| Pipetting errors | Ensure accurate and consistent pipetting technique.[16] |
Q: In my ΔΨm assay using TMRM/TMRE, the fluorescence signal in my positive control (e.g., FCCP-treated) is higher than in the untreated cells. Why is this happening?
A: This counterintuitive result is likely due to dye quenching .
-
Explanation: At high concentrations, fluorescent dyes like TMRM and TMRE can self-quench, leading to a decrease in the fluorescence signal.[19] When you add an uncoupler like FCCP, the mitochondrial membrane depolarizes, and the dye is released into the cytoplasm. This dilution of the dye can relieve the quenching effect, resulting in an apparent increase in fluorescence.[19]
-
Solution: The solution is to use a lower concentration of the dye. You should perform a titration to find a concentration that is not in the quenching range but still provides a sufficient signal-to-noise ratio.[19]
Q: My test compound seems to increase ROS levels, but I am concerned about artifacts. How can I ensure my results are valid?
A: Measuring ROS is notoriously prone to artifacts.[20][21] Here’s how to refine your approach:
-
Probe Specificity: Be aware of the limitations of your chosen fluorescent probe. For example, DCFH-DA is widely used but is not specific for any particular ROS and can be auto-oxidized.[21] Probes like MitoSOX are targeted to the mitochondria and are more specific for superoxide.[21][22]
-
Probe Concentration and Uptake: The intracellular concentration of the probe can affect the results.[20] Ensure consistent loading conditions.
-
Use of Antioxidants: To confirm that the signal is from ROS, pre-treat your cells with a known antioxidant (e.g., N-acetylcysteine) before adding your test compound. A genuine ROS-inducing compound should show a blunted signal in the presence of the antioxidant.
-
Orthogonal Methods: Validate your findings with a different method. For example, if you are using a fluorescent probe, you could try to confirm your results using electron spin resonance (ESR) for greater specificity.[22]
-
Compound Interference: Your test compound may directly interact with the fluorescent probe, leading to a false positive. Run a cell-free assay with your compound and the probe to check for direct interactions.
| Potential Issue | Validation Strategy |
| Lack of probe specificity | Use mitochondria-targeted and ROS-specific probes (e.g., MitoSOX).[21][22] |
| False positives | Pre-treat with an antioxidant (e.g., N-acetylcysteine). |
| Compound-probe interaction | Perform a cell-free assay to check for direct interactions. |
| Inconsistent probe loading | Ensure consistent incubation times and concentrations.[20] |
III. Experimental Workflows and Protocols
To ensure reproducibility and accuracy, detailed protocols are essential.
The following diagram illustrates a robust workflow for validating hits from a primary high-throughput screen for mitochondrial inhibitors.
Caption: Hit validation workflow for mitochondrial inhibitor screening.
This protocol is designed to differentiate mitochondrial toxicants from general cytotoxic compounds.[3]
-
Cell Culture Preparation:
-
Prepare two sets of culture media:
-
Glucose Medium: Standard high-glucose DMEM.
-
Galactose Medium: Glucose-free DMEM supplemented with 10 mM galactose and 1 mM sodium pyruvate.
-
-
Culture cells in standard glucose medium until they reach the desired confluence for passaging.
-
-
Cell Seeding:
-
Seed cells into 96-well plates at a pre-optimized density in standard glucose medium and allow them to adhere overnight.
-
-
Media Exchange:
-
The next day, carefully remove the glucose medium.
-
Wash the cells once with PBS.
-
Replace the medium in half of the plates with pre-warmed glucose medium and in the other half with pre-warmed galactose medium.
-
Incubate the cells for at least 24 hours to allow them to adapt to the new carbon source.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds in both glucose and galactose media.
-
Add the compounds to the respective plates. Include vehicle controls for both media types.
-
-
Incubation:
-
Incubate the plates for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
At the end of the incubation period, measure cell viability using an appropriate assay (e.g., MTS, CellTiter-Glo®).
-
-
Data Analysis:
-
Calculate the IC50 values for each compound in both glucose and galactose media.
-
A compound that is a specific mitochondrial inhibitor will exhibit a significantly lower IC50 in the galactose medium compared to the glucose medium.
-
IV. Mitochondrial Quality Control: The Bigger Picture
It is important to remember that cells have intricate mitochondrial quality control (MQC) mechanisms to maintain a healthy mitochondrial network.[1][23][24] These processes, including mitochondrial dynamics (fusion and fission), mitophagy (the selective removal of damaged mitochondria), and the mitochondrial unfolded protein response, can influence the cellular response to mitochondrial inhibitors.[1][25][26] Chronic exposure to a mitochondrial inhibitor may induce compensatory changes in these MQC pathways, which could affect your experimental outcomes.
Caption: Key pathways in mitochondrial quality control (MQC).
By understanding and addressing the common challenges outlined in this guide, you can enhance the robustness and reliability of your screening assays for mitochondrial function inhibitors, leading to more accurate and impactful scientific discoveries.
References
-
Elabscience. (2025, November 12). Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools. Elabscience. [Link]
-
Elabscience. (2025, November 20). Powering Your Research: A Guide to Key Mitochondrial Function Assays. Elabscience. [Link]
-
Jeger, J., Djafarzadeh, S., & Jakob, S. M. (2016). Measurement of Mitochondrial Respiration and Motility in Acute Care: Sepsis, Trauma, and Poisoning. BioMed Research International, 2016, 8763783. [Link]
-
Elabscience. (2021, October 19). JC-1 Experiment Common Questions and Solutions. Elabscience. [Link]
-
Divakaruni, A. S., Rogers, G. W., & Murphy, A. N. (2020). A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements. bioRxiv. [Link]
-
Gketsopoulou, A., & Papavassiliou, A. G. (2024). Mitochondrial Quality Control in Health and Disease. Metabolites, 14(3), 154. [Link]
-
ResearchGate. (n.d.). Troubleshooting of SeaHorse assay (A) Troubleshooting 5: Low OCR and... [Download Scientific Diagram]. ResearchGate. [Link]
-
Redmann, M., Benavides, G. A., Wani, W. Y., Rogers, L. Q., & Darley-Usmar, V. M. (2018). Methods for assessing mitochondrial quality control mechanisms and cellular consequences in cell culture. Redox Biology, 14, 439–448. [Link]
-
American Diabetes Association. (2013). Methods for Assessing Mitochondrial Function in Diabetes. Diabetes, 62(4), 1041-1053. [Link]
-
Sahdeo, S., Scott, C., & Michaelis, E. K. (2017). A high-throughput screen for mitochondrial function reveals known and novel mitochondrial toxicants in a library of environmental agents. Toxicology in Vitro, 44, 249–258. [Link]
-
ResearchGate. (2018, March 16). Troubleshooting for mitochondrial membrane potential measurement by TMRE? ResearchGate. [Link]
-
Frontiers. (n.d.). Protein Quality Control at the Mitochondrial Surface. Frontiers. [Link]
-
MDPI. (n.d.). Identification of Novel Mitochondrial Pyruvate Carrier Inhibitors by Homology Modeling and Pharmacophore-Based Virtual Screening. MDPI. [Link]
-
Meyer, J. N., Hartman, J. H., & Mello, D. F. (2018). Mitochondrial Toxicity. Toxicological Sciences, 162(1), 15–23. [Link]
-
Sivandzade, F., & Cucullo, L. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Bio-protocol, 9(1), e3128. [Link]
-
Spandidos Publications. (2022). Common methods in mitochondrial research (Review). Experimental and Therapeutic Medicine, 24(4), 624. [Link]
-
MDPI. (2024). A High-Throughput Screening of a Natural Products Library for Mitochondria Modulators. Molecules, 29(7), 1629. [Link]
-
Lildal, T. R., & Schou-Pedersen, A. V. (2017). High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells. Journal of Visualized Experiments, (129), 56588. [Link]
-
Kalyanaraman, B. (2020). Pitfalls of Reactive Oxygen Species (ROS) Measurements by Fluorescent Probes and Mitochondrial Superoxide Determination Using MitoSOX. Methods in Molecular Biology, 2108, 107–116. [Link]
-
Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. [Link]
-
Zielonka, J., & Kalyanaraman, B. (2013). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling, 20(2), 372–382. [Link]
-
Quirós, P. M., Langer, T., & López-Otín, C. (2015). Mitochondrial quality control pathways as determinants of metabolic health. The Journal of Cell Biology, 210(3), 349–360. [Link]
-
Martin, A. S., et al. (2014). High-throughput screening of FDA-approved drugs using oxygen biosensor plates reveals secondary mitofunctional effects. The International Journal of Biochemistry & Cell Biology, 53, 425-434. [Link]
-
MDPI. (2024). A High-Throughput Screening of a Natural Products Library for Mitochondria Modulators. MDPI. [Link]
-
ImmunoChemistry Technologies. (2016, August 25). Solutions to Detect Mitochondrial Membrane Potential [Video]. YouTube. [Link]
-
Zielonka, J., & Kalyanaraman, B. (2013). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling, 20(2), 372–382. [Link]
-
MDPI. (n.d.). Impairment of Mitochondrial Respiration in Metabolic Diseases: An Overview. MDPI. [Link]
-
Shpund, S., & Shoshan-Barmatz, V. (2020). Mitochondrial Protein Quality Control Mechanisms. International Journal of Molecular Sciences, 21(18), 6649. [Link]
-
Wills, L. P. (2017). The use of high-throughput screening techniques to evaluate mitochondrial toxicity. Toxicology, 391, 36–43. [Link]
-
NIH. (2021). MitoTox: a comprehensive mitochondrial toxicity database. National Institutes of Health. [Link]
-
Horizon Discovery. (2025, February 20). Mastering screening: Validating and following up on hits from loss-of-function screens. Horizon Discovery. [Link]
-
Drug Target Review. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. [Link]
-
NIH. (n.d.). Mitochondrial Membrane Potential Assay. National Institutes of Health. [Link]
-
Agilent. (n.d.). Agilent Seahorse XF Pro Analyzer - Operating Manual. Agilent. [Link]
-
PLOS One. (n.d.). Differential Mitochondrial Toxicity Screening and Multi-Parametric Data Analysis. PLOS One. [Link]
-
ResearchGate. (2014, April 5). Can you help solve this problem with JC-1 (Mitochondria membrane potential dye) staining? ResearchGate. [Link]
-
YouTube. (2023, December 7). Technical Tips and Overview of the Seahorse XFp Mito Stress Test and ATP Rate Assay Made with Clip [Video]. YouTube. [Link]
-
Agilent. (n.d.). Agilent Seahorse XF T Cell Metabolic Profiling Kit User Guide. Agilent. [Link]
Sources
- 1. Mitochondrial Quality Control in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Differentiating Mitochondrial Toxicity from Other Types of Mechanistic Toxicity [worldwide.promega.com]
- 4. Differential Mitochondrial Toxicity Screening and Multi-Parametric Data Analysis | PLOS One [journals.plos.org]
- 5. Mastering screening: Validating and following up on hits from loss-of-function screens. | Revvity [revvity.com]
- 6. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]
- 7. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Powering Your Research: A Guide to Key Mitochondrial Function Assays [elabscience.com]
- 12. MitoTox: a comprehensive mitochondrial toxicity database - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Mitochondrial Respiration and Motility in Acute Care: Sepsis, Trauma, and Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondrial Respiratory Chain Enzyme Analysis - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pitfalls of Reactive Oxygen Species (ROS) Measurements by Fluorescent Probes and Mitochondrial Superoxide Determination Using MitoSOX - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Methods for assessing mitochondrial quality control mechanisms and cellular consequences in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Protein Quality Control at the Mitochondrial Surface [frontiersin.org]
- 25. Mitochondrial quality control pathways as determinants of metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mitochondrial Protein Quality Control Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Multi-Parameter Optimization of Lead Compounds
Welcome to the technical support center for Multi-Parameter Optimization (MPO). This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complex, iterative process of refining lead compounds into viable drug candidates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and innovate in your own projects. Here, we address the common challenges and critical questions encountered during MPO in a direct, question-and-answer format.
Section 1: Core Concepts & Strategic FAQs
This section addresses the fundamental principles and strategic considerations at the heart of MPO.
Q1: What is Multi-Parameter Optimization (MPO) and why is it so critical in drug discovery?
A1: Multi-Parameter Optimization (MPO) is the process of simultaneously balancing multiple, often conflicting, properties of a potential drug molecule to achieve a profile suitable for a clinical candidate.[1][2] A successful drug must do more than just bind its target with high potency; it needs an acceptable profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), along with appropriate physicochemical properties, selectivity, and safety.[2][3]
The criticality of MPO lies in its role in mitigating late-stage failures. Historically, a narrow focus on a single objective, like potency, often led to candidates failing in later, more expensive stages of development due to poor pharmacokinetics or unforeseen toxicity.[4][5] By integrating a holistic, multi-property perspective from the earliest stages of lead optimization, MPO helps to "fail fast, fail cheap," focusing resources on chemical series with the highest probability of downstream success.[6] It is a delicate balancing act, as improving one property can often be detrimental to another (e.g., increasing lipophilicity to boost potency may decrease solubility and increase metabolic clearance).[4][7]
Q2: My team is starting a new lead optimization project. How do we define our MPO goals?
A2: Your MPO goals should be formally defined in a Target Product Profile (TPP) . The TPP is a dynamic document that outlines the ideal properties of the final drug candidate.[1] It translates the project's therapeutic and commercial objectives into a set of measurable scientific criteria.
Protocol for Establishing a TPP:
-
Define the Clinical Context: What is the intended disease, patient population, and route of administration (e.g., oral, intravenous)? This will dictate fundamental requirements like desired bioavailability and dosing frequency.[8]
-
Identify Key Parameters: Assemble a cross-functional team (medicinal chemists, biologists, DMPK scientists) to list all critical parameters. This must go beyond potency and include selectivity, solubility, permeability, metabolic stability, plasma protein binding, and key safety flags (e.g., hERG inhibition, cytotoxicity).[9][10]
-
Set Quantitative Criteria: For each parameter, define a quantitative goal. This can be a simple threshold (e.g., IC₅₀ < 100 nM), a range (e.g., logP between 1 and 3), or a more complex desirability function.[4] These criteria should be based on a combination of historical data from successful drugs in the same therapeutic area and the specific challenges of your target.[5]
-
Assign Relative Importance: Not all parameters are equally important. The team must weigh the criteria to reflect their relative impact on the project's success. For example, for an oral drug, achieving adequate permeability might be non-negotiable, while a minor off-target activity might be acceptable.[11]
This TPP becomes your guiding scorecard, providing an objective framework for decision-making throughout the optimization process.[1]
Section 2: Troubleshooting Common MPO Scenarios
This section tackles specific experimental hurdles with actionable advice and the rationale behind it.
Q3: We are consistently improving potency, but our compounds are becoming "greaseballs" with poor solubility and high metabolic clearance. How do we break this correlation?
A3: This is a classic MPO challenge, often called the "hydrophobicity trap." The causality is clear: many binding pockets have hydrophobic regions, so increasing a compound's lipophilicity (e.g., by adding aromatic rings) often leads to stronger binding interactions and higher potency.[4] However, this directly conflicts with properties that favor hydrophilicity, such as aqueous solubility and metabolic stability (as lipophilic compounds are more readily metabolized by CYP enzymes).
Troubleshooting Strategies:
-
Focus on Ligand Efficiency (LE): Instead of chasing raw potency (pIC₅₀), optimize for Ligand Efficiency (LE = -ΔG / N, where N is the number of heavy atoms). LE measures the binding energy per atom, rewarding smaller, more efficient binders. This encourages the design of compounds that achieve potency through optimized, specific interactions rather than non-specific hydrophobicity.
-
Structure-Based Design to Find "Smart" Interactions: Use X-ray crystallography or cryogenic electron microscopy (cryo-EM) to visualize how your compounds bind the target. Look for opportunities to engage in more specific, polar interactions like hydrogen bonds or salt bridges. Replacing a bulky hydrophobic group with a smaller functional group that forms a key hydrogen bond can often maintain or even improve potency while simultaneously improving physicochemical properties.[12]
-
Bioisosteric Replacement: Systematically replace lipophilic moieties with bioisosteres that have more favorable properties. For example, a phenyl ring could be replaced with a pyridyl ring or other heterocycles to reduce lipophilicity and introduce a potential hydrogen bond acceptor. Computational tools can help prioritize ideas for synthesis.[13]
Q4: Our in vitro data looks great, but the compounds have poor in vivo efficacy. What's causing the disconnect and how do we fix it?
A4: A strong in vitro-in vivo correlation (IVIVC) is the holy grail of lead optimization.[10] When it breaks down, it's typically because the in vitro assays are not capturing a critical biological process that limits drug exposure at the target site in a living system.
Root Cause Analysis & Protocol:
-
Systematically Evaluate ADME: The first step is to diagnose the pharmacokinetic (PK) issue. Was the compound absorbed? Was it rapidly metabolized? Was it highly bound to plasma proteins?
-
Protocol: Tiered PK Diagnostics:
-
In Vitro ADME Screen: Run a standard panel of assays: aqueous solubility, parallel artificial membrane permeability assay (PAMPA) or Caco-2 for permeability, and liver microsomal stability.[14]
-
Plasma Protein Binding (PPB) Assay: Use equilibrium dialysis to determine the fraction of unbound drug. High PPB (>99.5%) can severely limit the free drug available to engage the target.
-
Rapid in vivo PK Study: Dose a single promising compound in a preclinical species (e.g., rat) via both intravenous (IV) and oral (PO) routes.[15] The IV dose reveals clearance and volume of distribution, while the PO dose reveals oral bioavailability.[16]
-
-
-
Synthesize the Data: Compare the in vivo results with the in vitro data.
-
Scenario A: Low bioavailability but good permeability and stability. The issue might be efflux transporters (like P-glycoprotein) in the gut wall or poor solubility in the gastrointestinal tract.
-
Scenario B: High clearance in vivo but good microsomal stability. This points to non-CYP metabolic pathways (e.g., aldehyde oxidase) or rapid renal clearance that were not captured by the initial screen.
-
-
Refine the Assay Cascade: Based on the diagnosis, incorporate more relevant assays earlier in your screening cascade. If efflux is a problem, a P-gp substrate assay becomes critical. If non-CYP metabolism is suspected, assays with hepatocytes or S9 fractions from relevant species should be included. This makes your in vitro system more predictive of the in vivo reality.[10]
Section 3: Methodologies & Core Protocols
This section provides detailed, step-by-step workflows for implementing key MPO strategies.
Protocol: Designing and Implementing a Multi-Parameter Scoring Function
A scoring function combines multiple data points into a single, quantitative score that represents the overall quality of a compound, guiding objective decision-making.[4][17] This protocol uses the desirability function approach.[1]
Step 1: Parameter Selection & Weighting
-
Select the 5-8 most critical parameters from your TPP (e.g., Target Potency, Selectivity, Solubility, Microsomal Stability, Permeability, hERG inhibition).
-
Assign a weight to each parameter reflecting its relative importance. The sum of all weights should equal 1.0.
Step 2: Define Desirability Functions
-
For each parameter, create a "desirability function" that maps the raw data value (e.g., a pIC₅₀ of 7.5) to a unitless score from 0 (unacceptable) to 1 (ideal).[4]
-
The shape of the function depends on the goal. For potency, you want to maximize the value, so the function will be a rising ramp. For a toxicity flag like hERG, you want to minimize the value, so it will be a falling ramp. For a property like logP, you may want to be within an optimal range.
Step 3: Calculate the Overall MPO Score
-
The overall MPO score for a compound is the weighted geometric mean of the individual desirability scores.
-
MPO Score = (d₁^w₁ * d₂^w₂ * ... * dₙ^wₙ)
-
Where dᵢ is the desirability score for parameter i and wᵢ is its weight.
-
Step 4: Implementation and Validation
-
Implement this calculation in a spreadsheet or data analysis software.
-
Self-Validation: Calculate the MPO score for a set of known successful drugs and known failed compounds from your therapeutic area. A well-designed scoring function should clearly separate these two groups, with the successful drugs achieving a significantly higher average score.[5] This validates that your function is capturing the key attributes of a successful drug.
Example MPO Scoring Profile
| Parameter | Goal | Weight | Desirability Function (Example) |
| Target Potency (pIC₅₀) | Maximize (>8) | 0.3 | Linear ramp: 0 if <6, 1 if >8 |
| Selectivity vs. X (fold) | Maximize (>100) | 0.2 | Linear ramp: 0 if <10, 1 if >100 |
| Kinetic Solubility (µg/mL) | Maximize (>50) | 0.2 | Linear ramp: 0 if <5, 1 if >50 |
| HLM Stability (% rem @ 1hr) | Maximize (>80) | 0.2 | Linear ramp: 0 if <20, 1 if >80 |
| hERG Inhibition (pIC₅₀) | Minimize (<5) | 0.1 | Linear ramp: 1 if <5, 0 if >6 |
Protocol: Establishing an Efficient Assay Cascade
An assay cascade is a tiered testing strategy that uses high-throughput, low-cost assays to filter large numbers of compounds early, reserving expensive and low-throughput in vivo experiments for a small number of highly optimized candidates.[18]
Tier 1: High-Throughput Triage (Weeks 1-2, for 100s of compounds)
-
Goal: Eliminate compounds with fundamental flaws.
-
Assays:
-
In Silico: Calculated properties (logP, MW, TPSA), ADMET predictions.[19]
-
In Vitro: Primary target binding/functional assay (single concentration), kinetic solubility.
-
Tier 2: In Vitro Profiling (Weeks 2-4, for 10s of compounds)
-
Goal: Generate dose-response curves and detailed ADME profiles.
-
Assays:
-
Potency (IC₅₀/EC₅₀) on primary target.
-
Key selectivity targets (e.g., related kinases, GPCRs).
-
Standard ADME panel: Caco-2/PAMPA permeability, human liver microsomal stability, plasma protein binding.[14]
-
Early safety: Cytotoxicity, initial hERG screen.
-
Tier 3: In Vivo Confirmation (Weeks 4-8, for <5 compounds)
-
Goal: Assess pharmacokinetics and establish proof-of-concept efficacy.
-
Assays:
-
Rodent pharmacokinetics (IV and PO dosing).[16]
-
Target engagement/pharmacodynamic (PD) biomarker assays.
-
Preliminary in vivo efficacy model.
-
This tiered approach ensures that decision-making at each stage is supported by an increasingly comprehensive dataset, maximizing the efficiency of the lead optimization process.
Section 4: Visualization & In Silico Tools
Effectively managing the complex data generated during MPO is crucial. This section covers tools and techniques to aid in analysis and design.
Q5: How can we effectively visualize multi-parameter data to guide the next design cycle?
A5: Standard tables of numbers can be overwhelming and hide important trends.[1] Visualizations are essential for interpreting complex data and communicating it effectively within a project team.
-
Traffic Light Tables: This is the simplest method. In your data table, color-code each data point as green (meets criteria), yellow (borderline), or red (fails criteria).[1] This allows for a rapid visual assessment of a compound's strengths and weaknesses.
-
Radar Plots: Also known as spider plots, these are excellent for visualizing the overall balance of properties for a single compound.[10] Each axis represents a different parameter, and the "area" of the resulting shape gives an immediate impression of the compound's quality relative to the ideal profile.
-
Probabilistic Scoring Plots: When using a probabilistic scoring method, plot the MPO score versus the confidence in that score. This helps prioritize compounds that not only have a high likelihood of success but for which the underlying data is also robust, avoiding missed opportunities due to uncertain data.[11]
Q6: What is the role of in silico and predictive models in MPO, and how do we avoid their pitfalls?
A6: In silico tools, including machine learning (ML) and quantitative structure-activity relationship (QSAR) models, are indispensable for modern MPO.[13][20][21] Their primary role is to prioritize which compounds to synthesize by predicting properties before committing laboratory resources.[22] This allows for the exploration of a much larger chemical space than is possible through synthesis alone.[23]
Best Practices for Using Predictive Models:
-
Understand the Domain of Applicability: Every model is trained on a specific dataset. It will be most accurate when making predictions for compounds that are similar to its training set. Be cautious when using a model to predict properties for a novel chemical scaffold it has never "seen" before.
-
Use Models for Triage, Not Absolutes: Predictive models have inherent statistical errors.[1] Do not use a predicted value to definitively kill a compound, especially if it looks promising otherwise. Instead, use the predictions to rank and prioritize a list of virtual compounds for synthesis.
-
Integrate and Correlate: As you generate experimental data, constantly compare it to the predicted values. This helps you understand which models are reliable for your chemical series and which are not. This feedback loop is a critical part of a self-validating system.[10]
-
Combine with Mechanistic Understanding: Use models in tandem with expert medicinal chemistry knowledge. For instance, if a metabolic stability model flags a particular methoxy group as a liability, this provides a clear, mechanistically plausible hypothesis that can be tested by synthesizing the demethylated analog.[22]
Visualizations: Workflows and Logic
References
-
15-MINUTE FACTS: Multi-parameter optimization. (n.d.). Sygnature Discovery. Retrieved from [Link]
-
Multi-Parameter Optimization: Identifying high quality compounds with a balance of properties. (n.d.). Optibrium. Retrieved from [Link]
-
Navigating Lead Optimization in Drug Discovery: Planning for Success. (n.d.). Cresset Group. Retrieved from [Link]
-
Applying Multi-Parameter Optimisation in Drug Discovery: Explore Broadly but Focus Quickly on High Quality Compounds. (n.d.). International Pharmaceutical Industry. Retrieved from [Link]
-
Advances in Multi-parameter Optimisation Methods for de Novo Drug Design. (n.d.). Optibrium. Retrieved from [Link]
-
Multiple-parameter Optimization in Drug Discovery: Example of the 5-HT1B GPCR. (2007). PubMed. Retrieved from [Link]
-
Multi-parameter optimization: The delicate balancing act of drug discovery. (2012). Technology Networks. Retrieved from [Link]
-
Directory of in silico Drug Design tools. (n.d.). In-silico. Retrieved from [Link]
-
Lead Optimization in Drug Discovery: Process, Strategies & Tools. (2024). Chemspace. Retrieved from [Link]
-
Efficient Strategies for Lead Optimization by Simultaneously Addressing Affinity, Selectivity and Pharmacokinetic Parameters. (2023). ResearchGate. Retrieved from [Link]
-
ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (2020). Royal Society of Chemistry. Retrieved from [Link]
-
Advances in multiparameter optimization methods for de novo drug design. (2015). ResearchGate. Retrieved from [Link]
-
Multi-Parameter Optimization: Identifying High Quality Compounds with a Balance of Properties. (2012). Bentham Science. Retrieved from [Link]
-
Computational/in silico methods in drug target and lead prediction. (2022). PMC - PubMed Central. Retrieved from [Link]
-
How to optimize lead compounds? (2024). Patsnap Synapse. Retrieved from [Link]
-
Multi-parameter optimization: identifying high quality compounds with a balance of properties. (2012). PubMed. Retrieved from [Link]
-
Lead Optimization in Discovery Drug Metabolism and Pharmacokinetics/Case study: The Hepatitis C Virus (HCV) Protease Inhibitor SCH 503034. (2006). PMC - NIH. Retrieved from [Link]
-
In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors. (2024). ResearchGate. Retrieved from [Link]
-
Drug Discovery Tools and In Silico Techniques: A Review. (2024). Preprints.org. Retrieved from [Link]
-
Integration of ADME/PK into Hit-to-Lead Drug Discovery. (2010). ResearchGate. Retrieved from [Link]
-
Multi-parameter scoring functions for ligand- and structure-based de novo design. (2010). PMC. Retrieved from [Link]
-
Chapter 20: Lead Optimisation: What You Should Know! (2023). Royal Society of Chemistry. Retrieved from [Link]
-
Chapter 10. The Challenges of Multi-Target Lead Optimization. (2012). ResearchGate. Retrieved from [Link]
-
ADMET In Vitro Profiling – Utility and Applications in Lead Discovery. (2018). ResearchGate. Retrieved from [Link]
-
Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. (2021). MDPI. Retrieved from [Link]
-
Chapter 10: The Challenges of Multi-Target Lead Optimization. (2012). Royal Society of Chemistry. Retrieved from [Link]
-
What is the process of lead optimization? (2024). Patsnap Synapse. Retrieved from [Link]
-
ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. (2021). PMC - PubMed Central. Retrieved from [Link]
-
Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. (2022). ACS Publications. Retrieved from [Link]
-
The Role of Lead Optimization in Drug Discovery. (n.d.). Biobide. Retrieved from [Link]
-
Efficient Drug Lead Discovery and Optimization. (2012). PMC - PubMed Central. Retrieved from [Link]
-
Mastering multi-parameter optimisation. (2020). YouTube. Retrieved from [Link]
-
Toward Rational Design of High-efficiency Enzyme Cascades. (2017). ACS Catalysis. Retrieved from [Link]
-
Building GPCR screening cascades for lead generation. (2014). Drug Target Review. Retrieved from [Link]
-
lead optimization in drug discovery. (2023). YouTube. Retrieved from [Link]
-
Lead Selection and Optimization by Medicinal Chemistry. (2021). YouTube. Retrieved from [Link]
-
Design of enzymatic cascade reactors through multi-objective dynamic optimization. (2022). ResearchGate. Retrieved from [Link]
-
Lead Optimization of Drug Candidates using Multi Parameter Approach. (2021). YouTube. Retrieved from [Link]
Sources
- 1. optibrium.com [optibrium.com]
- 2. Multi-parameter optimization: identifying high quality compounds with a balance of properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. international-pharma.com [international-pharma.com]
- 5. Multi-parameter optimization: The delicate balancing act of drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 6. optibrium.com [optibrium.com]
- 7. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 8. books.rsc.org [books.rsc.org]
- 9. What is the process of lead optimization? [synapse.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. How to optimize lead compounds? [synapse.patsnap.com]
- 13. cresset-group.com [cresset-group.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Lead Optimization in Discovery Drug Metabolism and Pharmacokinetics/Case study: The Hepatitis C Virus (HCV) Protease Inhibitor SCH 503034 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity of Sulfonamide-Based Carbonic Anhydrase Inhibitors
Welcome to the technical support center dedicated to advancing your research in carbonic anhydrase (CA) inhibition. This guide provides in-depth troubleshooting for common challenges encountered when developing selective sulfonamide-based inhibitors. As researchers and drug development professionals, achieving isozyme selectivity is a critical step toward therapeutic success, minimizing off-target effects and enhancing efficacy.[1] This resource is structured to address specific experimental issues with scientifically grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: Why is achieving isozyme selectivity for carbonic anhydrase inhibitors so important?
A: The human body expresses 15 known isoforms of carbonic anhydrase, each with distinct tissue distribution and physiological roles.[2] For instance, CA II is ubiquitously expressed and vital for pH homeostasis in the blood, while CA IX and CA XII are overexpressed in hypoxic tumors and are implicated in cancer progression.[3][4] Non-selective inhibitors can lead to a range of side effects by disrupting the function of these different isozymes.[1] For example, systemic administration of a non-specific CA inhibitor for glaucoma (targeting CA II in the eye) could interfere with pH balance in other tissues, leading to undesirable outcomes.[1] Therefore, designing inhibitors that selectively target a specific isozyme is crucial for developing safer and more effective therapeutics.[5][6]
Q2: What are the key structural differences between CA isozymes that can be exploited for selective inhibitor design?
A: While the active site, containing a catalytic zinc ion, is highly conserved across CA isozymes, there are subtle but significant differences in the amino acid residues lining the entrance to the active site and within adjacent subpockets.[6][7] These differences can be exploited to achieve selectivity. For example, the "130s subpocket" (residues 131, 132, 135) varies between isoforms: Phe131/Gly132/Val135 in CA II versus Val131/Asp132/Leu135 in CA IX.[7] By designing inhibitor "tails"—moieties extending from the core sulfonamide group—that interact favorably with these non-conserved residues, it's possible to enhance binding to the target isozyme while reducing affinity for others.[8][9] This "tail approach" is a cornerstone of modern selective CA inhibitor design.[9][10]
Q3: What are the standard preliminary assays to determine inhibitor potency and selectivity?
A: The gold standard for measuring the catalytic activity of carbonic anhydrases is the stopped-flow CO₂ hydration assay .[11] This method directly measures the enzyme's physiological reaction and is considered the most reliable for determining inhibitory potency (Ki values).[11] A common alternative is the esterase activity assay , which monitors the hydrolysis of a substrate like 4-nitrophenyl acetate (p-NPA). While more convenient, it's a non-physiological reaction, and Ki values obtained from this assay should ideally be confirmed with the CO₂ hydration method, as discrepancies can arise.[12] To establish selectivity, your inhibitor should be tested against a panel of relevant CA isozymes (e.g., the target isozyme and off-target isozymes like CA I and CA II).
Troubleshooting Guides
Problem 1: My sulfonamide inhibitor shows high potency but poor selectivity between the target isozyme (e.g., CA IX) and the off-target CA II.
Possible Cause: The inhibitor may be primarily interacting with the highly conserved residues within the active site, particularly the zinc ion, without sufficiently engaging with the unique amino acid residues that differ between the isozymes.[7][11]
Troubleshooting Steps:
-
Structural Modeling:
-
Action: Perform molecular docking and molecular dynamics simulations to visualize the binding mode of your inhibitor in the active sites of both your target isozyme and the off-target isozyme.[5][11]
-
Rationale: This will help identify why the inhibitor binds well to both and can reveal opportunities to introduce modifications that create favorable interactions with the target or steric clashes with the off-target isozyme.[13]
-
-
Structure-Activity Relationship (SAR) Analysis:
-
Action: Synthesize and test a series of analogues with modifications to the "tail" of the inhibitor. Focus on adding substituents that can exploit the differences in the 130s subpocket.[7]
-
Rationale: For example, to favor CA IX over CA II, you might introduce moieties that can form favorable interactions with Val131 and Leu135 in CA IX, which are different from Phe131 and Val135 in CA II.[7]
-
-
Incorporate Flexible Linkers:
Problem 2: I am observing inconsistent IC50/Ki values for my inhibitors between different assay formats (e.g., stopped-flow vs. esterase activity assay).
Possible Cause: Different assay methods measure different aspects of enzyme inhibition and are susceptible to different interferences.[11][12] Discrepancies can arise from variations in substrate, buffer conditions, pH, or the inhibitor's mechanism of action.[11]
Troubleshooting Steps:
-
Prioritize Stopped-Flow Data:
-
Action: For catalytic activity, the stopped-flow CO₂ hydration assay is the most physiologically relevant and should be considered the primary determinant of inhibitory potency.[11]
-
Rationale: This assay measures the enzyme's natural function, providing a more accurate reflection of its behavior in a biological context.[14]
-
-
Validate with Biophysical Methods:
-
Action: Use orthogonal biophysical techniques like Isothermal Titration Calorimetry (ITC) or a Thermal Shift Assay (TSA) to confirm binding.[11]
-
Rationale: These methods directly measure the interaction between the inhibitor and the protein, independent of catalytic activity. Consistent results across multiple methods provide higher confidence in the determined affinity.[11]
-
-
Careful Experimental Control:
Problem 3: My structure-activity relationship (SAR) is flat; modifications to the inhibitor are not improving selectivity.
Possible Cause: The core scaffold of your inhibitor may be the dominant factor in its binding, with the modifications having minimal impact. Alternatively, the modifications may not be positioned correctly to interact with the key residues that confer selectivity.
Troubleshooting Steps:
-
Re-evaluate the Binding Hypothesis with Pharmacophore Modeling:
-
Action: Develop a ligand-based pharmacophore model using a set of known selective and non-selective inhibitors.[3][16]
-
Rationale: This can help identify the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) and their spatial arrangement required for selective inhibition.[17][18] Your current series may be missing a critical feature.
-
-
Explore Different "Tail" Chemistries:
-
Action: Instead of simple alkyl or aryl extensions, consider incorporating more complex and rigid moieties like carbohydrates or heterocyclic rings.[19]
-
Rationale: These groups can form more specific interactions, such as hydrogen bonds or pi-stacking, with the non-conserved residues, leading to greater selectivity.[8][9]
-
-
Adopt a "Three-Tails" Approach:
-
Action: Design inhibitors with multiple "tails" extending from the benzenesulfonamide scaffold.[8][9]
-
Rationale: This strategy allows for the simultaneous targeting of multiple subpockets at the middle and outer rim of the active site, which can significantly improve ligand/isoform matching and selectivity.[8][9]
-
Problem 4: My inhibitor shows good selectivity in biochemical assays but lacks efficacy in cell-based assays.
Possible Cause: The inhibitor may have poor cell permeability, be subject to efflux by cellular transporters, or have off-target effects that mask its intended activity.[11]
Troubleshooting Steps:
-
Assess Target Engagement in Cells:
-
Action: Utilize a Cellular Thermal Shift Assay (CETSA) to verify that your inhibitor is binding to its target CA isozyme within the cellular environment.[11]
-
Rationale: A positive CETSA result confirms that the inhibitor can reach its target in a cellular context.
-
-
Evaluate Physicochemical Properties:
-
Action: Analyze the inhibitor's lipophilicity (LogP) and polar surface area (PSA).
-
Rationale: These properties are critical for cell permeability. Compounds that are too polar or too lipophilic may not efficiently cross the cell membrane.
-
-
Conduct Permeability Assays:
-
Action: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the passive permeability of your compound.
-
Rationale: This will provide a direct measure of the inhibitor's ability to cross a lipid bilayer, helping to diagnose permeability issues.
-
Data Presentation & Experimental Protocols
Table 1: Example Selectivity Profile of a Hypothetical Inhibitor Series
| Compound | CA II Ki (nM) | CA IX Ki (nM) | Selectivity Index (CA II/CA IX) |
| Lead Cmpd 1 | 25 | 50 | 0.5 |
| Analogue 1a | 30 | 15 | 2.0 |
| Analogue 1b | 150 | 5 | 30.0 |
| Analogue 1c | 20 | 45 | 0.44 |
This table illustrates how SAR modifications can be tracked to improve the selectivity index.
Protocol: Stopped-Flow CO₂ Hydration Assay for CA Inhibition
This protocol outlines the determination of inhibition constants (Ki) for sulfonamide inhibitors against a specific carbonic anhydrase isozyme.
Materials:
-
Stopped-flow spectrophotometer
-
CA enzyme (e.g., recombinant human CA II or CA IX)
-
Inhibitor stock solution (in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4)
-
pH indicator (e.g., phenol red)
-
CO₂-saturated water
Procedure:
-
Reagent Preparation:
-
Prepare a solution containing the CA enzyme, buffer, and pH indicator in one syringe of the stopped-flow apparatus.
-
Prepare a CO₂-saturated water solution in the other syringe by bubbling CO₂ gas through ice-cold deionized water for at least 30 minutes prior to the experiment.[20]
-
-
Inhibition Assay:
-
To determine the Ki, pre-incubate the enzyme solution with various concentrations of the inhibitor for 15 minutes at room temperature.[21]
-
-
Data Acquisition:
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator (e.g., at 557 nm for phenol red) over time as the hydration of CO₂ causes a pH drop.[11]
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction from the initial linear portion of the absorbance trace.
-
Determine the uncatalyzed rate by performing the reaction without the enzyme and subtract this from the catalyzed rates.[11]
-
Plot the reaction rates against the inhibitor concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/KM) , where [S] is the substrate (CO₂) concentration and KM is the Michaelis-Menten constant for the enzyme.[11]
-
Visualizations
Caption: Iterative workflow for enhancing carbonic anhydrase inhibitor (CAI) selectivity.
Caption: Decision tree for troubleshooting inconsistent IC50 values in CA inhibition assays.
References
-
Di Fiore, A., De Simone, G., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7422–7444. [Link]
-
Nishimori, I., Fujikawa-Adachi, K., Onishi, S., & Hollingsworth, M. A. (1999). Carbonic anhydrase in human pancreas: hypotheses for the pathophysiological roles of CA isozymes. Annals of the New York Academy of Sciences, 880, 40-47. [Link]
-
Guler, O. O., & Supuran, C. T. (2023). Various Carbonic Anhydrases in Physiopathological Events, Carbonic Anhydrase Inhibitors, and Hybrid Compounds. Current Medicinal Chemistry, 30(35), 4009-4022. [Link]
-
Brandon University. (n.d.). Using computational and synthetic chemistry to design selective carbonic anhydrase inhibitors. Research Connection. Retrieved from [Link]
-
Boron, W. F., & De Weer, P. (2019). Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. International Journal of Molecular Sciences, 20(18), 4488. [Link]
-
Di Fiore, A., De Simone, G., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]
-
Ilies, M. A. (2017). Carbonic anhydrases as disease markers. Expert Opinion on Therapeutic Patents, 27(4), 425-442. [Link]
-
Kim, C. Y., Chandra, P. P., Jain, A., & Christianson, D. W. (2000). Structural aspects of isozyme selectivity in the binding of inhibitors to carbonic anhydrases II and IV. Journal of the American Chemical Society, 122(50), 12194-12203. [Link]
-
Kumar, P., Kumar, D., & Singh, S. (2024). Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX. Journal of Molecular Graphics and Modelling, 128, 108722. [Link]
-
Al-Azayzih, A., & Sindi, I. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International Journal of Molecular Sciences, 24(21), 15888. [Link]
-
ResearchGate. (n.d.). Some carbonic anhydrase inhibitors and design strategies of the target compounds. ResearchGate. Retrieved from [Link]
-
Roy, A., & De, S. (2023). The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv. [Link]
-
Angeli, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(18), 3354. [Link]
-
Angeli, A., & Supuran, C. T. (2021). Role of Carbonic Anhydrase in Cerebral Ischemia and Carbonic Anhydrase Inhibitors as Putative Protective Agents. International Journal of Molecular Sciences, 22(9), 4984. [Link]
-
Bua, S., & Supuran, C. T. (2018). Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. Bioorganic & Medicinal Chemistry, 26(15), 4447-4457. [Link]
-
Sayer, C., & Böcker, A. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(4), 2825-2835. [Link]
-
ResearchGate. (n.d.). Binding of sulfonamide inhibitors to carbonic anhydrase. ResearchGate. Retrieved from [Link]
-
Iies, M., & McKenna, R. (2010). Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II. Journal of Medicinal Chemistry, 53(23), 8349-8359. [Link]
-
Mboge, M. Y., & McKenna, R. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS ONE, 13(10), e0205423. [Link]
-
De Simone, G., & Supuran, C. T. (2012). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Chemical Reviews, 112(11), 6023-6056. [Link]
-
Maren, T. H. (1976). Use of Inhibitors in Physiological Studies of Carbonic Anhydrase. Federation Proceedings, 35(10), 2125-2130. [Link]
-
Creative Biolabs. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Creative Biolabs Antibody. Retrieved from [Link]
-
Lindskog, S. (2020). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Biophysical Journal, 118(3), 529-532. [Link]
-
Lloyd, M. D., & McKenna, R. (2005). Examination of two independent kinetic assays for determining the inhibition of carbonic anhydrases I and II: structure-activity comparison of sulfamates and sulfamides. Bioorganic & Medicinal Chemistry, 13(2), 485-492. [Link]
-
Reddit. (2025). Help with determining IC50 for enzyme inhibitors. r/Biochemistry. Retrieved from [Link]
-
Angeli, A., & Supuran, C. T. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1846-1863. [Link]
-
Grishina, M., & Potemkin, V. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3094. [Link]
-
Vadivelan, S., & Sinha, B. N. (2013). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. International Journal of Drug Design and Discovery, 4(2), 1143-1155. [Link]
-
Khan, S., & Ahmad, S. (2022). Ligand-based pharmacophore modeling and molecular dynamic simulation approaches to identify putative MMP-9 inhibitors. Scientific Reports, 12(1), 1-19. [Link]
-
Maren, T. H., Parcell, A. L., & Malik, M. N. (1960). A kinetic analysis of carbonic anhydrase inhibition. Journal of Pharmacology and Experimental Therapeutics, 130(4), 389-400. [Link]
-
Chegg. (2017). Solved 4. Inhibition of Carbonic Anhydrase by Acetazolamide. Chegg.com. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Ahead of Print. ACS Publications. Retrieved from [Link]
-
YouTube. (2015). Carbonic Anhydrase Inhibitors. YouTube. Retrieved from [Link]
-
Shbak, M. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. [Link]
Sources
- 1. Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 5. Using computational and synthetic chemistry to design selective carbonic anhydrase inhibitors | Research Connection [brandonu.ca]
- 6. flore.unifi.it [flore.unifi.it]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Examination of two independent kinetic assays for determining the inhibition of carbonic anhydrases I and II: structure-activity comparison of sulfamates and sulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural aspects of isozyme selectivity in the binding of inhibitors to carbonic anhydrases II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Benzene-1,4-disulfonamide Analogs as Enzyme Inhibitors
The benzene-1,4-disulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors for distinct enzyme classes. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of two major classes of inhibitors derived from this core: inhibitors of mitochondrial Complex I of the oxidative phosphorylation (OXPHOS) pathway and inhibitors of carbonic anhydrases (CAs). We will explore the nuanced structural modifications that govern their potency and selectivity, supported by experimental data and detailed protocols for their evaluation.
Part 1: Targeting Cellular Bioenergetics: Benzene-1,4-disulfonamides as Oxidative Phosphorylation (OXPHOS) Inhibitors
Inhibition of oxidative phosphorylation is a compelling therapeutic strategy for cancers that are highly dependent on aerobic metabolism.[1][2] A phenotypic screen for compounds selectively cytotoxic to cells in a galactose-containing medium, which forces reliance on OXPHOS for ATP production, led to the discovery of this compound as a potent inhibitor of this pathway.[1][3]
Mechanism of Action: Inhibition of OXPHOS Complex I
The primary molecular target of this class of benzene-1,4-disulfonamides is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1] Inhibition of Complex I disrupts the electron flow, leading to a decrease in ATP synthesis and an increase in cytotoxic reactive oxygen species. This ultimately results in cell death in cancer cells that are metabolically reliant on OXPHOS.[1][3]
Caption: Inhibition of OXPHOS by this compound Analogs.
Structure-Activity Relationship (SAR) of OXPHOS Inhibitors
A systematic multi-parameter optimization of the initial hit, this compound, has revealed several key SAR insights for enhancing potency against pancreatic cancer cell lines like MIA PaCa-2 and BxPC-3.[1]
-
The Disulfonamide Core: The 1,4-disubstitution pattern on the benzene ring is crucial for activity. The meta-disulfonamide analog (1,3-disubstituted) was found to be inactive, suggesting that an appropriate distance and orientation between the two sulfonamide moieties are required for potent inhibition.[1]
-
Substitutions on the Phenyl Ring: Introduction of fluoro or methyl groups on the core phenyl ring generally leads to a decrease in potency.[1]
-
The Linker and Terminal Groups: The nature of the linker connecting the core to other moieties and the terminal hydrophobic groups significantly influences the inhibitory activity.
-
A piperidine linker was found to be highly potent in connecting an amide and a carbamate moiety.[1]
-
Bioisosteric replacement of a metabolically labile tert-butyl carbamate with an oxadiazole ring maintained hydrogen bond interactions and improved metabolic stability.[1]
-
Optimization of the terminal hydrophobic substitution on the oxadiazole ring led to the discovery of highly potent analogs, with a 3-isopropyl-1,2,4-oxadiazole derivative showing an IC50 value of 0.05 µM in MIA PaCa-2 cells.[1]
-
| Compound | Core Modification | Linker/Terminal Group | MIA PaCa-2 IC50 (µM) | BxPC-3 IC50 (µM) | Reference |
| 16 | meta-disulfonamide | - | > 30 | > 30 | [1] |
| 17 | Naphthyl disulfonamide | - | 7.4 | 13.4 | [1] |
| 18 | Fluoro substitution on phenyl | - | 0.9 | 1.6 | [1] |
| 19 | Methyl substitution on phenyl | - | 5.1 | 5.6 | [1] |
| 51 | This compound | Piperidine linker with tert-butyl carbamate | 0.07 | 0.2 | [1] |
| 53 | This compound | Oxadiazole with 3-isopropyl group | 0.05 | - | [1] |
Experimental Protocol: MTT Cytotoxicity Assay in Galactose Medium
This assay is designed to assess the cytotoxic effects of compounds that target oxidative phosphorylation. By replacing glucose with galactose in the culture medium, cells are forced to rely on mitochondrial respiration for ATP production, thus making them more sensitive to OXPHOS inhibitors.[1]
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed pancreatic cancer cells (e.g., MIA PaCa-2) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Media Change: The following day, carefully aspirate the glucose-containing medium and replace it with fresh medium containing galactose instead of glucose.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known OXPHOS inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
Part 2: Targeting pH Regulation: Benzene-1,4-disulfonamides as Carbonic Anhydrase (CA) Inhibitors
Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors.[4] These enzymes play a crucial role in pH regulation, and their inhibition is a therapeutic strategy for various conditions, including glaucoma, epilepsy, and cancer.[4][5] Several tumor-associated CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, making them attractive targets for anticancer drug development.[5][6]
Mechanism of Action: Zinc-Binding Inhibition
The inhibitory activity of benzenesulfonamides is primarily attributed to the coordination of the sulfonamide group (-SO2NH2) to the zinc ion in the active site of the carbonic anhydrase enzyme. This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide.[7]
Caption: Inhibition of Carbonic Anhydrase by Benzenesulfonamides.
Structure-Activity Relationship (SAR) for CA Isoform Selectivity
The development of isoform-selective CA inhibitors is crucial to minimize off-target effects. The "tail approach" is a common strategy where different substituents are attached to the benzenesulfonamide scaffold to exploit structural differences in the active sites of various CA isoforms.[8][9]
-
The Sulfonamide Group: A primary sulfonamide group is essential for potent inhibition as it acts as the zinc-binding group.[7]
-
The Linker: The nature of the linker between the benzenesulfonamide core and the "tail" can significantly impact isoform selectivity. Ureido and imidazolidin-2-one linkers have been explored to confer selectivity for tumor-associated CAs.[7][10]
-
The Tail Group: The terminal "tail" group can interact with amino acid residues in the active site that differ between CA isoforms, thereby conferring selectivity.[9] For instance, bulky tail groups can be used to target the wider active site entrance of CA IX and XII compared to the more constricted active site of CA II.
| Compound Class | Linker | Tail Group | Target CA Isoforms | Key SAR Findings | Reference |
| Ureido-benzenesulfonamides | Ureido | Various aromatic/heterocyclic | CA IX, CA XII | The ureido linker is a key feature of the clinical candidate SLC-0111, which shows selectivity for tumor-associated CAs. | [8][10] |
| Imidazolidin-2-one derivatives | Imidazolidin-2-one | Aromatic | CA II, CA IX, CA XII | Incorporation of the urea linker into a rigid cycle can alter the isoform selectivity profile compared to more flexible linkers. | [10] |
| Hydrazone-linked sulfonamides | Hydrazone | Isatin, phenyl, pyrazole | CA IX | The nature of the aromatic moiety attached to the hydrazone linker influences potency. | [8] |
| Triazole-linked sulfonamides | 1,2,3-Triazole | Various | CA I, II, IX, XII | The "click chemistry" approach allows for the synthesis of a diverse library of inhibitors with varying tail groups. | [11] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Method)
This is a common in vitro assay to determine the inhibitory potency of compounds against different CA isoforms. It measures the inhibition of the CA-catalyzed hydrolysis of an ester substrate, typically 4-nitrophenyl acetate (4-NPA), which produces the colored product 4-nitrophenol.
Caption: Workflow for the Carbonic Anhydrase Inhibition Assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the purified human CA isozyme, the substrate 4-nitrophenyl acetate (4-NPA) in acetonitrile, and the test inhibitors in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add buffer (e.g., Tris-HCl), the test inhibitor at various concentrations, and the CA enzyme solution. Include a control well with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the 4-NPA substrate to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 400 nm (due to the formation of 4-nitrophenolate) over time using a microplate reader in kinetic mode.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the absorbance versus time plots. Calculate the percentage of inhibition for each inhibitor concentration compared to the uninhibited control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
Conclusion
The this compound scaffold is a remarkable starting point for the development of inhibitors targeting distinct and critical enzyme families. For OXPHOS inhibition, the key to potency lies in the precise spatial arrangement of the two sulfonamide groups and the optimization of a linker and terminal hydrophobic moiety to enhance interactions with Complex I. In contrast, for carbonic anhydrase inhibition, one sulfonamide group serves as a zinc-binding anchor, while the other can be functionalized with a "tail" via a suitable linker to achieve isoform selectivity. The comparative analysis presented in this guide highlights the versatility of this scaffold and provides a framework for the rational design of novel and potent enzyme inhibitors for therapeutic applications in oncology and beyond.
References
-
Xue, D., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 65(3), 2560-2579. [Link]
-
ACS Publications. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2021). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Rana, P., et al. (2023). Exploring the SAR of 1,2,3-Triazoles as Tumor-Associated Carbonic Anhydrases IX and XII Inhibitors for Anticancer Applications. ChemistrySelect, 8(19), e202300851. [Link]
-
Sharma, A., et al. (2010). 3D-QSAR Study of Benzene Sulfonamide Analogs as Carbonic Anhydrase II Inhibitors. International Journal of ChemTech Research, 2(2), 1017-1024. [https://www.sphinxsai.com/2010/pharm/pharm/pt=22, (1017-1024).pdf]([Link], (1017-1024).pdf)
-
Liguori, F., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1857-1869. [Link]
-
Xue, D., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 65(3), 2560-2579. [Link]
-
Tuske, S. J., et al. (2018). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. ACS Omega, 3(7), 7486-7497. [Link]
-
Tawfik, H. O., et al. (2022). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2023-2041. [Link]
-
Ghorab, M. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules, 28(9), 3698. [Link]
-
Ali, A., et al. (2025). Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. Journal of Molecular Structure, 1319, 138685. [Link]
-
Liguori, F., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1857-1869. [Link]
-
Poremb, D. A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry, 60(3), 1181-1189. [Link]
-
Wang, Y., et al. (2019). A selectivity study of benzenesulfonamide derivatives on human carbonic anhydrase II/IX by 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Computational Biology and Chemistry, 80, 234-243. [Link]
-
Smirnova, J., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ChemistrySelect, 3(42), 11875-11883. [Link]
-
Al-Salahat, S., et al. (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Pharmaceuticals, 15(3), 350. [Link]
-
Khan, I., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19335-19349. [Link]
-
ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print. [Link]
-
Casini, A., et al. (2000). Carbonic anhydrase inhibitors: aromatic sulfonamides and disulfonamides act as efficient tumor growth inhibitors. Journal of Enzyme Inhibition, 15(6), 597-610. [Link]
-
Owa, T., et al. (2009). Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 499-505. [Link]
-
ResearchGate. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. [Link]
-
Angeli, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 9(10), 1018-1023. [Link]
-
Winum, J. Y., et al. (2009). Inhibition of Carbonic Anhydrase Isozymes With Benzene Sulfonamides Incorporating Thio, Sulfinyl and Sulfonyl Glycoside Moieties. Bioorganic & Medicinal Chemistry Letters, 19(8), 2273-2276. [Link]
Sources
- 1. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. researchgate.net [researchgate.net]
- 7. iris.unibs.it [iris.unibs.it]
- 8. Dependence on linkers’ flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of R- and S-Enantiomers of Disulfonamide Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the chirality of a molecule is a pivotal consideration. The three-dimensional arrangement of atoms can dramatically alter a compound's pharmacological profile, turning a potent therapeutic into an inert or even toxic substance. This guide provides an in-depth comparison of the efficacy between R- and S-enantiomers of disulfonamide inhibitors, a class of compounds with significant therapeutic potential. We will delve into the underlying principles of stereochemistry in drug action, present comparative experimental data, and provide detailed protocols for assessing enantiomeric efficacy.
The Principle of Chirality in Drug-Target Interactions
Many drugs are chiral, meaning they exist as a pair of non-superimposable mirror images, much like a person's left and right hands.[1] These mirror images are known as enantiomers and are designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left).[1] While they share identical physical and chemical properties in an achiral environment, their behavior within the chiral environment of the human body can differ significantly.[1]
Biological targets such as enzymes and receptors are themselves chiral, composed of L-amino acids and D-sugars. This inherent chirality creates a specific three-dimensional binding site. Consequently, one enantiomer (the eutomer) may fit perfectly into this site, eliciting the desired therapeutic response, while the other enantiomer (the distomer) may bind with lower affinity, have no activity, or even produce off-target effects and toxicity.[2][3] The tragic case of thalidomide, where the (R)-enantiomer was an effective sedative but the (S)-enantiomer was a potent teratogen, serves as a stark reminder of the critical importance of stereochemistry in drug safety and efficacy.[3][4]
Disulfonamide Inhibitors: Mechanism of Action
Disulfonamide inhibitors are a class of compounds characterized by the presence of two sulfonamide (-SO₂NH-) groups. They are known to target a variety of enzymes, with carbonic anhydrases (CAs) being a prominent example. CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] The sulfonamide group of these inhibitors coordinates to the zinc ion in the enzyme's active site, displacing a water molecule and blocking the enzyme's catalytic activity.[6][7][8]
The precise orientation of the inhibitor within the active site is crucial for potent inhibition. This is where the chirality of disulfonamide inhibitors comes into play. The different spatial arrangements of the R- and S-enantiomers can lead to distinct interactions with the amino acid residues lining the active site, resulting in varying degrees of inhibitory potency.
Comparative Efficacy: A Case Study of Dihydrofolate Reductase Inhibitors
This preference is attributed to the differential interactions of the enantiomers with key residues in the binding site, such as Leu29, Gln30, and Arg53.[9] The less active R-enantiomer was found to effectively "dilute" the more active S-enantiomer in racemic mixtures, underscoring the importance of using enantiomerically pure compounds for optimal therapeutic effect.[9]
Quantitative Comparison of Enantiomeric Activity
The following table summarizes the inhibitory constants (Ki) and minimum inhibitory concentrations (MIC) for R- and S-enantiomers of a representative DHFR inhibitor from the study.
| Compound | Enantiomer | Ki (nM) | MIC (µg/mL) |
| Isobutenyl Derivative | Racemic (R,S) | 16.0 | 0.5 |
| S-enantiomer | 8.2 | 0.5 | |
| R-enantiomer | >1000 | >32 | |
| Isobutyl Derivative | Racemic (R,S) | 30.0 | 1-2 |
| S-enantiomer | 15.0 | 1-2 | |
| R-enantiomer | >1000 | >32 |
Data adapted from a study on B. anthracis dihydrofolate reductase inhibitors.[9]
As the data clearly indicates, the S-enantiomer is substantially more potent than the R-enantiomer, which shows minimal activity. The racemic mixture exhibits an intermediate potency, effectively being diluted by the inactive R-enantiomer.[9]
Visualizing Chiral Discrimination in an Enzyme Active Site
The differential binding of enantiomers can be visualized as a "three-point attachment" model. For a strong interaction, the inhibitor must align with at least three corresponding points on the receptor surface. One enantiomer may achieve this optimal fit, while its mirror image cannot.
Caption: Differential binding of S- and R-enantiomers to a chiral active site.
Experimental Protocols for Efficacy Determination
To empirically determine the efficacy of R- and S-enantiomers, a series of well-defined experiments are necessary. Below are representative protocols for enzyme inhibition and cell-based assays.
Enzyme Inhibition Assay (e.g., Carbonic Anhydrase II)
This protocol describes a stopped-flow spectrophotometric assay to measure the inhibition of carbonic anhydrase II (CA II). The assay monitors the pH change resulting from the CA-catalyzed hydration of CO₂.
Materials:
-
Human Carbonic Anhydrase II (hCA II)
-
R- and S-enantiomers of the disulfonamide inhibitor
-
CO₂-saturated water
-
Buffer (e.g., 20 mM HEPES, pH 7.4)
-
pH indicator (e.g., p-Nitrophenol)
-
Stopped-flow spectrophotometer
Methodology:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of hCA II in the assay buffer.
-
Prepare serial dilutions of the R- and S-enantiomers in a suitable solvent (e.g., DMSO) and then in the assay buffer.
-
-
Assay Procedure:
-
Equilibrate the stopped-flow instrument to 25°C.
-
In one syringe, load the enzyme solution pre-incubated with the inhibitor (or buffer for control).
-
In the other syringe, load the CO₂-saturated water containing the pH indicator.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time at its λmax.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) for each enantiomer by fitting the data to a dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Causality Behind Experimental Choices:
-
Stopped-flow technique: This is essential for measuring rapid enzyme kinetics, as the hydration of CO₂ by CA is a very fast reaction.
-
pH indicator: The change in pH due to the production of protons is indirectly monitored by the change in absorbance of the indicator, providing a quantifiable measure of enzyme activity.
-
IC₅₀ and Ki: These are standard parameters for quantifying the potency of an inhibitor, allowing for direct comparison between the enantiomers.
Cell-Based Cytotoxicity Assay
This protocol assesses the effect of the enantiomers on the viability of a relevant cell line.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
R- and S-enantiomers of the disulfonamide inhibitor
-
Cell viability reagent (e.g., MTT or PrestoBlue™)
-
96-well plates
-
Plate reader
Methodology:
-
Cell Seeding:
-
Culture the cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a predetermined density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the R- and S-enantiomers in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the inhibitor concentration.
-
Calculate the EC₅₀ value (the concentration that causes a 50% reduction in cell viability) for each enantiomer.
-
Caption: Workflow for a cell-based cytotoxicity assay.
Implications for Drug Development and "Chiral Switching"
The observed differences in efficacy between enantiomers have significant implications for drug development. Developing a single, active enantiomer (a process sometimes referred to as "chiral switching") can offer several advantages over marketing a racemic mixture.[2][10][11] These benefits may include:
-
Improved Therapeutic Index: By eliminating the inactive or less active distomer, the therapeutic dose can be lowered, potentially reducing side effects and improving the overall safety profile.[1][10]
-
Simplified Pharmacokinetics: Enantiomers can have different rates of absorption, distribution, metabolism, and excretion (ADME).[1] Using a single enantiomer can lead to more predictable and less variable plasma concentrations of the active drug.
-
Reduced Drug-Drug Interactions: If the distomer is metabolized by a different enzyme pathway than the eutomer, it could contribute to unwanted drug-drug interactions.[3]
However, the decision to pursue a chiral switch must be based on solid scientific evidence from well-conducted clinical trials demonstrating a clear clinical advantage.[1]
Conclusion
The stereochemical configuration of disulfonamide inhibitors is a critical determinant of their pharmacological activity. As demonstrated by analogous sulfonamide inhibitors, the R- and S-enantiomers can exhibit vastly different potencies, with one enantiomer often being responsible for the majority of the desired therapeutic effect. This guide underscores the necessity for researchers and drug development professionals to meticulously evaluate the individual enantiomers of any chiral drug candidate. By employing rigorous experimental protocols to compare their efficacy and understanding the structural basis for their differential activity, we can develop safer, more effective, and more targeted therapeutics. The pursuit of enantiomerically pure drugs represents a significant step forward in optimizing drug design and improving patient outcomes.
References
- Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues | JACS Au. (2023). JACS Au.
- Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. (2020). Molecules.
- A Look at the Importance of Chirality in Drug Activity: Some Signific
- Chiral sulfonamides with various N-heterocyclic and aromatic units - Synthesis and antiviral activity evaluation. (2022). Biomedicine & Pharmacotherapy.
- Synthesis of Novel Chiral Sulfonamide-Bearing 1,2,4-Triazole-3-thione Analogs Derived from D- and L-Phenylalanine Esters as Potential Anti-Influenza Agents. (2016). Chirality.
- Inside the isomers: the tale of chiral switches. (n.d.). Australian Prescriber.
- Structure-activity relationship for enantiomers of potent inhibitors of B.
- Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2020).
- Stereochemistry in Drug Action. (n.d.).
- Novel Activities of Select NSAID R-Enantiomers against Rac1 and Cdc42 GTPases. (n.d.). PLOS ONE.
- Secondary interactions significantly removed from the sulfonamide binding pocket of carbonic anhydrase II influence inhibitor binding constants. (1995). Journal of Medicinal Chemistry.
- Discovery and exploration of axially chiral sulfonamides. (n.d.).
- Chiral switch. (n.d.). Wikipedia.
- Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (n.d.). Journal of the American Chemical Society.
- Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. (n.d.). Molecules.
- Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5. (2021). Bioorganic & Medicinal Chemistry Letters.
- Chiral switches versus de novo enantiomerically pure compounds. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
- The Chiral Switch: A Pharmaceutical Tactic to Prolong Exclusivity. (2025).
- Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Comput
- The chiral switch: The development of single enantiomer drugs
- Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. (2022). Molecules.
- Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. (n.d.). Journal of Medicinal Chemistry.
Sources
- 1. Inside the isomers: the tale of chiral switches - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Chiral switch - Wikipedia [en.wikipedia.org]
- 3. drugpatentwatch.com [drugpatentwatch.com]
- 4. mdpi.com [mdpi.com]
- 5. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secondary interactions significantly removed from the sulfonamide binding pocket of carbonic anhydrase II influence inhibitor binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure-activity relationship for enantiomers of potent inhibitors of B. anthracis dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ole.uff.br [ole.uff.br]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Benzenesulfonamide Derivatives in Syngeneic Mouse Models
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable in vivo candidate is fraught with critical decisions. The benzenesulfonamide backbone has given rise to a diverse array of anti-cancer compounds, each with distinct mechanisms of action. This guide provides an in-depth comparison of the in vivo efficacy of two prominent classes of benzenesulfonamide derivatives, targeting different facets of cancer biology, in the context of immunocompetent syngeneic mouse models.
We will dissect the therapeutic strategies of targeting tumor cell metabolism through Oxidative Phosphorylation (OXPHOS) inhibition, exemplified by a novel Benzene-1,4-disulfonamide (DX3-234) , and modulating the tumor microenvironment via Carbonic Anhydrase IX (CAIX) inhibition, represented by SLC-0111 . This guide will delve into the causality behind the experimental design, provide detailed protocols for robust in vivo studies, and present a comparative analysis of their performance, grounded in experimental data.
The Rationale for Syngeneic Models in Evaluating Novel Cancer Therapeutics
The selection of an appropriate animal model is paramount for clinically relevant preclinical data. Syngeneic mouse models, where immortalized mouse cancer cell lines are implanted into immunocompetent mice of the same inbred strain, offer a crucial advantage over traditional xenografts.[1][2] The presence of a fully functional immune system in these models is indispensable for evaluating the efficacy of novel therapeutics that may interact with or be influenced by the host's immune response.[3][4] This is particularly pertinent for compounds that modulate the tumor microenvironment, a key aspect of the therapeutic strategy for CAIX inhibitors like SLC-0111.[5]
Comparative Analysis of Benzenesulfonamide Derivatives
This guide focuses on two benzenesulfonamide derivatives that, despite their structural similarities, employ fundamentally different anti-cancer mechanisms.
-
DX3-234: A this compound Targeting OXPHOS
-
Mechanism of Action: DX3-234 is a potent inhibitor of mitochondrial Complex I, a critical component of the electron transport chain.[6] By inhibiting OXPHOS, this compound targets the bioenergetic vulnerabilities of cancer cells that are highly dependent on aerobic metabolism for ATP production.[6][7] This strategy aims to induce a metabolic crisis within the tumor cells, leading to cell death.[6]
-
-
SLC-0111: A Ureido-substituted Benzenesulfonamide Targeting CAIX
-
Mechanism of Action: SLC-0111 is a selective inhibitor of Carbonic Anhydrase IX (CAIX), a cell surface enzyme highly expressed in many solid tumors in response to hypoxia.[8] CAIX plays a crucial role in maintaining intracellular pH homeostasis in the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[9] By inhibiting CAIX, SLC-0111 disrupts pH regulation, leading to intracellular acidification and subsequent apoptosis.[9] This mechanism primarily targets the tumor's adaptation to its hostile microenvironment.
-
In Vivo Efficacy Data Summary
The following table summarizes the available in vivo efficacy data for DX3-234 and SLC-0111 in syngeneic mouse models. It is important to note that a direct head-to-head comparison in the same model system has not been published. Therefore, this table presents the data from their respective reported studies.
| Compound | Derivative Class | Target | Syngeneic Model | Treatment Regimen | Key Outcomes | Reference |
| DX3-234 | This compound | OXPHOS Complex I | Pan02 (Pancreatic) | Not specified | "Significant single agent efficacy" | [6][7] |
| SLC-0111 | Ureido-substituted Benzenesulfonamide | Carbonic Anhydrase IX | FaDu (Head and Neck Squamous Carcinoma) xenograft in athymic nude mice | 100 mg/kg, oral gavage | Ineffective as a monotherapy in this model, but significantly enhanced the efficacy of cisplatin. | [10] |
| SLC-0111 | Ureido-substituted Benzenesulfonamide | Carbonic Anhydrase IX | Multiple solid tumor models (e.g., breast, melanoma) | Varies | Demonstrated anti-tumor efficacy both as a monotherapy and in combination with chemotherapy or immune checkpoint blockade. | [2][5] |
Note: Quantitative data for DX3-234 was not available in the cited literature.
Mechanistic Signaling Pathways
The distinct mechanisms of action of these two compounds are best understood by visualizing their impact on cellular signaling pathways.
OXPHOS Inhibition by DX3-234
Caption: OXPHOS inhibition by DX3-234 at Complex I.
CAIX Inhibition by SLC-0111 in the Tumor Microenvironment
Caption: CAIX inhibition by SLC-0111 disrupts pH homeostasis.
Experimental Protocols for In Vivo Efficacy Assessment
The following protocols provide a detailed, step-by-step methodology for conducting in vivo efficacy studies with benzenesulfonamide derivatives in a syngeneic mouse model. These protocols are designed to be self-validating by including appropriate controls and clear endpoints.
Experimental Workflow Diagram
Caption: General workflow for in vivo efficacy studies.
PART 1: Syngeneic Model Establishment (Pan02 in C57BL/6 Mice)
Causality: The Pan02 cell line, derived from a C57BL/6 mouse pancreatic ductal adenocarcinoma, is chosen for its syngeneic compatibility with C57BL/6 mice, preventing graft rejection and allowing for the study of tumor-immune interactions.[11]
-
Cell Culture:
-
Culture Pan02 murine pancreatic adenocarcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Routinely test cells for mycoplasma contamination to ensure experimental integrity.
-
-
Animal Husbandry:
-
Use female C57BL/6 mice, 6-8 weeks old.
-
Acclimatize mice to the facility for at least one week prior to experimentation.
-
Provide ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Implantation:
-
Harvest Pan02 cells at 80-90% confluency using trypsin-EDTA.
-
Wash cells twice with sterile, serum-free PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5x10⁶ cells/mL. The use of Matrigel enhances tumor take rate.
-
Inject 100 µL of the cell suspension (containing 5x10⁵ cells) subcutaneously into the right flank of each mouse.
-
PART 2: Treatment and Monitoring
Causality: A well-defined treatment schedule with regular monitoring of tumor volume and animal welfare is essential for generating reproducible and statistically significant data. Randomization based on initial tumor volume minimizes bias between treatment groups.
-
Tumor Growth Monitoring and Randomization:
-
Begin measuring tumor volume three times per week using digital calipers once tumors are palpable.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
When average tumor volume reaches approximately 100 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Formulation and Administration:
-
Vehicle Control: The formulation vehicle for the therapeutic agent should be administered to the control group on the same schedule as the treatment groups.
-
DX3-234 Formulation (Hypothetical based on similar compounds): Formulate DX3-234 in a vehicle such as 0.5% methylcellulose with 0.2% Tween® 80 in sterile water.
-
SLC-0111 Formulation: Formulate SLC-0111 for oral gavage as described in relevant studies.[10]
-
Administration: Administer the compounds via the appropriate route (e.g., oral gavage, intraperitoneal injection) based on their pharmacokinetic properties. Dosing frequency and duration will be study-specific (e.g., once daily for 21 days).
-
-
Efficacy Endpoints and Data Collection:
-
Continue to measure tumor volume and body weight three times per week.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.
-
Secondary endpoints may include survival analysis, where the endpoint is a pre-defined tumor volume limit (e.g., 2000 mm³) or significant body weight loss (>20%).
-
At the study endpoint, euthanize mice and excise tumors for weighing and further ex vivo analysis (e.g., immunohistochemistry, flow cytometry).
-
Conclusion and Future Directions
This guide has provided a comparative framework for evaluating two distinct classes of benzenesulfonamide derivatives in syngeneic mouse models. The this compound, DX3-234, represents a direct assault on tumor cell metabolism via OXPHOS inhibition, a promising strategy for cancers reliant on this pathway.[6] In contrast, the ureido-substituted benzenesulfonamide, SLC-0111, modulates the tumor microenvironment by inhibiting CAIX, thereby overcoming a key survival mechanism of hypoxic tumors.[9]
While the available data for DX3-234 is currently limited to a qualitative assessment of "significant efficacy," the detailed protocols and mechanistic rationale provided herein offer a robust template for its further quantitative evaluation. The more extensive preclinical data for SLC-0111, including its efficacy in combination with chemotherapy and immunotherapy, highlights the potential of targeting the tumor microenvironment.[2][5]
Future studies should aim to directly compare these and other benzenesulfonamide derivatives in the same syngeneic models to provide a clearer picture of their relative therapeutic potential. Furthermore, the exploration of combination therapies, such as pairing an OXPHOS inhibitor with an immune checkpoint blocker, in these immunocompetent models, represents a logical and exciting next step in the development of this versatile chemical scaffold.
References
-
Sarnella, G., et al. (2022). Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion. Journal of Experimental & Clinical Cancer Research, 41(1), 123. [Link]
-
Crown Bioscience. (2024). Syngeneic Tumor Mouse Models: The Pros and Cons. Crown Bioscience Blog. [Link]
-
Charles River Laboratories. (n.d.). Syngeneic Mouse Models. Retrieved from [Link]
-
Mosely, S. I., & Kaja, M. K. (2024). The Evolution and Importance of Syngeneic Tumor Models in Immunotherapy Research. The Jackson Laboratory. [Link]
-
Medicilon. (n.d.). Syngeneic Mouse Models. Retrieved from [Link]
-
McDonald, P. C., et al. (2020). Abstract CT161: Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. Cancer Research, 80(16_Supplement), CT161. [Link]
-
Jamison, S., et al. (2012). Carbonic Anhydrase IX Promotes Tumor Growth and Necrosis In Vivo and Inhibition Enhances Anti-VEGF Therapy. Clinical Cancer Research, 18(11), 3100-3111. [Link]
-
Xue, D., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 65(1), 343-368. [Link]
-
McDonald, P. C., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American Journal of Clinical Oncology, 43(7), 478-485. [Link]
-
Nocentini, A., et al. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Molecules, 26(23), 7247. [Link]
-
Sarnella, G., et al. (2022). Inhibition of CA IX/XII by SLC-0111 sensitizes HNSCC cells to Cis-Pt.... ResearchGate. [Link]
-
McDonald, P. C., et al. (2020). Abstract CT161: Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. Cancer Research, 80(16 Supplement), CT161. [Link]
-
protocols.io. (2023). Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). [Link]
-
Giel-Pietraszuk, M., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. International Journal of Molecular Sciences, 22(8), 3895. [Link]
-
Labcorp Oncology. (2019). Pan02: A murine model of pancreatic cancer. [Link]
-
Xue, D., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 65(1), 343-368. [Link]
-
Guler, E., et al. (2022). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. International Journal of Molecular Sciences, 23(23), 15264. [Link]
Sources
- 1. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Bis-sulfonamides as Novel Inhibitors of Mitochondrial NADH-Quinone Oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signalchem LifeScience [signalchemlifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. td2inc.com [td2inc.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of tumor growth in syngeneic chimeric mice mediated by a depletion of suppressor T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncology.labcorp.com [oncology.labcorp.com]
A Comparative Analysis of Benzene-1,4-disulfonamide and Other Complex I Inhibitors: A Guide for Researchers
Introduction: The Significance of Targeting Mitochondrial Complex I
Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain (ETC). It plays a pivotal role in cellular energy production by oxidizing NADH to NAD+ and transferring electrons to ubiquinone. This process contributes to the generation of a proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[1] Given its critical role in cellular metabolism, Complex I has emerged as a significant therapeutic target for a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[2] Inhibition of Complex I can disrupt cellular energy production, induce oxidative stress, and trigger apoptotic pathways, making it a compelling strategy for drug development.[2][3]
This guide provides a comprehensive comparative analysis of Benzene-1,4-disulfonamide, a novel class of Complex I inhibitors, with other well-established inhibitors such as Rotenone, Piericidin A, and Metformin. We will delve into their mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate their performance, offering researchers, scientists, and drug development professionals a detailed resource to inform their work.
This compound: A Novel Scaffold for Complex I Inhibition
This compound has been identified as a promising new chemical scaffold for the inhibition of oxidative phosphorylation (OXPHOS).[4] A hit compound from this class was discovered through a phenotypic screen designed to identify molecules that are selectively cytotoxic to cells reliant on mitochondrial respiration.[2][5][6]
Mechanism of Action
Subsequent optimization of the initial hit compound led to the development of potent derivatives, such as DX3-235, which exhibit nanomolar inhibition of Complex I function.[2][5][6] These compounds effectively decrease ATP production in cells cultured in a galactose medium, a condition that forces reliance on OXPHOS for energy.[2] The R-enantiomer of a lead compound from this series demonstrated significantly higher potency than its S-isoform, suggesting a specific interaction with its biological target.[2] Further studies confirmed that these compounds directly inhibit the oxidation of NADH to NAD+, a key function of Complex I.[2]
Established Complex I Inhibitors: A Comparative Overview
To provide context for the performance of this compound derivatives, we will now discuss three well-characterized Complex I inhibitors: Rotenone, Piericidin A, and Metformin.
Rotenone
Rotenone is a naturally occurring isoflavonoid derived from the roots of several plant species.[7] It is a potent and well-studied inhibitor of Complex I.[8][7]
-
Mechanism of Action: Rotenone binds to the ubiquinone binding site of Complex I, thereby blocking the transfer of electrons from the terminal iron-sulfur cluster (N2) to ubiquinone.[8] This disruption of the electron transport chain leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[3][9] Rotenone-induced apoptosis has been linked to this enhanced mitochondrial ROS production.[3]
-
Applications in Research: Due to its ability to mimic mitochondrial dysfunction observed in certain neurodegenerative diseases, rotenone is widely used as a research tool to model Parkinson's disease in experimental settings.[7]
Piericidin A
Piericidin A is another potent, irreversible inhibitor of mitochondrial Complex I, originally identified as an insecticidal metabolite produced by Streptomyces species.[10][11]
-
Mechanism of Action: Similar to rotenone, Piericidin A strongly associates with the ubiquinone binding sites in both mitochondrial and bacterial forms of Complex I.[10][12][13] Its inhibition of Complex I at nanomolar concentrations leads to the generation of ROS.[10]
-
Off-Target Effects: At higher concentrations, Piericidin A can also impair the activity of succinate dehydrogenase (Complex II).[11] In plants, it has been shown to inhibit photosystem II.[10]
Metformin
Metformin is a widely prescribed first-line drug for the treatment of type 2 diabetes.[14] While its primary glucose-lowering effect is attributed to the inhibition of hepatic gluconeogenesis, one of its proposed mechanisms of action involves the inhibition of Complex I.[14][15]
-
Mechanism of Action: Metformin's inhibition of Complex I is considered to be a key event leading to a reduction in the cellular energy charge (ATP/ADP ratio).[15] This energy deficit is thought to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[15] However, the concentrations of metformin required to inhibit Complex I in isolated mitochondria are generally in the millimolar range, which is higher than the therapeutic plasma levels observed in patients.[16] It has been suggested that metformin may accumulate within the mitochondria of intact cells, reaching concentrations sufficient for Complex I inhibition.[17] The inhibitory effect of metformin on Complex I is considered mild and transient compared to classical inhibitors like rotenone.[8]
Comparative Efficacy: A Data-Driven Analysis
The following table summarizes the key performance metrics of the discussed Complex I inhibitors, providing a clear comparison of their potencies.
| Inhibitor | Target | IC50 Value | Key Characteristics |
| This compound (Lead Compound 2) | Complex I | 312 ± 67 nM (NADH oxidation) | Novel scaffold, potent inhibitor of OXPHOS and ATP production. |
| Rotenone | Complex I (Ubiquinone binding site) | ~1.2 nM (Bullatacin, a potent rotenoid) | Potent, naturally derived inhibitor; used to model Parkinson's disease. |
| Piericidin A | Complex I (Ubiquinone binding site) | Nanomolar range | Irreversible inhibitor; can have off-target effects at higher concentrations.[11] |
| Metformin | Complex I | Millimolar range (in isolated mitochondria) | Mild and transient inhibitor; mechanism of action in vivo is still debated.[16] |
Experimental Protocols for Evaluating Complex I Inhibitors
To ensure scientific integrity and provide a practical guide for researchers, this section details key experimental workflows for assessing the efficacy and mechanism of action of Complex I inhibitors.
Diagram: Experimental Workflow for Complex I Inhibitor Validation
Caption: A logical workflow for the comprehensive evaluation of novel Complex I inhibitors.
Protocol 1: Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol outlines the measurement of the oxygen consumption rate (OCR) in live cells to assess mitochondrial function upon inhibitor treatment.
Rationale: The Seahorse XF Analyzer provides real-time measurements of cellular respiration, allowing for the determination of key mitochondrial parameters such as basal respiration, ATP-linked respiration, and maximal respiration.[18][19]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Medium Preparation: On the day of the assay, replace the culture medium with a bicarbonate-free, low-buffered assay medium (e.g., XF DMEM) supplemented with substrates like glucose and pyruvate. Equilibrate the cells in a CO2-free incubator at 37°C for one hour.
-
Inhibitor Preparation: Prepare stock solutions of the test compound and control inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium.
-
Seahorse Analyzer Setup: Calibrate the Seahorse XF Analyzer with the provided calibration solution.
-
Assay Execution: Place the cell culture plate in the analyzer. After measuring the baseline OCR, sequentially inject the test compound, followed by oligomycin (Complex V inhibitor), FCCP (an uncoupling agent), and finally a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).[18]
-
Data Analysis: The Seahorse software calculates various parameters of mitochondrial respiration based on the changes in OCR after each injection.
Protocol 2: Complex I Enzyme Activity Assay
This protocol describes the direct measurement of Complex I enzymatic activity in isolated mitochondria or cell lysates.
Rationale: This assay directly assesses the inhibitor's effect on the catalytic activity of Complex I by measuring the rate of NADH oxidation.
Step-by-Step Methodology:
-
Mitochondria Isolation (Optional): Isolate mitochondria from cells or tissues using differential centrifugation.
-
Reaction Mixture Preparation: In a microplate well, prepare a reaction buffer containing a substrate for Complex I (e.g., NADH) and an artificial electron acceptor (e.g., decylubiquinone).[20]
-
Inhibitor Incubation: Add the test inhibitor at various concentrations to the reaction mixture and incubate for a specified period.
-
Reaction Initiation and Measurement: Initiate the reaction by adding the mitochondrial sample or cell lysate. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[1][21] For colorimetric assays using a dye, the change in absorbance of the reduced dye is measured.[20]
-
Data Analysis: Calculate the rate of NADH oxidation for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 3: Cell Viability Assay
This protocol details the assessment of cell viability following treatment with Complex I inhibitors.
Rationale: Cell viability assays are crucial for determining the cytotoxic effects of the inhibitors and are often used in initial screening.[22] Assays like the MTT or neutral red uptake assay provide a measure of metabolically active cells.[22][23]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitor and incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or SDS).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Neutral Red Assay:
-
Incubate the treated cells with a neutral red solution, which is taken up and stored in the lysosomes of viable cells.
-
Wash the cells to remove excess dye.
-
Extract the incorporated dye with a destaining solution.
-
Measure the absorbance of the extracted dye.
-
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to untreated control cells. Determine the IC50 value.
Diagram: Signaling Pathway of Complex I Inhibition
Caption: The central role of Complex I inhibition in disrupting mitochondrial function and inducing cellular responses.
Conclusion and Future Perspectives
The discovery of this compound as a novel and potent inhibitor of Complex I opens up new avenues for the development of therapeutics targeting cellular metabolism.[2][4] Its distinct chemical scaffold offers the potential for improved selectivity and pharmacokinetic properties compared to existing inhibitors.
The comparative analysis presented in this guide highlights the diverse landscape of Complex I inhibitors, from the potent, naturally derived compounds like Rotenone and Piericidin A to the widely used therapeutic agent, Metformin. The choice of inhibitor for research purposes will depend on the specific application, with considerations for potency, reversibility, and potential off-target effects.
Future research should focus on elucidating the precise binding site of this compound derivatives on Complex I and further optimizing their structure to enhance potency and minimize off-target toxicities. In vivo studies will be crucial to evaluate the therapeutic potential of these novel inhibitors in various disease models. The continued exploration of Complex I as a therapeutic target holds significant promise for addressing a range of unmet medical needs.
References
-
Li, N., Ragheb, K., Lawler, G., Sturgis, J., Rajwa, B., Melendez, J. A., & Robinson, J. P. (2003). Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production. Journal of Biological Chemistry, 278(10), 8516-8525. [Link]
-
PubChem. (n.d.). Piericidin A. National Center for Biotechnology Information. [Link]
-
LaMoia, T. E., & Shulman, G. I. (2021). Cellular and Molecular Mechanisms of Metformin Action. Endocrine Reviews, 42(1), 77–96. [Link]
-
GlpBio. (2023). Rotenone: Its Source, Mechanism, Research Application, Toxicity, and Environmental Impact. [Link]
-
ResearchGate. (n.d.). Proposed mechanisms of metformin action. Complex I inhibition (top panel). [Link]
-
Vial, G., Detaille, D., & Guigas, B. (2019). Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences. Metabolites, 9(1), 14. [Link]
-
Vial, G., Detaille, D., & Guigas, B. (2019). Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences. Frontiers in Endocrinology, 9, 756. [Link]
-
Zhang, L., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 65(2), 1264–1284. [Link]
-
Wikipedia. (n.d.). Respiratory complex I. [Link]
-
Zhang, L., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. ACS Publications. [Link]
-
Madiraju, A. K., et al. (2023). Metformin inhibits mitochondrial complex I in intestinal epithelium to promote glycemic control. bioRxiv. [Link]
-
Schömel, N., et al. (2019). Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels. Journal of Biological Chemistry, 294(4), 1230–1240. [Link]
-
O’Reilly, L. P., et al. (2020). Mechanistic Investigations of the Mitochondrial Complex I Inhibitor Rotenone in the Context of Pharmacological and Safety Evaluation. Scientific Reports, 10(1), 1-15. [Link]
-
Sanchez, A. M., et al. (2023). Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses. STAR Protocols, 4(3), 102484. [Link]
-
Bio-protocol. (2022). Mitochondrial respiration measurements. [Link]
-
Zhang, L., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PubMed. [Link]
-
JoVE. (n.d.). Video: Mitochondrial Respiration Quantification in Yeast Whole Cells. [Link]
-
ResearchGate. (n.d.). Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test. [Link]
-
Agilent. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. [Link]
-
ResearchGate. (n.d.). Cell viability. Effect of mitochondrial inhibition on cell viability of cancer cells HTB. [Link]
-
Le, T. B., et al. (2021). Discovery of Mitochondrial Complex I Inhibitors as Anticancer and Radiosensitizer Drugs Based on Compensatory Stimulation of Lactate Release. Cancers, 13(11), 2618. [Link]
-
Abbkine. (n.d.). CheKine™ Micro Mitochondrial complex I Activity Assay Kit. [Link]
-
Fato, R., et al. (2009). Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1787(5), 384-392. [Link]
-
ResearchGate. (n.d.). Mitochondrial complex I: New insights from inhibitor assays. [Link]
-
ResearchGate. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. [Link]
-
Kumar, A., et al. (2020). Mechanistic investigations on substituted benzene sulphonamides as apoptosis inducing anticancer agents. Bioorganic Chemistry, 96, 103539. [Link]
-
Wikipedia. (n.d.). Enzyme kinetics. [Link]
-
Li, R., et al. (2018). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 157, 107-118. [Link]
-
Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. [Link]
Sources
- 1. CheKine™ Micro Mitochondrial complex I Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 2. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Respiratory complex I - Wikipedia [en.wikipedia.org]
- 9. Mechanistic Investigations of the Mitochondrial Complex I Inhibitor Rotenone in the Context of Pharmacological and Safe… [ouci.dntb.gov.ua]
- 10. caymanchem.com [caymanchem.com]
- 11. apexbt.com [apexbt.com]
- 12. Piericidin A | C25H37NO4 | CID 6437838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. toku-e.com [toku-e.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell viability assays | Abcam [abcam.com]
- 23. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of Cytotoxicity Assays for Anticancer Drug Screening
In the relentless pursuit of novel anticancer therapeutics, the accurate assessment of a compound's cytotoxic potential is a critical initial step.[1] This guide provides an in-depth comparison of commonly employed cytotoxicity assays, emphasizing the necessity of cross-validation to ensure the integrity and reliability of screening data. As drug development professionals, our commitment is not just to generate data, but to generate validated data that can confidently drive go/no-go decisions in the discovery pipeline.[1]
The Imperative of Cross-Validation: Beyond a Single Data Point
Relying on a single cytotoxicity assay in anticancer drug screening is a precarious approach. The seemingly straightforward question of "is this compound toxic to cancer cells?" is, in reality, a complex biological query. A single assay provides a single perspective, which can be misleading due to a variety of factors including the assay's specific detection mechanism and the physicochemical properties of the test compound.[2][3] The use of orthogonal methods, which employ fundamentally different principles to measure the same biological endpoint, is a key confirmatory step to eliminate false positives and strengthen the validity of your findings.[4][5]
The rationale for a multi-assay, cross-validation approach is rooted in several key principles:
-
Diverse Mechanisms of Cell Death: Anticancer compounds can induce cytotoxicity through various pathways, such as apoptosis, necrosis, or by inhibiting proliferation. Assays that measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity) will provide a more complete picture of a compound's activity.[6][7]
-
Compound Interference: Test compounds can directly interfere with assay components. For example, a compound that is a reducing agent might artificially inflate the signal in a tetrazolium-based assay like MTT, leading to a false-negative result.[8]
-
Off-Target Effects: A compound might not be directly cytotoxic but could, for instance, inhibit cellular secretion, which would not be detected by a standard viability assay but could have significant biological consequences.[9]
-
Temporal Effects: The kinetics of cytotoxicity can vary between compounds. A real-time assay might reveal a rapid cytotoxic effect that could be missed by an endpoint assay conducted at a fixed time point.[10]
By employing a panel of validated, orthogonal assays, we can triangulate our results, leading to a more robust and reliable assessment of a compound's true anticancer potential.[4]
A Comparative Analysis of Key Cytotoxicity Assays
The selection of an appropriate cytotoxicity assay requires a thorough understanding of what each assay measures, its inherent limitations, and how it might be affected by the compounds being screened.[6] This section provides a detailed comparison of four widely used cytotoxicity assays.
MTT Assay: A Classic Metabolic Readout
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8] It is often considered a "gold standard" due to its long history of use.[8]
Principle of the MTT Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial and cytosolic dehydrogenases in metabolically active cells.[8] The insoluble formazan is then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
Caption: Principle of the MTT cytotoxicity assay.
Experimental Protocol: MTT Assay [1]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Shake the plate to ensure complete solubilization and measure the absorbance at 570 nm.
Advantages:
-
Well-established and widely cited.
-
Relatively inexpensive.
Limitations:
-
Susceptible to interference from reducing compounds.[8]
-
Insoluble formazan crystals require a solubilization step, which can introduce variability.[8]
-
Can be toxic to cells, precluding its use in real-time or multiplexed assays.
MTS Assay: A More Convenient Metabolic Alternative
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a second-generation tetrazolium salt assay that offers improvements over the MTT assay.
Principle of the MTS Assay
Similar to MTT, the MTS assay measures the reduction of a tetrazolium salt. However, the resulting formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[11]
Caption: Principle of the MTS cytotoxicity assay.
Experimental Protocol: MTS Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
MTS Reagent Addition: Add 20 µL of the single, ready-to-use MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm directly without a solubilization step.
Advantages:
-
Simpler and faster than the MTT assay (no solubilization step).[12]
-
Less prone to variability associated with formazan solubilization.
-
Higher sensitivity than MTT in some cases.
Limitations:
-
Still susceptible to interference from reducing compounds.
-
The cost of MTS reagents is typically higher than MTT.
LDH Assay: A Measure of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[1][13]
Principle of the LDH Assay
LDH is a stable enzyme present in the cytosol of all cells. When the cell membrane is compromised, LDH is released into the culture medium. The LDH assay measures the activity of this released enzyme, which is proportional to the level of cytotoxicity.[13]
Caption: Principle of the LDH cytotoxicity assay.
Experimental Protocol: LDH Assay [1]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add the stop solution.
-
Absorbance Reading: Measure the absorbance at 490 nm.
Advantages:
-
Directly measures cell membrane damage, an indicator of necrosis.[13]
-
The assay is performed on the supernatant, so the cells can be used for other assays.
Limitations:
-
Less sensitive for detecting early apoptotic events where the membrane is still intact.[14]
-
Can have higher intra- and inter-assay variability compared to other methods.[12]
-
Serum in the culture medium can contain LDH, leading to high background.
Real-Time Glo™ MT Cell Viability Assay: A Kinetic Perspective
The RealTime-Glo™ MT Cell Viability Assay is a bioluminescent assay that allows for the continuous monitoring of cell viability in real time.[15]
Principle of the Real-Time Glo™ Assay
This assay measures the reducing potential of viable cells. A pro-substrate diffuses into cells and is reduced by metabolically active cells into a substrate for NanoLuc® luciferase. This substrate then exits the cell and is used by the luciferase in the medium to produce a luminescent signal that is proportional to the number of viable cells.[15][16]
Caption: Principle of the RealTime-Glo™ assay.
Experimental Protocol: Real-Time Glo™ Assay [10]
-
Reagent Addition: The assay reagent can be added at the time of cell plating or compound treatment.
-
Incubation and Reading: Incubate the plate under standard culture conditions and measure luminescence at multiple time points (e.g., every hour for 72 hours).
Advantages:
-
Allows for continuous monitoring of cell viability, providing kinetic data.[10][15]
-
Non-lytic, enabling multiplexing with other assays.[17]
-
High sensitivity.
Limitations:
-
Requires a luminometer for detection.
-
The cost of the reagent is higher than colorimetric assays.
Data Presentation and Cross-Validation in Practice
To illustrate the importance of cross-validation, consider the following hypothetical data for a novel anticancer compound, "Agent X," tested against the HCT116 colon cancer cell line.
Table 1: Comparative IC50 Values for Agent X
| Assay Type | Endpoint Measured | IC50 (µM) |
| MTT | Metabolic Activity | 12.5 |
| MTS | Metabolic Activity | 10.8 |
| LDH | Membrane Integrity | > 50 |
| Real-Time Glo™ | Metabolic Activity (Kinetic) | 9.5 (at 48h) |
Interpretation of Results:
Experimental Workflow for Hit Confirmation
The following workflow illustrates a best-practice approach for cross-validating hits from a primary screen.
Caption: A decision-making workflow for hit confirmation.
Best Practices for Robust Cytotoxicity Screening
To ensure the reliability and reproducibility of your cytotoxicity data, adhere to the following best practices:
-
Cell Line Selection: Choose cell lines that are relevant to the cancer type being studied and are well-characterized.[20]
-
Cell Culture Consistency: Maintain consistent cell culture practices, including passage number and seeding density, as these can impact assay results.[6]
-
Controls: Always include positive controls (a compound with known cytotoxic effects), negative controls (untreated cells), and vehicle controls (cells treated with the compound's solvent).[6]
-
Assessing Variability: Calculate both intra-assay (within a plate) and inter-assay (between plates) coefficients of variability (CVs) to ensure the precision of your assays.[21][22] Generally, an intra-assay CV of <10% and an inter-assay CV of <15% are considered acceptable.[22]
Conclusion
The cross-validation of cytotoxicity assays is not merely a suggestion but a scientific necessity for robust anticancer drug screening. By employing a panel of orthogonal assays that measure different biological endpoints, researchers can mitigate the risks of compound interference and gain a more comprehensive understanding of a compound's true cytotoxic profile. This multi-faceted approach ensures that the most promising candidates are advanced, ultimately accelerating the path to discovering new and effective cancer therapies.
References
-
Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]
-
Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of Neuroscience Methods, 96(2), 147-152. Retrieved from [Link]
-
Medical Matters. (2024). Intra- and Inter-assay variability of cytotoxicity testing. Retrieved from [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Retrieved from [Link]
-
Revvity Signals Software. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Retrieved from [Link]
-
ResearchGate. (2000). Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis?. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]
-
JRC Publications Repository. (n.d.). Comparison of Four Different Colorimetric and Fluorometric Cytotoxicity Assays in a Zebrafish Liver Cell Line. Retrieved from [Link]
-
Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. Retrieved from [Link]
-
Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
-
Promega Connections. (2022). Real-Time Analysis for Cell Viability, Cytotoxicity and Apoptosis: What Would You Do with More Data from One Sample?. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). High Quality Hits in Drug Discovery: Confident Screening. Retrieved from [Link]
-
AXXAM. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]
-
SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Retrieved from [Link]
-
BMG LABTECH. (2022). Cell-based assays on the rise. Retrieved from [Link]
-
Promega UK. (2022). The RealTime-Glo MT cell viability assay - monitoring cell viability over time in the same well. Retrieved from [Link]
-
Promega Corporation. (n.d.). RealTime-Glo™ MT Cell Viability Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Therapeutic drug monitoring for cytotoxic anticancer drugs: Principles and evidence-based practices. Retrieved from [Link]
-
ACS Publications. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]
-
PubMed. (2006). Cytotoxic assays for screening anticancer agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro Screening for Population Variability in Chemical Toxicity. Retrieved from [Link]
-
Salimetrics. (n.d.). Calculating Inter- and Intra-Assay Coefficients of Variability. Retrieved from [Link]
-
ResearchGate. (n.d.). Inter- and Intra-Assay Coefficients of Variability. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. revvitysignals.com [revvitysignals.com]
- 5. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 6. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 7. How do I choose the best method to assess cell survival? | AAT Bioquest [aatbio.com]
- 8. mdpi.com [mdpi.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 13. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 14. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RealTime-Glo™ MT Cell Viability Assay | Live Dead Assay [promega.kr]
- 16. RealTime-Glo™ MT Cell Viability Assay Technical Manual [promega.com]
- 17. RealTime-Glo™ MT Cell Viability Assay | Live Dead Assay [worldwide.promega.com]
- 18. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. salimetrics.com [salimetrics.com]
- 22. researchgate.net [researchgate.net]
A Senior Scientist's Guide to the Antimicrobial Spectrum of Sulfonamide Derivatives
Welcome, fellow researchers and drug development professionals. In the ever-evolving landscape of antimicrobial agents, a deep understanding of legacy drug classes is as critical as the pursuit of novel compounds. Sulfonamides, the first broadly effective systemic antibacterials, remain a cornerstone of this understanding.[1] This guide provides an in-depth comparison of the antimicrobial spectrum of key sulfonamide derivatives, grounded in experimental data and mechanistic principles. We will move beyond simple data listing to explore the causality behind their activity, the standardized methods for its measurement, and the resistance mechanisms that define their clinical limitations.
The Core Mechanism: Arresting Folate Synthesis
To compare sulfonamides, we must first understand their elegant and selective mechanism of action. Unlike humans, who acquire folic acid (Vitamin B9) from their diet, bacteria must synthesize it de novo.[1][2][3] Folic acid is a crucial precursor for the synthesis of nucleotides, the building blocks of DNA and RNA.[3]
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS).[4] By competitively inhibiting DHPS, sulfonamides halt the folic acid synthesis pathway, preventing the bacteria from producing the necessary components for DNA replication and cell division.[5][6] This action is primarily bacteriostatic , meaning it inhibits bacterial growth rather than directly killing the cells, allowing the host's immune system to clear the infection.[1][7]
The synergistic combination with trimethoprim, which blocks a subsequent enzyme (dihydrofolate reductase) in the same pathway, can result in a bactericidal (cell-killing) effect.[3][7]
Caption: Folic acid synthesis pathway and sites of inhibition.
Quantifying the Spectrum: The Minimum Inhibitory Concentration (MIC) Assay
Objective comparison requires a standardized metric. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying an antimicrobial's potency. It is defined as the lowest concentration of an agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a precise and widely adopted protocol for determining MIC values.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a self-validating system. The inclusion of a growth control (no drug) ensures the bacteria are viable, while the sterility control (no bacteria) confirms the media is not contaminated. The performance of a reference strain (e.g., E. coli ATCC 25922) validates the accuracy of the antibiotic dilutions and the overall procedure.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates (standardized to 0.5 McFarland turbidity)
-
Sulfonamide derivative stock solutions
-
Multichannel pipette
Methodology:
-
Preparation of Antibiotic Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the starting antibiotic concentration (e.g., 512 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This leaves wells 11 (growth control) and 12 (sterility control) without the drug.
-
-
Inoculation:
-
Prepare a bacterial suspension in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL.
-
Using a multichannel pipette, inoculate wells 1 through 11 with 50 µL of the diluted bacterial suspension. This results in a final inoculum of ~5 x 10⁵ CFU/mL in a total volume of 100 µL per well. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, inspect the wells for turbidity (visible growth).
-
The MIC is the lowest concentration of the sulfonamide derivative in which there is no visible growth (i.e., the first clear well).
-
Validation: Well 11 must show turbidity, and well 12 must remain clear.
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Comparative Antimicrobial Spectrum
Sulfonamides are broad-spectrum antibiotics, demonstrating activity against a range of Gram-positive and Gram-negative bacteria.[5][9][10] However, the potency varies between derivatives, and widespread resistance has significantly limited their modern clinical use.[10] The following table summarizes typical MIC ranges for several key sulfonamide derivatives against clinically relevant bacteria.
Table 1: Comparative MIC Ranges of Sulfonamide Derivatives (µg/mL)
| Sulfonamide Derivative | Staphylococcus aureus (MRSA) | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa |
| Sulfamethoxazole ¹ | ≤1 to >1024 | ≤0.25 to >1024 | Often Resistant | Inherently Resistant |
| Sulfadiazine ² | 16 to >512 | 16 to >512 | Often Resistant | Inherently Resistant |
| Silver Sulfadiazine ³ | 16 to 100 | 45 to 90 | 16 to 64 | 1 to 64 |
| Sulfisoxazole ⁴ | 32 to >512 | 16 to 256 | Often Resistant | Inherently Resistant |
Data synthesized from multiple sources; MIC ranges can vary significantly based on the presence of resistance genes. ¹ Data for Sulfamethoxazole often presented in combination with Trimethoprim.[11][12][13] High resistance rates are common. ² General activity reported; specific MICs for E. coli and S. aureus can be high.[1][5] ³ Primarily a topical agent. Silver contributes significantly to its broad activity, especially against P. aeruginosa.[6][14][15] ⁴ A short-acting sulfonamide with a broad spectrum against Gram-positive and -negative organisms.[9][10][16]
Analysis of the Spectrum
-
Gram-Positive Activity: Sulfonamides generally exhibit activity against Staphylococcus aureus, including some methicillin-resistant (MRSA) strains.[1][14] Silver sulfadiazine shows particularly good activity against MRSA, with a reported MIC₉₀ of 100 µg/mL.[6][14] However, MICs for other derivatives like sulfamethoxazole and sulfisoxazole can range from susceptible to highly resistant depending on the specific isolate.[1][2]
-
Gram-Negative Activity: The activity against Gram-negative enteric bacteria like E. coli is variable. While wild-type strains may be susceptible, acquired resistance is widespread.[13] A key limitation of the classic sulfonamide spectrum is the inherent resistance of Pseudomonas aeruginosa.[6] Silver sulfadiazine is a notable exception, where the silver ion provides potent activity against this opportunistic pathogen, making it a staple in burn wound care.[6][14]
-
Other Organisms: Sulfonamides are also active against Chlamydia and some protozoa, such as Toxoplasma.[5] Sulfadiazine, often in combination with pyrimethamine, is a treatment for toxoplasmosis.[5]
The Challenge of Resistance: Why the Spectrum Narrows
The clinical utility of any antibiotic is ultimately defined by resistance. For sulfonamides, resistance is pervasive and primarily occurs through two mechanisms:
-
Target Site Modification: Spontaneous mutations in the bacterial folP gene, which encodes the DHPS enzyme, can alter its structure. These alterations reduce the binding affinity of sulfonamides without significantly compromising the enzyme's ability to bind its natural substrate, PABA.
-
Acquisition of Resistance Genes: Bacteria can acquire mobile genetic elements like plasmids that carry sul genes (sul1, sul2, sul3). These genes encode for highly resistant alternative DHPS enzymes that are not inhibited by sulfonamides, allowing the folic acid pathway to continue functioning even in the presence of the drug. This horizontal gene transfer is the most significant driver of widespread clinical resistance.
Conclusion
The sulfonamide class offers a fascinating case study in antimicrobial action, spectrum, and the inevitable challenge of resistance. While their core mechanism of inhibiting folate synthesis gives them a broad intrinsic spectrum, this potential is curtailed by the prevalence of resistance mechanisms.
Key derivatives show nuanced differences: Sulfamethoxazole (often with trimethoprim) and Sulfisoxazole retain some utility but face high rates of resistance. Sulfadiazine maintains a role in specific infections like toxoplasmosis. Silver Sulfadiazine stands apart due to the potent, broad-spectrum activity of the silver ion, which overcomes the inherent resistance of pathogens like P. aeruginosa and makes it an effective topical agent. For researchers, understanding these differences is crucial for interpreting susceptibility data and identifying opportunities for developing novel agents that can perhaps circumvent existing resistance pathways.
References
-
ResearchGate. (n.d.). MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates. ResearchGate. [Link]
-
Isik, K., & Özdemir, F. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Indian Journal of Pharmaceutical Sciences, 70(4), 519. [Link]
-
Isik, K., & Özdemir-Koçak, F. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Microbiology Research, 2(8), 209-213. [Link]
-
FDA. (n.d.). Concentration Ranges Used for Susceptibility Testing. U.S. Food and Drug Administration. [Link]
-
Marone, P., Monzillo, V., Perversi, L., & Carretto, E. (1998). Comparative in vitro activity of silver sulfadiazine, alone and in combination with cerium nitrate, against staphylococci and gram-negative bacteria. Journal of Chemotherapy, 10(1), 17-21. [Link]
-
ResearchGate. (n.d.). Comparative In Vitro Activity of Silver Sulfadiazine, Alone and in Combination with Cerium Nitrate, Against Staphylococci and Gram-Negative Bacteria. ResearchGate. [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of silver sulphadiazine. ResearchGate. [Link]
-
Di Domenico, E. G., et al. (2020). Silver Sulfadiazine Eradicates Antibiotic-Tolerant Staphylococcus aureus and Pseudomonas aeruginosa Biofilms in Patients with Infected Diabetic Foot Ulcers. Journal of Clinical Medicine, 9(12), 3807. [Link]
-
NIH. (n.d.). Sulfisoxazole. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (n.d.). Sulfisoxazole. PubChem. [Link]
-
Johns Hopkins ABX Guide. (n.d.). Staphylococcus aureus. [Link]
-
Hovingh, E., et al. (2024). Comparison of Minimum Inhibitory Concentrations of Selected Antimicrobials for Non-Aureus Staphylococci, Enterococci, Lactococci, and Streptococci Isolated from Milk Samples of Cows with Clinical Mastitis. Antibiotics, 13(1), 93. [Link]
-
El Garch, F., et al. (2025). Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics. Veterinary Microbiology, 312, 110784. [Link]
-
Claeys, K. C., et al. (2012). Treatment of methicillin-resistant Staphylococcus aureus infections with a minimal inhibitory concentration of 2 μg/mL to vancomycin: old (trimethoprim/sulfamethoxazole) versus new (daptomycin or linezolid) agents. Annals of Pharmacotherapy, 46(12), 1587-1597. [Link]
-
ResearchGate. (n.d.). Trimethoprim/sulfamethoxazole minimum inhibitory concentrations (MICs) for Burkholderia pseudomallei. ResearchGate. [Link]
-
ResearchGate. (n.d.). In vitro Time Kill of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli. ResearchGate. [Link]
-
RxList. (n.d.). Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx Laboratories. [Link]
Sources
- 1. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. toku-e.com [toku-e.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. idexx.com [idexx.com]
- 9. NIH 3D [3d.nih.gov]
- 10. Sulfisoxazole | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. iris.uniroma1.it [iris.uniroma1.it]
- 12. Treatment of methicillin-resistant Staphylococcus aureus infections with a minimal inhibitory concentration of 2 μg/mL to vancomycin: old (trimethoprim/sulfamethoxazole) versus new (daptomycin or linezolid) agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative in vitro activity of silver sulfadiazine, alone and in combination with cerium nitrate, against staphylococci and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
A Head-to-Head Technical Comparison of Mitochondrial Complex I Inhibitors: Benzene-1,4-disulfonamide, Mubritinib, and IACS-010759
A Guide for Researchers in Oncology and Drug Development
In the landscape of cancer therapeutics, the targeting of cellular metabolism has emerged as a promising strategy. A key focal point of this approach is the inhibition of oxidative phosphorylation (OXPHOS), the primary energy-generating pathway in many cancer cells. This guide provides a detailed, head-to-head comparison of three notable inhibitors of mitochondrial complex I, a critical enzyme in the OXPHOS pathway: the foundational scaffold Benzene-1,4-disulfonamide and the clinical-stage, albeit discontinued, drug candidates Mubritinib and IACS-010759.
Introduction: The Rationale for Targeting Mitochondrial Complex I in Cancer
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. While the Warburg effect, a reliance on glycolysis even in the presence of oxygen, is a well-known hallmark, a growing body of evidence indicates that many tumors are also highly dependent on OXPHOS for ATP production and the synthesis of essential macromolecules.[1] Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain (ETC), making it a prime target for therapeutic intervention.[1][2] Inhibition of complex I disrupts the ETC, leading to decreased ATP synthesis, increased reactive oxygen species (ROS) production, and ultimately, cancer cell death.[1]
This guide will dissect the distinct characteristics of three molecules that inhibit this critical enzyme, providing a comparative analysis of their mechanisms, potency, and the experimental methodologies used to characterize them.
The Foundational Scaffold: this compound
This compound emerged as a hit compound from a phenotypic screen designed to identify molecules selectively cytotoxic to cancer cells in a galactose-containing medium, a condition that forces reliance on OXPHOS.[1][3] While not a clinical drug candidate itself, its discovery and subsequent optimization have provided a valuable blueprint for the development of potent and selective complex I inhibitors.[1]
Mechanism of Action and Structure-Activity Relationship (SAR)
The initial hit, a racemic mixture of this compound, demonstrated dose-dependent inhibition of pancreatic cancer cell growth with an IC50 of 0.58 µM.[1] Subsequent chiral separation revealed that the R-enantiomer was significantly more potent than the S-enantiomer, highlighting the specific nature of the interaction with its biological target.[1]
A medicinal chemistry campaign focused on multi-parameter optimization led to the discovery of highly potent derivatives.[1] The structure-activity relationship studies revealed that modifications to the piperidine ring and the terminal hydrophobic substitution were critical for enhancing potency and metabolic stability.[1][4] This optimization culminated in the development of compounds like DX3-235 , which exhibited nanomolar inhibition of complex I.[1][3]
The Dual-Target Inhibitor: Mubritinib (TAK-165)
Mubritinib was initially developed as a potent and selective inhibitor of the human epidermal growth factor receptor 2 (HER2/ErbB2), a well-established target in breast cancer.[5] However, subsequent research revealed an unexpected and potent off-target activity: the inhibition of mitochondrial complex I.[6][7] This dual mechanism of action makes Mubritinib a fascinating case study in drug repurposing and polypharmacology.
Mechanism of Action
While Mubritinib demonstrates potent inhibition of HER2 with an IC50 of 6 nM, its anti-leukemic effects, particularly in acute myeloid leukemia (AML), are attributed to its ubiquinone-dependent inhibition of ETC complex I.[5][6] This discovery has repositioned Mubritinib as a tool to probe the landscape of OXPHOS dependency in hematological malignancies.[6]
The Potent and Selective Inhibitor: IACS-010759
IACS-010759 is a potent and selective, orally bioavailable small-molecule inhibitor of mitochondrial complex I.[8][9][10] It was specifically designed to exploit the OXPHOS dependency of certain cancers and progressed to Phase I clinical trials for both solid tumors and AML.[8][10]
Mechanism of Action
IACS-010759 potently inhibits complex I, leading to a profound disruption of cellular bioenergetics.[9] This inhibition results in decreased ATP production and a reduction in the biosynthesis of key metabolites like aspartate, which is crucial for nucleotide synthesis.[10] This dual impact on energy and building blocks contributes to its anti-proliferative and pro-apoptotic effects in OXPHOS-dependent cancer cells.[8][9]
Head-to-Head Comparison: Mubritinib vs. IACS-010759
While this compound serves as a foundational structure, a direct comparison of the more clinically advanced Mubritinib and IACS-010759 provides valuable insights for researchers.
Potency and Selectivity
| Compound | Target | IC50 | Reference(s) |
| This compound (Hit) | Pancreatic Cancer Cell Growth | 0.58 µM | [1] |
| This compound (R-enantiomer) | Pancreatic Cancer Cell Growth | 0.31 µM | [1] |
| DX3-235 (Optimized Derivative) | Complex I Inhibition | 30 nM | [1] |
| Mubritinib | HER2/ErbB2 | 6 nM | [5] |
| Complex I Inhibition | 19.2 nM, 51 nM | [1][11] | |
| IACS-010759 | Complex I Inhibition | <10 nM, 1.4 nM, 1.1 nM | [8][9][10][12] |
IACS-010759 emerges as the more potent and selective inhibitor of complex I, with consistently reported low nanomolar IC50 values.[8][9][10][12] Mubritinib, while also a potent complex I inhibitor, has the confounding factor of its high affinity for HER2, which could contribute to its overall cellular effects, particularly in HER2-positive cancers.[5]
Cellular and In Vivo Effects
Both Mubritinib and IACS-010759 have demonstrated significant anti-tumor activity in preclinical models of cancers dependent on OXPHOS, such as AML and brain cancer.[6][8] However, the clinical development of both compounds was discontinued. IACS-010759 faced challenges with a narrow therapeutic window and dose-limiting toxicities, including peripheral neuropathy.[13] Mubritinib's development was also halted by its original developer.[5]
Visualizing the Mechanism of Action
To illustrate the convergent mechanism of these inhibitors, the following diagram depicts their impact on the mitochondrial electron transport chain.
Caption: Mechanism of action of this compound, Mubritinib, and IACS-010759 as inhibitors of mitochondrial complex I.
Experimental Protocols for Characterizing Complex I Inhibitors
The following are detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of mitochondrial complex I inhibitors.
Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells in real-time.
Workflow Diagram:
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Detailed Protocol:
-
Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.[14]
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.[14]
-
Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF base medium with pyruvate, glutamine, and glucose.[15] Warm to 37°C.
-
Cell Preparation: On the day of the assay, replace the culture medium with the prepared assay medium and incubate the cells in a non-CO2 37°C incubator for 45-60 minutes.[16]
-
Compound Loading: Load the test inhibitor (e.g., Mubritinib, IACS-010759) and the mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) into the appropriate ports of the hydrated sensor cartridge.[17]
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the run. The instrument will measure basal OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.[14]
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[17]
ATP Production Assay
This assay quantifies the intracellular ATP levels, providing a direct measure of the impact of complex I inhibition on cellular energy status.
Detailed Protocol (Luminescence-based):
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with the complex I inhibitor for the desired duration.[18]
-
Reagent Preparation: Prepare the ATP detection reagent, which typically contains a cell lysis buffer, luciferase, and D-luciferin.[19]
-
Cell Lysis and Luminescence Reaction: Add the ATP detection reagent to each well. The lysis buffer will release intracellular ATP, which then serves as a substrate for the luciferase enzyme to produce a luminescent signal.[20]
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.[19]
-
Data Analysis: Correlate the luminescence signal to ATP concentration using a standard curve generated with known ATP concentrations.
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effects of the complex I inhibitors on cancer cells.
Detailed Protocol (MTT Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the complex I inhibitor.[19]
-
MTT Addition: After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[21]
-
Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate spectrophotometer.[19]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control.
Conclusion
The journey from the discovery of this compound as a screening hit to the development of potent, clinical-stage inhibitors like Mubritinib and IACS-010759 underscores the therapeutic potential of targeting mitochondrial complex I in oncology. While the clinical translation of these specific agents has been challenging due to toxicity and a narrow therapeutic index, the wealth of preclinical data and the detailed understanding of their mechanisms of action provide a solid foundation for the future development of safer and more effective OXPHOS inhibitors. For researchers in the field, a thorough understanding of the comparative pharmacology and the experimental methodologies detailed in this guide is crucial for advancing the next generation of metabolism-targeting cancer therapies.
References
-
Xue, D., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 65(1), 343-368. [Link]
-
Network of Cancer Research. (2021). IACS-010759 is a Potent Inhibitor of Complex I of OXPHOS. [Link]
-
PubMed. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. [Link]
-
ACS Publications. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Stephenson, Z. A., et al. (2020). Mubritinib is an inhibitor of mitochondrial complex I. eLife, 9, e55676. [Link]
-
Hüttemann, M., et al. (2021). Mechanism-Specific Pharmacodynamics of a Novel Complex-I Inhibitor Quantified by Imaging Reversal of Consumptive Hypoxia with [18F]FAZA PET In Vivo. Cancers, 13(16), 4075. [Link]
-
Agilent. Seahorse XF Cell Mito Stress Test Kit User Guide. [Link]
-
Miyadera, H., et al. (2023). Discovery of Bis-sulfonamides as Novel Inhibitors of Mitochondrial NADH-Quinone Oxidoreductase (Complex I). Journal of Medicinal Chemistry, 66(3), 2005-2020. [Link]
-
Schilperoort, M. (2021). Seahorse XF96 Protocol – adapted from Agilent. [Link]
-
Brown, E. E., et al. (2022). Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. STAR Protocols, 3(3), 101533. [Link]
-
Drew, B., et al. (2001). Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 281(5), R1484-R1489. [Link]
-
Fiorillo, M., et al. (2014). Mitochondrial Complex I Inhibitors and Forced Oxidative Phosphorylation Synergize in Inducing Cancer Cell Death. Cancers, 6(3), 1694-1715. [Link]
-
ResearchGate. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. [Link]
-
Wen, R., et al. (2022). Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer. STAR Protocols, 3(2), 101314. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Singh, S. R., et al. (2022). Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines. STAR Protocols, 3(2), 101334. [Link]
-
Baccelli, I., et al. (2019). Mubritinib Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia. Cancer Cell, 36(1), 84-99.e8. [Link]
-
Agilent. Agilent Seahorse XF Real-Time ATP Rate Assay Kit User Guide. [Link]
-
Stephenson, Z. A., et al. (2020). Identification of a novel toxicophore in anti-cancer chemotherapeutics that targets mitochondrial respiratory complex I. eLife, 9, e55676. [Link]
-
Ortega-Ferrus, A., et al. (2017). Inhibition of Mitochondrial Complex I Leads to Decreased Motility and Membrane Integrity Related to Increased Hydrogen Peroxide and Reduced ATP Production, while the Inhibition of Glycolysis Has Less Impact on Sperm Motility. PLoS One, 12(1), e0170643. [Link]
-
ResearchGate. (2019). Mubritinib Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia. [Link]
-
Zhang, Y., et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 239, 114529. [Link]
-
Chemical Research in Toxicology. (2024). Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway. [Link]
-
ResearchGate. (2020). Guidelines for cell viability assays. [Link]
-
ResearchGate. The chemical structures and IC50 values of designing derivatives with... [Link]
Sources
- 1. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Bis-sulfonamides as Novel Inhibitors of Mitochondrial NADH-Quinone Oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. Mubritinib Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. researchgate.net [researchgate.net]
- 12. tribioscience.com [tribioscience.com]
- 13. Mitochondrial Complex I Inhibitors and Forced Oxidative Phosphorylation Synergize in Inducing Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tabaslab.com [tabaslab.com]
- 15. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
- 18. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 21. broadpharm.com [broadpharm.com]
A Senior Application Scientist's Guide to Validating Apoptosis Induction by Substituted Benzene Sulfonamides
Authored for Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutic agents that can selectively trigger programmed cell death, or apoptosis, in cancer cells remains a cornerstone of modern oncology research. Substituted benzene sulfonamides have emerged as a promising class of small molecules with demonstrated anti-proliferative and pro-apoptotic capabilities.[1][2][3] However, rigorously validating that a compound's cytotoxic effect proceeds via a true apoptotic mechanism is critical for its advancement in the drug development pipeline. A claim of apoptosis must be substantiated by a series of orthogonal, cross-validating experiments.
This guide provides an in-depth, experience-driven framework for confirming and characterizing apoptosis induced by novel sulfonamides. We will move beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring that the resulting data package is robust, defensible, and mechanistically insightful.
The Mechanistic Underpinning: How Sulfonamides Trigger Apoptosis
While diverse in their specific substitutions, many benzene sulfonamides converge on the intrinsic (or mitochondrial) pathway of apoptosis.[1][4] This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which act as the primary sensors and integrators of cellular stress.[5][6][7] The process is often, though not always, independent of the p53 tumor suppressor protein, which is a significant advantage for treating cancers with mutated or deleted p53.[4][8][9][10]
The key molecular events typically unfold in a sequential cascade:
-
Induction of Cellular Stress: The sulfonamide compound engages its intracellular target(s), creating a stress signal.
-
Modulation of Bcl-2 Family Proteins: This stress signal shifts the balance between pro-survival (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak, BH3-only proteins like Noxa) members of the Bcl-2 family.[11][12] Often, this involves the upregulation of pro-apoptotic proteins and/or the downregulation or inhibition of anti-apoptotic ones.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins like Bax translocate from the cytosol to the mitochondria, where they oligomerize and form pores in the outer mitochondrial membrane.[4][13]
-
Cytochrome c Release: These pores allow for the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.[14][15][16][17]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of a multi-protein complex called the apoptosome. This complex recruits and activates the initiator caspase, Caspase-9.
-
Executioner Caspase Cascade: Activated Caspase-9 then cleaves and activates executioner caspases, primarily Caspase-3 and Caspase-7.[18]
-
Substrate Cleavage and Cell Dismantling: The executioner caspases cleave hundreds of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[19]
Below is a diagram illustrating this core signaling pathway.
Caption: The intrinsic apoptosis pathway commonly induced by sulfonamides.
A Self-Validating Experimental Workflow
To build a compelling case for apoptosis, a multi-pronged approach is non-negotiable. Each experiment should provide a piece of the puzzle, and together, they should form a coherent and cross-validated narrative.
Caption: A robust workflow for validating apoptosis induction.
Protocol 1: Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection
Scientific Rationale: This is the gold-standard flow cytometry assay to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[19][20] In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[21] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), it specifically labels early apoptotic cells.[22] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells. It can only enter cells in late apoptosis or necrosis when membrane integrity is lost.[22][23]
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed cells (e.g., DU-145, MCF-7) and allow them to adhere overnight.
-
Treat cells with various concentrations of your substituted benzene sulfonamide and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48 hours). Include a positive control such as Staurosporine (1 µM for 4 hours).
-
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (which contains floating, potentially apoptotic cells). Wash the adherent cells with PBS, then detach them using a gentle, non-enzymatic cell dissociation buffer or brief trypsinization. Combine with the collected medium. Causality Note: Harsh trypsinization can damage cell membranes, leading to false PI-positive results. Gentle detachment is crucial.
-
Suspension cells: Collect cells directly by centrifugation.
-
-
Staining:
-
Centrifuge the collected cells (e.g., at 300 x g for 5 minutes) and wash the pellet once with cold 1X PBS.[21]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[21]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC).
-
Add 5 µL of PI Staining Solution (e.g., 50 µg/mL stock).[21]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature, protected from light.[24]
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis. Do not wash the cells after staining.
-
Analyze the samples by flow cytometry within one hour. Causality Note: Binding buffer contains calcium, which is essential for Annexin V to bind to PS. Analyzing promptly prevents degradation of the signal.
-
-
Data Interpretation:
-
Healthy Cells: Annexin V-negative / PI-negative (Lower Left Quadrant).
-
Early Apoptotic Cells: Annexin V-positive / PI-negative (Lower Right Quadrant).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive (Upper Right Quadrant).
-
Protocol 2: Measuring Executioner Caspase-3/7 Activity
Scientific Rationale: The activation of executioner caspases, particularly Caspase-3 and -7, is a definitive event in the apoptotic cascade. This assay provides quantitative data on the functional activity of these key enzymes. Most commercial kits (e.g., Caspase-Glo® 3/7) use a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by activated Caspase-3/7.[25] Cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to caspase activity.[25]
Step-by-Step Methodology:
-
Cell Plating and Treatment:
-
Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence readings.
-
Treat cells with your sulfonamide compounds, vehicle control, and a positive control as described in Protocol 1.
-
-
Assay Procedure (Add-Mix-Measure Format):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium. Causality Note: The reagent contains detergents that lyse the cells, releasing the caspases to interact with the substrate, simplifying the workflow.
-
-
Incubation:
-
Mix the contents by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light. The optimal incubation time can be determined empirically for your cell line.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Interpretation:
-
Subtract the average background luminescence (from wells with no cells) from all experimental readings.
-
Express the data as fold change in caspase activity relative to the vehicle-treated control cells. A significant, dose-dependent increase in luminescence confirms the activation of executioner caspases.
-
Protocol 3: Mechanistic Validation by Western Blot
Scientific Rationale: While the previous assays confirm the occurrence of apoptosis, Western blotting provides crucial mechanistic insights into how it is happening.[26] By probing for key proteins in the intrinsic pathway, you can validate the entire signaling cascade from the Bcl-2 family down to the final caspase substrates.
Step-by-Step Methodology:
-
Protein Lysate Preparation:
-
Treat and harvest cells as previously described. For analyzing cytochrome c release, it is essential to perform subcellular fractionation to separate the cytosolic and mitochondrial fractions using a dedicated kit.[27] For all other proteins, a whole-cell lysate using RIPA buffer with protease and phosphatase inhibitors is sufficient.
-
Determine protein concentration for all lysates using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Key primary antibodies include:
-
Bax (to observe potential translocation to mitochondria).
-
Bcl-2 (to check for downregulation).
-
Cytochrome c (to detect its appearance in the cytosol).
-
Cleaved Caspase-9 (to confirm initiator caspase activation).
-
Cleaved Caspase-3 (to confirm executioner caspase activation).[18]
-
Cleaved PARP (a key substrate of Caspase-3).
-
β-Actin or GAPDH (as a loading control for whole-cell lysates).
-
COX IV or VDAC (as a mitochondrial fraction loading control).
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis to semi-quantify the changes in protein levels relative to the loading control.
-
Data Presentation and Comparative Analysis
Objective comparison requires clear, quantitative data presentation. The following tables illustrate how to summarize results from the described experiments, comparing novel substituted benzene sulfonamides (e.g., Compound A2, PAS) against a vehicle and a standard apoptosis inducer (Staurosporine).
Table 1: Comparative Analysis of Apoptosis Induction
| Treatment (24h) | % Early Apoptotic (Annexin V+/PI−) | % Late Apoptotic (Annexin V+/PI+) | Total Apoptotic Cells (%) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle (0.1% DMSO) | 2.1 ± 0.4 | 1.5 ± 0.3 | 3.6 | 1.0 ± 0.1 |
| Compound A2 (1 µM) [1] | 25.6 ± 2.1 | 8.9 ± 1.5 | 34.5 | 4.8 ± 0.5 |
| Compound A2 (5 µM) [1] | 48.2 ± 3.5 | 15.7 ± 2.2 | 63.9 | 9.2 ± 0.8 |
| PAS (10 µM) [4] | 31.5 ± 2.8 | 11.3 ± 1.9 | 42.8 | 6.1 ± 0.6 |
| Staurosporine (1 µM) | 65.3 ± 4.0 | 20.1 ± 2.5 | 85.4 | 15.3 ± 1.1 |
Data are presented as mean ± SD and are hypothetical examples for illustrative purposes.
Table 2: Semi-Quantitative Western Blot Analysis of DU-145 Cells Treated with Compound A2 (5 µM, 24h)
| Protein Target | Cellular Fraction | Expected Change | Fold Change (vs. Vehicle, Normalized to Loading Control) |
| Bcl-2 | Whole Cell | Decrease | 0.4 ± 0.05 |
| Bax | Mitochondrial | Increase | 3.5 ± 0.4 |
| Cytochrome c | Cytosolic | Increase | 5.2 ± 0.6 |
| Cleaved Caspase-9 | Whole Cell | Increase | 7.8 ± 0.9 |
| Cleaved Caspase-3 | Whole Cell | Increase | 9.5 ± 1.0 |
| Cleaved PARP (89 kDa) | Whole Cell | Increase | 11.2 ± 1.3 |
Data are presented as mean ± SD and are hypothetical examples for illustrative purposes.
Conclusion
Validating that a substituted benzene sulfonamide induces cell death via apoptosis is a multi-step, evidence-based process. A single assay is insufficient and can be misleading. By employing a logical workflow that begins with identifying the phenotypic hallmarks of apoptosis (Annexin V/PI staining) and moves to quantifying the activity of its core enzymatic machinery (Caspase-3/7 assay), a strong initial case can be built. This case is solidified by dissecting the underlying molecular mechanism through Western blot analysis of key players in the intrinsic pathway. The congruence of data from these orthogonal assays provides the rigorous, self-validating evidence required by the scientific and drug development communities to confidently advance a compound as a true apoptosis inducer.
References
-
Bossy-Wetzel, E., Newmeyer, D. D., & Green, D. R. (n.d.). Mitochondrial cytochrome c release in apoptosis occurs upstream of DEVD-specific caspase activation and independently of mitochondrial transmembrane depolarization - PMC. PubMed Central. [Link]
-
Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. PubMed Central. [Link]
-
Martinou, I., et al. (1999). The Release of Cytochrome c from Mitochondria during Apoptosis of NGF-deprived Sympathetic Neurons Is a Reversible Event - PMC. PubMed Central. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Ow, Y. L. P., Green, D. R., & Hao, Z. (2008). Cytochrome c: the Achilles' heel in apoptosis - PMC. PubMed Central. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
-
Goldstein, J. C., et al. (2005). Cytochrome c is released in a single step during apoptosis. PubMed. [Link]
-
FasterCapital. (n.d.). Implications Of Cytochrome C Release In Apoptosis. FasterCapital. [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [Link]
-
Kumar, S. (2018). Caspase Protocols in Mice - PMC. PubMed Central. [Link]
-
Timmer, J. C., & Salvesen, G. S. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. JoVE. [Link]
-
Chen, Y., et al. (2009). 2-Phenylacetylenesulfonamide (PAS) induces p53-independent apoptotic killing of B-chronic lymphocytic leukemia (CLL) cells. PubMed. [Link]
-
Nayak, V. L., et al. (2020). Mechanistic investigations on substituted benzene sulphonamides as apoptosis inducing anticancer agents. PubMed. [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad. [Link]
-
ResearchGate. (n.d.). Roles of Bcl-2 family protein in apoptosis induced by.... ResearchGate. [Link]
-
ResearchGate. (2012). Sulfabenzamide promotes autophagic cell death in T-47D breast cancer cells through p53/ DRAM pathway. ResearchGate. [Link]
-
Springer Nature Experiments. (n.d.). Determination of Caspase Activation by Western Blot. Springer Nature. [Link]
-
Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis - PMC. PubMed Central. [Link]
-
Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. PubMed. [Link]
-
Ghorab, M. M., et al. (2017). Design, synthesis and biological evaluation of some novel sulfonamide derivatives as apoptosis inducers. PubMed. [Link]
-
Fimognari, C., et al. (2008). A mutated p53 status did not prevent the induction of apoptosis by sulforaphane, a promising anti-cancer drug. PubMed. [Link]
-
Eissing, T., et al. (2007). Experimental testing of a mathematical model relevant to the extrinsic pathway of apoptosis. SpringerLink. [Link]
-
MDPI. (n.d.). A High Throughput Apoptosis Assay using 3D Cultured Cells. MDPI. [Link]
-
Dong, J., et al. (2014). Epigenetic modification involved in benzene-induced apoptosis through regulating apoptosis-related genes expression. PubMed. [Link]
-
Springer Nature Experiments. (n.d.). Apoptosis Detection Assays. Springer Nature. [Link]
-
Mohammadpour, R., et al. (2013). Death Inducing and Cytoprotective Autophagy in T-47D Cells by Two Common Antibacterial Drugs: Sulfathiazole and Sulfacetamide - PMC. PubMed Central. [Link]
-
ResearchGate. (1999). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. [Link]
-
ACS Omega. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Publications. [Link]
-
NIH. (n.d.). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PubMed Central. [Link]
-
Journal of Medicinal Chemistry. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. ACS Publications. [Link]
-
NIH. (n.d.). Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies. PubMed Central. [Link]
-
Hammoudeh, D. I., et al. (2009). Replacing sulfa drugs with novel DHPS inhibitors - PMC. PubMed Central. [Link]
-
Reed, J. C. (1998). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?. PubMed. [Link]
-
Aubrey, B. J., Kelly, G. L., Janic, A., Herold, M. J., & Strasser, A. (2017). How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC. PubMed Central. [Link]
-
Frontiers. (n.d.). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers. [Link]
-
van Delft, M. F., & Huang, D. C. S. (2006). How the Bcl-2 family of proteins interact to regulate apoptosis. PubMed. [Link]
-
Siddiqui, W. A., Ahad, A., & Ahsan, H. (2015). The mystery of BCL2 family: Bcl-2 proteins and apoptosis: an update. PubMed. [Link]
-
PubMed. (n.d.). Tetrahydroindazolone-substituted Benzamide Compound W-H4 Induces Apoptosis and Autophagy of Acute Myeloid Leukemia Cells. PubMed. [Link]
-
Thorburn, A. (2018). P53-regulated autophagy and its impact on drug resistance and cell fate. Autophagy. [Link]
Sources
- 1. Mechanistic investigations on substituted benzene sulphonamides as apoptosis inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of some novel sulfonamide derivatives as apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Phenylacetylenesulfonamide (PAS) induces p53-independent apoptotic killing of B-chronic lymphocytic leukemia (CLL) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. The mystery of BCL2 family: Bcl-2 proteins and apoptosis: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A mutated p53 status did not prevent the induction of apoptosis by sulforaphane, a promising anti-cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How the Bcl-2 family of proteins interact to regulate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fastercapital.com [fastercapital.com]
- 14. Mitochondrial cytochrome c release in apoptosis occurs upstream of DEVD-specific caspase activation and independently of mitochondrial transmembrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Release of Cytochrome c from Mitochondria during Apoptosis of NGF-deprived Sympathetic Neurons Is a Reversible Event - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytochrome c: the Achilles’ heel in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytochrome c is released in a single step during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 19. blog.cellsignal.com [blog.cellsignal.com]
- 20. Apoptosis Detection Assays | Springer Nature Experiments [experiments.springernature.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
The Dual Arsenal: A Comparative Guide to Benzenesulfonamides as Anticancer and Antimicrobial Agents
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth comparative analysis of benzenesulfonamide derivatives, a versatile class of compounds demonstrating significant potential in both oncology and microbiology. Moving beyond a simple enumeration of findings, we delve into the structure-activity relationships, mechanistic underpinnings, and comparative efficacy of these molecules, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Versatile Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry.[1] Its presence in a wide array of clinically approved drugs, including diuretics, anti-inflammatories, and anticonvulsants, speaks to its favorable pharmacokinetic properties and diverse biological activities.[1] In recent years, extensive research has focused on harnessing this scaffold for the development of potent anticancer and antimicrobial agents. This guide will explore the dual nature of these compounds, offering a comparative perspective on their mechanisms of action and therapeutic potential in these two critical fields.
The Anticancer Battlefield: Targeting Tumor Hypoxia
A primary mechanism driving the anticancer activity of many benzenesulfonamide derivatives is the inhibition of carbonic anhydrase (CA) enzymes, particularly the tumor-associated isoform, human carbonic anhydrase IX (hCA IX).[1][2] Under the hypoxic conditions prevalent in solid tumors, hCA IX is overexpressed and plays a crucial role in regulating intracellular pH, thereby promoting cancer cell survival, proliferation, and metastasis.[1][3] Selective inhibition of hCA IX has thus emerged as a promising strategy for the development of novel anticancer therapies.[1][4]
The sulfonamide group (-SO₂NH₂) is a key structural feature, acting as a zinc-binding group that coordinates with the Zn²⁺ ion in the active site of carbonic anhydrases.[5] The "tail" portion of the molecule, which can be extensively modified, allows for fine-tuning of the inhibitor's affinity and selectivity for different CA isoforms.[6]
Comparative Anticancer Activity of Benzenesulfonamide Derivatives
The following table summarizes the in vitro cytotoxic activity (IC₅₀) and carbonic anhydrase IX inhibitory activity (IC₅₀/Kᵢ) of representative benzenesulfonamide derivatives against various cancer cell lines. This data highlights the impact of structural modifications on anticancer potency.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Target Enzyme | IC₅₀ / Kᵢ (nM) | Selectivity (CA II / CA IX) | Reference |
| Thiazolone-benzenesulfonamide 4e | MDA-MB-231 (Triple-Negative Breast Cancer) | 3.58 | hCA IX | 10.93 (IC₅₀) | High | [2][4] |
| MCF-7 (Breast Cancer) | 4.58 | [2][4] | ||||
| Thiazolone-benzenesulfonamide 4g | MDA-MB-231 (Triple-Negative Breast Cancer) | 5.54 | hCA IX | - | High | [2][4] |
| MCF-7 (Breast Cancer) | 2.55 | [2][4] | ||||
| Pyrazoline-benzenesulfonamide Derivative | A549 (Lung Cancer) | Potent Activity Reported | - | - | - | [7][8] |
| HeLa (Cervical Cancer) | Potent Activity Reported | - | - | - | [7][8] | |
| Imidazole-benzenesulfonamide Derivative 23 | IGR39 (Malignant Melanoma) | 27.8 | - | - | - | [9] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 20.5 | [9] |
Note: This table is a synthesis of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.
Signaling Pathway: Carbonic Anhydrase IX Inhibition in Hypoxic Tumors
The following diagram illustrates the mechanism by which benzenesulfonamide derivatives exert their anticancer effects through the inhibition of carbonic anhydrase IX in the tumor microenvironment.
Caption: Mechanism of CAIX inhibition by benzenesulfonamides in hypoxic tumor cells.
The Antimicrobial Front: Disrupting Essential Bacterial Pathways
The antimicrobial properties of benzenesulfonamides have been recognized since the advent of sulfa drugs. The classical mechanism of action involves the competitive inhibition of dihydropteroate synthetase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[10] As mammals obtain folic acid from their diet, this pathway is an excellent selective target for antimicrobial agents.
More recently, it has been discovered that some benzenesulfonamide derivatives also exert their antimicrobial effects through the inhibition of bacterial carbonic anhydrases.[2][4] This dual mechanism of action presents an exciting avenue for the development of novel antibiotics that may be less susceptible to resistance.
Comparative Antimicrobial Activity of Benzenesulfonamide Derivatives
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of various benzenesulfonamide derivatives against different bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiazolone-benzenesulfonamide 4e | Staphylococcus aureus | Significant Inhibition at 50 µg/mL | [2][4][11] |
| Thiazolone-benzenesulfonamide 4g | Klebsiella pneumoniae | Significant Anti-biofilm Activity | [2][4][11] |
| Thiazolone-benzenesulfonamide 4h | Klebsiella pneumoniae | Significant Anti-biofilm Activity | [2][4][11] |
| Thiopyrimidine-benzenesulfonamide 6M, 19M, 20M, 25M | Klebsiella pneumoniae & Pseudomonas aeruginosa | Promising Broad-spectrum Efficacy | [12] |
| N-(2-methoxyphenyl)-4-methyl-benzenesulfonamide | Gram-positive & Gram-negative strains | Good Activity | [13] |
Note: This table is a synthesis of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.
Mechanism of Action: Dihydropteroate Synthetase Inhibition
The diagram below illustrates the competitive inhibition of dihydropteroate synthetase by benzenesulfonamides, leading to the disruption of folic acid synthesis in bacteria.
Caption: Competitive inhibition of DHPS by benzenesulfonamides in bacteria.
Structure-Activity Relationship (SAR): A Tale of Two Activities
The biological activity of benzenesulfonamide derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective agents.
-
For Anticancer Activity: The nature of the substituent on the benzenesulfonamide ring and the "tail" appended to the sulfonamide nitrogen significantly influences selectivity and potency against different CA isoforms.[6][14] For instance, incorporating heterocyclic rings like thiazole or pyrazoline has yielded compounds with enhanced anticancer activity.[2][7] The presence of electron-withdrawing groups can also modulate the efficacy.[7]
-
For Antimicrobial Activity: The SAR for antimicrobial activity is also well-defined. The pKa of the sulfonamide is a critical determinant of its activity, with the ionized form being important for binding to DHPS.[15] Modifications to the aromatic ring can influence both the electronic properties and the overall lipophilicity of the molecule, thereby affecting its ability to penetrate the bacterial cell wall.[16] The hybridization of the benzenesulfonamide scaffold with other antimicrobial pharmacophores, such as pyrimidines or coumarins, has been shown to enhance antibacterial and antifungal activity.[12][17]
Experimental Protocols: Ensuring Scientific Rigor
To facilitate further research and ensure the reproducibility of findings, detailed protocols for key biological assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzenesulfonamide derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The broth microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. A standardized bacterial inoculum is added to each well, and the plate is incubated. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the benzenesulfonamide derivative and make serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Perspectives
Benzenesulfonamide derivatives represent a highly promising and versatile scaffold for the development of both anticancer and antimicrobial agents. Their dual mechanisms of action, targeting key enzymes in both cancer cells and pathogenic microbes, offer exciting possibilities for the design of novel therapeutics. The extensive body of research on their structure-activity relationships provides a solid foundation for the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on the development of dual-action agents that can simultaneously combat cancer and associated opportunistic infections, as well as on strategies to overcome potential mechanisms of resistance. The continued exploration of this remarkable chemical scaffold holds immense promise for addressing some of the most pressing challenges in modern medicine.
References
-
Ghorab, M. M., et al. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Bioorganic & Medicinal Chemistry Letters, 27(10), 2192-2196. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30235-30252. [Link]
-
Whittington, D. A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry, 60(4), 1356-1367. [Link]
-
Amin, K. M., et al. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Pharmaceuticals, 16(5), 754. [Link]
-
Ghorab, M. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Letters in Applied NanoBioScience, 13(1), 9. [Link]
-
Amin, K. M., et al. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ResearchGate. [Link]
-
Wietrzyk, J., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Cancers, 13(8), 1793. [Link]
-
Ghorab, M. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. [Link]
-
Al-Warhi, T., et al. (2023). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 28(14), 5408. [Link]
-
Ghorab, M. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]
-
Vaid, R., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. International Journal of Pharmaceutical Sciences and Research, 3(11), 4446-4449. [Link]
-
Alyar, S., & Karacan, N. (2009). Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 986-992. [Link]
-
Ghorab, M. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16790. [Link]
-
Ghorab, M. M., & Al-Said, M. S. (2021). Benzenesulfonamide derivatives of antibacterial activity. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. ResearchGate. [Link]
-
Wang, Y., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 122, 488-496. [Link]
-
Al-Warhi, T., et al. (2023). Structure–activity relationship of the new compounds in terms of antimicrobial activity. ResearchGate. [Link]
-
Mickevičienė, R., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6896. [Link]
-
Ibrahim, M. A., et al. (2022). Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 68, 116867. [Link]
-
Chen, J., et al. (2022). Benzenesulfonamide 7c potently inhibited cell proliferation against... ResearchGate. [Link]
-
Kumar, S., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(50), 31448-31456. [Link]
-
Zani, F., & Vicini, P. (1998). Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Archiv der Pharmazie, 331(6), 219-223. [Link]
-
van der Water, R. F., et al. (1993). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Veterinary Pharmacology and Therapeutics, 16(3), 269-281. [Link]
-
Alam, M. S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(12), 4546-4558. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 6. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Benzene-1,4-disulfonamide
This guide provides essential safety and logistical protocols for the proper disposal of Benzene-1,4-disulfonamide (CAS No: 16993-45-6). As a compound frequently utilized in drug discovery and chemical synthesis, its responsible management is paramount to ensuring laboratory safety and environmental protection.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety standards.
Core Principles: Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its hazards is critical. This compound is classified with specific risks that dictate its handling and disposal requirements.
Inherent Hazards: The primary hazards associated with this compound are related to direct contact and inhalation.[3] The presence of two sulfonamide groups on a benzene ring structure imparts chemical reactivity that can cause irritation to biological tissues. While it is structurally related to sulfonamide drugs, for disposal purposes, it must be treated as a hazardous industrial chemical.[3]
Rationale: The Globally Harmonized System (GHS) provides a universal framework for understanding these risks. Adherence to these classifications is the first step in a self-validating safety protocol.
Table 1: Hazard Profile of this compound
| Hazard Category | GHS Code | GHS Pictogram | Description |
|---|---|---|---|
| Skin Irritation | H315 | GHS07 (!) | Causes skin irritation upon contact.[3] |
| Eye Irritation | H319 | GHS07 (!) | Causes serious eye irritation.[3] |
| Respiratory Irritation | H335 | GHS07 (!) | May cause respiratory irritation if inhaled as dust.[3] |
It is crucial to note that while the name contains "benzene," its toxicological profile is distinct from benzene solvent, which is a known human carcinogen.[4][5] However, the precautionary principle requires that it be managed as a hazardous chemical waste throughout its lifecycle.
Mandatory Safety Protocols & Personal Protective Equipment (PPE)
Engineering controls and appropriate PPE are non-negotiable for mitigating the risks identified above. All waste consolidation and preparation for disposal must be performed within a certified chemical fume hood.
Rationale: A fume hood provides primary containment, preventing the inhalation of fine particulates and protecting the laboratory environment from contamination.[6]
-
Eye Protection: Wear safety goggles with side shields that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Hand Protection: Use nitrile gloves as a minimum standard. Inspect gloves for any signs of degradation or puncture before use. For handling larger quantities or for extended periods, consider heavier-duty gloves and consult manufacturer breakthrough time charts.[6]
-
Body Protection: A standard laboratory coat must be worn and fully fastened. Ensure it is clean and in good condition.
-
Respiratory Protection: While working in a fume hood should be sufficient, if there is any risk of dust generation outside of this control, a NIOSH-approved respirator may be required.
Step-by-Step Disposal Procedures
The disposal of this compound must be handled through your institution's certified chemical waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a principle that should be applied to all hazardous research chemicals.[9]
Protocol 3.1: Disposal of Small Quantities & Contaminated Labware
This procedure applies to residual amounts of the chemical, contaminated spatulas, weigh boats, and empty product containers.
-
Segregation: Designate a specific, clearly marked hazardous waste container for this compound waste. Do not mix it with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[10]
-
Rationale: Mixing incompatible chemicals can lead to dangerous reactions. Keeping waste streams separate ensures proper final disposal by the waste management facility.[10]
-
-
Containment:
-
For solid waste (e.g., contaminated wipes, gloves, weigh boats), use a sealable, wide-mouth container made of a compatible material like polyethylene. A plastic-lined cardboard box may also be suitable.[10]
-
The original product bottle, once empty, should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected as hazardous liquid waste. The empty, rinsed container can then be managed as solid waste.
-
-
Labeling: Affix a "Hazardous Waste" label to the container.[8] The label must include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The accumulation start date.
-
-
Storage: Keep the waste container sealed at all times except when adding waste.[8][10] Store it in a designated Satellite Accumulation Area (SAA) with secondary containment.[8]
-
Collection: Once the container is full or you have finished the project, arrange for pickup through your EHS department by submitting a chemical waste collection request.[11][8]
Protocol 3.2: Disposal of Bulk or Unused Product
This procedure applies to expired, unwanted, or off-specification containers of the pure chemical.
-
Do Not Treat: Do not attempt to neutralize, incinerate, or chemically treat the bulk powder in the laboratory.
-
Container Integrity: Ensure the original container is in good condition, tightly sealed, and the manufacturer's label is intact and legible.
-
Over-packing (if necessary): If the original container is cracked, damaged, or leaking, place the entire container into a larger, sealable, and compatible container (an "overpack drum" or pail).
-
Labeling and Storage: Label the container or overpack as "Hazardous Waste" and follow the storage and EHS collection procedures outlined in Protocol 3.1.
Emergency Response Plan: Spills and Exposures
Accidents require immediate and correct action to minimize harm.
Small-Scale Spill Response
-
Alert & Secure: Alert personnel in the immediate area. Restrict access and eliminate any ignition sources as a precaution.[6]
-
Don PPE: Before addressing the spill, wear the full PPE detailed in Section 2.
-
Contain & Clean:
-
For this solid compound, gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[7]
-
Carefully sweep the material into a designated hazardous waste container.[7] Avoid creating dust.
-
Decontaminate the spill surface with soap and water, collecting the cleaning materials (wipes, etc.) as hazardous waste.[14]
-
-
Request Pickup: Label the spill cleanup waste and request a pickup from EHS.
Personal Exposure Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][15]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms develop, seek immediate medical attention.[12]
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[16][17]
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing this compound waste from identification to final handoff.
Caption: Decision workflow for proper disposal of this compound.
References
-
Standard Operating Procedure (SOP) BENZENE . (2013). University of California, Santa Barbara. [Link]
-
Benzene - Standard Operating Procedure . Purdue University. [Link]
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors . (2022). ACS Publications. [Link]
-
Chemical Waste . University of Maryland Environmental Safety, Sustainability and Risk. [Link]
-
Toxicological Profile for Benzene . (2007). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]
-
Waste Management in Chemical Industry . (2022). nexocode. [Link]
-
Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt (PTB). [Link]
-
Benzene Hazard Summary . (2000). U.S. Environmental Protection Agency (EPA). [Link]
-
Unraveling the Pollution and Discharge of Aminophenyl Sulfone Compounds, Sulfonamide Antibiotics, and Their Acetylation Products in Municipal Wastewater Treatment Plants . (2024). ACS Publications. [Link]
-
Hazardous Drugs - Overview . Occupational Safety and Health Administration (OSHA). [Link]
-
Chemical Hazards and Toxic Substances - Standards . Occupational Safety and Health Administration (OSHA). [Link]
-
Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency (EPA). [Link]
-
OSHA Regulated Chemicals with Expanded Health Standards . (2021). NASA. [Link]
-
Public Health Statement for Benzene . (2007). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]
-
Toxicological Profile for Benzene . Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]
-
How to Safely Handle Dangerous Substances in the Workplace . (2022). OSHA.com. [Link]
-
Solid-vs. Liquid-state Thermal Decomposition: Thermolysis of Halogenated Benzene Derivatives with 2-Nitrodiazene-1-N-oxide Moiety . (2025). ResearchGate. [Link]
-
Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety . (2026). PubMed. [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . (2022). U.S. Environmental Protection Agency (EPA). [Link]
-
EPA Proposes Ban On Drain Disposal Of Pharmaceutical Waste . (2015). Water Environment Federation. [Link]
-
Waste & Debris Fact Sheets . U.S. Environmental Protection Agency (EPA). [Link]
-
Thermal Decomposition of Waste Linear Alkylbenzene Sulfonate . (2025). ResearchGate. [Link]
-
Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P . U.S. Environmental Protection Agency (EPA). [Link]
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors . (2022). ResearchGate. [Link]
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors . (2022). PubMed. [Link]
Sources
- 1. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 9. epa.gov [epa.gov]
- 10. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. purdue.edu [purdue.edu]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Safe Handling of Benzene-1,4-disulfonamide: A Guide to Personal Protective Equipment
For Immediate Implementation: A Senior Application Scientist's Guide to Personal Protective Equipment for Benzene-1,4-disulfonamide
Researchers and drug development professionals handling this compound require a clear, actionable plan for personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the why behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazards: A Proactive Approach to Safety
This compound (CAS No: 16993-45-6) is a chemical that necessitates careful handling to avoid potential health risks. Based on available safety information, it is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. These classifications are the foundation of our personal protective equipment (PPE) recommendations. The causality is clear: direct contact with skin or eyes, or inhalation of the powder, can lead to irritation. Therefore, our primary objective is to establish effective barriers.
Core Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the minimum required PPE.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne particles that can cause serious eye irritation[1]. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact, which can cause irritation[1]. |
| Body Protection | A standard laboratory coat. | Protects the wearer's clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated. | Minimizes the risk of inhaling airborne particles, which can lead to respiratory irritation[1]. |
A Step-by-Step Guide to Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning PPE Workflow
Caption: A simple workflow for donning PPE before handling this compound.
Doffing PPE Workflow
Caption: A critical sequence for doffing PPE to prevent contamination after handling the chemical.
Operational and Disposal Plans: Ensuring a Safe Laboratory Environment
Safe handling of this compound extends beyond personal protection to include proper operational procedures and waste disposal.
Engineering Controls and Work Practices
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing, a chemical fume hood is recommended.
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash your hands thoroughly after handling the chemical, even if you were wearing gloves[2][3][4][5].
Spill Management
In the event of a small spill:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material.
-
Carefully scoop the material into a designated waste container.
-
Clean the spill area with soap and water.
For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All waste contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, should be disposed of as chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. The precautionary statement P501 specifically advises disposing of the contents and container to an approved waste disposal plant[1].
In Case of Exposure: Immediate First Aid
-
Eye Contact: Immediately flush your eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. The precautionary statement P305+P351+P338 provides guidance on this procedure[1].
-
Skin Contact: Remove contaminated clothing and wash your skin with soap and water. The precautionary statement P302+P352 advises washing with plenty of water[1]. If irritation persists, seek medical attention.
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse your mouth with water and seek immediate medical attention. The precautionary statement P301+P312 indicates to call a poison center or doctor if you feel unwell[1].
By adhering to these guidelines, you are not just following a protocol; you are actively participating in a culture of safety that protects you, your colleagues, and your research.
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
